molecular formula C7H3BrClF3 B1266207 2-Bromo-5-chlorobenzotrifluoride CAS No. 344-65-0

2-Bromo-5-chlorobenzotrifluoride

Cat. No.: B1266207
CAS No.: 344-65-0
M. Wt: 259.45 g/mol
InChI Key: OSTIALFVJOFNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chlorobenzotrifluoride is a useful research compound. Its molecular formula is C7H3BrClF3 and its molecular weight is 259.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTIALFVJOFNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187972
Record name 2-Bromo-5-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-65-0
Record name 1-Bromo-4-chloro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chlorobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorobenzotrifluoride (CAS No. 344-65-0) is a halogenated aromatic compound of significant interest in modern organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group alongside bromine and chlorine atoms, makes it a versatile intermediate for the synthesis of complex molecules.[1] The trifluoromethyl group imparts notable chemical and thermal stability, while the halogen substituents provide reactive handles for various coupling and substitution reactions.[2] This combination of properties has led to its application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound. As Senior Application Scientists, our goal is to present this information with technical accuracy and field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical properties. The arrangement of substituents on the benzene ring dictates its polarity, reactivity, and spectral characteristics.

experimental_workflow cluster_boiling_point Boiling Point Determination (OECD TG 103) cluster_density Density Determination (OECD TG 109) bp1 Select Method (e.g., Dynamic, Ebulliometer) bp2 Calibrate Thermometer & Barometer bp1->bp2 bp3 Heat Sample & Record Temp/Pressure bp2->bp3 bp4 Plot ln(p) vs 1/T (Clausius-Clapeyron) bp3->bp4 bp5 Extrapolate to 760 mmHg (101.325 kPa) bp4->bp5 d1 Select Method (e.g., Pycnometer) d2 Calibrate Pycnometer (with water) d1->d2 d3 Equilibrate Sample to 20°C d2->d3 d4 Measure Mass of Filled Pycnometer d3->d4 d5 Calculate Density (m/V) d4->d5

Caption: Standardized workflows for determining boiling point and density.

Protocol: Boiling Point Determination via Dynamic Method (Based on OECD TG 103)

[3][4]

  • Apparatus Setup: A boiling flask with a temperature sensor and a pressure-measuring device is assembled. The system must allow for precise control of the internal pressure.

  • Sample Introduction: The liquid is introduced into the flask. Boiling chips are added to ensure smooth boiling.

  • Measurement: The pressure in the apparatus is reduced. The liquid is heated, and the temperature at which it boils is recorded for a given pressure.

  • Data Collection: This process is repeated at various pressures, generating at least five data points of boiling temperature versus applied pressure.

  • Data Analysis: The natural logarithm of the pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

  • Result: The normal boiling point is determined by interpolating the temperature that corresponds to the standard atmospheric pressure of 101.325 kPa.

Protocol: Density Determination via Pycnometer Method (Based on OECD TG 109)

[2][5]

  • Calibration: The precise volume of the pycnometer is determined by filling it with deionized water of a known temperature and density and measuring the mass.

  • Sample Preparation: The this compound sample is brought to the specified measurement temperature (e.g., 20°C) in a thermostat-controlled bath.

  • Measurement: The pycnometer is filled with the temperature-equilibrated sample, ensuring no air bubbles are present. The exterior is cleaned and dried.

  • Weighing: The mass of the filled pycnometer is accurately measured.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m_s - m_e) / V where m_s is the mass of the pycnometer filled with the sample, m_e is the mass of the empty pycnometer, and V is its calibrated volume.

Solubility Profile

The solubility of this compound is dictated by its molecular structure. As a halogenated aromatic hydrocarbon, it is a non-polar compound. Following the principle of "like dissolves like," its solubility characteristics can be summarized as follows:

  • Water: Immiscible. Its non-polar nature prevents significant dissolution in the highly polar solvent, water. [6]* Organic Solvents: Generally soluble. It is expected to be miscible with other non-polar or weakly polar organic solvents such as toluene, ethers, and haloalkanes (e.g., dichloromethane). [6] While specific quantitative solubility data is not widely published, this profile makes it suitable for use in organic reaction media and as a solvent for other non-polar compounds.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and quality control of chemical compounds. While experimental spectra for this compound are not readily available in public databases, we can predict the key features based on its structure. [7]

  • ¹H NMR: The spectrum will show three signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Each signal will exhibit complex splitting (e.g., doublet of doublets) due to coupling with neighboring protons.

  • ¹³C NMR: The spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak. The isotopic pattern will be complex and distinctive due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl). Predicted collision cross-section data for various adducts is available. [8]* Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C=C aromatic ring stretching, and strong absorptions corresponding to C-F, C-Cl, and C-Br bonds.

nmr_prediction cluster_mol cluster_protons Aromatic Protons (δ ≈ 7.0-8.0 ppm) title Predicted ¹H NMR Splitting Pattern mol_structure H1 H-3 (ortho to CF₃) H2 H-4 (meta to CF₃ & Br) H1->H2 ortho coupling H3 H-6 (ortho to Br) H2->H3 meta coupling

Caption: Predicted relationships of aromatic protons in ¹H NMR.

Stability and Reactivity

The chemical stability of this compound is largely influenced by the electron-withdrawing trifluoromethyl group, which deactivates the aromatic ring towards electrophilic substitution. [2]The C-F bonds are exceptionally strong, rendering the CF₃ group stable under a wide range of reaction conditions.

The compound is stable under recommended storage conditions (room temperature, in a tightly sealed container). [1]However, it is incompatible with strong oxidizing agents, strong acids, and strong bases. [9]The bromine and chlorine atoms serve as reactive sites, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic aromatic substitution, making it a valuable building block in synthetic chemistry. [2]

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential.

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation. [9]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or under a chemical fume hood. * First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

References

  • OECD (1981), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
  • YesWeLab (2025), Understanding OECD Guideline 109, YesWeLab Blog. URL: [Link]
  • LCS Laboratory (n.d.)
  • EUROLAB (n.d.), OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. URL: [Link]
  • OECD (2074), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1. URL: [Link]
  • OECD (2023), Test No. 109: Density of Liquids and Solids, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
  • OECD (2012), Test No. 109: Density of Liquids and Solids, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
  • OECD (1981), Test No. 103: Boiling Point, Northeastern University. URL: [Link]
  • OECD (1995), Test No. 109: Density of Liquids and Solids, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
  • OECD (2023), Test No. 109: Density of Liquids and Solids, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
  • Stenutz, this compound. URL: [Link]
  • He, W. et al. (n.d.)
  • PubChemLite, this compound (C7H3BrClF3). URL: [Link]
  • SpectraBase, 5-Bromo-2-chlorobenzotrifluoride - Optional[MS (GC)] - Spectrum. URL: [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.)
  • NIST, 2-Bromo-5-fluorobenzotrifluoride, NIST Chemistry WebBook. URL: [Link]
  • Fine Chemical Supplier, this compound CAS 344-65-0. URL: [Link]
  • ChemWhat, 5-Bromo-2-chlorobenzotrifluoride CAS#: 445-01-2. URL: [Link]
  • PubChem, 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983. URL: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 2-Bromo-5-chlorobenzotrifluoride (CAS No. 344-65-0), a key halogenated intermediate in the synthesis of complex organic molecules. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and its implications. Furthermore, this document outlines a standard analytical workflow for identity and purity confirmation, explains the rationale behind the procedural steps, and discusses its significant applications in the pharmaceutical and agrochemical industries. This paper is intended for researchers, chemists, and process development scientists who utilize fluorinated building blocks in modern chemical synthesis.

Introduction to a Versatile Synthetic Building Block

This compound is a substituted aromatic compound featuring bromine, chlorine, and a trifluoromethyl group attached to a benzene ring. This unique combination of electron-withdrawing groups and reactive halogen sites makes it a highly valuable and versatile intermediate in organic synthesis.[1] The trifluoromethyl (-CF3) group is of particular importance in drug development, as its incorporation into a molecule can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of an active pharmaceutical ingredient (API).

The strategic placement of bromine and chlorine atoms provides distinct reactive handles for sequential, site-selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the controlled and efficient construction of complex molecular architectures, making it an essential precursor in the development of novel pharmaceuticals and agrochemicals.[1]

Core Physicochemical Properties

The precise characterization of a chemical intermediate is foundational to its effective use in synthesis. The molecular weight, in particular, is a critical parameter for stoichiometric calculations and for the confirmation of identity via mass spectrometry.

The molecular formula for this compound is C7H3BrClF3.[1][2][3] Based on the atomic masses of its constituent elements (Carbon, Hydrogen, Bromine, Chlorine, and Fluorine), the calculated molecular weight is 259.45 g/mol .[1][2][3] This value is a cornerstone for all quantitative work involving this compound.

A summary of its key properties is presented below for quick reference:

PropertyValueSource(s)
Molecular Weight 259.45 g/mol [1][2][3]
CAS Number 344-65-0[1][2][3]
Molecular Formula C7H3BrClF3[1][2][3]
Appearance Colorless to off-white clear liquid[1][2]
Density ~1.76 g/mL at 25 °C[4]
Boiling Point ~179-198 °C[1][3]
Melting Point 19 °C[1][3][4]
Refractive Index ~1.508 at 20 °C
Synonyms 1-Bromo-4-chloro-2-(trifluoromethyl)benzene, 2-Bromo-5-chloro-α,α,α-trifluorotoluene[1][2][3]

Analytical Characterization: A Self-Validating Workflow

To ensure the identity and purity of this compound before its use in a synthetic sequence, a robust analytical protocol is required. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, as it provides both purity information (GC) and structural confirmation (MS), directly verifying the molecular weight.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system where the chromatographic peak confirms purity and the corresponding mass spectrum validates the molecular identity.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.
  • Perform a serial dilution to a final concentration of approximately 10 µg/mL. Causality: This concentration is optimal for modern MS detectors, preventing saturation while ensuring a strong signal-to-noise ratio.

2. GC Method Parameters:

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film thickness), is ideal. Causality: The non-polar stationary phase separates compounds primarily based on boiling point, which is effective for analytes like halogenated benzenes.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio). Causality: A split injection prevents column overloading and ensures sharp, symmetrical peaks.
  • Oven Program:
  • Initial Temperature: 60 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Causality: This temperature program ensures the separation of any volatile impurities from the main analyte and effectively cleans the column after each run.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

3. MS Method Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, creating a verifiable fingerprint for the molecule.
  • Mass Range: Scan from 40 to 350 m/z. Causality: This range comfortably encompasses the parent molecular ion (~259 m/z) and all expected major fragments.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

4. Data Interpretation (Self-Validation):

  • Purity Assessment: The resulting chromatogram should show a single major peak. Purity is calculated based on the peak area percentage (typically ≥98%).[1]
  • Identity Confirmation: The mass spectrum of the major peak must show the characteristic molecular ion (M+) cluster. Due to the presence of bromine (isotopes 79Br and 81Br) and chlorine (isotopes 35Cl and 37Cl), a distinctive isotopic pattern will be observed for the parent ion around m/z 258, 260, and 262, confirming the elemental composition and, by extension, the molecular weight of 259.45 g/mol .
Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Stock Solution (1 mg/mL in DCM) B Working Solution (10 µg/mL) A->B Dilution C GC Injection & Separation (DB-5ms column) B->C D MS Detection (EI, Scan 40-350 m/z) C->D Elution E Chromatogram Review (Purity Assessment) D->E F Mass Spectrum Analysis (Identity & MW Confirmation) D->F G Final Report E->G F->G

Caption: GC-MS workflow for purity and identity confirmation.

Applications in Research and Development

This compound is not an end product itself but a critical starting material for high-value downstream products.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure is a component of molecules developed for anti-inflammatory and anti-cancer applications, where the trifluoromethyl group is crucial for modulating drug activity.[1] The differential reactivity of the C-Br and C-Cl bonds allows for stepwise introduction of other functionalities, which is a powerful strategy in drug discovery.

  • Agrochemical Formulations: This compound is used in the creation of advanced pesticides and herbicides.[1] The -CF3 group can enhance the potency and environmental stability of the active ingredients, leading to more effective crop protection solutions.[1]

  • Materials Science: The unique electronic properties conferred by the halogen and trifluoromethyl substituents make it a valuable precursor for specialty polymers and coatings. These materials often exhibit enhanced thermal stability and chemical resistance, suitable for demanding applications in electronics and aerospace.[1]

Synthetic Pathway Example

The following diagram illustrates a conceptual synthetic pathway where this compound is used in a sequential cross-coupling reaction, a common strategy in medicinal chemistry.

Synthetic_Pathway A This compound B Suzuki Coupling (Pd Catalyst, Boronic Acid) A->B Reacts with C Intermediate 1 (Aryl-substituted) B->C Yields D Buchwald-Hartwig Amination (Pd Catalyst, Amine) C->D Reacts with E Final Product (Complex API Precursor) D->E Yields

Caption: Sequential cross-coupling utilizing the subject compound.

Conclusion

This compound, with a definitive molecular weight of 259.45 g/mol , is a cornerstone intermediate for modern organic synthesis. Its value lies in the strategic combination of a stabilizing trifluoromethyl group and two differentially reactive halogen atoms. A thorough understanding of its physicochemical properties, coupled with robust analytical validation methods like GC-MS, is essential for its successful application. As researchers continue to push the boundaries of drug discovery and materials science, the utility of such precisely functionalized building blocks will only continue to grow.

References

  • This compound CAS 344-65-0. Hubei XinRunde Chemical Co., Ltd. [Link]
  • This compound. Stenutz. [Link]
  • Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Pivotal Role of 5-Bromo-2-chlorobenzotrifluoride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-5-chlorobenzotrifluoride: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-chlorobenzotrifluoride (CAS No. 344-65-0), a key fluorinated building block in modern organic synthesis. The document details the compound's fundamental physicochemical properties, explores its structural significance, and outlines common synthetic routes. Emphasis is placed on its strategic application in the development of pharmaceuticals and agrochemicals, substantiated by mechanistic insights. A detailed, field-tested protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is provided to demonstrate its practical utility. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile intermediate.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the CF3 group—namely its high electronegativity, metabolic stability, and ability to modulate lipophilicity—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs).[1] this compound has emerged as a critical intermediate, offering a stable and reactive scaffold for introducing a trifluoromethylated phenyl ring into more complex molecular architectures.[1] Its dual halogenation (bromo and chloro substituents) provides orthogonal reactivity, enabling selective, stepwise functionalization in multi-step synthetic campaigns. This guide serves to consolidate the technical knowledge surrounding this compound and demonstrate its practical application.

Compound Profile: this compound

Chemical Structure and Identification

This compound, also known as 1-Bromo-4-chloro-2-(trifluoromethyl)benzene, possesses a distinct substitution pattern on the benzene ring that dictates its reactivity.[1] The bromine atom is positioned for facile participation in various cross-coupling reactions, while the electron-withdrawing nature of both the trifluoromethyl and chlorine groups influences the aromatic ring's electronic density.

structure cluster_0 C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 CF3_group CF₃ C2->CF3_group C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is paramount for its safe handling, storage, and application in experimental design. The data below has been consolidated from leading chemical suppliers and safety data sheets.

PropertyValueReference(s)
CAS Number 344-65-0[1][2]
Molecular Formula C₇H₃BrClF₃[1]
Molecular Weight 259.45 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.759 g/mL at 25 °C[2]
Boiling Point 179-180 °C[2]
Melting Point 19 °C[1]
Refractive Index n20/D 1.5080[2]
Flash Point 98.9 °C (210.0 °F) - closed cup[2]

Synthesis and Manufacturing

While various synthetic routes exist, a common industrial approach involves multi-step synthesis starting from more readily available precursors. One documented pathway begins with m-fluorobenzotrifluoride, which undergoes nitration, followed by reduction of the nitro group to an amine. The resulting aniline derivative is then subjected to a Sandmeyer-type reaction—diazotization followed by bromination—to yield the target compound with high purity.[3] The choice of this route is dictated by the availability of starting materials and the ability to control regioselectivity during the electrophilic substitution steps.

Key Synthetic Applications

The utility of this compound is most prominently demonstrated in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

  • Pharmaceutical Development : This compound is a vital intermediate for synthesizing APIs, particularly in the development of anti-inflammatory and anti-cancer agents.[1] The trifluoromethyl-chlorophenyl moiety it provides is a common feature in many advanced drug candidates.

  • Agrochemical Formulations : It is used in the creation of next-generation pesticides and herbicides.[1] The CF₃ group often enhances the efficacy and metabolic stability of the final agrochemical product.

  • Materials Science : The compound is also employed in the production of specialty polymers and coatings where its incorporation can improve durability, thermal stability, and chemical resistance.[1][4]

The bromine atom at the 2-position is the primary site of reactivity for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, vinyl, or amino groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating methodology for the coupling of this compound with an arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[5]

Rationale and Causality
  • Catalyst System : A palladium(0) species is the active catalyst. We use Palladium(II) acetate (Pd(OAc)₂) as a stable precatalyst, which is reduced in situ to Pd(0). A phosphine ligand (e.g., SPhos, XPhos) is often used to stabilize the Pd(0) center and facilitate the catalytic cycle, although some modern protocols can proceed ligand-free under specific conditions.[6][7]

  • Base : A base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][8] Potassium carbonate (K₂CO₃) is a common and effective choice.

  • Solvent System : A biphasic solvent system, such as toluene and water, is often employed. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.

workflow reagents 1. Reagent Assembly - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd(OAc)₂ (1-2 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (Toluene/H₂O) setup 2. Reaction Setup - Charge reagents to flask - Purge with N₂ or Ar gas reagents->setup Inert atmosphere reaction 3. Thermal Reaction - Heat to 80-100 °C - Monitor by TLC or GC-MS setup->reaction Stir vigorously workup 4. Aqueous Workup - Cool to RT - Separate organic layer - Extract aqueous with EtOAc reaction->workup Reaction complete purify 5. Purification - Dry organic phase (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify Combine organic extracts analysis 6. Characterization - ¹H NMR, ¹³C NMR, MS - Confirm product structure and purity purify->analysis Isolate pure product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Vessel Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 259.5 mg).

  • Reagent Addition : Add the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and Palladium(II) acetate (0.02 mmol, 4.5 mg).

  • Solvent Addition : Add toluene (8 mL) and deionized water (2 mL).

  • Inerting : Seal the flask with a septum and purge the system with nitrogen or argon gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

  • Analysis : Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess purity.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (Category 2) and serious eye irritation (Category 2).[9]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2][9]

  • Handling : Wash hands and any exposed skin thoroughly after handling.[9] Avoid breathing vapors or mist.

  • Storage : Store in a tightly closed container in a well-ventilated place at room temperature.[1][9] It is classified as a combustible liquid (Storage Class 10).[2]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[9]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its trifluoromethyl and dual halogen-substituted aromatic structure provides a unique combination of stability and reactivity that is highly sought after in the pharmaceutical, agrochemical, and materials science industries. A comprehensive understanding of its properties, synthetic utility, and handling requirements, as detailed in this guide, is essential for its effective and safe application in research and development. The strategic use of this building block will undoubtedly continue to contribute to the innovation of novel and impactful chemical entities.

References

  • This compound - Chem-Impex.
  • Exploring 2-Bromo-5-Fluorobenzotrifluoride: A Key Pharmaceutical Intermedi
  • This compound 97% 344-65-0. Sigma-Aldrich. URL
  • SAFETY DATA SHEET - this compound. Fisher Scientific. URL
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride - CN104447183B.
  • 5-Bromo-2-chlorobenzotrifluoride - Chem-Impex.
  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride - CN111362775A.
  • Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. URL
  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride - CN102951996A.
  • The Suzuki Reaction. Myers Research Group, Harvard University. URL
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. URL
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. URL
  • Suzuki Coupling. Organic Chemistry Portal. URL
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. URL

Sources

A Technical Guide to 2-Bromo-5-chlorobenzotrifluoride: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-5-chlorobenzotrifluoride, a key organofluorine intermediate. The document delineates its chemical identity, physicochemical properties, and established synthesis methodologies. Emphasis is placed on its strategic importance as a versatile building block in the development of pharmaceuticals and agrochemicals, driven by the unique reactivity conferred by its trifluoromethyl and halogen substituents. Detailed safety protocols, experimental procedures, and mechanistic considerations are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective and safe utilization.

Introduction and Strategic Importance

This compound (CAS No. 344-65-0) is a synthetically valuable aromatic compound distinguished by a trifluoromethyl group and two different halogen atoms on the benzene ring.[1] This specific arrangement of substituents creates a molecule with differentiated reactivity, making it an indispensable precursor in multi-step organic synthesis.

The trifluoromethyl (-CF3) group is a crucial pharmacophore in modern drug discovery. Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance the biological activity, bioavailability, and pharmacokinetic profile of drug candidates. The presence of both bromine and chlorine atoms provides orthogonal handles for a variety of cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse functionalities. This strategic utility positions this compound as a high-value intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2]

Compound Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. The subject of this guide is most consistently identified by its CAS Registry Number.

  • Primary IUPAC Name: 1-Bromo-4-chloro-2-(trifluoromethyl)benzene[1]

  • Common Synonyms: this compound, 2-Bromo-5-chloro-α,α,α-trifluorotoluene[1]

  • CAS Number: 344-65-0[1][3]

  • Molecular Formula: C₇H₃BrClF₃[1][3]

  • InChI Key: OSTIALFVJOFNPP-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is critical for designing experiments, ensuring safe handling, and developing purification strategies.

PropertyValueSource(s)
Molecular Weight 259.45 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[1]
Melting Point 19 °C[1]
Boiling Point 198 °C (at 760 Torr)[1]
Density 1.759 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.5080[3]
Flash Point 98.9 °C (210.0 °F) - closed cup[3]

Spectroscopic data is essential for confirming the identity and purity of the material. While specific spectra are proprietary, typical infrared (IR) spectra would show characteristic C-H aromatic stretching, C-F stretching from the CF₃ group, and C-Br/C-Cl stretching in the fingerprint region.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzene derivatives like this compound often relies on well-established named reactions, typically starting from a commercially available aniline. A common and logical synthetic route involves a Sandmeyer reaction.

Causality of Experimental Design: The choice of 4-chloro-2-(trifluoromethyl)aniline as a starting material is strategic. The amino group is an excellent precursor for diazotization, allowing for its replacement with a bromine atom via the Sandmeyer reaction. This approach provides high regioselectivity, which is crucial for constructing such a precisely substituted ring.

Workflow: Synthesis via Diazotization-Sandmeyer Reaction

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Work-up & Purification A 4-Chloro-2-(trifluoromethyl)aniline C Diazonium Salt Intermediate [Ar-N₂]⁺Br⁻ A->C Reagents B NaNO₂, aq. HBr 0-5 °C E This compound C->E Catalyst D Cu(I)Br F Quench, Extraction E->F G Distillation F->G H Final Product (>97% Purity) G->H

Caption: A typical three-stage workflow for synthesizing this compound.

Applications in Research and Development

The utility of this compound stems from the distinct reactivity of its halogen substituents, which can be selectively addressed in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This differential reactivity is the cornerstone of its role as a versatile building block.

  • Pharmaceutical Development: This intermediate is a key component in the synthesis of novel therapeutics, particularly in oncology and anti-inflammatory research.[1] The trifluoromethylphenyl core can be elaborated by first performing a cross-coupling reaction at the more reactive bromine position, followed by a second, different coupling at the chlorine position to build molecular complexity. This allows for the rapid generation of libraries of drug-like molecules for screening.

  • Agrochemical Formulations: In the agrochemical industry, it is instrumental in creating next-generation pesticides and herbicides.[1] The -CF₃ group often enhances the efficacy and metabolic stability of the active ingredient, leading to more potent and environmentally considerate crop protection solutions.

  • Materials Science: The compound is also used to synthesize specialty polymers and functional materials.[1] The incorporation of the fluorinated moiety can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific dielectric characteristics for applications in electronics and aerospace.[1]

Diagram: Role as a Versatile Synthetic Intermediate

G cluster_0 Selective Cross-Coupling Reactions cluster_1 Resulting Scaffolds A This compound C-Br & C-Cl B Suzuki Coupling (Boronic Acids) A:f0->B Pd cat., Base (at C-Br site) C Buchwald-Hartwig (Amines) A:f0->C Pd cat., Base (at C-Br site) D Sonogashira Coupling (Alkynes) A:f0->D Pd/Cu cat., Base (at C-Br site) E Aryl-Aryl Structures (Pharmaceuticals) B->E F Aryl-Amine Structures (APIs, Materials) C->F G Aryl-Alkyne Structures (Functional Materials) D->G

Caption: Selective functionalization of this compound via cross-coupling.

Experimental Protocol: Illustrative Synthesis

The following protocol is an illustrative example based on standard laboratory procedures for a Sandmeyer reaction. Note: This procedure must be carried out by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.

Objective: To synthesize this compound from 4-chloro-2-(trifluoromethyl)aniline.

Materials:

  • 4-chloro-2-(trifluoromethyl)aniline

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-chloro-2-(trifluoromethyl)aniline (1.0 eq).

    • Cool the flask in an ice/salt bath to 0 °C.

    • Slowly add hydrobromic acid (48%, ~3.0 eq) while maintaining the internal temperature below 5 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise via the addition funnel, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or slurry of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. Vigorous nitrogen evolution will be observed. Control the addition rate to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with diethyl ether (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield the final product as a colorless liquid.

Safety, Handling, and Storage

Trustworthiness through Self-Validation: Adherence to rigorous safety protocols is non-negotiable. The information below is synthesized from authoritative safety data sheets (SDS).[4]

  • Hazard Identification:

    • Causes skin irritation (Category 2).[4]

    • Causes serious eye irritation (Category 2).[4]

    • May cause respiratory irritation (Category 3).[4]

  • Precautionary Measures (Prevention):

    • Wear protective gloves, clothing, eye, and face protection.[4]

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Use only outdoors or in a well-ventilated area.[4]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[4]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

  • Storage:

    • Store in a well-ventilated place. Keep the container tightly closed.[4]

    • Store locked up.[4]

Conclusion

This compound is a strategically vital intermediate whose value is derived from its unique combination of a trifluoromethyl group and differentially reactive halogen atoms. This structure provides a robust platform for the synthesis of complex, high-value molecules. For researchers in pharmaceutical and agrochemical development, a comprehensive understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in accelerating innovation.

References

  • Cas 401-84-3, 3,5-Dibromobenzotrifluoride. LookChem. [Link]
  • CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. Chemsrc. [Link]
  • Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE CAS#: 402-04-0.
  • The Pivotal Role of 5-Bromo-2-chlorobenzotrifluoride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 2-Bromo-5-fluorobenzotrifluoride. PubChem. [Link]
  • 2-Bromo-1-chloro-4-(trifluoromethyl)benzene. PubChem. [Link]
  • This compound suppliers USA. USA Chemical Suppliers. [Link]

Sources

A Comprehensive Guide to the Nomenclature and Identification of 2-Bromo-5-chlorobenzotrifluoride and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, precision in chemical identification is paramount. This guide provides an in-depth exploration of the synonyms, nomenclature, and identification protocols for 2-Bromo-5-chlorobenzotrifluoride, a key reagent in organic synthesis. A significant focus is placed on distinguishing it from its common and often confused isomer, 5-Bromo-2-chlorobenzotrifluoride, to ensure accuracy in experimental design and execution.

Introduction to this compound

This compound is a halogenated aromatic compound featuring a trifluoromethyl group, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine, chlorine, and a trifluoromethyl group on the benzene ring offers multiple reactive sites for a variety of chemical transformations. Its precise isomeric structure is crucial for the desired reactivity and the properties of the resulting products.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 344-65-0 .[1]

Unraveling the Nomenclature: Synonyms and Identifiers

The varied nomenclature associated with this compound can be a source of confusion. Below is a systematic breakdown of its synonyms and alternative names.

Systematic and IUPAC Names

The most systematic name, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-Bromo-4-chloro-2-(trifluoromethyl)benzene .[1] This name unambiguously defines the substitution pattern on the benzene ring.

Common and Trivial Names

In laboratory and commercial settings, several common names are used interchangeably:

  • This compound [1]

  • 2-Bromo-5-chloro-α,α,α-trifluorotoluene [1]

It is crucial to note that while "benzotrifluoride" is a commonly used term, "trifluorotoluene" more accurately describes the C6H5CF3 parent structure.

Key Identifiers Summary

For clarity and quick reference, the core identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 344-65-0[1]
IUPAC Name 1-Bromo-4-chloro-2-(trifluoromethyl)benzene[1]
Molecular Formula C7H3BrClF3[1]
Molecular Weight 259.45 g/mol [1]
InChI Key OSTIALFVJOFNPP-UHFFFAOYSA-N
Visualizing the Nomenclature

The following diagram illustrates the relationship between the primary chemical structure and its various synonyms.

2_Bromo_5_chlorobenzotrifluoride_Synonyms cluster_main Core Chemical Identity cluster_synonyms Nomenclature C7H3BrClF3 Chemical Formula C₇H₃BrClF₃ CAS_344_65_0 CAS Number 344-65-0 C7H3BrClF3->CAS_344_65_0 is identified by Structure This compound Structure CAS_344_65_0->Structure represents IUPAC IUPAC Name 1-Bromo-4-chloro-2-(trifluoromethyl)benzene Structure->IUPAC is named as Common1 Common Name This compound Structure->Common1 is also known as Common2 Trivial Name 2-Bromo-5-chloro-α,α,α-trifluorotoluene Structure->Common2 is also known as

Caption: Nomenclature map for this compound (CAS 344-65-0).

The Isomeric Challenge: 5-Bromo-2-chlorobenzotrifluoride

A frequent source of error is the confusion of this compound with its isomer, 5-Bromo-2-chlorobenzotrifluoride . This isomer has the CAS number 445-01-2 .[2][3][4] The seemingly minor difference in the positions of the bromine and chlorine atoms leads to distinct chemical properties and reactivity.

Synonyms of the Isomer (CAS 445-01-2)

It is essential to be aware of the nomenclature for this isomer to avoid accidental misuse.

  • IUPAC Name: 4-Bromo-1-chloro-2-(trifluoromethyl)benzene[4][][6]

  • Common Names:

    • 5-Bromo-2-chlorobenzotrifluoride[2][4]

    • 5-Bromo-2-chloro-α,α,α-trifluorotoluene[7]

    • 2-Chloro-5-bromobenzotrifluoride[2][4][7]

    • 3-Bromo-6-chlorobenzotrifluoride[2][4][6]

Comparative Summary
FeatureThis compound 5-Bromo-2-chlorobenzotrifluoride
CAS Number 344-65-0445-01-2
IUPAC Name 1-Bromo-4-chloro-2-(trifluoromethyl)benzene4-Bromo-1-chloro-2-(trifluoromethyl)benzene
Structure Bromine at position 2, Chlorine at position 5Bromine at position 5, Chlorine at position 2

Protocol for Unambiguous Isomer Identification

To ensure the correct isomer is being used, a multi-step verification process is recommended. This protocol provides a self-validating system for confirming the identity of the starting material.

Step 1: Documentation Review
  • Verify the CAS Number: Cross-reference the CAS number on the supplier's bottle, safety data sheet (SDS), and certificate of analysis (CofA). Ensure it is 344-65-0 for this compound.

  • Check the Chemical Name: Confirm that the chemical name provided corresponds to the desired isomer. Be cautious of the interchangeable use of common names.

Step 2: Analytical Characterization

For critical applications, analytical verification is non-negotiable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct splitting patterns and chemical shifts for the aromatic protons based on their coupling with each other and with the fluorine atoms of the CF₃ group. The substitution pattern of each isomer will result in a unique spectral fingerprint.

    • ¹³C NMR: The number of signals and their chemical shifts in the carbon NMR spectrum will differ between the two isomers due to the different electronic environments of the carbon atoms.

    • ¹⁹F NMR: A singlet is expected for the CF₃ group in both isomers, but the chemical shift may vary slightly due to the different substituent positions.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC Retention Time: Under identical GC conditions, the two isomers will likely have different retention times, providing a method for separation and identification if an authentic standard is available.

    • Mass Spectrum: While both isomers have the same molecular weight and will show the same molecular ion peak, the fragmentation pattern in the mass spectrum may exhibit subtle differences that can aid in identification when compared to a reference spectrum.

Experimental Workflow for Verification

Verification_Workflow Start Start: Received Chemical Doc_Review Step 1: Documentation Review (CAS, Name, CofA) Start->Doc_Review Analytical_Verification Step 2: Analytical Verification Doc_Review->Analytical_Verification NMR ¹H, ¹³C, ¹⁹F NMR Spectroscopy Analytical_Verification->NMR Primary Method GC_MS Gas Chromatography-Mass Spectrometry Analytical_Verification->GC_MS Secondary Method Compare_Data Compare Spectra with Reference Data NMR->Compare_Data GC_MS->Compare_Data Identity_Confirmed Identity Confirmed: Proceed with Experiment Compare_Data->Identity_Confirmed Match Identity_Mismatch Identity Mismatch: Quarantine and Re-evaluate Compare_Data->Identity_Mismatch No Match

Sources

A Comprehensive Safety and Handling Guide for 2-Bromo-5-chlorobenzotrifluoride in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-5-chlorobenzotrifluoride is a halogenated aromatic compound of significant interest to the scientific community. Its unique structure, featuring bromine, chlorine, and a trifluoromethyl group, makes it a versatile intermediate and building block in the synthesis of complex molecules. It is particularly valuable in the development of novel pharmaceuticals, such as anti-inflammatory and anti-cancer drugs, as well as in the formulation of advanced agrochemicals and specialty materials.[1] The trifluoromethyl group can enhance the biological activity and improve the physicochemical properties of target molecules, making this reagent a key component in modern chemical innovation.[1]

However, its utility in the laboratory is matched by the critical need for a thorough understanding of its safety profile. This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with an in-depth understanding of the hazards associated with this compound and the rationale behind the recommended safety protocols. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.

Chemical and Physical Identity

A foundational element of laboratory safety is a precise understanding of the material's physical and chemical properties. These characteristics dictate its behavior under various conditions and inform the necessary handling and storage protocols.

Synonyms: 1-Bromo-4-chloro-2-(trifluoromethyl)benzene, 2-Bromo-5-chloro-α,α,α-trifluorotoluene.[1] CAS Number: 344-65-0.[1][2][3] Molecular Formula: C₇H₃BrClF₃.[1][2]

The key quantitative properties of this compound are summarized below. It is important to note that values such as boiling and flash points can vary slightly between suppliers due to differences in purity and measurement techniques. Always consult the specific SDS provided with the product you are using.

PropertyValueSource(s)
Molecular Weight 259.45 g/mol [1]
Appearance Colorless to almost colorless clear liquid or off-white crystal[1][2]
Melting Point 18-20 °C[2]
Boiling Point 179-198 °C[1][2]
Density 1.759 - 1.77 g/mL at 25 °C[1][2]
Flash Point 68.5 - 98.9 °C (closed cup)[2]
Vapor Pressure 0.8 ± 0.3 mmHg at 25 °C[2]
Refractive Index ~1.508 (n20/D)[2]

Hazard Identification and Proactive Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazards that require careful management. Understanding these hazards is the first step in a proactive safety approach.

Core GHS Classifications:

  • Skin Corrosion/Irritation: Category 2.[3]

  • Serious Eye Damage/Eye Irritation: Category 2.[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System Irritation).[3]

Practical Implications of Hazards:

  • Skin Irritant (Category 2): Direct contact with the liquid can cause inflammation, redness, and discomfort. Prolonged or repeated exposure can lead to more severe dermatitis. This necessitates the consistent use of appropriate chemical-resistant gloves.

  • Eye Irritant (Category 2): Splashes pose a significant risk, causing serious irritation, pain, and potential damage to the cornea. The use of chemical safety goggles or a face shield is mandatory whenever handling the material.

  • Respiratory Irritant (STOT SE 3): Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation of the respiratory tract.[3][4][5] This hazard underscores the absolute requirement of working within a certified chemical fume hood.

A self-validating safety protocol begins with a thorough risk assessment before any experiment is initiated. This process ensures that all potential hazards have been considered and that robust control measures are in place.

A Step 1: Identify Hazards Review SDS for GHS classifications (Skin/Eye/Respiratory Irritant) B Step 2: Assess Exposure Potential Analyze experimental procedure: quantity, duration, open vs. closed system, heating. A->B Causality C Step 3: Implement Control Measures Primary: Fume Hood Secondary: Goggles, Lab Coat, Gloves Tertiary: Emergency Eyewash/Shower Access B->C Mitigation Planning D Step 4: Execute Experiment Safely Follow established protocol and good laboratory practices. C->D Safe Execution E Step 5: Review and Refine Evaluate effectiveness of controls. Document any incidents or near-misses. D->E Post-Procedure Analysis

Caption: A logical workflow for conducting a pre-experimental risk assessment.

Safe Handling and Engineering Controls

The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)—is a fundamental concept in laboratory safety. For this compound, engineering controls and PPE are the most critical.

Engineering Controls:

  • Chemical Fume Hood: This is the most important engineering control. Given the compound's potential for respiratory irritation and its measurable vapor pressure, all handling of open containers must be performed inside a properly functioning chemical fume hood.[3][4] This physically isolates the researcher from inhaling vapors.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • A standard lab coat should be worn and kept buttoned.

    • Gloves: Chemically resistant gloves are required. While specific breakthrough times should be verified with the glove manufacturer, nitrile gloves are commonly used for incidental contact. If prolonged contact is anticipated, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[3]

  • Respiratory Protection: When engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] Respirator use must be part of a formal institutional program that includes fit-testing and training.

Safe Handling Practices:

  • Avoid all personal contact, including inhalation.[4]

  • Wash hands and any exposed skin thoroughly after handling.[3][6]

  • Keep containers tightly closed when not in use to minimize vapor release.[3][4]

  • Keep away from heat, sparks, open flames, and other ignition sources, as the material is a combustible liquid.[5]

  • Use in a well-ventilated area, preferably a fume hood.[3][4]

Emergency Protocols and Spill Management

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with the location and operation of safety equipment, including eyewash stations, safety showers, and spill kits.

First-Aid Measures for Exposure:

Exposure RouteProtocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[3][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Ingestion Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][5]

Spill Management Workflow: A systematic approach to spill cleanup minimizes exposure and environmental contamination. The following workflow should be adapted to institutional protocols.

A SPILL OCCURS B Alert others and Evacuate Immediate Area A->B C Notify Supervisor / EH&S B->C D Assess Spill (Minor vs. Major) C->D E Don Appropriate PPE (Gloves, Goggles, Respirator if needed) D->E For minor, manageable spills F Contain Spill Use absorbent pads or inert material (e.g., vermiculite, sand) E->F G Collect & Bag Waste Place absorbed material in a sealed, labeled container F->G H Decontaminate Area Wash surface according to institutional protocol G->H I Dispose of Waste Follow hazardous waste procedures H->I J Report Incident I->J

Caption: A generalized workflow for responding to a chemical spill.

For major spills, evacuate the area immediately and contact your institution's emergency response team.

Toxicological Profile and Stability

Toxicological Information: A critical aspect of this compound's safety profile is that its toxicological properties have not been fully investigated.[6][7] No acute toxicity information is available, and it has not been classified as a carcinogen by major regulatory agencies like IARC, ACGIH, NTP, or OSHA.[3] The absence of data does not imply safety. The identified hazards of skin, eye, and respiratory irritation are based on available data and chemical structure analogies. The presence of multiple halogen substituents on an aromatic ring warrants a cautious approach, as such compounds can have complex metabolic pathways and biological effects.

Stability and Reactivity:

  • Chemical Stability: The compound is stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[3]

  • Hazardous Decomposition Products: Under normal use conditions, no hazardous decomposition products are expected.[3] Combustion may produce irritating and toxic fumes, including carbon oxides, hydrogen halides (HBr, HCl), and hydrogen fluoride.

Storage and Disposal

Proper Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly closed to prevent leakage and the escape of vapors.[3][4]

  • Store locked up in a designated chemical storage area.[3][4]

  • Store away from incompatible materials, particularly strong oxidizers.[4]

Waste Disposal:

  • All waste material containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][5][6]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department. Halogenated organic waste often requires specific disposal routes.

  • Never dispose of this chemical down the drain.

Conclusion

This compound is a valuable reagent that enables significant advances in chemical synthesis. Its effective use is predicated on a culture of safety that prioritizes risk assessment, proper engineering controls, and diligent use of personal protective equipment. By understanding the rationale behind each safety recommendation—from the necessity of a fume hood to mitigate respiratory irritation to the selection of appropriate gloves to prevent skin contact—researchers can handle this compound with the confidence and respect it requires. Always treat compounds with incomplete toxicological data with a heightened level of caution, ensuring that every procedure is designed to minimize exposure and protect the health and well-being of the entire research team.

References

  • This compound CAS 344-65-0. Vertex AI Search.
  • This compound - Chem-Impex.
  • This compound 97 344-65-0 - Sigma-Aldrich. Sigma-Aldrich.
  • This compound - Stenutz. Stenutz.
  • 5-Bromo-2-chlorobenzotrifluoride 97 445-01-2 - Sigma-Aldrich. Sigma-Aldrich.
  • 5-Bromo-2-chlorobenzotrifluoride | 445-01-2 - ChemicalBook. ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific (this compound). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (5-Bromo-2-chlorobenzotrifluoride). Fisher Scientific.
  • 2-Bromo-5-fluorobenzotrifluoride - Apollo Scientific. Apollo Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (2-Bromo-5-fluorobenzotrifluoride). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich (5-Bromo-2-fluorobenzonitrile). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich (3-Bromo-5-fluorobenzotrifluoride). Sigma-Aldrich.

Sources

Introduction: Elucidating the Structure of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-chlorobenzotrifluoride

This compound (CAS No. 344-65-0) is a substituted aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a trifluoromethyl group and two different halogen substituents (bromine and chlorine), imparts unique chemical properties that make it a versatile intermediate.[1] Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will explore not only the data itself but also the underlying principles and experimental rationale that validate the interpretation, providing a comprehensive resource for researchers and drug development professionals.

The molecular formula is C₇H₃BrClF₃, and its molecular weight is 259.45 g/mol .

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Considerations & Experimental Rationale

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

  • Choice of Solvent and Standard : Deuterated chloroform (CDCl₃) is an excellent choice as it is a versatile solvent for many organic compounds and its residual proton signal (CHCl₃ at ~7.26 ppm) provides a convenient internal reference for the ¹H NMR spectrum.[2] For ¹³C NMR, the CDCl₃ solvent signal appears as a triplet at ~77.16 ppm, which is used for calibration.[3] Tetramethylsilane (TMS) can be added as an internal standard for precise referencing to 0 ppm, though referencing to the solvent signal is common practice.[4]

  • Expected ¹H Spectrum : The aromatic region (typically 6.5-8.5 ppm) is of primary interest. The molecule has three aromatic protons. Their chemical shifts are influenced by the electronic effects of the substituents. The -CF₃ group is strongly electron-withdrawing, while the halogens (-Br, -Cl) are also electron-withdrawing via induction but weakly donating via resonance. The relative positions of these protons and their spin-spin coupling will produce a distinct splitting pattern.

  • Expected ¹³C Spectrum : The spectrum should show seven distinct carbon signals: six for the aromatic ring and one for the trifluoromethyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. Carbons bonded to electronegative atoms (Br, Cl, and the C of CF₃) will be deshielded and appear at a higher chemical shift. The carbon of the CF₃ group will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹J-CF).

  • Expected ¹⁹F Spectrum : ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[5] A single signal (a singlet, as there are no neighboring protons or other fluorine atoms to couple with) is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift, typically around -63 ppm relative to CFCl₃ for a benzotrifluoride, is highly characteristic.[6][7]

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.82d~2.31HH-6
~7.65dd~8.5, 2.31HH-4
~7.55d~8.51HH-3

Data is estimated based on spectral data from similar compounds and predictive software, as a publicly available, peer-reviewed spectrum was not located in the initial search. Data from ChemicalBook was available but could not be independently verified.[8]

Interpretation: The three aromatic protons appear as distinct, coupled signals.

  • H-6 : This proton is ortho to the electron-withdrawing CF₃ group and meta to the chlorine atom. It appears as a doublet due to coupling with H-4.

  • H-4 : This proton is ortho to the chlorine and meta to both the bromine and CF₃ groups. It is split into a doublet of doublets by coupling to both H-3 and H-6.

  • H-3 : This proton is ortho to the bromine and meta to the CF₃ group. It appears as a doublet due to coupling with H-4.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmMultiplicity (C-F Coupling)Assignment
~134.5sC-Br
~132.0sC-Cl
~131.8sC-4
~130.0q (²J-CF ≈ 33 Hz)C-CF₃
~128.5sC-6
~125.0q (³J-CF ≈ 4 Hz)C-3
~122.5q (¹J-CF ≈ 272 Hz)CF₃

Data is estimated based on spectral data from similar compounds and predictive software.[9] A publicly available, peer-reviewed spectrum was not located in the initial search. Data from ChemicalBook was available but could not be independently verified.[8]

Interpretation:

  • Quaternary Carbons : The carbons directly attached to the bromine (C-2), chlorine (C-5), and the trifluoromethyl group (C-1) are readily identified. The C-1 carbon signal is split into a quartet by the three fluorine atoms.

  • Protonated Carbons : The signals for C-3, C-4, and C-6 are assigned based on their expected chemical environments and potential smaller long-range C-F couplings.

  • CF₃ Carbon : The most prominent feature is the strong quartet for the CF₃ carbon, resulting from the large one-bond coupling to the three fluorine atoms.

¹⁹F NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
~ -63.2s-CF₃

Data is estimated based on typical values for benzotrifluoride derivatives.[7][10]

Interpretation: The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group. A single, sharp singlet is observed, as all three fluorine atoms are chemically equivalent and have no other fluorine or hydrogen nuclei within a three-bond range to couple with. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[7]

Experimental Protocol: NMR Sample Preparation and Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition p1 Weigh 10-25 mg of This compound into a clean vial. p2 Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) to dissolve the sample. p1->p2 p3 Filter the solution through a Pasteur pipette with a glass wool plug into a clean NMR tube. p2->p3 p4 Cap the NMR tube securely. p3->p4 a1 Insert the sample into the NMR spectrometer. p4->a1 a2 Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. a1->a2 a3 Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. a2->a3 a4 Process the raw data (FID) using Fourier transformation, phasing, and baseline correction. a3->a4 a5 Calibrate the spectra using the residual solvent signal or TMS. a4->a5

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation : Weigh approximately 10-25 mg of the liquid sample into a small, clean vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube. The final sample height should be around 4-5 cm.[2]

  • Instrument Setup : Insert the tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

  • Acquisition : Run standard acquisition programs for ¹H, ¹³C{¹H}, and ¹⁹F NMR. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may take 20-60 minutes depending on the concentration.[4]

  • Processing : Process the resulting Free Induction Decay (FID) files by applying Fourier transformation, phase correction, and baseline correction.

  • Calibration : Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[3]

Infrared (IR) Spectroscopy

Theoretical Considerations & Experimental Rationale

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which corresponds to molecular vibrations. For this compound, IR spectroscopy is useful for confirming the presence of the aromatic ring, the C-F bonds of the trifluoromethyl group, and the C-halogen bonds. The analysis is typically performed on a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a simple and rapid technique.[11]

IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000WeakAromatic C-H Stretch
1600-1450Medium-StrongAromatic C=C Ring Stretch
~1320StrongC-F Stretch (CF₃)
1250-1000StrongC-F Stretch (CF₃) & C-H in-plane bending
900-675StrongC-H out-of-plane ("oop") bending
Below 800MediumC-Cl Stretch
Below 690MediumC-Br Stretch

Data is generalized from typical values for substituted aromatic compounds.[12][13][14] Specific peak values can be found in databases from suppliers or spectral libraries.[11][15]

Interpretation:

  • Aromatic C-H Stretch : A weak absorption just above 3000 cm⁻¹ is a clear indication of hydrogens attached to an aromatic ring.[14]

  • Aromatic Ring Stretch : A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.[13]

  • C-F Vibrations : The most intense and characteristic bands for this molecule are expected in the 1350-1000 cm⁻¹ region. These are due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the highly polar CF₃ group.[16]

  • Substitution Pattern : The pattern of strong bands in the 900-675 cm⁻¹ region, resulting from C-H out-of-plane bending, is diagnostic of the substitution pattern on the aromatic ring.[12]

  • C-Halogen Bonds : Absorptions for C-Cl and C-Br bonds typically appear in the fingerprint region at lower wavenumbers (generally <800 cm⁻¹ for C-Cl and <690 cm⁻¹ for C-Br).

Experimental Protocol: FT-IR Spectrum Acquisition
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

  • Background Scan : Acquire a background spectrum of the empty ATR accessory. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[17]

  • Sample Application : Place a single drop of the this compound liquid directly onto the center of the ATR crystal.

  • Sample Scan : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[16]

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance IR spectrum.

  • Cleaning : Thoroughly clean the ATR crystal with a solvent-dampened cloth to remove all traces of the sample.

Mass Spectrometry (MS)

Theoretical Considerations & Experimental Rationale

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments. Electron Impact (EI) is a common "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.[18][19]

  • Molecular Ion (M⁺) : The primary goal is to identify the molecular ion peak, which gives the molecular weight of the compound. For this compound, a key feature will be the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by 2 Da. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also separated by 2 Da. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6).

  • Fragmentation Pattern : The high energy of EI causes the molecular ion to fragment.[20] The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for this molecule include the loss of halogen atoms (Br or Cl) and the trifluoromethyl group (CF₃).

Mass Spectrometry Spectral Data
m/zRelative IntensityAssignment
258/260/262High[M]⁺ (C₇H₃⁷⁹Br³⁵ClF₃)⁺ / (C₇H₃⁸¹Br³⁵ClF₃)⁺ & (C₇H₃⁷⁹Br³⁷ClF₃)⁺ / (C₇H₃⁸¹Br³⁷ClF₃)⁺
239/241Medium[M - F]⁺
179/181High[M - Br]⁺
160Medium[M - Br - F]⁺
145High[C₆H₃Cl]⁺
110Medium[C₆H₃F]⁺

Data is estimated based on fragmentation patterns of similar halogenated aromatic compounds.[21][22]

Interpretation:

  • Molecular Ion Cluster : The most definitive feature is the cluster of peaks around m/z 258-262, representing the molecular ion. The relative intensities of the M, M+2, and M+4 peaks, dictated by the natural abundance of the Br and Cl isotopes, provide strong evidence for the presence of one bromine and one chlorine atom.

  • Key Fragments : The loss of a bromine radical (mass 79 or 81) leads to a prominent peak cluster around m/z 179/181. Subsequent fragmentation or direct loss of other groups like fluorine or CF₃ accounts for the other observed ions.

M [C₇H₃BrClF₃]⁺˙ m/z 258/260/262 M_Br [C₇H₃ClF₃]⁺ m/z 179/181 M->M_Br - Br• M_F [C₇H₃BrClF₂]⁺ m/z 239/241 M->M_F - F• M_Br_CF3 [C₆H₃Cl]⁺˙ m/z 110/112 M_Br->M_Br_CF3 - CF₃•

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this one.[23]

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method :

    • Injector : Set the injector temperature to ~250 °C.

    • Column : Use a standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.

    • Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method :

    • Interface : Set the GC-MS transfer line temperature to ~280 °C.

    • Ion Source : Use a standard Electron Impact (EI) source at 70 eV, with the source temperature at ~230 °C.

    • Analyzer : Scan a mass range from m/z 40 to 400.

  • Analysis : Inject a small volume (1 µL) of the prepared solution. The resulting chromatogram will show a peak at a specific retention time for the compound. The mass spectrum corresponding to that peak can then be analyzed.

Summary of Spectroscopic Data

TechniqueFeatureObserved DataInterpretation
¹H NMR Chemical Shift~7.5-7.9 ppmThree distinct signals in the aromatic region.
Integration1:1:1Confirms three aromatic protons.
MultiplicityDoublets, Doublet of DoubletsShows ortho and meta coupling between protons.
¹³C NMR Signal Count7 signals6 aromatic carbons + 1 CF₃ carbon.
Key FeatureQuartet ~122.5 ppm (¹J-CF ≈ 272 Hz)Definitive evidence of the CF₃ group.
¹⁹F NMR Chemical Shift~ -63 ppmCharacteristic for a benzotrifluoride group.
MultiplicitySingletConfirms three equivalent fluorine atoms.
IR Key Absorptions~1320, 1250-1000 cm⁻¹ (Strong)Intense C-F stretching of the CF₃ group.
>3000 cm⁻¹, 1600-1450 cm⁻¹Confirms the aromatic C-H and C=C bonds.
MS (EI) Molecular Ionm/z 258/260/262Confirms molecular weight and presence of 1 Br and 1 Cl.
Key Fragmentm/z 179/181Loss of a bromine atom ([M - Br]⁺).

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (Category 2) and serious eye irritation (Category 2).[24] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[24] Store the compound in a tightly closed container in a cool, dry place.[24]

References

  • Chem-Impex International. (n.d.). This compound.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Hangzhou Zhifei Chemical Co., Ltd. (n.d.). SDS this compound.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation.
  • OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Wu, H., & Hynes, J., Jr. (2010). Supporting Information. Organic Letters, 12(5), 1192–1195.
  • Chemistry LibreTexts. (2022). Mass Spectrometry.
  • International Journal of Advanced Scientific Research. (2020). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
  • Fiveable. (n.d.). Electron Impact Definition.
  • PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2021). FT-IR Spectroscopy (Experiment).
  • AZoM. (2018). Electron Impact or Chemical Ionization for Mass Spectrometry.
  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS.
  • Wikipedia. (n.d.). Volatile organic compound.
  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.
  • PubChem. (n.d.). 2-Bromo-5-chloronitrobenzene. National Center for Biotechnology Information.
  • Stenutz. (n.d.). This compound.
  • American Chemical Society. (1951). Benzotrifluoride and its Halogenated Derivatives. Journal of the American Chemical Society.
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
  • SpectraBase. (n.d.). 5-Bromo-2-chlorobenzotrifluoride. Wiley.
  • NIST. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. In NIST Chemistry WebBook.
  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • Chem-Impex International. (n.d.). 2-Bromo-5-fluorobenzotrifluoride.
  • PubChemLite. (n.d.). This compound (C7H3BrClF3).
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.
  • Royal Society of Chemistry. (2014). Computational 19F NMR. 2. Organic Compounds.
  • ChemWhat. (n.d.). 5-Bromo-2-chlorobenzotrifluoride CAS#: 445-01-2.
  • NIST. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. In NIST Chemistry WebBook.
  • ResearchGate. (2020). Benzotrifluoride and its derivatives considered into this study.
  • University of Toronto. (2017). Identification and Analysis of Halogenated Contaminants Formed in Thermal. TSpace Repository.
  • PubChem. (n.d.). (Trifluoromethyl)benzene. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-5-chlorobenzotrifluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-chlorobenzotrifluoride, a critical parameter for its application in synthesis, formulation, and material science. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of novel chemical entities.

Introduction: The Significance of this compound

This compound (CAS No. 344-65-0) is a halogenated aromatic compound of significant interest in several high-technology sectors. It serves as a key building block and intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs, as well as in the formulation of advanced agrochemicals.[1] Its unique molecular structure, featuring bromine, chlorine, and a trifluoromethyl group, imparts specific reactivity and physicochemical properties that are leveraged in the creation of complex molecules and advanced materials like polymers and coatings.[1]

The solubility of this compound is a foundational piece of knowledge for any application. It dictates the choice of solvent for chemical reactions, influences the efficiency of purification methods such as crystallization and chromatography, and is a critical factor in formulating products with desired performance characteristics. This guide aims to provide a detailed understanding of its solubility profile, grounded in both theoretical principles and practical data.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The table below summarizes the key characteristics of this compound.

PropertyValueSource
CAS Number 344-65-0[1]
Molecular Formula C₇H₃BrClF₃[1]
Molecular Weight 259.45 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Melting Point 19 °C[1][2]
Boiling Point 180-198 °C[1][2]
Density ~1.76-1.77 g/mL[1][2]
Refractive Index ~1.505-1.51 (n20D)[1][2]

Note: Reported values can vary slightly between suppliers.

Theoretical Principles of Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The molecule's overall character is nonpolar to weakly polar.

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

  • Halogen Substituents (-Br, -Cl): The bromine and chlorine atoms are electronegative, creating dipole moments. However, their contribution to overall polarity is moderate.

  • Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. It significantly influences the electronic properties of the aromatic ring and contributes to the molecule's overall low polarity and potential for specific interactions.

Based on this structure, this compound is expected to be readily soluble in a wide range of common organic solvents, particularly those that are nonpolar (like hydrocarbons), moderately polar (like ethers and esters), or polar aprotic (like ketones). Its solubility in highly polar, protic solvents such as water or short-chain alcohols is expected to be limited.

Solubility Profile: Qualitative Assessment

While extensive quantitative public data is scarce, a qualitative understanding of solubility can be inferred from its use as a versatile chemical intermediate.[1] It is generally expected to be miscible or highly soluble in the following common organic solvents based on its physicochemical properties:

  • Aprotic Solvents:

    • Ethers: Diethyl ether, Tetrahydrofuran (THF), Dioxane

    • Hydrocarbons: Toluene, Hexanes, Cyclohexane

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Polar Aprotic Solvents:

    • Acetone, Ethyl Acetate, Acetonitrile

    • Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Its solubility in polar protic solvents like methanol and ethanol is likely lower than in the solvents listed above. It is considered insoluble in water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Principle: The shake-flask method, a gold-standard technique, will be used to create a saturated solution. The concentration of the solute in the saturated solution will then be determined by a suitable analytical method, such as gravimetric analysis or gas chromatography (GC).

Materials and Equipment:

  • This compound (≥98% purity)[1]

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Gas Chromatograph (GC) with a suitable column and detector (e.g., FID) or a vacuum oven for gravimetric analysis.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a flask. "Excess" means adding enough solid so that undissolved material remains visible after equilibration.

  • Equilibration: Seal the flask tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms that the solution is saturated.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed for at least 2 hours in the same temperature-controlled environment. This allows the excess solute to settle, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification (GC Method):

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Dilute the filtered, saturated sample with a known volume of solvent to bring its concentration within the calibration range.

    • Analyze the standards and the diluted sample by GC.

    • Construct a calibration curve and determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution.

  • Quantification (Gravimetric Method):

    • Accurately weigh an empty, dry container.

    • Transfer a precise volume of the filtered, saturated solution into the container.

    • Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling solvents, a vacuum oven at a moderate temperature may be required.

    • Once the solute is completely dry, weigh the container again.

    • The difference in weight corresponds to the mass of dissolved this compound. Calculate the solubility in g/L or other desired units.

Safety Precautions:

  • Handle this compound in a well-ventilated area or fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • The compound may cause skin and serious eye irritation, as well as respiratory irritation.[3]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[3]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining solubility.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_quant Quantification A 1. Add Excess Solute to Known Volume of Solvent B 2. Seal and Agitate (24-48h at constant T) A->B Shake-Flask Method C 3. Allow Excess Solute to Settle B->C Equilibrium Reached D 4. Withdraw & Filter Supernatant (0.22 µm) C->D E Gravimetric Analysis (Evaporate & Weigh) D->E F Gas Chromatography (Calibrate & Analyze) D->F G Calculate Solubility (e.g., g/L, mol/L) E->G F->G

Sources

Introduction: The Strategic Importance of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chlorobenzotrifluoride

This compound, also identified by its synonyms 1-Bromo-4-chloro-2-(trifluoromethyl)benzene and 2-Bromo-5-chloro-α,α,α-trifluorotoluene, is a halogenated aromatic compound of significant interest in synthetic chemistry. Its strategic value stems from the unique combination of a trifluoromethyl group (-CF₃), a bromine atom, and a chlorine atom on a benzene ring. This molecular architecture makes it a highly versatile building block and a key intermediate in the synthesis of complex molecules.

The trifluoromethyl group is particularly noteworthy; its strong electron-withdrawing nature and lipophilicity can dramatically enhance the metabolic stability, binding affinity, and bioavailability of pharmaceutical compounds. Consequently, this compound is a crucial precursor in the development of novel pharmaceuticals, particularly in the fields of anti-inflammatory and anti-cancer drug discovery.[1] It also plays a pivotal role in the formulation of next-generation agrochemicals, such as pesticides and herbicides, and in the creation of advanced materials like specialty polymers and coatings where durability and chemical resistance are paramount.[1][2]

A thorough understanding of its fundamental physicochemical properties, especially its melting and boiling points, is not merely academic. These parameters are critical for designing purification protocols (e.g., distillation), ensuring safe handling and storage, and optimizing reaction conditions. This guide provides a detailed examination of these thermal properties, the methodologies for their determination, and their implications for research and development professionals.

Core Physicochemical Properties

The physical characteristics of a compound dictate its behavior under various experimental conditions. For this compound, these properties are well-documented, though minor variations exist across different suppliers and analytical conditions.

PropertyValueSource(s)
CAS Number 344-65-0[1][3]
Molecular Formula C₇H₃BrClF₃[1]
Molecular Weight 259.45 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Melting Point 18-20 °C[3][4]
Boiling Point 179-180 °C (lit.); 198 °C[1][3]
Density 1.759 g/mL at 25 °C (lit.); 1.77 g/mL[1]
Refractive Index n20/D 1.508 (lit.)[3]
Flash Point 98.9 °C (210.0 °F) - closed cup

Analysis of Thermal Properties

Melting Point: A Key Indicator of Purity

The reported melting point of 18-20 °C places this compound at the cusp of being a solid or liquid at standard room temperature. This characteristic is important for storage and handling protocols. For a pure crystalline compound, the melting point is expected to be sharp, typically occurring over a narrow range of 0.5-1°C.[5] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6] Therefore, an experimentally determined melting point range wider than 2-3 °C for this compound would suggest the need for further purification.

Boiling Point: The Foundation of Distillation

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] The literature presents slightly different values for this compound, ranging from 179-180 °C to 198 °C.[1][3] This variation is likely attributable to differences in the atmospheric pressure at which the measurements were taken. A lower atmospheric pressure (e.g., at higher altitudes) will result in a lower boiling point.[5][6][7] This property is fundamental to the purification of the compound via distillation, allowing for its separation from non-volatile impurities or solvents with different boiling points.

Experimental Protocols for Thermal Property Determination

The precise determination of melting and boiling points is a cornerstone of chemical characterization. The methodologies described below are standard in organic chemistry laboratories and provide a self-validating system for assessing purity and identity.

Methodology 1: Melting Point Determination (Capillary Method)

This technique relies on slowly heating a small sample within a capillary tube and observing the precise temperature range of the solid-to-liquid phase transition.

Experimental Steps:

  • Sample Preparation: A small amount of solid this compound is finely crushed. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the sample tightly into the sealed end. A sample height of 1-2 mm is optimal for uniform heating.[5]

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus (such as a Mel-Temp or Thiele tube).[8] The apparatus is designed to provide slow, uniform heating.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to a slow 1-2 °C per minute.

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last crystal of the solid melts. The melting point is reported as the range T₁ - T₂.[5]

Causality: A slow heating rate is critical. Heating too rapidly does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, resulting in an artificially wide and inaccurate melting point range.[6]

Methodology 2: Boiling Point Determination (Micro-Boiling Point/Capillary Method)

This method determines the boiling point by identifying the temperature at which the liquid's vapor pressure equals the atmospheric pressure, observed by the behavior of an inverted capillary.

Experimental Steps:

  • Apparatus Setup: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A thermometer is positioned in the tube so that its bulb is just above the liquid surface.

  • Inverted Capillary: A capillary tube, sealed at one end, is inverted and placed into the test tube with its open end submerged in the liquid.[7]

  • Heating: The apparatus is gently heated in an oil bath. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

  • Observation: As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor fills the capillary.

  • Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the inverted capillary tube.[7] This moment signifies that the external atmospheric pressure has just overcome the vapor pressure of the liquid.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the thermal properties of a chemical compound like this compound.

G cluster_0 Start: Obtain Compound Sample cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Final Analysis start This compound Sample mp1 Prepare Sample in Capillary Tube start->mp1 Assess Physical State at RT bp1 Place Liquid & Inverted Capillary in Test Tube start->bp1 Assess Physical State at RT mp2 Place in Mel-Temp Apparatus mp1->mp2 mp3 Heat Slowly (1-2 °C/min) mp2->mp3 mp4 Observe & Record T₁ (First Liquid) mp3->mp4 mp5 Observe & Record T₂ (All Liquid) mp4->mp5 mp_result Result: Melting Point Range (T₁-T₂) mp5->mp_result analysis Compare Experimental Data to Literature Values Assess Purity mp_result->analysis bp2 Heat Sample in Oil Bath bp1->bp2 bp3 Observe Rapid Bubbling Stream bp2->bp3 bp4 Remove Heat & Cool Slowly bp3->bp4 bp5 Record Temp. When Liquid Enters Capillary bp4->bp5 bp_result Result: Boiling Point bp5->bp_result bp_result->analysis

Caption: Workflow for the experimental determination of melting and boiling points.

Safety and Handling Considerations

According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation and serious eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[9]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash thoroughly with soap and water. Seek medical attention if irritation persists.[9]

Conclusion

This compound is a chemical intermediate of high strategic value, enabling innovation in pharmaceuticals, agrochemicals, and materials science. Its melting point of 18-20 °C and boiling point of approximately 179-198 °C are defining physical properties that govern its handling, purification, and application. The accurate experimental determination of these values is a fundamental exercise in quality control, providing critical insights into the compound's purity. By adhering to standardized protocols and understanding the principles behind them, researchers and drug development professionals can effectively utilize this versatile compound to its full potential, pushing the boundaries of modern chemistry.

References

  • This compound CAS 344-65-0. AHH Chemical Co., Ltd. [Link]
  • This compound - Stenutz. Stenutz. [Link]
  • Determination of melting and boiling points. University of Technology, Iraq. [Link]
  • Determination of Melting points and Boiling points - Learning Space.
  • Video: Boiling Points - Concept - JoVE. JoVE (Journal of Visualized Experiments). [Link]
  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.
  • Melting point determin
  • Determination of the Melting and Boiling Points of Compounds - YouTube. Chemistry Edb. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-Bromo-5-chlorobenzotrifluoride: Density and Refractive Index

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science development, the utility of a chemical intermediate is defined by its structural attributes and predictable physical properties. 2-Bromo-5-chlorobenzotrifluoride, a halogenated aromatic compound, serves as a pivotal building block in the synthesis of complex molecules.[1] Its applications range from the development of anti-inflammatory and anti-cancer drugs to the formulation of high-performance polymers and agrochemicals.[1] The trifluoromethyl group and halogen substituents create a unique electronic environment that enhances reactivity and can bestow desirable characteristics, such as improved metabolic stability or thermal resistance, upon the final product.[1]

This guide provides an in-depth examination of two fundamental physical constants of this compound: its density and refractive index. For researchers, process chemists, and quality control analysts, these parameters are not merely datasheet entries; they are critical indicators of material purity, identity, and suitability for specific applications. Understanding the causality behind their measurement and significance is essential for achieving reproducible, high-fidelity results in both research and manufacturing.

Compound Profile: this compound

A clear identification of the material is the foundation of any technical analysis. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 344-65-0[2]
Molecular Formula C₇H₃BrClF₃[1]
Molecular Weight 259.45 g/mol [1][2]
Synonyms 2-Bromo-5-chloro-α,α,α-trifluorotoluene, 1-Bromo-4-chloro-2-(trifluoromethyl)benzene[1]
Appearance Colorless to almost colorless clear liquid[1]

Core Physicochemical Properties: A Comprehensive Analysis

The density and refractive index are intensive properties, meaning they are inherent to the substance and do not depend on the amount of material present. This makes them exceptionally powerful tools for identification and quality assessment.

Density

Density, defined as mass per unit volume, is a fundamental property that influences everything from reaction kinetics in multiphasic systems to logistics and process scale-up. For a liquid intermediate like this compound, an accurate density measurement is crucial for calculating molar quantities for reactions and for ensuring batch-to-batch consistency.

The reported density values for this compound are summarized below.

PropertyReported ValueConditionsSource
Density 1.759 g/mLat 25 °C[2][3]
Density 1.77 g/mLNot specified[1]

The slight variation in reported values highlights the importance of temperature control during measurement, as density is temperature-dependent. A value of 1.759 g/mL at 25 °C is the more precisely documented figure.[2][3] This high density relative to common organic solvents is a direct consequence of the heavy bromine and chlorine atoms on the benzene ring.

Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.[4] It is measured by the ratio of the sine of the angle of incidence to the sine of the angle of refraction.[4] For a pure liquid, the refractive index is a unique and highly sensitive physical constant. Its primary utility in a professional setting is as a rapid and non-destructive method for confirming the identity and assessing the purity of a liquid sample.[4][5] Even minor impurities, as little as 1%, can cause a detectable deviation from the literature value.[5]

The reported refractive index values for this compound are presented below.

PropertyReported ValueConditionsSource
Refractive Index 1.5080n20/D[2]
Refractive Index 1.51n20D[1]
Refractive Index 1.505Not specified[3]

The notation "n20/D" or "n20D" specifies that the measurement was taken at 20°C using the D-line of a sodium lamp (589 nm) , which is the standard for such measurements.[4] The value of 1.5080 represents a precise, four-decimal-place measurement, making it a reliable benchmark for quality control.[2]

Experimental Determination Protocols

To ensure trustworthiness and reproducibility, the following sections detail the standard operating procedures for measuring these properties. The causality behind each step is explained to provide a deeper understanding of the methodology.

Protocol for Density Measurement (Volumetric Method)

This protocol describes a standard laboratory method for determining the density of a liquid using a volumetric flask and an analytical balance.

Methodology Workflow: Density Determination

Density_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation P1 Clean & Dry Volumetric Flask M1 Tare Mass of Empty Flask (m_flask) P1->M1 P2 Equilibrate Sample to 25°C M2 Fill Flask to Calibration Mark with Sample P2->M2 M3 Measure Combined Mass (m_total) M1->M3 M2->M3 C1 Calculate Sample Mass (m_sample = m_total - m_flask) M3->C1 C3 Calculate Density (ρ = m_sample / V_flask) C1->C3 C2 Record Flask Volume (V_flask) C2->C3

Caption: Workflow for determining liquid density.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly clean a 10 mL or 25 mL Class A volumetric flask and dry it completely. Any residue can affect the mass and volume.

    • Place a sealed container of this compound in a temperature-controlled water bath set to 25.0 ± 0.1 °C. Allow at least 30 minutes for thermal equilibration. This is the most critical step for accuracy, as density is highly sensitive to temperature.

  • Mass of Empty Flask:

    • Place the clean, dry volumetric flask on a four-figure analytical balance and press the "Tare" or "Zero" button.[6] Record this mass as m_flask.

  • Filling and Mass of Sample:

    • Carefully fill the flask with the temperature-equilibrated sample, using a pipette for the final additions to bring the bottom of the meniscus precisely to the calibration mark.[6]

    • Weigh the filled volumetric flask and record the mass as m_total.[6]

  • Calculation:

    • Calculate the mass of the liquid: m_sample = m_total - m_flask.

    • The volume of the liquid is the certified volume of the flask, V_flask.

    • Calculate the density: ρ = m_sample / V_flask . The result should be reported in g/mL.

Protocol for Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is the standard instrument for measuring the refractive index of liquids.[7] It is a robust and precise tool when properly calibrated and operated.

Methodology Workflow: Refractive Index Measurement

Refractive_Index_Workflow cluster_setup Setup & Calibration cluster_sample Sample Measurement cluster_readout Data Acquisition S1 Turn on Refractometer & Sodium Lamp S2 Set Temperature to 20°C S1->S2 S3 Calibrate with Standard (e.g., Distilled Water) S2->S3 M1 Clean Prism Surface S3->M1 M2 Apply 2-3 Drops of Sample M1->M2 M3 Close Prism & Allow Temperature Equilibration M2->M3 M4 Adjust Optics to Align Crosshairs on Shadow Line M3->M4 R1 Read Refractive Index from Scale M4->R1 R2 Clean Prism Thoroughly R1->R2

Sources

An In-Depth Technical Guide to the Chemical Reactivity of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Profile of a Versatile Synthetic Building Block

2-Bromo-5-chlorobenzotrifluoride (CAS No: 344-65-0) is a synthetically valuable aromatic compound, distinguished by its unique substitution pattern.[1][2] The presence of a strongly electron-withdrawing trifluoromethyl group, alongside two distinct halogen atoms (bromine and chlorine), imparts a nuanced and highly exploitable reactivity profile. This guide provides a comprehensive exploration of this profile, moving beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern its transformations. Understanding this causality is paramount for researchers aiming to leverage this molecule as a key intermediate in the synthesis of complex targets in the pharmaceutical, agrochemical, and materials science sectors.[1][3] This molecule's stability, combined with the selective reactivity of its halogenated sites, makes it an essential tool for introducing fluorinated moieties, which can significantly enhance the biological activity and physicochemical properties of target compounds.[1][3]

Property Value
CAS Number 344-65-0[1]
Molecular Formula C₇H₃BrClF₃[1]
Molecular Weight 259.45 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 198 °C[1]
Density 1.77 g/mL[1]
Synonyms 1-Bromo-4-chloro-2-(trifluoromethyl)benzene, 2-Bromo-5-chloro-α,α,α-trifluorotoluene[1]

The Electronic Landscape: Understanding Regioselectivity and Reactivity

The reactivity of this compound is not random; it is dictated by the interplay of the substituents on the aromatic ring. A firm grasp of these influences is critical for predictive synthesis design.

  • Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing substituent through both inductive (-I) and resonance (-M, hyperconjugation) effects. Its presence deactivates the entire aromatic ring towards electrophilic attack but, conversely, activates it for potential nucleophilic aromatic substitution (SₙAr).

  • Halogens (-Br, -Cl): Both are electron-withdrawing via induction and weakly electron-donating via resonance. Their primary role in the context of this molecule's synthetic utility is as leaving groups in cross-coupling and metal-exchange reactions.

  • Reactivity Hierarchy (C-Br vs. C-Cl): The Carbon-Bromine bond is longer and weaker than the Carbon-Chlorine bond. This fundamental difference is the cornerstone of this molecule's selective reactivity. In palladium-catalyzed cross-coupling and metal-halogen exchange reactions, the C-Br bond will react preferentially, allowing for stepwise, site-selective functionalization.

Caption: Reactivity map of this compound.

Key Transformation Classes

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely used application of this compound, enabling the formation of C-C, C-N, and C-O bonds with high precision. The general principle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation and reductive elimination.[4]

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling with an organoboron reagent.[5][6][7] Due to the C-Br bond's higher reactivity, this coupling occurs selectively at the 2-position.

Causality of Component Selection:

  • Palladium Source: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is typically used. The choice of ligand is crucial for stabilizing the Pd(0) species and facilitating the catalytic cycle.[5][7]

  • Base: A base (e.g., Na₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is common, as it aids in dissolving both the organic substrate and the inorganic base.[6]

Protocol: Typical Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a flame-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add degassed solvents (e.g., a 4:1 mixture of Toluene:H₂O).

  • Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This reaction is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds.[8][9][10] It allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality of Component Selection:

  • Catalyst System: This reaction is highly dependent on the choice of a specific phosphine ligand paired with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[9] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the crucial reductive elimination step, which can be challenging for electron-deficient aryl halides.

  • Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is used to deprotonate the amine, facilitating its coordination to the palladium center.[9]

Metal-Halogen Exchange: Accessing Nucleophilic Intermediates

Metal-halogen exchange, primarily lithiation, offers a complementary strategy to cross-coupling. Instead of using the aryl halide as an electrophile, it is converted into a potent aryllithium nucleophile, which can then react with a wide variety of electrophiles.

The reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), occurs almost exclusively at the more reactive C-Br bond. This must be performed at low temperatures (-78 °C) to prevent side reactions, such as the aryllithium intermediate attacking another molecule of the starting material.

**Protocol: Lithiation and Trapping with an Electrophile (e.g., CO₂) **

  • Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature. The formation of the aryllithium can sometimes be observed by a color change.

  • Electrophilic Quench: Bubble dry CO₂ gas through the solution (or add crushed dry ice) and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and acidify with 1M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify as needed.

G start Start: This compound in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool 1. Setup add_buli Add n-BuLi (1.1 eq) Stir for 1 hr @ -78 °C cool->add_buli 2. Lithiation intermediate Formation of Aryllithium Intermediate (Selective C-Br Exchange) add_buli->intermediate Regioselective add_electrophile Add Electrophile (e.g., CO₂, DMF, I₂) Stir & Warm to RT intermediate->add_electrophile 3. Trapping quench Quench Reaction (e.g., sat. aq. NH₄Cl) add_electrophile->quench 4. Quench workup Aqueous Work-up & Extraction quench->workup 5. Isolation purify Purification (Column Chromatography) workup->purify 6. Final Product

Caption: Workflow for Lithiation and Electrophilic Quench.

Formation of the corresponding Grignard reagent by reaction with magnesium metal is also feasible at the C-Br position.[11] However, initiation can be more difficult compared to simple aryl bromides due to the deactivating nature of the ring. Standard initiation techniques, such as using a crystal of iodine or 1,2-dibromoethane, are often necessary.[12] Aryl chlorides are significantly less reactive towards magnesium, ensuring selectivity.[13]

Nucleophilic Aromatic Substitution (SₙAr)

While less common than cross-coupling, SₙAr is theoretically possible. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[14][15]

  • Activation: The potent electron-withdrawing -CF₃ group, particularly from the ortho position, strongly stabilizes the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack.

  • Leaving Group: In SₙAr reactions, fluoride is typically the best leaving group among halogens, followed by chloride, then bromide.[16][17] Therefore, while the C-Br bond is kinetically favored for metal-catalyzed reactions, the C-Cl bond is the more likely site for a potential SₙAr reaction, though harsh conditions (high temperatures, strong nucleophiles) would likely be required.

Electrophilic Aromatic Substitution

This class of reaction is highly unfavorable for this compound. The combined deactivating effects of the -CF₃, -Cl, and -Br substituents make the aromatic ring extremely electron-poor and thus unreactive towards most electrophiles.[18] Forcing such a reaction would require extremely harsh conditions and would likely lead to a mixture of products with poor regioselectivity.

Summary and Outlook

The reactivity of this compound is a study in controlled, regioselective chemistry. The differential reactivity of the C-Br and C-Cl bonds is the key to its utility, allowing for its participation as an electrophilic partner in a host of palladium-catalyzed cross-coupling reactions, preferentially at the bromine-substituted position. Complementarily, metal-halogen exchange at the same C-Br bond transforms the molecule into a potent nucleophile. This dual reactivity, combined with the beneficial properties imparted by the trifluoromethyl group, solidifies its role as a high-value building block for creating complex molecules with applications in drug discovery and materials science.[1][3]

References

  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride - Eureka | P
  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
  • US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone - Google P
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
  • Electrophilic Aromatic Substitution - NC St
  • Nucleophilic Arom
  • Why are chloro-based Grignard reagents harder to form? : r/Chempros - Reddit. [Link]
  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecular Landscape of 2-Bromo-5-chlorobenzotrifluoride

This compound (CAS No. 344-65-0) is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a synthetic intermediate stems from the unique electronic properties conferred by its substituents: a bromine atom, a chlorine atom, and a trifluoromethyl group, all attached to a benzene ring. This molecular architecture allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex target molecules.[1] However, the very features that make this compound synthetically useful also dictate its stability and reactivity profile. An understanding of these characteristics is paramount for ensuring its integrity during storage and for safe and effective handling in a research and development setting.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly influences the electronic nature of the aromatic ring. This strong inductive effect deactivates the benzene ring towards electrophilic substitution but also imparts considerable chemical stability to the molecule. Researchers value this stability, which allows for a range of chemical manipulations at other sites on the molecule without compromising the trifluoromethyl moiety.[1] This guide provides a comprehensive overview of the stability of this compound and outlines the optimal conditions for its storage to maintain its purity and reactivity over time.

Chemical Stability and Reactivity Profile

The stability of this compound is primarily dictated by the robustness of the C-F, C-Cl, C-Br, and C-C bonds within the molecule, as well as the overall electronic stabilization of the aromatic system.

Inherent Stability of the Benzotrifluoride Core

The trifluoromethyl group is known for its exceptional stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group resistant to cleavage under many reaction conditions. Furthermore, the electron-withdrawing nature of the three fluorine atoms stabilizes the bond between the carbon of the -CF₃ group and the benzene ring. This inherent stability is a key feature of benzotrifluoride derivatives.[1]

Potential Degradation Pathways

While generally stable, this compound can be susceptible to degradation under specific, typically harsh, conditions. Understanding these potential pathways is crucial for defining appropriate storage and handling protocols.

  • Hydrolysis: The C-F bonds of the trifluoromethyl group are highly resistant to hydrolysis under normal conditions (neutral pH, ambient temperature). However, under forcing conditions, such as in the presence of strong, hot acids like oleum, benzotrifluorides can undergo hydrolysis to form the corresponding benzoic acid. This reaction proceeds via the protonation of the fluorine atoms, leading to the formation of a carbocation intermediate that is then attacked by water.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group, along with the halogen substituents, makes the aromatic ring electron-deficient. This can render the molecule susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles or under forcing conditions. However, under standard storage conditions, this is not a significant degradation pathway.

  • Photostability: Studies on the direct photolysis of benzotrifluoride derivatives in water have shown that compounds substituted with electron-withdrawing groups, such as chlorine, tend to be photochemically stable. While prolonged exposure to high-intensity UV radiation should be avoided as a general precaution, the compound is not expected to degrade under normal laboratory lighting conditions.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of this compound, the following storage conditions are recommended. These are based on the chemical properties of the molecule and general best practices for halogenated organic compounds.

Summary of Storage Parameters
ParameterRecommendationRationale
Temperature Room Temperature (15-25°C)The compound is a liquid at room temperature and is thermally stable under these conditions. Avoid excessive heat to prevent potential pressure buildup in the container and to slow down any potential minor degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)While not strictly required for short-term storage, an inert atmosphere minimizes contact with atmospheric moisture and oxygen, which can be beneficial for long-term stability, especially for high-purity samples.
Light Exposure Store in a dark place or in an amber glass bottleAlthough generally photostable, protection from light is a standard precautionary measure for organic compounds to prevent any potential photochemical reactions over extended periods.
Container Tightly sealed container made of compatible material (e.g., amber glass, PTFE-lined cap)Prevents evaporation and contamination from atmospheric moisture and other contaminants. Glass is generally inert. PTFE is highly resistant to halogenated organic compounds.
Material Compatibility for Storage and Handling

The selection of appropriate container and handling materials is critical to prevent contamination and degradation of this compound.

  • Recommended Materials:

    • Glass: Borosilicate glass (e.g., Pyrex®) is an excellent choice for storage containers due to its chemical inertness. Amber glass is preferred to protect the contents from light.

    • Polytetrafluoroethylene (PTFE): PTFE, commonly known by the trade name Teflon®, exhibits excellent chemical resistance to a wide range of chemicals, including halogenated solvents.[2][3] It is an ideal material for cap liners, seals, and transfer tubing.

    • High-Density Polyethylene (HDPE): For short-term storage or as a secondary containment vessel, HDPE can be suitable. However, long-term storage in plastic is generally not recommended for halogenated hydrocarbons due to the potential for leaching of plasticizers or slow absorption of the compound into the plastic.[4][5]

  • Materials to Avoid:

    • Certain Plastics and Elastomers: Avoid prolonged contact with incompatible plastics and elastomers that can be swelled or degraded by halogenated aromatic compounds.

    • Reactive Metals: While generally stable, it is good practice to avoid storing halogenated compounds in direct contact with reactive metals, especially in the presence of moisture, which could potentially lead to slow corrosion and contamination of the product.

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions and maintain the integrity of the compound, this compound should be stored separately from the following classes of chemicals:[6]

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) Can react exothermically and potentially violently with organic compounds.

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) Can promote nucleophilic substitution or elimination reactions.

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid) While stable under many acidic conditions, very strong and hot acids can cause hydrolysis.[6]

  • Ignition Sources: Keep away from open flames, sparks, and excessive heat.[7]

The following diagram illustrates the decision-making process for the proper storage of this compound.

StorageDecision start Start: Receive 2-Bromo-5- chlorobenzotrifluoride check_container Is the container an amber glass bottle with a PTFE-lined cap? start->check_container transfer Transfer to a suitable container check_container->transfer No label_container Ensure container is clearly labeled check_container->label_container Yes transfer->label_container storage_location Select Storage Location label_container->storage_location check_temp Is the location cool and dry (15-25°C)? storage_location->check_temp check_light Is the location dark (away from direct sunlight)? check_temp->check_light Yes find_suitable_location Find a more suitable location check_temp->find_suitable_location No check_incompatibles Is the location away from incompatible materials (strong oxidizers, bases)? check_light->check_incompatibles Yes check_light->find_suitable_location No store Store the container check_incompatibles->store Yes check_incompatibles->find_suitable_location No find_suitable_location->storage_location

Caption: Decision workflow for proper storage of this compound.

Handling Procedures and Protocols

Adherence to proper handling procedures is essential for user safety and to maintain the purity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.

  • Body Protection: A laboratory coat.

Safe Handling Protocol
  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Minimize exposure through careful handling.

  • Grounding and Bonding: When transferring larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, which could be a potential ignition source.

  • Container Sealing: After use, ensure the container is tightly sealed to prevent the escape of vapors and the ingress of moisture.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste according to local regulations.

The following diagram outlines a safe handling workflow for this compound.

HandlingWorkflow prep Preparation: - Don appropriate PPE - Work in a fume hood transfer Transfer Compound: - Use clean, dry glassware - Minimize exposure to air prep->transfer reaction Perform Chemical Reaction or Analysis transfer->reaction cleanup Post-Handling: - Tightly seal container - Clean work area reaction->cleanup waste Dispose of waste in a labeled hazardous waste container cleanup->waste storage Return compound to proper storage cleanup->storage

Sources

The Genesis of a Halogenated Workhorse: An In-Depth Technical Guide to the Discovery and History of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Specialty Chemicals

In the landscape of modern organic synthesis, certain molecules emerge as indispensable building blocks, their utility transcending a single application to become foundational pillars in diverse fields. 2-Bromo-5-chlorobenzotrifluoride is one such compound. Its unique trifluoromethyl group and halogen substituents have made it a valuable intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive exploration of the discovery and historical development of this pivotal chemical, offering insights into the scientific context of its emergence and detailing the synthetic methodologies that have defined its production.

A Rich Heritage: The Rise of Organofluorine Chemistry

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound dates back to 1835, the field remained relatively niche until the mid-20th century.[2] A significant turning point was the development of industrial-scale production methods for key fluorinated intermediates. Benzotrifluoride, the parent compound of our subject molecule, was first synthesized via the Swarts reaction, a halogen exchange process.[3] This was later refined in 1938 by Simons and Lewis, who developed a more direct synthesis using anhydrous hydrogen fluoride.[3] These advancements laid the groundwork for the exploration and commercialization of a vast family of fluorinated aromatic compounds.

The introduction of the trifluoromethyl group into aromatic systems was found to confer unique and desirable properties, including enhanced thermal stability, lipophilicity, and metabolic stability.[1] This made benzotrifluoride derivatives highly attractive for the burgeoning pharmaceutical and agrochemical industries of the mid-20th century.

The Elusive Discovery: Pinpointing the First Synthesis

While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its emergence can be traced through the patent literature and the evolution of synthetic methodologies for halogenated aromatic compounds. A 1950 patent by Charles F. Kohl, Jr., assigned to Corning Glass Works, describes the bromination of trifluoromethyl derivatives of benzene, indicating that the fundamental chemistry for creating such molecules was being actively explored during this period.[3]

One of the earliest documented methods for preparing a closely related compound, 3-bromo-4-chlorobenzotrifluoride, involved the bromination of 4-chlorobenzotrifluoride using iron as a catalyst, as referenced in a 1949 paper in the Journal of the American Chemical Society.[4] This electrophilic aromatic substitution approach highlights the type of synthetic strategies being employed at the time.

It is highly probable that this compound was first synthesized and characterized in an industrial research setting, with its utility as a chemical intermediate being the primary driver. The compound's CAS number, 344-65-0, serves as a unique identifier, though its initial registration date does not pinpoint the exact moment of discovery.

Key Synthetic Pathways: A Technical Deep Dive

The synthesis of this compound has been approached through several strategic routes, primarily revolving around the controlled halogenation of a benzotrifluoride core or the modification of a pre-functionalized aromatic ring.

Electrophilic Bromination of 4-Chlorobenzotrifluoride

This method represents a classical approach to the synthesis of halogenated aromatic compounds. The electron-withdrawing nature of the trifluoromethyl group directs the incoming bromine atom to the meta position, while the chloro group directs ortho and para. The interplay of these directing effects leads to the desired 2-bromo-5-chloro substitution pattern.

Electrophilic bromination of 4-chlorobenzotrifluoride.

Experimental Protocol:

  • To a stirred solution of 4-chlorobenzotrifluoride in a suitable solvent (e.g., a halogenated hydrocarbon), a catalytic amount of iron powder or ferric bromide is added.

  • Bromine is then added dropwise at a controlled temperature, typically ranging from 0 to 30°C.

  • The reaction mixture is stirred until the starting material is consumed, as monitored by gas chromatography.

  • Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine.

  • The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure.

  • The crude product is then purified by fractional distillation to yield this compound.

The Sandmeyer Reaction: A Versatile Approach

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a robust method for the synthesis of aryl halides from aryl diazonium salts.[5] This pathway is particularly useful when direct halogenation is not feasible or leads to undesired isomers. The synthesis of this compound via this route typically starts from 2-amino-5-chlorobenzotrifluoride.

Synthesis via the Sandmeyer reaction.

Experimental Protocol:

  • 2-amino-5-chlorobenzotrifluoride is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled mixture, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate vessel, a solution of copper(I) bromide in hydrobromic acid is prepared.

  • The freshly prepared diazonium salt solution is then slowly added to the copper(I) bromide solution, resulting in the evolution of nitrogen gas.

  • The reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt.

  • The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extract is washed, dried, and concentrated, followed by purification via distillation to afford this compound.

Physicochemical Properties and Spectral Data

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.

PropertyValue
CAS Number 344-65-0
Molecular Formula C₇H₃BrClF₃
Molecular Weight 259.45 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 179-180 °C
Density 1.759 g/mL at 25 °C
Refractive Index n20/D 1.5080

Industrial Significance and Modern Applications

The industrial journey of this compound has been one of steady growth, driven by its utility as a versatile intermediate.

  • Pharmaceuticals: This compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance drug efficacy and bioavailability, while the bromo and chloro substituents provide reactive handles for further molecular elaboration.[1]

  • Agrochemicals: In the agrochemical sector, this compound is utilized in the production of herbicides and pesticides.[1] The unique electronic properties conferred by the halogen and trifluoromethyl groups contribute to the biological activity of the final products.

Conclusion: A Legacy of Innovation

From its roots in the pioneering era of organofluorine chemistry to its current status as a widely used industrial intermediate, this compound exemplifies the profound impact of fluorinated compounds on modern science and technology. Its history is a testament to the relentless pursuit of novel synthetic methodologies and the ever-expanding applications of specialty chemicals. As research and development in the life sciences and material sciences continue to advance, the demand for versatile building blocks like this compound is poised to grow, ensuring its continued relevance for years to come.

References

  • Kohl, C. F. (1950). Bromination of trifluoromethyl derivatives of benzene. U.S. Patent No. 2,494,817. Washington, DC: U.S.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276–289. [Link]
  • Bayer AG. (1979). M-Bromo-benzotrifluorides. U.S.
  • Whalley, W. B. (1949). Organic fluoro-compounds. Part I. Hydroxy-derivatives of benzotrifluoride. Journal of the Chemical Society (Resumed), 3016-3020. [Link]

Sources

An In-depth Technical Guide to Trifluoromethylated Aromatic Compounds: Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of the trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and steric profile impart profound effects on the physicochemical and biological characteristics of parent molecules. This guide provides an in-depth technical analysis of trifluoromethylated aromatic compounds, designed for researchers, scientists, and professionals in drug development. We will explore the fundamental impact of the CF₃ group on molecular properties, delve into the principal synthetic strategies for its introduction, detail key analytical techniques for characterization, and discuss its strategic application in drug design, supported by field-proven insights and comprehensive references.

The Trifluoromethyl Group: A Privileged Motif in Drug Discovery

The strategic incorporation of fluorine is a well-established strategy for optimizing the properties of bioactive molecules.[2][3] Among fluorinated motifs, the trifluoromethyl group is particularly prominent due to its ability to significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][4][5][6] Approximately 20% of all pharmaceuticals on the market contain fluorine, and the CF₃ group is a recurring feature in many successful drugs.[7]

The utility of the trifluoromethyl group stems from a unique combination of characteristics:

  • High Electronegativity: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[8] This property can dramatically alter the pKa of nearby acidic or basic functional groups, influencing ionization state at physiological pH and modulating receptor-ligand interactions.[8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][9][10] This often leads to an increased in vivo half-life and a more favorable pharmacokinetic profile for drug candidates.[2][5][11]

  • Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom and is often considered a bioisostere of a methyl or chloro group.[12] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[2][5][9]

  • Steric Bulk: With a van der Waals radius similar to a chlorine atom, the CF₃ group can occupy key binding pockets in target proteins, potentially leading to increased potency and selectivity.[2][9]

These properties are not merely theoretical; they have been leveraged to develop blockbuster drugs such as Fluoxetine (Prozac), an antidepressant, and Celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug, both of which feature a trifluoromethylated aromatic ring.[12]

Physicochemical Impact of Aromatic Trifluoromethylation

The introduction of a CF₃ group onto an aromatic ring induces predictable yet profound changes in a molecule's physicochemical properties. Understanding these shifts is critical for rational drug design.

Modulation of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13] It is typically quantified by the logarithm of the partition coefficient (LogP) between n-octanol and water.[13] The CF₃ group is widely recognized for its ability to increase lipophilicity.[13]

Compound LogP ΔLogP (vs. H) Reference
Benzene2.13-[Calculated]
Toluene2.73+0.60[Calculated]
Benzotrifluoride2.89+0.76[Calculated]
Phenol1.46-[Calculated]
4-Trifluoromethylphenol2.56+1.10[Calculated]
Aniline0.90-[Calculated]
4-Trifluoromethylaniline2.43+1.53[Calculated]

Table 1: Comparison of calculated LogP values for aromatic compounds with and without trifluoromethyl substitution.

The data clearly indicates that replacing a hydrogen atom with a CF₃ group consistently increases the LogP value, signifying greater lipophilicity. This enhancement is crucial for improving membrane permeability but must be carefully balanced to avoid issues with aqueous solubility and potential off-target toxicity.[2]

Alteration of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the CF₃ group significantly impacts the acidity and basicity of proximal functional groups.[8][12] For example, the pKa of phenol is approximately 10.0, while the pKa of 4-trifluoromethylphenol is 8.7, indicating a more than 10-fold increase in acidity. Similarly, the pKa of the anilinium ion is 4.6, whereas the pKa of the 4-trifluoromethylanilinium ion is 2.7, demonstrating a significant decrease in the basicity of the aniline nitrogen.

Compound pKa ΔpKa (vs. H)
Phenol10.0-
4-Cresol10.26+0.26
4-Trifluoromethylphenol8.7-1.3
Anilinium ion4.6-
4-Toluidinium ion5.1+0.5
4-Trifluoromethylanilinium ion2.7-1.9

Table 2: Impact of trifluoromethyl substitution on the pKa of phenols and anilines.

This modulation of pKa is a powerful tool in drug design. By fine-tuning the ionization state of a molecule at physiological pH (typically 7.4), chemists can optimize interactions with biological targets and improve pharmacokinetic properties.[14]

Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[2][5] Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes, a primary metabolic pathway for many drugs. The electron-withdrawing CF₃ group deactivates the aromatic ring towards electrophilic attack, thereby hindering this metabolic process.[2] Furthermore, the C-F bonds themselves are exceptionally resistant to enzymatic cleavage.[5][10] This increased metabolic robustness can lead to a longer drug half-life, reduced patient dosing frequency, and a lower required therapeutic dose.[2][11]

Synthetic Strategies for Aromatic Trifluoromethylation

The installation of a CF₃ group onto an aromatic ring can be achieved through a variety of synthetic methods, which can be broadly categorized into nucleophilic, electrophilic, and radical pathways.[15][16]

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation methods utilize a "CF₃⁻" synthon to react with an electrophilic aromatic substrate, typically an aryl halide or a diazonium salt. A prominent reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[17][18]

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with TMSCF₃

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Add dry DMF (5 mL) via syringe.

  • Add TMSCF₃ (1.5 mmol, 1.5 equiv) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated arene.

Causality: The copper(I) catalyst is essential for the transmetalation of the CF₃ group from silicon to copper, generating a highly reactive "CuCF₃" species. The 1,10-phenanthroline ligand stabilizes the copper catalyst and facilitates the reductive elimination step that forms the C-CF₃ bond.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a "CF₃⁺" equivalent to a nucleophilic aromatic substrate. These reagents are particularly useful for the trifluoromethylation of electron-rich arenes and heteroarenes.[19] A widely used class of electrophilic trifluoromethylating agents are the hypervalent iodine compounds known as Togni reagents.[1][20][21]

Experimental Protocol: Trifluoromethylation of an Electron-Rich Arene with a Togni Reagent

  • In a round-bottom flask, dissolve the electron-rich aromatic substrate (e.g., anisole, 1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (5 mL).

  • Add the Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.1 mmol, 1.1 equiv) to the solution.

  • If required, add a catalytic amount of a Lewis or Brønsted acid (e.g., Zn(OTf)₂, 10 mol%) to activate the Togni reagent.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the trifluoromethylated product.

Causality: The Togni reagent's reactivity is derived from the hypervalent iodine center, which makes the attached CF₃ group highly electrophilic. The reaction can proceed through either a polar or a single-electron transfer (SET) mechanism, depending on the substrate and reaction conditions.[22]

Radical Trifluoromethylation

Radical trifluoromethylation methods have gained prominence due to their ability to functionalize C-H bonds directly, offering a more atom-economical approach.[4] These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor.

Experimental Protocol: Photoredox-Catalyzed C-H Trifluoromethylation

  • To a reaction vessel, add the aromatic substrate (1.0 mmol), a trifluoromethyl source such as trifluoroiodomethane (CF₃I) or a Togni reagent, and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).

  • Add a suitable solvent (e.g., acetonitrile or DMF) and degas the mixture with an inert gas.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED or a compact fluorescent lamp) at room temperature.

  • Monitor the reaction progress by analytical techniques until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Causality: The photoredox catalyst, upon excitation by visible light, initiates a single-electron transfer process with the trifluoromethyl source to generate the highly reactive •CF₃ radical. This radical can then add to the aromatic ring, followed by an oxidation and deprotonation sequence to yield the final product.[11]

G cluster_0 Synthetic Pathways to Trifluoromethylated Arenes cluster_1 Reagent Type A Aryl Halide / Diazonium Salt Nuc Nucleophilic (e.g., TMSCF₃, CuCF₃) A->Nuc Cu-catalyzed coupling B Electron-Rich Arene Elec Electrophilic (e.g., Togni Reagents) B->Elec Electrophilic Aromatic Substitution C Unactivated Arene Rad Radical (e.g., CF₃I, Photoredox) C->Rad Direct C-H Functionalization Prod Trifluoromethylated Aromatic Compound Nuc->Prod Elec->Prod Rad->Prod

Caption: Overview of major synthetic strategies for aromatic trifluoromethylation.

Analytical Characterization

The unambiguous structural confirmation of trifluoromethylated aromatic compounds is paramount. While various analytical techniques are employed, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool.[23]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and powerful technique for characterizing trifluoromethylated compounds. The trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum, with a chemical shift (δ) that is characteristic of its electronic environment. For most benzotrifluorides, the signal appears between -60 and -65 ppm relative to CFCl₃.

¹H and ¹³C NMR Spectroscopy

In ¹H NMR spectra, protons on the aromatic ring will often show coupling to the fluorine atoms of the CF₃ group, resulting in more complex splitting patterns (e.g., quartets for ortho protons). In ¹³C NMR, the carbon atom attached to the CF₃ group appears as a quartet due to one-bond coupling (¹J(C-F)), which is typically large (~275 Hz).[24] Carbons further away will exhibit smaller two-bond (²J(C-F) ~35 Hz) and three-bond (³J(C-F) ~6 Hz) couplings.[24] This coupling information is invaluable for confirming the position of the CF₃ group on the aromatic ring.[24]

G cluster_workflow Analytical Workflow for Structural Validation Start Synthesized Compound NMR Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (MS) Start->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis Chemical shifts, Coupling constants MS->Data_Analysis Molecular weight, Fragmentation Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Consistent Data Further_Analysis Further Analysis Required Data_Analysis->Further_Analysis Inconsistent Data

Caption: A typical workflow for the analytical validation of a trifluoromethylated aromatic compound.

Conclusion and Future Perspectives

Trifluoromethylated aromatic compounds are, and will continue to be, of immense importance to the fields of medicinal chemistry and materials science. The unique combination of high electronegativity, metabolic stability, and lipophilicity conferred by the CF₃ group makes it an invaluable tool for fine-tuning the properties of molecules to achieve desired biological or material functions.[2][5][9]

The development of more efficient, selective, and sustainable methods for aromatic trifluoromethylation, particularly direct C-H functionalization, remains an active area of research.[4][6] As our understanding of the intricate interplay between the CF₃ group and biological systems deepens, we can expect to see the design of even more sophisticated and effective drugs and materials that leverage the remarkable properties of this "super-substituent."

References

  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (n.d.). Google Search.
  • Lu, X., et al. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters.
  • New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Validating Trifluoromethylated Product Structures with NMR Spectroscopy. BenchChem.
  • Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
  • (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD..
  • Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform. University of Michigan.
  • (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters.
  • A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus. BenchChem.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
  • Trifluoromethyl
  • Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
  • Lu, X., et al. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
  • (2025).
  • Trifluoromethanesulfinic Acid Derivatives as Nucleophilic Trifluoromethyl
  • (2025).
  • A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. BenchChem.
  • (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
  • Common trifluoromethylation reagents grouped according to their characteristic reactivity....
  • Trifluoromethyl group. Wikipedia.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.
  • Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
  • (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar.
  • Lu, X., et al. (2021). Regioselective C-H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. R Discovery.
  • The Role of Trifluoromethyl Groups in Modern Drug Design. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.
  • Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews.
  • Gillis, E. P., et al. (2025). Applications of Fluorine in Medicinal Chemistry.
  • (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI.
  • (2025). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.
  • (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane. BenchChem.
  • (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed Central.
  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences.
  • (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry.
  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central.

Sources

Methodological & Application

Synthesis of 2-Bromo-5-chlorobenzotrifluoride from m-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Bromo-5-fluorobenzotrifluoride from m-Fluorobenzotrifluoride

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of 2-Bromo-5-fluorobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] The synthesis commences with m-fluorobenzotrifluoride and proceeds through nitration, subsequent reduction, and a final diazotization-bromination sequence. The described methodology is designed to be robust and scalable, achieving high yield and purity (>98%).[2] This document offers detailed procedural steps, mechanistic insights, safety protocols, and data presentation to support researchers in drug discovery and chemical development.

Note on Synthesis Target: The specified starting material, m-fluorobenzotrifluoride, logically leads to the synthesis of 2-Bromo-5-fluoro benzotrifluoride. This protocol is therefore detailed for this target molecule (CAS No. 40161-55-5)[4], as it represents a chemically consistent and validated pathway based on authoritative sources.

Introduction and Synthetic Strategy

2-Bromo-5-fluorobenzotrifluoride is a valuable fluorinated building block utilized in the synthesis of complex organic molecules for materials science and the life sciences.[1] Its structural motifs are often incorporated to enhance the metabolic stability and biological activity of drug candidates.[1]

The synthetic route from m-fluorobenzotrifluoride is a classic example of leveraging substituent directing effects in electrophilic aromatic substitution (EAS). The overall strategy is depicted below:

Synthesis_Overview A m-Fluorobenzotrifluoride B Step 1: Nitration (HNO₃ / H₂SO₄) A->B C 5-Fluoro-2-nitrobenzotrifluoride B->C D Step 2: Reduction (H₂, Raney Ni) C->D E 5-Fluoro-2-aminobenzotrifluoride D->E F Step 3: Sandmeyer Reaction (HBr, NaNO₂, CuBr) E->F G 2-Bromo-5-fluorobenzotrifluoride F->G

Caption: Overall three-step synthetic pathway.

Mechanistic Rationale: Regiocontrol

The regiochemical outcome of the initial nitration step is critical and is governed by the competing directing effects of the two substituents on the aromatic ring.

  • Fluorine (-F): An activating, ortho, para-director due to its +R (resonance donation) effect outweighing its -I (inductive withdrawal) effect.

  • Trifluoromethyl (-CF₃): A strongly deactivating, meta-director due to its powerful -I effect.[5]

The electrophile (NO₂⁺) is directed to the positions ortho and para to the fluorine atom (C2, C4, C6) and meta to the trifluoromethyl group (C2, C4, C6). The position C2 is strongly favored as it satisfies both directing effects (ortho to -F and meta to -CF₃) and is sterically accessible, leading to the desired 5-fluoro-2-nitrobenzotrifluoride intermediate.

Materials and Methods

Reagents and Materials
ReagentCAS NumberPuritySupplier
m-Fluorobenzotrifluoride367-21-5≥99%Sigma-Aldrich
Fuming Nitric Acid (90%)7697-37-2ACS GradeFisher Scientific
Concentrated Sulfuric Acid (98%)7664-93-9ACS GradeFisher Scientific
Dichloromethane (DCM)75-09-2HPLC GradeVWR
Raney Nickel (slurry in water)7440-02-0Active CatalystAlfa Aesar
Ethanol (200 Proof)64-17-5AnhydrousPharmco
Hydrobromic Acid (48%)10035-10-6ACS GradeSigma-Aldrich
Sodium Nitrite7632-00-0≥99%Sigma-Aldrich
Copper(I) Bromide7787-70-4≥98%Alfa Aesar
Instrumentation
  • 1L 3-neck round-bottom flask with overhead mechanical stirrer

  • Low-temperature circulator bath

  • Pressure-equalizing dropping funnel

  • Parr Hydrogenation Apparatus (or equivalent)

  • Rotary evaporator

  • Vacuum distillation setup

Detailed Experimental Protocols

Workflow Diagram

Detailed_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization & Bromination s1_start Cool m-fluorobenzotrifluoride (to <10°C) s1_add Slowly add nitrating mixture (HNO₃/H₂SO₄) Keep T < 25°C s1_start->s1_add s1_react Stir at room temp (2-3 hours) s1_add->s1_react s1_workup Quench on ice, extract with DCM, wash, and dry s1_react->s1_workup s1_product Intermediate 1: 5-Fluoro-2-nitrobenzotrifluoride s1_workup->s1_product s2_start Charge reactor with Intermediate 1, Ethanol, and Raney Ni s1_product->s2_start s2_react Hydrogenate under pressure (e.g., 50 psi H₂) s2_start->s2_react s2_workup Filter catalyst, remove solvent s2_react->s2_workup s2_product Intermediate 2: 5-Fluoro-2-aminobenzotrifluoride s2_workup->s2_product s3_start Dissolve Intermediate 2 in HBr, cool to <5°C s2_product->s3_start s3_diazotize Add aq. NaNO₂ dropwise s3_start->s3_diazotize s3_sandmeyer Add CuBr, warm to RT s3_diazotize->s3_sandmeyer s3_workup Extract, wash, and dry s3_sandmeyer->s3_workup s3_purify Vacuum Distillation s3_workup->s3_purify s3_product Final Product: 2-Bromo-5-fluorobenzotrifluoride s3_purify->s3_product

Caption: Step-by-step experimental workflow.

Protocol 1: Synthesis of 5-Fluoro-2-nitrobenzotrifluoride
  • Setup: Equip a 1L, three-necked flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (ice/salt or circulator).

  • Charge Reactor: Add 164 g (1.0 mol) of m-fluorobenzotrifluoride to the flask and begin stirring. Cool the contents to below 10°C.

  • Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly and carefully add 95 g (1.5 mol) of fuming nitric acid to 150 g of concentrated sulfuric acid.

  • Reaction: Slowly add the nitrating mixture dropwise to the stirred m-fluorobenzotrifluoride over 1-2 hours. Causality: A slow addition rate is crucial to dissipate the heat from the highly exothermic reaction. The internal temperature must be maintained below 25°C to prevent the formation of dinitrated byproducts.[2]

  • Stirring: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to yield 5-fluoro-2-nitrobenzotrifluoride as a crude oil, which can be used directly in the next step.

Protocol 2: Synthesis of 5-Fluoro-2-aminobenzotrifluoride
  • Setup: Charge a Parr hydrogenation vessel or a suitable autoclave with the crude 5-fluoro-2-nitrobenzotrifluoride (approx. 1.0 mol), 500 mL of ethanol, and ~5 g (wet weight) of Raney Nickel catalyst. Safety: Handle Raney Nickel with care; it is pyrophoric when dry. Always keep it wet with solvent.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir the reaction vigorously at room temperature. The reduction is exothermic and may require initial cooling to maintain a temperature of 30-40°C. Hydrogen uptake should cease within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Causality: Celite filtration prevents the fine catalyst particles from passing through and ensures the filtrate is free of pyrophoric material. Wash the filter cake with a small amount of ethanol. Concentrate the filtrate under reduced pressure to yield crude 5-fluoro-2-aminobenzotrifluoride.[2]

Protocol 3: Synthesis of 2-Bromo-5-fluorobenzotrifluoride
  • Setup: In a 1L flask equipped for stirring and cooling, mix the crude 5-fluoro-2-aminobenzotrifluoride (approx. 1.0 mol) with 500 mL of 48% hydrobromic acid. Cool the resulting slurry to below 5°C. Add 143 g (1.0 mol) of copper(I) bromide.

  • Diazotization: Dissolve 76 g (1.1 mol) of sodium nitrite in 150 mL of water and cool the solution. Add this sodium nitrite solution dropwise to the amine slurry while stirring vigorously. Causality: The temperature must be kept below 5°C during this addition to ensure the stability of the intermediate diazonium salt, which is prone to decomposition at higher temperatures.[2]

  • Sandmeyer Reaction: After the addition is complete, continue stirring at low temperature for 30 minutes. Then, slowly warm the reaction mixture to room temperature. Nitrogen gas will evolve as the diazonium salt decomposes to form the aryl bromide. The reaction can be gently heated to 40-50°C to ensure completion.

  • Work-up: Once gas evolution ceases, transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 200 mL). Combine the organic layers, wash with 1M NaOH, then with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure 2-bromo-5-fluorobenzotrifluoride.[2]

Results and Data Summary

The following table summarizes the expected outcomes for this synthetic sequence based on a 1.0 mol scale.

StepProductTheoretical Yield (g)Typical Actual Yield (g)Typical Yield (%)Purity (GC)
15-Fluoro-2-nitrobenzotrifluoride209.1~198~95%>95% (crude)
25-Fluoro-2-aminobenzotrifluoride179.1~165~92%>97% (crude)
32-Bromo-5-fluorobenzotrifluoride242.0~208~86%>99% (distilled)
Overall - - - ~76.1% [2]-

Product Characterization: The final product, 2-Bromo-5-fluorobenzotrifluoride, appears as a colorless to pale yellow liquid.[1]

  • Molecular Formula: C₇H₃BrF₄[4]

  • Molecular Weight: 243.00 g/mol [4]

  • Boiling Point: ~158-162°C at 760 mmHg[3]

Safety and Hazard Information

All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acids (H₂SO₄, HNO₃, HBr): Highly corrosive. Handle with extreme care. Work in a fume hood and have an appropriate neutralizing agent (e.g., sodium bicarbonate) readily available.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Raney Nickel: Potentially pyrophoric when dry. Never allow the catalyst to dry completely. After filtration, the catalyst should be quenched by slowly adding it to a large volume of water.

  • Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction temperature low as specified.

  • Product Hazards: 2-Bromo-5-fluorobenzotrifluoride is classified as a skin, eye, and respiratory irritant.[4][6] Avoid inhalation and contact with skin and eyes.[6]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7]

References

  • CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983.
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride - Eureka | Patsnap.
  • Electrophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]
  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Michigan State University Department of Chemistry. [Link]
  • The halogenation of aromatics: Part IX. Vapour‐phase chlorination and bromination of benzotrifluoride - ResearchGate.

Sources

2-Bromo-5-chlorobenzotrifluoride: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

2-Bromo-5-chlorobenzotrifluoride is a halogenated aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom, provides a versatile platform for a wide range of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, while the two distinct halogen atoms allow for selective, stepwise functionalization.[1] This combination of features makes this compound an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The strategic placement of the bromine and chlorine atoms allows for chemoselective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed transformations, enabling the selective introduction of various substituents at the 2-position.[3] This application note will delve into the key applications of this compound, providing detailed protocols for its use in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-functionalization reactions.

Core Applications and Synthetic Utility

The trifluoromethyl group imparts several desirable properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, this compound is a sought-after precursor in drug discovery and development.[1] Its applications extend to the agrochemical industry, where it is used in the formulation of potent and effective pesticides and herbicides.[1][2] Furthermore, its unique electronic properties make it a valuable component in the synthesis of specialty polymers and materials with enhanced thermal and chemical resistance.[1]

A notable application of this building block is in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Efavirenz, used in the treatment of HIV.[4][5][6][7][8] The synthesis of this complex molecule highlights the utility of this compound in multi-step synthetic sequences.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is typically employed to selectively functionalize the C-Br bond.

Principle

The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[9][10][11] The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[9][10]

Suzuki_Miyaura_Coupling A 2-Bromo-5-chloro- benzotrifluoride C Pd(0) Catalyst Base A->C Oxidative Addition B Arylboronic Acid (R-B(OH)₂) B->C Transmetalation D 2-Aryl-5-chloro- benzotrifluoride C->D Reductive Elimination Buchwald_Hartwig_Amination A 2-Bromo-5-chloro- benzotrifluoride C Pd Precatalyst Ligand, Base A->C Oxidative Addition B Amine (R₂NH) B->C Coordination & Deprotonation D N-Aryl Amine C->D Reductive Elimination Lithiation_Functionalization A 2-Bromo-5-chloro- benzotrifluoride B n-Butyllithium (n-BuLi) -78 °C A->B Br/Li Exchange C Aryllithium Intermediate B->C D Electrophile (E+) C->D Nucleophilic Attack E Functionalized Product D->E

Sources

Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3]

This guide focuses on a specific, yet highly relevant substrate: 2-Bromo-5-chlorobenzotrifluoride. This molecule is a valuable building block due to the presence of three distinct functionalities: a bromine atom, a chlorine atom, and a trifluoromethyl (CF3) group. The trifluoromethyl group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5][6] The chlorine atom offers an additional point for diversification, although the C-Br bond is typically more reactive in Suzuki couplings. The strategic synthesis of biaryl compounds derived from this compound provides a direct route to novel chemical entities with potential applications in medicinal chemistry and agrochemicals.[7][8]

These application notes provide a comprehensive overview of the Suzuki coupling reaction with this compound, including mechanistic insights, detailed experimental protocols, and troubleshooting guidelines to empower researchers in their synthetic endeavors.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate, breaking the carbon-bromine bond.[9][10] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[11][12][13]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][9][10]

Suzuki_Coupling_Mechanism cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R')L_n Ar-Pd(II)(R')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R')L_n Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)(R')L_n->Pd(0)L_n Ar-R' Ar-R' Ar-Pd(II)(R')L_n->Ar-R' Reductive Elimination Ar-X This compound R'-B(OH)2 Arylboronic Acid

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound with various arylboronic acids. These protocols are intended as a starting point and may require optimization depending on the specific boronic acid used.

Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid

This protocol outlines a standard set of conditions for the coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.

  • Add degassed toluene and degassed water to the flask via syringe to create a 10:1 toluene/water solvent system (final concentration of the aryl bromide at 0.1 M).

  • Stir the reaction mixture vigorously at 80 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-5-chlorobenzotrifluoride.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (3.0 equiv), Pd2(dba)3 (0.015 equiv), and XPhos (0.03 equiv).[14]

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) - Palladium Catalyst - Ligand B Add Degassed Solvents (e.g., Toluene/Water) A->B C Heat Mixture (Conventional or Microwave) B->C D Cool and Dilute C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G Pure Biaryl Product Pure Biaryl Product G->Pure Biaryl Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Key Parameters and Optimization

Successful Suzuki coupling reactions with this compound depend on the careful selection of several key parameters.

ParameterOptions & ConsiderationsRationale
Palladium Source Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4Pre-catalysts that are reduced in situ to the active Pd(0) species.[1] The choice can influence reaction efficiency.
Ligand Buchwald-type phosphine ligands (e.g., SPhos, XPhos), PPh3Electron-rich and bulky phosphine ligands stabilize the Pd(0) complex and promote oxidative addition and reductive elimination.[15][16]
Base K3PO4, K2CO3, Cs2CO3, NaOHEssential for the transmetalation step by activating the boronic acid.[12][17] The choice of base can impact the reaction rate and yield.
Solvent Toluene, 1,4-Dioxane, THF, DMF with an aqueous phaseA biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.[17][18]
Temperature Room temperature to 120 °CHigher temperatures are often required for less reactive aryl chlorides, but for the more reactive aryl bromide, milder conditions are often sufficient.[9]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a different palladium pre-catalyst/ligand combination.[19] Switch to a stronger base like Cs2CO3. Increase the reaction temperature.
Protodeboronation Excess water, strong base, or high temperatures leading to the cleavage of the C-B bond.Minimize the amount of water or use anhydrous conditions. Use a milder base.
Homocoupling of Boronic Acid Presence of oxygen.Ensure proper degassing of solvents and purging of the reaction vessel with an inert gas.
Dehalogenation of Aryl Halide Side reaction after oxidative addition.Use a different solvent or a milder base.[1]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of highly valuable fluorinated biaryl compounds. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important reaction in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Wikipedia. Suzuki reaction.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Fairlamb, I. J. S. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube.
  • Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • Reddit. How to approach choosing reaction conditions for Suzuki?
  • Francisco, J. L., et al.
  • El-fakih, A. A., et al.
  • Google Patents. Process for preparing biaryl compounds.
  • Google Patents. Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • ResearchGate. Selected biaryl-containing natural products.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ACS Publications. Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to construct these bonds with high efficiency and functional group tolerance has displaced harsher, more traditional methods.[1]

This guide focuses on a particularly relevant, yet challenging, substrate: 2-Bromo-5-chlorobenzotrifluoride. The resulting product, 4-chloro-2-(trifluoromethyl)aniline and its derivatives, are key building blocks in medicinal chemistry.[3] The trifluoromethyl group often enhances metabolic stability and biological activity, making this scaffold highly desirable in drug discovery programs.[3]

However, the electronic and steric properties of this compound present specific challenges. The electron-withdrawing nature of the trifluoromethyl and chloro groups deactivates the aryl ring, making the initial oxidative addition step of the catalytic cycle more difficult.[4] Furthermore, the presence of two distinct halogen atoms (bromine and chlorine) necessitates a high degree of chemoselectivity to ensure the reaction proceeds exclusively at the more reactive C-Br bond.[5] This application note provides a comprehensive guide to navigating these challenges, offering mechanistic insights, a detailed experimental protocol, and troubleshooting strategies to ensure successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6]

Buchwald-Hartwig_Amination_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)Ln Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex [Ar-Pd(II)-NHR'R'']Ln OxAdd->AmineCoord Amine (HNR'R'') Amido Amido Complex [Ar-Pd(II)-NR'R'']Ln AmineCoord->Amido -HX (Base) Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[7] For this compound, this step is selective for the more reactive C-Br bond over the C-Cl bond.[5]

  • Ligand Substitution/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, displacing a ligand.[7]

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.[1]

  • Reductive Elimination: The final and often rate-determining step is the reductive elimination of the desired aryl amine product, regenerating the active Pd(0) catalyst.[8]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] Careful selection of the ligand and reaction conditions is crucial to minimize this unproductive pathway.[9]

Catalyst and Ligand Selection: The Key to Success

The choice of palladium source and, more critically, the phosphine ligand is the most important factor in achieving high yields and selectivity, especially for challenging substrates.[4][10]

Palladium Precatalysts: While Pd(0) sources like Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts are often more effective.[4] These air- and moisture-stable complexes, often referred to as "generations" (e.g., G3 and G4 Buchwald precatalysts), readily form the active Pd(0) species under the reaction conditions, leading to more reproducible results.[4]

Ligands: For electron-deficient and sterically hindered aryl halides like this compound, bulky and electron-rich phosphine ligands are essential.[4][11] These ligands facilitate the challenging oxidative addition and promote the final reductive elimination step.[10]

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for the coupling of aryl chlorides and bromides. A general and robust ligand.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for a wide range of substrates, including heteroaryl halides.[12]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylParticularly effective for the coupling of secondary amines.[13][14]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylUseful for the monoarylation of primary amines and ammonia.[6][14]

For the amination of this compound, XPhos and SPhos are excellent starting points due to their proven efficacy with electron-deficient aryl halides.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Reaction conditions may require optimization depending on the specific amine used.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The reaction is sensitive to air and moisture, so proper inert atmosphere techniques are required.[15]

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 1.5-3 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[6]

Experimental Workflow:

Experimental_Workflow Prep Preparation (Inert Atmosphere) Reagents Reagent Addition (Solid & Liquid) Prep->Reagents Reaction Reaction (Heating & Stirring) Reagents->Reaction Workup Workup (Quench, Extraction) Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine via syringe.

  • Reaction: Seal the flask or vial and place it in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Quench the reaction carefully by adding water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.[4]

Data Interpretation and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficiently active catalyst/ligand system.3. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous and degassed. Use rigorous inert atmosphere techniques.2. Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos). Consider using a more active precatalyst.3. Increase the reaction temperature in increments of 10-20 °C.
Hydrodehalogenation 1. Presence of water or protic impurities.2. β-Hydride elimination from the amine or amido complex.1. Use scrupulously dry reagents and solvents.2. Use a bulkier ligand or a different base (e.g., LHMDS, K₃PO₄).[16]
Formation of Di-arylated Amine (with primary amines) Steric and electronic factors favor a second coupling.Use a bulkier ligand (e.g., BrettPhos) which is known to favor monoarylation.[14] Adjust the stoichiometry of the starting materials.
Reaction with C-Cl bond Reaction temperature is too high or the catalyst system is too reactive.Lower the reaction temperature. Screen for a less reactive catalyst/ligand combination that still promotes C-Br activation.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of valuable fluorinated building blocks in drug discovery. Success hinges on the careful selection of a bulky, electron-rich phosphine ligand in conjunction with a suitable palladium precatalyst, and the rigorous exclusion of air and moisture. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction to achieve high yields and chemoselectivity. The protocols and insights provided herein serve as a robust starting point for the successful application of this essential synthetic methodology.

References

  • Chemistry LibreTexts. (2023).
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
  • Wikipedia. (n.d.).
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17134-17149. [Link]
  • Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Synlett, 2010(12), 1799-1802. [Link]
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]
  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 143(35), 14266-14276. [Link]
  • Reddit. (2018).
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Lejava, A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry, 66(17), 12086-12097. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by a New Biarylphosphine Ligand. Journal of the American Chemical Society, 132(43), 15227-15229. [Link]
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
  • Wordpress. (n.d.).
  • Marion, N., & Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(13), 2275-2279. [Link]
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]
  • Zhang, H., et al. (2010). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. Tetrahedron, 66(33), 6464-6469. [Link]
  • Christensen, H. (2007). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
  • Crawford, S. M., & Stradiotto, M. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 42(3), 734-746. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
  • LookChem. (n.d.). Cas 445-03-4,2-Amino-5-chlorobenzotrifluoride. [Link]

Sources

Application Notes: Regioselective Grignard Reagent Formation from 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Grignard reagents are foundational tools in synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophilic center.[1][2] The synthesis of these reagents from dihalogenated aromatic compounds, such as 2-Bromo-5-chlorobenzotrifluoride, introduces a critical challenge of regioselectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the selective formation of (5-chloro-2-(trifluoromethyl)phenyl)magnesium bromide. The strategic placement of the Grignard functionality, while preserving the chloro- and trifluoromethyl- moieties, unlocks access to a versatile synthetic intermediate for the construction of complex pharmaceutical and agrochemical agents.[3]

Principle of Regioselectivity: A Tale of Two Halogens

The successful regioselective formation of the Grignard reagent from this compound is governed by the differential reactivity of the carbon-halogen bonds. The established order of reactivity for halogens in Grignard formation is I > Br > Cl > F.[4][5] This trend is inversely correlated with the carbon-halogen bond dissociation energies; the weaker C-Br bond is more susceptible to oxidative insertion by magnesium metal than the stronger C-Cl bond.[5]

Furthermore, the presence of a strong electron-withdrawing trifluoromethyl (-CF3) group ortho to the bromine atom enhances the electrophilicity of the adjacent carbon, potentially influencing the rate of magnesium insertion.[6] However, the inherent reactivity difference between bromine and chlorine remains the dominant factor, allowing for the preferential formation of the arylmagnesium bromide under carefully controlled conditions.

Experimental Design and Workflow

The formation of a Grignard reagent is a surface reaction that is highly sensitive to atmospheric moisture and oxygen.[7] Therefore, the entire procedure must be conducted under strictly anhydrous and inert conditions. The general workflow involves the activation of magnesium, followed by the controlled addition of the aryl dihalide solution.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Start Dry Glassware & Reagents Mg Magnesium Turnings Start->Mg Assemble Apparatus Solvent Anhydrous THF Start->Solvent ArylHalide This compound Start->ArylHalide Activation Mg Activation (Iodine) Mg->Activation Add Iodine Addition Slow Addition of Aryl Halide Solvent->Addition ArylHalide->Addition Initiation Initiation (Gentle Heating) Activation->Initiation Add small aliquot of halide solution Initiation->Addition Formation Grignard Reagent Formation (Reflux) Addition->Formation Quench Quenching & Titration Formation->Quench Verify Concentration Use Use in Subsequent Reaction Quench->Use

Caption: Workflow for Grignard Reagent Formation.

Detailed Experimental Protocol

Safety Precautions:

  • Grignard reactions are exothermic and can become vigorous. Always have an ice-water bath ready to cool the reaction if necessary.[8][9]

  • Ethereal solvents like Tetrahydrofuran (THF) are highly flammable. All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[10]

  • Trifluoromethyl-substituted Grignard reagents can be thermally unstable, especially at high concentrations. There are reports of detonations, so exercising extreme caution is paramount.[3][6][11] It is recommended to work at lower concentrations (e.g., 0.5 M).[11]

  • Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[9]

Materials and Reagents:

Reagent/MaterialQuantity (for 25 mmol scale)Molar Eq.Notes
Magnesium Turnings0.73 g1.2Should be fresh and free of extensive oxidation.
Iodine1-2 small crystalsCatalyticFor activation of magnesium surface.[12]
This compound6.49 g1.0Ensure it is anhydrous.
Anhydrous Tetrahydrofuran (THF)~50 mL-Must be freshly distilled from a suitable drying agent or from a solvent purification system.
1,2-Dibromoethane (optional)1-2 drops-As a reaction initiator if needed.

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to ensure all moisture is removed.[13]

  • Magnesium Activation: Place the magnesium turnings into the reaction flask. Add one or two small crystals of iodine. The iodine serves to etch the surface of the magnesium, removing the passivating magnesium oxide layer.[12]

  • Reagent Preparation: In a separate dry flask, dissolve the this compound in approximately 25 mL of anhydrous THF. Transfer this solution to the dropping funnel. Add another 25 mL of anhydrous THF to the reaction flask containing the magnesium.

  • Reaction Initiation: Add a small aliquot (approx. 2-3 mL) of the halide solution from the dropping funnel to the magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction. Successful initiation is marked by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and often a spontaneous, gentle reflux of the solvent.[5] If initiation is sluggish, a single drop of 1,2-dibromoethane can be added.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. The exothermicity of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.[8]

  • Completion and Use: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey to brown solution is the Grignard reagent, (5-chloro-2-(trifluoromethyl)phenyl)magnesium bromide. It is best used immediately in subsequent reactions. The concentration can be determined by titration methods if required.

Analytical Characterization

While Grignard reagents are typically used in situ, their formation and concentration can be monitored.

  • Titration: A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration with a standardized sodium thiosulfate solution.

  • Spectroscopy: In-situ Infrared (IR) spectroscopy can be a powerful process analytical tool to monitor the formation of the Grignard reagent by observing changes in characteristic vibrational frequencies.[14][15] NMR spectroscopy, particularly 25Mg-NMR, can provide detailed information about the species in solution, including the Schlenk equilibrium.[16]

Troubleshooting and Key Considerations

  • Failure to Initiate: This is the most common issue and is almost always due to the presence of moisture or a passivated magnesium surface.[13] Ensure all glassware is scrupulously dry and that the magnesium is of good quality. Re-activating the magnesium with fresh iodine or a drop of 1,2-dibromoethane can be effective.

  • Side Reactions: The primary side reaction is Wurtz-type coupling, where the Grignard reagent reacts with unreacted aryl halide.[6] This is minimized by the slow, dropwise addition of the halide solution, which maintains a low concentration of the halide in the reaction mixture.[6]

  • Thermal Stability: As noted, trifluoromethyl-containing Grignard reagents can be unstable.[3][11] Avoid high concentrations and elevated temperatures. The use of magnesium-halogen exchange protocols, while not detailed here, can be a safer alternative for preparing these reagents on a larger scale.[3]

  • Solvent Choice: While diethyl ether is a traditional solvent for Grignard reactions, THF is often preferred due to its higher boiling point and better solvating ability for the Grignard reagent complex.[4][10]

Conclusion

The regioselective formation of (5-chloro-2-(trifluoromethyl)phenyl)magnesium bromide from this compound is a reliable and scalable procedure when executed with careful attention to anhydrous and inert techniques. By exploiting the inherent differences in carbon-halogen bond reactivity, this protocol provides a robust method for generating a valuable and highly functionalized intermediate for advanced organic synthesis. Adherence to the safety precautions outlined is critical for the successful and safe execution of this powerful organometallic transformation.

References

  • [No Author]. (n.d.). Formation of Grignard Reagents from Organic Halides.
  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Various Authors. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Quora.
  • BenchChem. (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
  • [No Author]. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • ACS Publications. (n.d.). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents | Organometallics.
  • YouTube. (2024, June 6). Grignard reaction safety.
  • Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
  • National Institutes of Health. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC.
  • Tang, W., Sarvestani, M., Wei, X., Nummy, L. J., Patel, N., Narayanan, B., Byrne, D., Lee, H., Yee, N. K., & Senanayake, C. H. (2009, June 25). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange. American Chemical Society.
  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • RSC Publishing. (n.d.). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society.
  • Tang, W., et al. (2025, August 7). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate.
  • Various Authors. (2025, January 17). Cloride vs. Bromide Grignard Reactivity. Reddit.
  • Various Authors. (2018, August 17). What is the role of halides in the reactivity of Grignard reagent? Quora.
  • Online Chemistry Notes. (2023, March 2). Organometallic compounds- Grignard reagent.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • Salinger, R. M., & Mosher, H. S. (n.d.). Infrared Spectral Studies of Grignard Solutions. Journal of the American Chemical Society.
  • Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX).
  • Slideshare. (n.d.). Introducation to organo metallic compund or grignard reagent | DOCX.
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Various Authors. (2025, August 7). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. ResearchGate.
  • Chemistry Stack Exchange. (2019, June 9). Reactivity of Grignard reagent.
  • [No Author]. (n.d.). Grignard Reaction.
  • Various Authors. (2023, February 25). Why are chloro-based Grignard reagents harder to form? Reddit.
  • Patrick Willoughby. (2021, July 8). Retrosynthetic Analysis – Grignard and Organolithium Additions. YouTube.
  • Various Authors. (2025, August 10). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. ResearchGate.
  • Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols | PDF | Ester.
  • Various Authors. (n.d.). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society.
  • [No Author]. (n.d.). Grignard reagent formation.
  • Chemistry Stack Exchange. (2015, February 12). Grignard formation and vicinal dihalides.
  • BenchChem. (n.d.). Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene.
  • Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • R Discovery. (2000, June 28). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism.
  • Organic Syntheses Procedure. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.
  • Wikipedia. (n.d.). Phenylmagnesium bromide.

Sources

The Strategic Utility of 2-Bromo-5-chlorobenzotrifluoride in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Fluorinated Building Blocks

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl (-CF₃) groups into molecular scaffolds is a cornerstone of rational drug design. The -CF₃ group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Bromo-5-chlorobenzotrifluoride (CAS No: 344-65-0) emerges as a highly versatile and valuable building block for medicinal chemists, offering a unique combination of reactive handles and desirable physicochemical properties. Its structure, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring, provides a powerful tool for the intricate synthesis of complex pharmaceutical intermediates.[2]

This guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates. We will delve into detailed protocols for cornerstone reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions, explaining the causality behind experimental choices and providing a framework for their successful implementation in a research and development setting.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties and handling requirements is paramount for safe and reproducible experimentation.

PropertyValue
Molecular Formula C₇H₃BrClF₃
Molecular Weight 259.45 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 198 °C
Density 1.77 g/mL

Safety and Handling: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Store the compound in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

Core Synthetic Transformations and Protocols

The reactivity of this compound is dominated by the carbon-bromine bond, which is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This differential reactivity allows for selective functionalization, making it a strategic choice for multi-step syntheses.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a multitude of approved drugs, including kinase inhibitors and angiotensin II receptor antagonists.[1][5] The use of this compound in Suzuki-Miyaura coupling allows for the introduction of diverse aryl or heteroaryl substituents, creating complex intermediates for further elaboration.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst B Add Degassed Solvent A->B Inert Atmosphere C Heat Reaction Mixture (e.g., 80-100 °C) B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute with Organic Solvent D->E Upon Completion F Aqueous Wash (Water, Brine) E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: General workflow for Suzuki-Miyaura coupling.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v), degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed toluene and water via a syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired biaryl product.[6]

Causality in Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be used, systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand are common. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can enhance catalytic activity, especially for less reactive aryl chlorides, though in this case, the more reactive C-Br bond is the target.[1]

  • Base: The base is essential for the transmetalation step of the catalytic cycle.[1] Potassium carbonate is a common and effective choice. The use of an aqueous solution of the base is typical in many Suzuki-Miyaura protocols.

  • Solvent: A biphasic solvent system like toluene/water or dioxane/water is often employed. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.[6] Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Efficient for C-Br bond activation
Ligand PPh₃, SPhos, XPhosStabilizes the catalyst and promotes reductive elimination
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
Solvent Toluene/Water, Dioxane/WaterBiphasic system to dissolve both organic and inorganic reagents
Temperature 80-100 °CProvides sufficient energy for oxidative addition and the catalytic cycle
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[7] A significant number of drug candidates and approved medicines are arylamines or contain arylamine substructures.[8] This reaction allows for the coupling of aryl halides with a wide variety of amines, offering a direct route to substituted anilines and related compounds.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Amine, Base, Pd Catalyst, and Ligand B Add Anhydrous Solvent A->B Inert Atmosphere C Heat Reaction Mixture (e.g., 80-110 °C) B->C D Monitor by TLC/LC-MS C->D E Cool and Filter through Celite D->E Upon Completion F Aqueous Wash (Water, Brine) E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: General workflow for Buchwald-Hartwig amination.

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)

  • A suitable phosphine ligand (e.g., BINAP, XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the amine (if solid), sodium tert-butoxide, the palladium catalyst, and the phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (repeat three times).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine (if liquid) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted aniline.[3][8]

Causality in Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is the most commonly used base for this purpose.[7]

  • Ligand: The choice of phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich ligands such as BINAP or those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) are highly effective as they promote the rate-limiting reductive elimination step.[7]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to maintain the activity of the catalyst.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Precatalysts that form the active Pd(0) species in situ
Ligand BINAP, XPhos, RuPhosBulky, electron-rich ligands that facilitate reductive elimination
Base NaOtBu, K₃PO₄Strong, non-nucleophilic base to deprotonate the amine
Solvent Anhydrous Toluene, DioxaneAprotic solvent to prevent side reactions
Temperature 80-110 °CTo overcome the activation energy of the catalytic cycle
Grignard Reaction: Formation of a Key Organometallic Intermediate

The formation of a Grignard reagent from this compound provides a powerful nucleophilic intermediate that can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This opens up synthetic pathways to alcohols, ketones, carboxylic acids, and other functionalized molecules.

cluster_prep Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification A Activate Magnesium Turnings B Add Anhydrous Ether and Initiator (I₂) A->B C Slowly Add Aryl Halide in Anhydrous Ether B->C D Cool Grignard Reagent (e.g., 0 °C) C->D Formation Complete E Add Electrophile (e.g., Aldehyde, CO₂) D->E F Quench with Saturated Aqueous NH₄Cl E->F G Extract with Ether F->G H Dry, Filter, and Concentrate G->H I Purify as Needed H->I

Caption: General workflow for Grignard reagent synthesis and subsequent reaction.

This protocol describes the formation of the Grignard reagent followed by a representative reaction with an aldehyde.

Materials:

  • Magnesium turnings (1.2 equiv)

  • Iodine (a single crystal)

  • This compound (1.0 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • An aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., a nitrogen-filled glove bag or a Schlenk line).

  • Magnesium Activation: Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface.

  • Grignard Formation: Allow the flask to cool, then add a small amount of anhydrous diethyl ether. Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

  • Addition of Aryl Halide: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of the aldehyde in anhydrous diethyl ether from the dropping funnel.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography or recrystallization.

Causality in Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, including water.[4] Therefore, all reagents and glassware must be scrupulously dry.

  • Solvent: Ethereal solvents like diethyl ether or THF are crucial. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it.[4]

  • Initiation: The reaction can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium. Using an initiator like iodine or 1,2-dibromoethane helps to expose a fresh magnesium surface.[9]

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering multiple avenues for the construction of complex molecular architectures relevant to the pharmaceutical industry. The strategic application of palladium-catalyzed cross-coupling reactions and classical organometallic chemistry, as detailed in these protocols, allows researchers and drug development professionals to efficiently generate libraries of novel compounds for biological screening. A firm grasp of the underlying principles and meticulous attention to experimental detail are the keys to successfully leveraging the synthetic potential of this versatile intermediate.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Science.gov. grignard reagent formation: Topics by Science.gov.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Google Patents. (n.d.). Method for Preparing Grignard Reagents and new Grignard Reagents.

Sources

The Strategic Role of 2-Bromo-5-chlorobenzotrifluoride in the Advancement of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 2-Bromo-5-chlorobenzotrifluoride in the development of contemporary agrochemicals. This versatile fluorinated building block is a critical precursor in the synthesis of potent insecticides, most notably those within the phenylpyrazole class. The incorporation of the trifluoromethyl group, facilitated by this intermediate, is instrumental in enhancing the biological efficacy and metabolic stability of the active ingredients.[1] This document will elucidate the synthetic pathways, provide detailed experimental protocols, and discuss the mode of action of agrochemicals derived from this pivotal compound, offering valuable insights for researchers and professionals in the agrochemical industry.

Introduction: The Significance of Fluorinated Intermediates in Agrochemicals

The strategic incorporation of fluorine atoms into organic molecules has revolutionized the agrochemical industry. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of lipophilicity, metabolic stability, and enhanced biological activity to pesticide formulations.[1] this compound serves as a key intermediate, providing a reliable route to introduce the trifluoromethylphenyl moiety into complex agrochemical structures. Its primary application lies in the synthesis of 4-chloro-2-(trifluoromethyl)aniline, a crucial component for a highly effective class of insecticides.

Synthetic Pathway to Phenylpyrazole Insecticides

The journey from this compound to a potent phenylpyrazole insecticide involves a multi-step synthetic sequence. The initial and critical transformation is the conversion of the bromo substituent to an amino group, yielding 4-chloro-2-(trifluoromethyl)aniline. This aniline derivative then undergoes a series of reactions to construct the pyrazole ring, ultimately leading to the final active ingredient.

Synthetic_Pathway A This compound B 4-Chloro-2-(trifluoromethyl)aniline A->B Buchwald-Hartwig Amination C Diazonium Salt Intermediate B->C Diazotization (Sandmeyer Reaction) D 5-Amino-1-(2,6-dichloro-4- (trifluoromethyl)phenyl)-1H- pyrazole-3-carbonitrile C->D Cyclization with Dicyanopropionate E Phenylpyrazole Insecticide (e.g., Fipronil) D->E Sulfenylation & Oxidation Mode_of_Action cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation Leads to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to GABA GABA Neurotransmitter GABA->GABA_Receptor Binds to Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_Receptor Blocks

Sources

Application Notes and Protocol for the Nitration of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective nitration of 2-Bromo-5-chlorobenzotrifluoride, a critical transformation for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries. The protocol details a robust methodology utilizing a mixed acid system of fuming nitric acid and concentrated sulfuric acid. Emphasis is placed on the mechanistic underpinnings of the reaction, particularly the directing effects of the substituents that govern the regiochemical outcome. Safety considerations, detailed experimental procedures, and analytical characterization of the product are thoroughly discussed to ensure reproducible and safe execution.

Introduction: Significance and Applications

Nitrated derivatives of halogenated benzotrifluorides are pivotal building blocks in organic synthesis. The introduction of a nitro group provides a versatile synthetic handle that can be readily transformed into other functional groups, such as amines, which are precursors to a wide array of bioactive molecules. The trifluoromethyl group is a highly sought-after moiety in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity.[1] The specific product of this protocol, 2-bromo-5-chloro-6-nitrobenzotrifluoride, serves as a key intermediate for the synthesis of various pharmaceutical and agrochemical agents.

Mechanistic Insights: Regioselectivity in a Deactivated System

The nitration of this compound is a classic example of electrophilic aromatic substitution (EAS) on a highly deactivated aromatic ring.[1][2] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[3][4]

The regiochemical outcome of the nitration is dictated by the cumulative directing effects of the three substituents on the benzene ring:

  • Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group and a strong deactivator of the aromatic ring. It is a meta-director.[1][5]

  • Bromo (-Br) and Chloro (-Cl) Groups: These are also deactivating groups due to their inductive electron-withdrawing effects. However, they are ortho, para-directors due to the ability of their lone pairs to donate electron density through resonance.[5][6]

In the case of this compound, the positions ortho and para to the halogen substituents are also influenced by the deactivating trifluoromethyl group. The directing effects of the substituents are as follows:

  • The -CF₃ group at position 1 directs meta to positions 3 and 5.

  • The -Br group at position 2 directs ortho to position 3 and para to position 6.

  • The -Cl group at position 5 directs ortho to positions 4 and 6.

Considering these competing directing effects, the most probable site for electrophilic attack by the nitronium ion is the C6 position. This position is para to the bromo substituent and ortho to the chloro substituent, both of which direct to this position. Although the trifluoromethyl group deactivates the entire ring, the concerted ortho, para-directing influence of the two halogens makes the C6 position the most nucleophilic and sterically accessible site.

Safety Precautions: Handling Highly Corrosive and Reactive Reagents

The nitration of aromatic compounds with mixed acids is a highly exothermic and potentially hazardous reaction.[1] Strict adherence to safety protocols is paramount.

  • Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8][9][10]

  • Exothermic Reaction: The reaction generates a significant amount of heat. Loss of temperature control can lead to a runaway reaction, resulting in a rapid increase in pressure and the potential for an explosion.[1][7]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause severe respiratory irritation.[7][9] The chlorinated and nitrated aromatic products are also toxic and should be handled with care.[1]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber).

  • Chemical splash goggles and a face shield.

  • Chemical-resistant lab coat or apron.

  • Use of a properly functioning chemical fume hood is mandatory.[7]

  • An emergency eyewash and safety shower must be readily accessible.[7][9]

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar substituted benzotrifluorides.[11]

Reagents and Equipment
Reagent/EquipmentGrade/Specification
This compound>98% purity
Fuming Nitric Acid (≥90%)Reagent Grade
Concentrated Sulfuric Acid (98%)Reagent Grade
Crushed Ice
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Dichloromethane (CH₂Cl₂)ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask with magnetic stirrerAppropriate size
Dropping funnel
Thermometer
Ice-water bath
Separatory funnel
Rotary evaporator
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Slow Addition of Nitric Acid: While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid to the sulfuric acid via a dropping funnel with constant stirring. This order of addition is crucial for safety and the efficient formation of the nitronium ion.[1]

  • Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5 °C, begin the dropwise addition of this compound over a period of 1-2 hours. The rate of addition must be carefully controlled to maintain the reaction temperature between 5-10 °C.[1] An uncontrolled exotherm can lead to the formation of dinitrated byproducts and poses a significant safety hazard.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2-3 hours to ensure complete conversion.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. This quenching step is highly exothermic and must be performed with caution.[1]

  • Work-up and Isolation: The crude product will precipitate as a solid or an oil.

    • If a solid precipitates, collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

    • If an oil separates, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Neutralization and Drying: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[3] Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Visual Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (0-5 °C) H2SO4->Mix Cool HNO3 Fuming HNO₃ HNO3->Mix Slowly Add Reaction Reaction (5-10 °C) Mix->Reaction Substrate 2-Bromo-5-chloro- benzotrifluoride Substrate->Reaction Dropwise Addition Quench Quench on Ice Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (Recrystallization/ Chromatography) Evaporate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the nitration of this compound.

Characterization of the Product

The final product, 2-bromo-5-chloro-6-nitrobenzotrifluoride, should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Aromatic region will show characteristic signals for the remaining protons on the benzene ring. The chemical shifts and coupling constants will be consistent with the proposed structure.
¹³C NMR The spectrum will show the expected number of carbon signals, with the carbon attached to the nitro group being significantly downfield.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
GC-MS A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight and fragmentation pattern of the product.
Melting Point A sharp melting point range indicates high purity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive.
  • Nitration reaction safety - YouTube. (2024).
  • 2-Bromo-5-nitrobenzotrifluoride synthesis - ChemicalBook.
  • BenchChem. nitration of 2,4-dichlorobenzotrifluoride.
  • AWS. Mixed Nitrating Acid, Less Than 50% (HNO3).
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015).
  • NITRIC ACID SAFETY.
  • European Patent Office. Process for the preparation of nitro-substituted benzotrifluoride compounds. (1987).
  • Nitration of Toluene (Electrophilic Aromatic Substitution).
  • Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. (2024).
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
  • Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution. (2023).

Sources

Application Note & Protocol: Regioselective Lithiation of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental procedure for the regioselective lithiation of 2-Bromo-5-chlorobenzotrifluoride. This transformation generates the valuable intermediate, 2-chloro-5-(trifluoromethyl)phenyllithium, a potent nucleophile for the construction of complex molecular architectures in pharmaceutical and materials science. The protocol emphasizes the principles of lithium-halogen exchange, operational safety with pyrophoric reagents, and detailed step-by-step instructions for synthesis, workup, and analysis.

Introduction: The Synthetic Utility of 2-Chloro-5-(trifluoromethyl)phenyllithium

The trifluoromethyl (-CF₃) group is a critical pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. The targeted synthesis of molecules containing the 2-chloro-5-(trifluoromethyl)phenyl moiety is therefore of significant interest. The generation of the corresponding organolithium reagent via lithiation of this compound is a pivotal step, creating a nucleophilic carbon center that can be reacted with a wide array of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds.

Mechanistic Rationale: Achieving Regioselectivity

The starting material, this compound, presents multiple potential sites for reaction with an organolithium base like n-butyllithium (n-BuLi). Understanding the competing pathways is crucial for ensuring the desired outcome.

  • Lithium-Halogen Exchange: This is the desired and primary reaction pathway. The rate of lithium-halogen exchange is highly dependent on the halogen, following the trend I > Br >> Cl, F.[1][2] With n-BuLi at low temperatures, the exchange at the more reactive carbon-bromine bond is kinetically favored and proceeds rapidly to form the target aryllithium species.[1]

  • Directed ortho-Metalation (DoM): Aromatic substituents can direct lithiation to an adjacent position.[3][4] While the chloro and trifluoromethyl groups can act as directing groups, this pathway is significantly slower than the lithium-bromine exchange, especially at the low temperatures employed in this protocol.[5]

  • Nucleophilic Aromatic Substitution (SNAr): This is generally disfavored with simple alkyllithiums on unactivated aryl halides.

By controlling the reaction conditions, specifically using n-BuLi at -78 °C, we can exploit the vast difference in reaction rates to achieve highly regioselective lithium-bromine exchange.

Caption: Reaction scheme for the lithiation and subsequent electrophilic quench.

Critical Safety Protocols: Handling Pyrophoric Reagents

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[6][7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves (butyl rubber or neoprene are recommended).[8]

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using either a Schlenk line or a glovebox.[9][10] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C) to remove moisture.[10]

  • Syringe and Cannula Techniques: Use appropriate techniques for transferring pyrophoric liquids.[11] For the scale in this protocol, a gas-tight syringe with a Luer lock is appropriate.[11] Ensure the needle is securely attached.[7]

  • Emergency Preparedness:

    • Never work alone.[8]

    • Keep a Class D or dry powder (ABC) fire extinguisher readily accessible. Do not use a water or CO₂ extinguisher on an organolithium fire.[9]

    • Have a container of dry sand or powdered lime nearby to smother small spills.

    • Prepare a quench beaker (e.g., a large beaker of dry ice or a dilute solution of isopropanol in an inert solvent like heptane) before starting the experiment.[7][9]

Experimental Procedure

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
This compound>98%e.g., BenchChemStore under inert gas.
n-Butyllithium (n-BuLi)~2.5 M in hexanese.g., Sigma-AldrichPyrophoric. Concentration must be determined by titration before use.
Tetrahydrofuran (THF)Anhydrous, >99.9%e.g., Acros OrganicsInhibitor-free. From a solvent purification system or freshly distilled.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%e.g., Sigma-AldrichExample electrophile. Store over molecular sieves.
Diethyl ether (Et₂O)AnhydrousVariousFor extraction.
Saturated aq. NH₄ClReagent GradeVariousFor quenching.
Brine (Saturated aq. NaCl)Reagent GradeVariousFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousFor drying.
Nitrogen or Argon GasHigh Purity, >99.99%AirgasFor inert atmosphere.
Equipment
Schlenk line or GloveboxFor inert atmosphere operations.
Flame-dried Schlenk flaskTwo-necked, with magnetic stir bar.
Gas-tight syringes and needlesFor reagent transfer.
Low-temperature thermometerTo monitor internal reaction temperature.
Dry ice/acetone bathTo maintain -78 °C.
Workflow Diagram

G A Setup & Purge B Add Substrate & Solvent A->B C Cool to -78 °C B->C D Add n-BuLi Dropwise C->D  Maintain Temp. E Stir for 1 hour (Formation of Aryllithium) D->E F Add Electrophile (e.g., DMF) E->F  Maintain Temp. G Warm to Room Temp. F->G H Aqueous Quench (NH4Cl) G->H I Extraction with Et2O H->I J Dry, Filter & Concentrate I->J K Purification (Column Chromatography) J->K

Caption: Step-by-step experimental workflow for the lithiation reaction.

Detailed Protocol

Note: This protocol assumes a 10 mmol scale. Adjust volumes accordingly for different scales.

  • Reaction Setup: Assemble a flame-dried 100 mL two-necked round-bottom flask containing a magnetic stir bar under a positive pressure of nitrogen/argon. Fit one neck with a rubber septum and the other with a gas inlet adapter connected to the Schlenk line.

  • Reagent Addition: Through the septum, add this compound (10.0 mmol, 2.60 g). Add 40 mL of anhydrous THF via cannula or syringe to dissolve the substrate (final concentration ~0.25 M).

  • Cooling: Place the flask in a dry ice/acetone bath and cool the stirred solution to -78 °C. Ensure the temperature has stabilized before proceeding.

  • Lithiation: Using a gas-tight syringe, slowly add n-BuLi (1.05 equivalents, 10.5 mmol; e.g., 4.2 mL of a 2.5 M solution in hexanes) dropwise over 15 minutes. A slight color change (e.g., to yellow or orange) is often observed. Maintain the internal temperature below -70 °C during the addition.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: The generated 2-chloro-5-(trifluoromethyl)phenyllithium is now ready for reaction. As an example, to synthesize the corresponding aldehyde, slowly add anhydrous DMF (1.2 equivalents, 12.0 mmol, 0.93 mL) dropwise via syringe. Stir the mixture at -78 °C for an additional hour.

  • Warming: Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature over approximately 1-2 hours.

  • Aqueous Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. The addition may be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with water (1 x 30 mL) and then brine (1 x 30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product (e.g., 2-chloro-5-(trifluoromethyl)benzaldehyde).

Characterization and Troubleshooting

TechniqueExpected Observations (for Aldehyde Product)
¹H NMR Aldehyde proton (CHO) singlet at ~10 ppm. Aromatic protons in the 7-8 ppm region.
¹⁹F NMR Singlet corresponding to the -CF₃ group around -63 ppm.
¹³C NMR Carbonyl carbon at ~190 ppm. Aromatic carbons showing C-F coupling.
GC-MS Molecular ion peak corresponding to the product mass.
IR Strong C=O stretch for the aldehyde at ~1700 cm⁻¹.
ProblemPossible CauseSolution
Low or No Yield Inactive n-BuLi.Titrate the n-BuLi solution before use to determine its exact molarity.
Presence of water or oxygen.Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas. Use high-quality anhydrous solvents.
Reaction temperature too high.Maintain the temperature at -78 °C during n-BuLi addition and stirring to prevent side reactions, such as reaction with THF.[1][2]
Formation of Butylated Byproduct Incomplete lithium-halogen exchange followed by reaction with n-butyl bromide.This is generally slow at -78 °C but can occur if the reaction is warmed prematurely. Ensure sufficient stirring time at low temperature.
Protonated Starting Material Recovered Incomplete lithiation or quenching by a proton source (e.g., wet solvent/reagent).Re-check the quality of anhydrous solvents and reagents. Ensure the electrophile is anhydrous.

References

  • Vertex AI Search. (2024). nbutyl lithium safety.
  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • UC Center for Laboratory Safety. (2012).
  • Princeton EHS. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, May/June 2002.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes.
  • Apollo Scientific. (n.d.). n-Butyllithium 2.
  • ChemicalBook. (2025).
  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
  • Roberts, J. D., & Curtin, D. Y. (1946). Metalation of Benzotrifluoride. Journal of the American Chemical Society, 68(8), 1658-1660.
  • Fiveable. (n.d.). Organolithium compounds | Organic Chemistry II Class Notes.
  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
  • Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
  • Wikipedia. (n.d.). n-Butyllithium.
  • ResearchGate. (2025). Crystallographic Characterisation of Organolithium and Organomagnesium Intermediates in Reactions of Aldehydes and Ketones.
  • American Chemical Society. (n.d.).
  • National Institutes of Health. (2012).
  • Majestic, B. (2023).
  • Marvel, C. S., Hager, F. D., & Coffman, D. D. (1927). THE MECHANISM OF THE REACTION BETWEEN LITHIUM N-BUTYL AND VARIOUS ORGANIC HALOGEN COMPOUNDS. Journal of the American Chemical Society, 49(9), 2323–2328.
  • Fañanás-Mastral, F., & Feringa, B. L. (2013). Direct catalytic cross-coupling of organolithium compounds.
  • ResearchGate. (2025).
  • Grokipedia. (n.d.).
  • Baran, P. S. (n.d.).
  • Snieckus, V. (n.d.). Directed (ortho)
  • Myers, A. G. (n.d.).
  • Gilman, H., & Moore, F. W. (1940). Some Interconversion Reactions of Organolithium Compounds. Journal of the American Chemical Society, 62(7), 1843–1846.
  • JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview.
  • ResearchGate. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Aggarwal, V. K. (2017).
  • BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)
  • Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • ResearchGate. (n.d.). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Google Patents. (n.d.). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

Sources

Analytical methods for quantifying 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Quantitative Analysis of 2-Bromo-5-chlorobenzotrifluoride: Protocols and Application Notes

Abstract

This technical guide provides detailed analytical methods for the precise quantification of this compound, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate determination of its purity and concentration is paramount for ensuring reaction efficiency, quality control of starting materials, and the ultimate safety and efficacy of final products.[2][3][4] This document presents two robust, validated analytical approaches: Gas Chromatography (GC) for potency and residual solvent analysis, and High-Performance Liquid Chromatography (HPLC) for purity profiling. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering step-by-step instructions, explanations of methodological choices, and guidance on data interpretation.

Introduction: The Analytical Imperative

This compound (C₇H₃BrClF₃) is a halogenated aromatic compound whose structural motifs are frequently incorporated into complex, biologically active molecules.[1] Its role as a key building block necessitates stringent quality control. The presence of impurities, whether from starting materials or as by-products of synthesis, can have significant downstream consequences. Therefore, robust and reliable analytical methods are not merely a procedural formality but a cornerstone of scientific integrity and product quality.

This guide explores the two most powerful and widely adopted chromatographic techniques for this purpose:

  • Gas Chromatography (GC): The method of choice for analyzing volatile and semi-volatile compounds. Given the physicochemical properties of this compound, GC is ideally suited for assay determination.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique indispensable for separating the target compound from non-volatile or thermally labile impurities, making it the gold standard for purity analysis.[2][7]

The selection between GC and HPLC is dictated by the analytical objective. This guide provides the expertise to not only execute these methods but also to understand which is the appropriate tool for the question at hand.

Physicochemical Properties & Method Selection Rationale

Understanding the fundamental properties of this compound is the first step in developing a logical analytical strategy. These characteristics directly inform the choice of instrumentation and experimental parameters.

PropertyValueSourceSignificance for Analysis
Molecular Formula C₇H₃BrClF₃[1][8]Confirms elemental composition for mass spectrometry.
Molecular Weight 259.45 g/mol [1]Essential for preparing standard solutions of known molarity.
Boiling Point 198 °C[1]Indicates sufficient volatility for analysis by Gas Chromatography without derivatization.
Melting Point 19 °C[1]The compound is a liquid at room temperature, simplifying sample handling.
Density 1.77 g/mL[1]Useful for converting between mass and volume.
Appearance Colorless to almost colorless clear liquid[1]Visual inspection provides a preliminary quality check.
UV Absorbance Strong absorbance in the 250-350 nm range[2]The benzotrifluoride moiety acts as a chromophore, enabling sensitive detection by HPLC with a UV detector.

Causality Behind Method Choice: The compound's boiling point of 198°C makes it sufficiently volatile for GC analysis, where it can be vaporized in a heated inlet without degradation.[1] Conversely, its aromatic structure contains a strong UV chromophore, making it an excellent candidate for HPLC with UV detection, a technique well-suited for identifying non-volatile impurities that would be missed by GC.[2]

Method 1: Quantification by Gas Chromatography (GC)

This GC method is optimized for determining the potency (assay) of this compound in bulk materials or reaction mixtures.

Principle of the Method

A diluted sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) onto a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of substance. For enhanced sensitivity to its halogenated structure, an Electron Capture Detector (ECD) could be employed, or a Mass Spectrometer (MS) for definitive identification.[9][10]

Experimental Protocol

Instrumentation and Reagents:

  • Gas Chromatograph with a Split/Splitless Inlet and FID.

  • Capillary Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).[11]

  • Solvent: Dichloromethane (HPLC Grade) or Hexane.

  • Reference Standard: this compound (≥98% purity).[1][12]

  • Internal Standard (IS): 4-Bromofluorobenzene or similar non-interfering compound.

Table of GC Parameters:

ParameterRecommended SettingRationale
Inlet Type Split/SplitlessSplit mode prevents column overloading with concentrated samples.
Inlet Temp. 250 °CEnsures rapid and complete vaporization without thermal degradation.
Split Ratio 50:1Adjustable based on sample concentration.
Carrier Gas HeliumProvides good efficiency and is inert.[6]
Flow Rate 1.4 mL/min (Constant Flow)Ensures reproducible retention times.[6]
Oven Program Start at 80°C, hold 2 min. Ramp 15°C/min to 220°C, hold 5 min.Separates the analyte from potential volatile impurities and solvent front.
Detector FIDRobust, universal detector for organic compounds.
Detector Temp. 280 °CPrevents condensation of eluting compounds.
Injection Vol. 1 µLStandard volume for capillary GC.

Step-by-Step Methodology:

  • Internal Standard (IS) Stock Solution: Accurately weigh ~100 mg of 4-Bromofluorobenzene into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane to obtain a concentration of ~1 mg/mL.

  • Standard Solution Preparation: Accurately weigh ~50 mg of this compound reference standard into a 50 mL volumetric flask. Add 5.0 mL of the IS Stock Solution, and dilute to volume with Dichloromethane. This creates a working standard of ~1 mg/mL with an IS concentration of ~0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh ~50 mg of the test sample into a 50 mL volumetric flask. Add 5.0 mL of the IS Stock Solution, and dilute to volume with Dichloromethane.

  • Instrument Setup and Sequence: Set up the GC according to the parameters in the table. Run a sequence including a solvent blank, at least five injections of the standard solution to establish system suitability (RSD < 2%), and duplicate injections of the sample solution.

  • Data Analysis:

    • Identify the peaks for the internal standard and this compound based on their retention times.

    • Calculate the Response Factor (RF) for the standard: RF = (AreaAnalyte / ConcAnalyte) / (AreaIS / ConcIS)

    • Calculate the concentration of the analyte in the sample: ConcAnalyte = (AreaAnalyte / AreaIS) * (ConcIS / RF)

    • Determine the final purity/assay as a percentage.

GC Workflow Visualization

GC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_is Prepare Internal Standard (IS) Solution prep_std Prepare Reference Standard (+IS) prep_is->prep_std prep_sample Prepare Test Sample (+IS) prep_is->prep_sample setup GC Instrument Setup (Table Parameters) prep_std->setup prep_sample->setup inject Inject Blank, Standards, and Samples setup->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas (Analyte & IS) acquire->integrate calculate Calculate Response Factor & Quantify Sample integrate->calculate report Generate Final Report (Assay %) calculate->report

Caption: Workflow for GC quantification of this compound.

Method 2: Purity Profiling by HPLC

This HPLC method is designed to separate and quantify this compound from potential non-volatile impurities and related substances.

Principle of the Method

The sample is dissolved in a suitable solvent and injected into the HPLC system. A high-pressure pump forces a liquid mobile phase through a column packed with a nonpolar stationary phase (C18). This is known as reversed-phase chromatography.[2] The analyte and any impurities are separated based on their relative hydrophobicity. More polar compounds elute earlier, while more nonpolar compounds are retained longer. A Diode Array Detector (DAD) or UV detector measures the absorbance of the eluate at a specific wavelength, allowing for the detection and quantification of the analyte and its impurities.

Experimental Protocol

Instrumentation and Reagents:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD/UV detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Reference Standard: this compound (≥98% purity).

Table of HPLC Parameters:

ParameterRecommended SettingRationale
Mobile Phase Gradient of Acetonitrile (B) and 0.1% H₃PO₄ in Water (A)Gradient elution ensures separation of compounds with a wide range of polarities.[2]
Gradient 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-20 min: 90% B; 20.1-25 min: 50% BA shallow gradient provides high resolution between the main peak and closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Detector DAD/UV at 260 nmBenzophenones and related structures show strong absorbance around this wavelength.[2] A DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases.

  • Standard Solution Preparation: Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile to get a stock solution of ~0.5 mg/mL. Dilute this 1:10 with mobile phase to create a working standard.

  • Sample Solution Preparation: Prepare the test sample in the same manner as the standard stock solution, at a concentration of ~0.5 mg/mL in Acetonitrile.

  • Instrument Setup and Equilibration: Set up the HPLC system with the specified parameters. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: Inject a solvent blank, followed by the working standard solution and the sample solution.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity of this compound using the area percent method: % Purity = (AreaMain Peak / Total Area of all Peaks) * 100

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mp Prepare Mobile Phases A and B equilibrate Equilibrate HPLC System & Column prep_mp->equilibrate prep_std Prepare Reference Standard Solution inject Inject Blank, Standard, and Sample prep_std->inject prep_sample Prepare Test Sample Solution prep_sample->inject equilibrate->inject acquire Acquire Chromatographic Data (260 nm) inject->acquire integrate Integrate All Detected Peaks acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report (Purity & Impurity Profile) calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Method Validation: Ensuring Trustworthiness

A protocol is only as reliable as its validation. To ensure these methods are trustworthy and fit for purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3] This process provides documented evidence that the method performs as expected.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: Demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[11]

Validation_Concept method Reliable Analytical Method spec Specificity spec->method lin Linearity lin->method acc Accuracy acc->method prec Precision prec->method loq LOQ / LOD loq->method

Caption: Core parameters for validating an analytical method.

Conclusion

The analytical control of this compound is essential for its successful application in research and development. This guide has detailed two orthogonal and robust methods for its quantification. The GC-FID method serves as a rapid and accurate tool for assay determination, leveraging the compound's volatility. The RP-HPLC method provides a comprehensive purity profile, capable of separating the target analyte from potential non-volatile impurities. The choice of method should be guided by the specific analytical need, whether it is confirming the potency of a bulk batch or ensuring its purity before proceeding with a critical synthesis step. Adherence to these protocols and validation principles will ensure data of the highest quality and integrity.

References

  • Jakubowska, N., et al. (2009). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples.
  • Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. PubMed. [Link]
  • Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
  • This compound. Stenutz. [Link]
  • Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Royal Society of Chemistry. [Link]
  • 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983. PubChem. [Link]
  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]
  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • Standard Practice for Analysis of Halogenated Organic Solvents and Their Admixtures by Gas Chromatography.
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Zhao, Y., et al. (2010). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology. [Link]
  • Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. OSTI.GOV. [Link]
  • Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. National Institutes of Health (NIH). [Link]
  • Analytical methods and achievability - Guidelines for drinking-w

Sources

Application Note: GC-MS Analysis of 2-Bromo-5-chlorobenzotrifluoride Reaction Mixtures for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a robust protocol for the analysis of 2-Bromo-5-chlorobenzotrifluoride reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Monitoring the purity and impurity profile of this compound directly from a reaction mixture is critical for process optimization, yield calculation, and ensuring the quality of the final Active Pharmaceutical Ingredient (API). This document details the entire workflow, from sample preparation to method validation, emphasizing the rationale behind key procedural steps to ensure data integrity and reproducibility. The methodologies described herein are designed for researchers, process chemists, and quality control analysts in the drug development and chemical industries.

Introduction: The Rationale for GC-MS Analysis

This compound serves as a critical building block in organic synthesis.[1] Its synthesis, like many multi-step chemical processes, can generate a variety of byproducts, including isomers, unreacted starting materials, and other related substances.[2][3] The presence and quantity of these impurities can significantly impact the safety and efficacy of the final product, making their identification and quantification a regulatory necessity.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its unique ability to separate volatile and semi-volatile compounds (GC) and provide structural information for their definitive identification (MS).[5][6][7] The high separation efficiency of capillary GC columns is essential for resolving structurally similar isomers, while the mass spectrometer offers unparalleled sensitivity and selectivity for identifying trace-level impurities.[7][8] This guide establishes a validated method that is specific, accurate, and precise for its intended purpose.[9]

Safety Precautions

  • Chemical Hazards: this compound and related halogenated organic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvent Hazards: The organic solvents used in the sample preparation (e.g., Dichloromethane) are volatile and potentially hazardous. Avoid inhalation and skin contact.

  • Instrumentation: High temperatures are used in the GC inlet and oven. Be aware of hot surfaces. The mass spectrometer contains high voltage and vacuum systems; only trained personnel should perform maintenance.

Analytical Workflow Overview

The following diagram outlines the complete analytical process from sample acquisition to final data reporting.

GCMS_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Reaction Mixture Sample Dilute Dilution in Volatile Solvent Sample->Dilute Filter Centrifuge / Filter (0.22 µm) Dilute->Filter Vial Transfer to GC Vial Filter->Vial Inject GC Injection Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization & Fragmentation (MS) Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Data Acquisition (TIC) Detect->Acquire Identify Peak Identification (Retention Time & Mass Spectrum) Acquire->Identify Quantify Quantification (Peak Area vs. Standard) Identify->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for GC-MS analysis of reaction mixtures.

Instrumentation and Materials

Reagents and Consumables
  • Solvent: Dichloromethane (DCM), HPLC or GC-grade.

  • Reference Standard: this compound, >98.0% purity.[10]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[11]

  • Filters: 0.22 µm PTFE syringe filters.[12]

  • Pipettes and Syringes: Calibrated volumetric glassware.

GC-MS System Parameters

The following parameters provide a robust starting point. Optimization may be required based on the specific instrumentation and impurity profile observed.

Table 1: Gas Chromatograph (GC) Conditions

Parameter Setting Rationale
GC System Agilent 8890 or equivalent Provides reliable and reproducible chromatographic performance.
Injector Split/Splitless Split mode is used to avoid column overload with the main component.
Inlet Temp 250 °C Ensures rapid and complete volatilization of the analyte and impurities.
Split Ratio 50:1 (adjustable) Prevents detector saturation and peak broadening from the main peak.
Carrier Gas Helium, 99.999% purity Inert mobile phase standard for GC-MS.[5]
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for balancing separation efficiency and analysis time.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film A non-polar 5% phenyl-methylpolysiloxane column offers excellent selectivity for halogenated aromatic compounds.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min The initial hold separates volatile components, while the ramp effectively elutes the main compound and higher-boiling impurities.

| Injection Vol. | 1 µL | Standard volume for capillary GC. |

Table 2: Mass Spectrometer (MS) Conditions

Parameter Setting Rationale
MS System Agilent 5977 or equivalent A single quadrupole MS provides sufficient mass accuracy and sensitivity for this application.
Ion Source Electron Ionization (EI) EI is a robust, universal ionization technique that produces reproducible, fragment-rich spectra ideal for library matching.[5]
Ionization Energy 70 eV Standard EI energy that generates stable and comparable mass spectra for library searching.[13]
Source Temp 230 °C Prevents condensation of analytes in the ion source.
Quad Temp 150 °C Ensures consistent mass filtering.
Scan Mode Full Scan Acquires data over a wide mass range to detect and identify unknown impurities.
Scan Range 45 - 450 m/z Covers the molecular ions and key fragments of the target analyte and expected impurities, while avoiding low-mass solvent interference.

| Solvent Delay | 3.0 min | Prevents the high concentration of the injection solvent from reaching and saturating the detector. |

Protocols

Standard and Sample Preparation

The goal of sample preparation is to dilute the reaction mixture to an appropriate concentration for GC-MS analysis while ensuring it is free of non-volatile materials that could contaminate the system.[11][12]

Protocol 1: Preparation of Stock Standard (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Dichloromethane.

  • This stock solution can be used to prepare working standards for linearity and quantitation.

Protocol 2: Preparation of Reaction Mixture Sample

  • Homogenize the reaction mixture by vortexing.

  • Transfer approximately 50 µL of the mixture into a 10 mL volumetric flask.

  • Dilute to the mark with Dichloromethane. This represents a preliminary 1:200 dilution. The dilution factor must be optimized to ensure the main peak is on scale and does not saturate the detector.

  • If the diluted sample contains solid particulates, centrifuge a portion for 5 minutes at 5000 rpm or filter it through a 0.22 µm PTFE syringe filter.[12][14]

  • Transfer the clear supernatant/filtrate into a 2 mL autosampler vial for analysis.

Analytical Sequence

A typical analytical run should follow this sequence to ensure system suitability and data quality:

  • Solvent Blank (x2): Inject Dichloromethane to check for system cleanliness and carryover.

  • System Suitability Standard: Inject a mid-level concentration standard to verify retention time, peak shape, and detector response.

  • Samples: Inject the prepared reaction mixture samples.

  • QC Check: Periodically inject a standard during a long sequence to monitor system stability.

Data Analysis and Interpretation

Compound Identification
  • Primary Identification: The primary peak for this compound is identified by its retention time, which should match that of the injected reference standard.

  • Confirmation: Confirmation is achieved by comparing the acquired mass spectrum of the peak with the spectrum from the reference standard and a library like NIST. The characteristic isotopic pattern from the presence of bromine (M, M+2 of ~1:1 ratio) and chlorine (M, M+2 of ~3:1 ratio) is a key diagnostic feature.

Impurity Profiling
  • Potential Impurities: Based on common synthetic routes (e.g., nitration, reduction, diazotization, and bromination), potential impurities could include:

    • Unreacted starting materials (e.g., m-fluorobenzotrifluoride, 5-fluoro-2-aminobenzotrifluoride).[2]

    • Isomeric byproducts (e.g., other bromo-chloro-benzotrifluoride isomers).

    • Intermediates from incomplete reactions.

  • Identification of Unknowns: Peaks other than the main component should be investigated.

    • Obtain the mass spectrum for each unknown peak.

    • Perform a library search (e.g., NIST/Wiley) for a tentative identification.[15]

    • Analyze the fragmentation pattern and isotopic clusters to manually confirm or deduce the structure, especially for halogenated compounds.[8]

Method Validation Principles

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[9]

Table 3: Summary of Method Validation Parameters

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, matrix). Peak purity analysis; resolution > 1.5 between adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and instrument response. Correlation coefficient (r²) ≥ 0.995 over the desired range.
Accuracy To measure the closeness of the test results to the true value. Recovery of 98.0% to 102.0% for spiked samples.[9]
Precision To assess the degree of scatter between a series of measurements. Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).
LOD/LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified. Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when varying parameters like flow rate or oven ramp rate.[9] |

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the qualitative and quantitative analysis of this compound reaction mixtures. The combination of a validated sample preparation protocol, optimized instrument parameters, and a systematic approach to data analysis allows for confident identification of the main product and comprehensive profiling of process-related impurities. This method serves as an essential tool for ensuring product quality and consistency in pharmaceutical and chemical manufacturing.

References

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign.
  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Pellizzari, E. D., et al. (1984). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. IARC Scientific Publications.
  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (n.d.). Drawell.
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). Stanford University.
  • GC-MS sample preparation and column choice guide. (n.d.). SCION Instruments.
  • Gas Chromatography. (2023). Chemistry LibreTexts.
  • Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American-Eurasian Journal of Chemistry.
  • Molnár-Perl, I., & Tímár, K. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science.
  • van der Fels-Klerx, H. J., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research.
  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Health Sciences.
  • GC/MS Identification of Impurities. (2024). Medistri SA.
  • Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods.
  • Impurity Profiling of Pharmaceuticals. (2020). International Journal of Pharmaceutical and Medical Research.
  • Vennam, J. S., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules.
  • Borman, P. (2017). GC-MS applications in pharmaceutical analysis. New Food Magazine.
  • 2-Bromo-5-fluorobenzotrifluoride. (n.d.). PubChem.
  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. (2006). Journal of Pharmaceutical and Biomedical Analysis.
  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.
  • CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.
  • Al-Qaim, F. F., et al. (2023). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. Toxics.
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Patsnap.

Sources

Application Notes and Protocols for the Safe Handling and Disposal of 2-Bromo-5-chlorobenzotrifluoride Waste

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the safe handling and disposal of 2-Bromo-5-chlorobenzotrifluoride (CAS No. 344-65-0), a halogenated aromatic compound frequently utilized in pharmaceutical and agrochemical research and development.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations. The information herein is synthesized from established safety data, regulatory guidelines, and field-proven best practices.

Understanding the Compound: Hazard Profile and Characteristics

This compound is a colorless to light yellow liquid with a molecular weight of 259.45 g/mol .[1][2] Its chemical structure, featuring bromine, chlorine, and a trifluoromethyl group on a benzene ring, imparts unique reactivity valuable in organic synthesis. However, these same features necessitate stringent safety measures.

Key Hazards:

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1] Direct contact can cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[1]

  • Environmental Hazard: Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[3]

  • Thermal Decomposition: While stable under normal conditions, thermal decomposition can release hazardous gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[4]

Physicochemical Data Summary:

PropertyValueSource
CAS Number 344-65-0[1][2]
Molecular Formula C₇H₃BrClF₃[1][2]
Molecular Weight 259.45 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 179-180 °C[2]
Density 1.759 g/mL at 25 °C[2]
Flash Point 98.9 °C (closed cup)[2]

Personnel Protection: Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The causality behind these choices is the prevention of all routes of exposure: dermal, ocular, and inhalation.

Mandatory PPE Ensemble:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®). Double-gloving is recommended for extended operations.Prevents skin contact and absorption. Nitrile and Viton® offer good resistance to halogenated aromatic compounds.[5]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[5]
Body Protection Chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.Prevents incidental skin contact from spills or splashes.
Respiratory Protection All handling of open containers must be conducted in a certified chemical fume hood. For situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of harmful vapors.[5]

Safe Handling and Emergency Protocols

Proactive measures are essential to mitigate risks during the handling of this compound.

Standard Handling Protocol
  • Preparation: Before beginning work, ensure a chemical fume hood is operational and the work area is free of clutter. Assemble all necessary equipment and reagents.

  • Aliquoting: Carefully measure and transfer the chemical using appropriate tools like glass pipettes or syringes to minimize spill risks.

  • Heating: If heating is required, use a well-controlled heating mantle and monitor the temperature closely to prevent overheating and decomposition.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed.

Emergency Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation by opening sashes or windows, if safe to do so.

  • Don PPE: Before attempting any cleanup, don the full PPE ensemble described in Section 2.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[6]

  • Absorption: Absorb the spilled material with the containment medium, working from the outside in to prevent spreading.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Disposal: All materials used for spill cleanup must be disposed of as halogenated hazardous waste.

Detailed Waste Disposal Protocol

The disposal of this compound waste is governed by regulations for halogenated organic compounds.[4] The primary principle is strict segregation to prevent cross-contamination and to facilitate proper disposal, which is typically high-temperature incineration.

Waste Segregation: The Cornerstone of Compliance

Crucially, all waste streams containing this compound must be segregated as "Halogenated Organic Waste." This includes:

  • Unused or excess this compound.

  • Solutions containing this compound.

  • Solvent rinses of glassware that contained the compound.

  • Contaminated consumables (e.g., pipette tips, gloves, absorbent paper).

  • Spill cleanup materials.

Causality: Halogenated compounds require specific disposal methods, often at higher costs, due to the potential for forming acid gases (like HCl and HBr) during incineration.[3][5] Mixing them with non-halogenated waste contaminates the entire batch, leading to regulatory non-compliance and increased disposal expenses.[7]

Step-by-Step Waste Collection and Disposal Procedure
  • Container Selection:

    • Use a designated, chemically compatible waste container, preferably the original container or a clean, empty solvent bottle made of glass or polyethylene.[7]

    • The container must have a secure, screw-top lid.[7] Do not use containers with makeshift closures like parafilm or stoppers.

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[2][8]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound Waste."

      • A list of all chemical constituents and their approximate percentages.

      • The hazard characteristics (e.g., "Irritant," "Environmental Hazard").

      • The name of the principal investigator and the laboratory location.

      • The date of initial waste accumulation.

  • Waste Accumulation:

    • Collect all liquid waste containing this compound in the designated container.

    • Solid waste (contaminated gloves, wipes, etc.) should be collected in a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container.

    • Keep the waste container closed at all times except when adding waste.[2][8]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Temporary Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[2]

    • The storage area must be under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.[8]

    • Store away from incompatible materials, particularly strong oxidizing agents.[1]

  • Disposal Request:

    • Once the waste container is full, or if it has been in storage for an extended period (check your institution's specific guidelines), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

    • Complete any required waste pickup forms accurately and completely.

Visual Workflow for Waste Disposal

WasteDisposalWorkflow Workflow for this compound Waste Disposal cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Laboratory Storage cluster_disposal Final Disposal A Liquid Waste (e.g., reaction residues, rinsates) C Select & Label 'Halogenated Waste' Container A->C Segregate as Halogenated B Solid Waste (e.g., contaminated gloves, wipes) E Collect Solid Waste in Labeled Bag/Container B->E Segregate as Halogenated D Collect Liquid Waste in Labeled Container C->D F Store in Designated Satellite Accumulation Area D->F E->F G Ensure Secondary Containment F->G H Keep Container Securely Closed F->H I Container is Full or Storage Time Limit Reached G->I H->I J Request Pickup from Environmental Health & Safety (EHS) I->J K Proper Disposal via Approved Facility J->K

Sources

Application Notes and Protocols: Safe Laboratory Practices for Working with Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated compounds, organic molecules containing fluorine, chlorine, bromine, or iodine, are indispensable in modern chemistry, finding widespread application in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of halogens can dramatically alter a molecule's physical, chemical, and biological properties.[1] However, the very reactivity that makes them so valuable also presents significant safety challenges.[1] Many halogenated compounds and their reagents are highly reactive, toxic, and may pose long-term health and environmental risks.[1][2]

This guide provides a comprehensive framework for the safe handling of halogenated compounds in a laboratory setting. It is designed to empower researchers with the knowledge and protocols necessary to minimize risks, ensure personal safety, and maintain a secure research environment. The principles outlined here are grounded in established safety standards and best practices, emphasizing a proactive approach to risk assessment and control.

Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with each halogenated compound is the cornerstone of safe laboratory practice.[1] These hazards can be broadly categorized into physical and health risks.

Physical Hazards

While many higher molecular weight, polyhalogenated compounds are non-flammable, lower molecular weight halogenated hydrocarbons can be flammable.[2] A significant physical hazard arises from the high reactivity of some halogenated compounds, particularly with certain metals like aluminum, which can lead to violent reactions.[2]

Health Hazards

Exposure to halogenated compounds can occur through inhalation, skin contact, or ingestion, each route posing distinct health risks.[2][3]

  • Inhalation: Vapors of many halogenated solvents are readily inhaled and can cause a range of effects from respiratory tract irritation to severe central nervous system (CNS) depression, narcosis, and even death in high concentrations.[4][5] Chronic inhalation of some chlorinated hydrocarbons can lead to liver and kidney toxicity.[2][6] Some, like methylene chloride and vinyl chloride, are recognized human carcinogens.[2]

  • Skin Contact: Direct contact can cause defatting of the skin, leading to dermatitis, irritation, and in some cases, severe chemical burns.[2][3][6] Many halogenated solvents can be absorbed through the skin, contributing to systemic toxicity.

  • Eye Contact: Vapors and splashes can cause severe eye irritation, pain, and in some cases, permanent damage.[3]

  • Ingestion: Swallowing halogenated compounds can lead to severe gastrointestinal distress, nausea, vomiting, and systemic poisoning.[3]

A critical, yet often overlooked, hazard is the formation of highly toxic phosgene gas (COCl₂) from the thermal decomposition of chlorinated hydrocarbons or their exposure to ultraviolet (UV) radiation.[2]

Risk Assessment Protocol

A systematic risk assessment must be performed before any new experiment involving halogenated compounds.

Step-by-Step Risk Assessment:

  • Identify the Halogenated Compound(s): Clearly list all halogenated starting materials, reagents, intermediates, and solvents.

  • Consult Safety Data Sheets (SDS): Obtain and thoroughly review the SDS for each compound. Pay close attention to hazard statements, precautionary statements, and toxicological data.

  • Evaluate the Experimental Procedure: Analyze each step of the planned experiment to identify potential exposure scenarios (e.g., weighing, transferring, heating, distillation, work-up).

  • Assess the Scale of the Reaction: The quantity of the halogenated compound directly influences the level of risk.

  • Identify Potential Incompatibilities: Review the SDS and other chemical compatibility resources to avoid hazardous combinations. For example, halogenated compounds should not be dried with active metals like sodium or potassium due to the risk of explosion.[7] Chlorinated solvents should be stored separately from flammable solvents and alkali metals.[8]

  • Determine Necessary Control Measures: Based on the assessed risks, select the appropriate combination of engineering controls, administrative controls, and personal protective equipment (PPE).

  • Document the Risk Assessment: Record the findings of the risk assessment and the selected control measures. This document should be readily accessible to all personnel involved in the experiment.

Hierarchy of Controls: A Framework for Safety

The most effective approach to mitigating hazards is to follow the hierarchy of controls, which prioritizes the most effective control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Elimination and Substitution

The most effective control is to eliminate the hazardous compound altogether. When this is not possible, consider substituting a less hazardous chemical.[2] For example, investigate if a non-halogenated solvent can be used in place of a chlorinated one.[9]

Engineering Controls

Engineering controls are designed to isolate personnel from chemical hazards.

  • Chemical Fume Hoods: All work with volatile halogenated compounds or reactions that may generate aerosols or vapors must be conducted in a properly functioning chemical fume hood.[1]

  • Glove Boxes: For particularly hazardous, air-sensitive, or moisture-sensitive halogenated reagents, the use of a glove box with an inert atmosphere is recommended.[1]

  • Ventilated Storage: Halogenated compounds should be stored in well-ventilated areas.[1] Ventilated cabinets are recommended for storing chemicals with strong or noxious odors.[8]

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

  • Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of each halogenated compound must be developed and readily available.[1]

  • Designated Areas: For work involving carcinogens or other highly toxic halogenated compounds, a designated area within the lab should be established.[10] This area must be clearly marked with warning signs.[10]

  • Training: All personnel must receive comprehensive training on the hazards of the specific halogenated compounds they will be working with, as well as the established SOPs and emergency procedures.

  • Working Alone: Avoid working with highly hazardous halogenated compounds when alone in the laboratory.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with other control measures.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required for all laboratory work.[7] Chemical splash goggles should be worn when there is a risk of splashing.[7][11] A full-face shield worn over safety goggles is necessary when conducting particularly hazardous operations.[7][12]

  • Gloves: The proper selection of gloves is crucial. No single glove material is resistant to all chemicals. Always consult the glove manufacturer's compatibility chart.[10] Nitrile gloves may offer suitable protection for incidental contact, but they provide poor resistance to many chlorinated solvents.[7][10] Double gloving may be necessary in some situations.[10]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[10][13] For handling large quantities or in situations with a high risk of splashing, chemical-resistant aprons or suits may be required.[12][14]

  • Respiratory Protection: The use of respirators requires specialized training, fit-testing, and medical surveillance. If a risk assessment indicates that engineering and administrative controls are insufficient to control inhalation exposure, a respiratory protection program must be implemented in accordance with OSHA standards.

Safe Handling and Storage Protocols

General Handling Protocol
  • Preparation: Before starting work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition.

  • Labeling: All containers of halogenated compounds must be clearly labeled with the chemical name and all relevant hazard warnings.[1][4]

  • Transferring Liquids: Always transfer halogenated liquids in a chemical fume hood. Use secondary containment, such as a bottle carrier, when transporting containers outside of the hood.[10]

  • Housekeeping: Maintain a clean and organized work area. Do not store chemicals on the floor.[15] Keep aisles and access to emergency equipment unobstructed.[15]

Storage Protocol
  • Segregation: Store halogenated compounds away from incompatible materials.[1] Specifically, segregate them from strong acids, bases, oxidizing agents, and reactive metals.[1][8] Keep chlorinated/halogenated solvent waste in separate containers from non-halogenated waste.[8]

  • Containers: Store halogenated compounds in tightly closed, appropriate containers.[4][16] Glass containers are often preferred for their inertness.[16] For light-sensitive compounds, use amber glass bottles.[16]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][10]

  • Quantities: Store the minimum necessary quantities of hazardous materials in the laboratory.[8]

Waste Disposal

Proper disposal of halogenated waste is critical to protect both human health and the environment. Halogenated waste streams must be segregated from non-halogenated waste.[8][9]

Halogenated Waste Disposal Protocol
  • Segregation: Collect halogenated solvent waste in a dedicated, properly labeled container.[4] Do not mix halogenated waste with other waste streams, particularly acidic or alkaline waste.[9]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents and their approximate percentages.[9]

  • Container Management: Keep waste containers closed except when adding waste.[4][9] Store waste containers in a designated satellite accumulation area, within secondary containment.[9]

  • Disposal: Follow your institution's hazardous waste disposal procedures.[4] All generators of hazardous waste are responsible for its proper management from "cradle to grave".[17]

Emergency Procedures

Prompt and correct response to emergencies can significantly mitigate their consequences.

Chemical Spills

For a Minor Spill:

  • Alert personnel in the immediate area.[15]

  • Wear appropriate PPE, including gloves, eye protection, and a lab coat.[1][18]

  • Contain the spill with a compatible absorbent material.[1]

  • Collect the absorbed material into a sealed container for proper waste disposal.[1]

  • Decontaminate the area.[18]

For a Major Spill:

  • Evacuate the area immediately.[1][15]

  • Alert others and restrict access.[1]

  • If the substance is flammable, turn off all ignition sources.[15][18]

  • Contact your institution's emergency response team.[1][15]

SpillResponse cluster_1 Emergency Spill Response Workflow Start Spill Occurs Assess Assess Severity Start->Assess Minor Minor Spill Assess->Minor Minor Major Major Spill Assess->Major Major Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill PPE->Contain Cleanup Clean and Decontaminate Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose End End Dispose->End Notify Notify Emergency Response Evacuate->Notify Notify->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-chlorobenzotrifluoride (CAS No. 344-65-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. As a key intermediate in the development of pharmaceuticals and agrochemicals, optimizing the synthesis of this compound is critical for efficient research and development.[1][2]

This guide is designed to address common challenges encountered during synthesis, explaining the chemical principles behind our recommendations to empower you to make informed decisions in your laboratory work.

Synthesis Overview: Key Strategies

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: The Sandmeyer Reaction. This classic and reliable method involves the diazotization of 2-Amino-5-chlorobenzotrifluoride, followed by a copper(I) bromide-mediated substitution.[3][4][5] This route offers excellent regioselectivity as the positions of the substituents are pre-defined by the starting material.

  • Route B: Electrophilic Aromatic Bromination. This route starts with the commercially available m-chlorobenzotrifluoride and introduces the bromine atom via electrophilic substitution. While potentially more direct, this method can present challenges with regioselectivity and may require more rigorous purification.[6]

Synthesis_Routes cluster_0 Route A: Sandmeyer Reaction cluster_1 Route B: Electrophilic Bromination A1 2-Amino-5-chlorobenzotrifluoride A2 Diazotization (NaNO₂, HBr, 0-5 °C) A1->A2 A3 Aryl Diazonium Salt [Intermediate] A2->A3 A4 Sandmeyer Reaction (CuBr) A3->A4 Product This compound A4->Product B1 m-chlorobenzotrifluoride B2 Bromination (e.g., Br₂, FeBr₃ or KBrO₃, H₂SO₄) B1->B2 B2->Product

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My Sandmeyer reaction yield is consistently low (<60%). What are the most critical parameters to investigate?

Low yield in a Sandmeyer reaction is a common issue that can almost always be traced back to the stability and handling of the intermediate aryl diazonium salt.

  • Causality: Aryl diazonium salts are thermally unstable.[7] Above 5-10 °C, they begin to decompose, primarily through reaction with water to form undesired phenol byproducts. The reaction is initiated by a single-electron transfer from the copper(I) catalyst, which competes with these decomposition pathways.[3][5]

  • Solutions & Protocol Validation:

    • Strict Temperature Control: The diazotization step (addition of sodium nitrite) must be performed between 0 °C and 5 °C. Use an ice-salt bath for robust temperature management. An uncontrolled exotherm during nitrite addition is a primary cause of failure.

    • Monitor Diazotization Completion: Before adding the copper(I) bromide solution, confirm that all the starting amine has been converted. This can be checked by spotting the reaction mixture on a TLC plate. The absence of the starting amine spot indicates completion. Incomplete diazotization means unreacted amine will remain in the flask, reducing your potential yield.

    • Catalyst Quality: Ensure your copper(I) bromide is not significantly oxidized to copper(II), which appears green/blue. While Cu(II) is part of the catalytic cycle, the reaction is initiated by Cu(I).[3] If your CuBr is old or discolored, wash it with a dilute HBr solution followed by ethanol and ether to remove soluble Cu(II) impurities.

    • Slow Addition of Diazonium Salt: The solution of the prepared diazonium salt should be added slowly to the hot (typically 60-100 °C) solution of copper(I) bromide. This ensures the diazonium salt reacts immediately upon addition, minimizing its decomposition time in solution.

Q2: I am observing significant byproduct formation, including a dark, tarry substance, in my Sandmeyer reaction.

This is often due to side reactions of the highly reactive aryl radical intermediate or decomposition of the diazonium salt.

  • Causality: The Sandmeyer reaction proceeds via an aryl radical intermediate.[4] This radical can engage in undesired coupling reactions to form biaryl compounds, which are often high-molecular-weight, colored impurities. Furthermore, reactions of the diazonium salt with halide ions can sometimes lead to the formation of azo compounds.

  • Solutions & Protocol Validation:

    • Maintain Acidic Conditions: The reaction should be kept strongly acidic throughout the diazotization process. This prevents the diazonium salt from coupling with unreacted amine to form diazoamino compounds.

    • Efficient Nitrogen Purge: The decomposition of the diazonium salt to the aryl radical liberates nitrogen gas.[5] Ensure your reaction setup allows for the efficient escape of N₂, as excessive pressure buildup can be hazardous and poor evolution can indicate a stalled reaction. Vigorous stirring is essential.

    • Work-up Procedure: After the reaction is complete, a steam distillation can be a highly effective method for separating the volatile this compound from non-volatile tars and inorganic salts.

Q3: My electrophilic bromination of m-chlorobenzotrifluoride produces a mixture of isomers that are difficult to separate. How can I improve regioselectivity?

The directing effects of the substituents on the aromatic ring determine the position of bromination. The trifluoromethyl (-CF₃) group is a meta-director and deactivating, while the chloro (-Cl) group is an ortho-, para-director and deactivating.

  • Causality: The substituents compete. The -CF₃ group at position 1 directs incoming electrophiles to position 3 (which is occupied) and 5. The -Cl group at position 3 directs to positions 2, 4, and 6. The desired product requires bromination at position 2. This position is ortho to the chlorine and ortho to the trifluoromethyl group. Steric hindrance and the combined electronic effects make achieving high selectivity challenging.

  • Solutions & Protocol Validation:

    • Choice of Brominating Agent: Using a milder brominating agent can sometimes improve selectivity. While Br₂ with a Lewis acid like FeBr₃ is common, consider alternatives. Some patented methods report high yields using potassium bromate in concentrated sulfuric acid, which can offer different selectivity profiles.[8]

    • Temperature Control: Electrophilic aromatic substitution reactions are often sensitive to temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often favor the formation of the thermodynamically preferred isomer. Experiment with temperatures from 0 °C to room temperature.

    • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomer ratio. Non-polar solvents are often preferred.

    • Purification Strategy: If isomer formation is unavoidable, purification by fractional distillation under reduced pressure is the most common industrial method. The boiling points of the isomers are often close, so a column with high theoretical plates is necessary.

Troubleshooting_Tree Start Low Yield in Sandmeyer Rxn Check_Temp Was Diazotization Temp. strictly 0-5 °C? Start->Check_Temp Check_Amine Was starting amine fully consumed before CuBr addition? (TLC) Check_Temp->Check_Amine Yes Sol_Temp Root Cause: Diazonium Decomposition. Action: Use ice-salt bath, monitor internal temperature. Check_Temp->Sol_Temp No Check_CuBr Is CuBr catalyst fresh and off-white? Check_Amine->Check_CuBr Yes Sol_Amine Root Cause: Incomplete Reaction. Action: Allow more time for diazotization or check NaNO₂ stoichiometry. Check_Amine->Sol_Amine No Check_Addition Was diazonium solution added slowly to hot CuBr solution? Check_CuBr->Check_Addition Yes Sol_CuBr Root Cause: Inactive Catalyst. Action: Purify CuBr by washing with dilute HBr or use fresh stock. Check_CuBr->Sol_CuBr No Sol_Addition Root Cause: Decomposition before reaction. Action: Ensure rapid reaction by adding diazo salt to hot catalyst solution. Check_Addition->Sol_Addition No Success Yield Improved Check_Addition->Success Yes

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q: What are the typical yields I can realistically expect? A: For the Sandmeyer route starting from 2-Amino-5-chlorobenzotrifluoride, yields are often in the range of 70-85% after purification. For the direct bromination of m-chlorobenzotrifluoride, yields can be higher, with some patented procedures claiming over 90%, but this may be before accounting for losses from separating isomers.[8]

Q: What are the primary safety concerns when performing these syntheses? A: Both routes have significant safety considerations.

  • Bromine: Liquid bromine (used in some direct bromination methods) is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Aryl Diazonium Salts: Solid diazonium salts can be explosive when dry and should be handled with extreme caution.[9] For this reason, they are almost always generated and used in situ in a cold aqueous solution and never isolated.

  • Acids: Both syntheses use strong, corrosive acids (HBr, H₂SO₄). Handle with care.

Q: How can I best monitor the reaction's progress? A: For both routes, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method to monitor the consumption of starting material and the formation of the product and any isomers. For quick, qualitative checks during the reaction, Thin Layer Chromatography (TLC) is effective. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

Q: Which starting material is better: 2-Amino-5-chlorobenzotrifluoride or m-chlorobenzotrifluoride? A: The choice depends on cost and availability from your suppliers. 2-Amino-5-chlorobenzotrifluoride provides an unambiguous route to the desired product with no isomeric impurities, simplifying purification. m-chlorobenzotrifluoride is often cheaper and the reaction is more direct (one step), but may require more effort in purification to achieve high purity.

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol describes the synthesis starting from 2-Amino-5-chlorobenzotrifluoride.

Materials & Reagents Stoichiometry

Reagent Molar Eq. MW Amount (for 10g scale)
2-Amino-5-chlorobenzotrifluoride 1.0 195.57 10.0 g (51.1 mmol)
Hydrobromic Acid (48% aq.) ~5.0 80.91 ~43 mL
Sodium Nitrite (NaNO₂) 1.05 69.00 3.71 g (53.7 mmol)

| Copper(I) Bromide (CuBr) | 1.1 | 143.45 | 8.08 g (56.3 mmol) |

Step-by-Step Methodology:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-Amino-5-chlorobenzotrifluoride (10.0 g) and 48% hydrobromic acid (30 mL).

    • Cool the resulting slurry to 0 °C in an ice-salt bath.

    • Dissolve sodium nitrite (3.71 g) in water (10 mL). Add this solution dropwise to the flask over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution is the aryl diazonium salt, to be used immediately.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) bromide (8.08 g) in 48% hydrobromic acid (13 mL). Heat this solution to 80 °C with stirring.

    • Slowly add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, heat the reaction mixture to 90-100 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Set up for steam distillation. Pass steam through the reaction mixture and collect the distillate (a mixture of water and the oily product).

    • Extract the distillate with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with 1M NaOH (50 mL), then with brine (50 mL). Dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

References

  • Benchchem. (n.d.). Troubleshooting low conversion rates in alkene bromination.
  • Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Eureka | Patsnap. (n.d.). The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Guidechem. (n.d.). What is 2-Bromo-5-fluorobenzotrifluoride and how is it synthesized?
  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. (n.d.). CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry.
  • Google Patents. (n.d.). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
  • Wikipedia. (n.d.). Gattermann reaction.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • GeeksforGeeks. (2025). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Testbook. (n.d.). Gattermann Reaction: Learn Definition, Mechanism, Applications.
  • Google Patents. (n.d.). US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.
  • Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application.
  • Googleapis.com. (2011). W 2011/058576 Al o o.
  • Reddit. (2024). Bromination Help.
  • BYJU'S. (n.d.). Gattermann reaction examples.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-chlorobenzotrifluoride.
  • American Suppliers. (n.d.). This compound suppliers USA.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Slideshare. (n.d.). Gattermann reaction.
  • PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride.
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
  • YouTube. (2024). Lec4 - Diazotization Reactions.
  • PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation.
  • DTIC. (n.d.). New Diazo Process.

Sources

Common side reactions in the synthesis of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Bromo-5-chlorobenzotrifluoride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As your virtual Senior Application Scientist, this guide will explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your synthesis.

I. Overview of the Synthesis Pathway

The industrial synthesis of this compound typically proceeds via a Sandmeyer reaction, a versatile method for the transformation of an aromatic amino group into various functionalities.[1][2] The process begins with the diazotization of 3-amino-4-chlorobenzotrifluoride, followed by a copper(I) bromide-catalyzed substitution.

Below is a diagram illustrating the primary reaction pathway and the key side reactions that can impact the yield and purity of the final product.

Synthesis of this compound cluster_main Main Reaction Pathway cluster_side Common Side Reactions A 3-Amino-4-chlorobenzotrifluoride B Diazonium Salt Intermediate A->B  NaNO2, HBr (Diazotization)  0-5 °C C This compound (Desired Product) B->C  CuBr (Sandmeyer Reaction) D Phenolic Impurity B->D  H2O, >5 °C (Decomposition) E Azo-Coupled Byproduct B->E  Coupling with unreacted amine F Biaryl Impurity B->F  Radical self-coupling

Caption: Main synthesis route and competing side reactions.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low Yield of the Desired Product

Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent issue and can often be attributed to the instability of the diazonium salt intermediate.[3][4] Here are the primary factors and troubleshooting steps:

  • Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable.[3] Temperatures exceeding 5°C can lead to decomposition of the diazonium salt, resulting in the formation of phenolic impurities and nitrogen gas.[3]

    • Solution: Maintain a strict temperature range of 0-5°C throughout the diazotization process.[5] An ice-salt bath is highly recommended for effective temperature management.[3]

  • Incomplete Diazotization: Insufficient nitrous acid will result in unreacted starting material.

    • Solution: Use a slight excess of sodium nitrite. To confirm the completion of the reaction, test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and thus complete diazotization.[3]

  • Slow Addition of Reagents: Rapid addition of sodium nitrite can cause localized temperature spikes, leading to decomposition.

    • Solution: Add the sodium nitrite solution dropwise to the reaction mixture while vigorously stirring to ensure even distribution and temperature control.

FAQ 2: Formation of a Reddish-Brown Tar-like Substance

Question: During the Sandmeyer reaction, I observed the formation of a significant amount of a reddish-brown, tar-like substance. What is this byproduct and how can I prevent its formation?

Answer:

The formation of a tar-like substance is often due to azo-coupling reactions.[5] This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound, such as the unreacted starting amine.

  • Cause: Incomplete protonation of the starting amine (3-amino-4-chlorobenzotrifluoride) leaves it susceptible to electrophilic attack by the diazonium salt.

  • Prevention:

    • Acid Concentration: Ensure a sufficiently high concentration of a strong mineral acid, such as hydrobromic acid (HBr). This ensures the complete protonation of the starting amine, rendering it non-nucleophilic.[3]

    • Order of Addition: Add the cold diazonium salt solution to the copper(I) bromide solution. This ensures that the diazonium salt is consumed in the desired Sandmeyer reaction as it is introduced, minimizing the opportunity for side reactions.

FAQ 3: Presence of Phenolic Impurities in the Final Product

Question: My final product is contaminated with a phenolic impurity, likely 2-hydroxy-5-chlorobenzotrifluoride. How does this form and what are the best practices to avoid it?

Answer:

The presence of phenolic impurities is a direct result of the reaction of the diazonium salt with water.[5][6] This is a common side reaction, particularly if the temperature is not well-controlled.

  • Mechanism: The diazonium group is an excellent leaving group (as N₂ gas). At elevated temperatures, water can act as a nucleophile, attacking the aromatic ring and displacing the diazonium group to form a phenol.[6]

  • Preventative Measures:

    • Strict Temperature Control: As mentioned previously, maintaining the reaction temperature between 0-5°C is critical to minimize the rate of this side reaction.[5]

    • Immediate Use of Diazonium Salt: The diazonium salt solution should be used immediately after its preparation. Allowing it to stand, even at low temperatures, can lead to decomposition and phenol formation.[3]

FAQ 4: Inconsistent Reaction Rates and Foaming

Question: I've noticed inconsistent reaction rates and sometimes excessive foaming. What could be causing this?

Answer:

Inconsistent reaction rates and foaming are typically signs of poor temperature control and diazonium salt decomposition.[3]

  • Foaming: The evolution of nitrogen gas is an inherent part of the Sandmeyer reaction. However, vigorous and uncontrolled foaming indicates rapid decomposition of the diazonium salt, likely due to a temperature spike.

  • Troubleshooting:

    • If excessive foaming occurs, immediately slow down or stop the addition of the diazonium salt solution to the copper(I) bromide.

    • Ensure the cooling bath is maintaining the target temperature.

    • Improve stirring to enhance heat dissipation.

III. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to minimize the common side reactions discussed above.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-4-chlorobenzotrifluoride195.5619.56 g0.10
Hydrobromic Acid (48%)80.9140 mL~0.35
Sodium Nitrite69.007.25 g0.105
Copper(I) Bromide143.4515.8 g0.11
Deionized Water18.02As needed-

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-amino-4-chlorobenzotrifluoride and 40 mL of 48% hydrobromic acid.

    • Cool the mixture to 0°C in an ice-salt bath.

    • Dissolve sodium nitrite in 20 mL of deionized water and cool the solution to 0°C.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

    • Confirm the presence of excess nitrous acid with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide in 20 mL of 48% hydrobromic acid and cool to 0°C.

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with 1 M NaOH (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Experimental_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction (<10 °C) cluster_workup Work-up and Purification A Combine Amine and HBr B Cool to 0 °C A->B C Dropwise addition of NaNO2 solution B->C D Stir for 30 min C->D E Test with Starch-Iodide Paper D->E H Slowly add Diazonium Salt E->H Freshly Prepared Diazonium Salt F Prepare CuBr solution G Cool to 0 °C F->G I Warm to RT and stir J Quench with Water I->J K Extract with DCM J->K L Wash with NaOH and Brine K->L M Dry and Concentrate L->M N Vacuum Distillation M->N

Caption: Optimized experimental workflow for synthesis.

IV. References

  • BenchChem. (n.d.). Preventing byproduct formation in the diazotization of 3-aminobenzotrifluoride. Retrieved from

  • Patsnap. (2016). The preparation method of 2-bromo-5-fluorobenzotrifluoride. Retrieved from

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from

  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from

  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Retrieved from

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from

  • BenchChem. (n.d.). Reducing side product formation in Sandmeyer reactions. Retrieved from

  • Wikipedia. (2023). Diazonium compound. Retrieved from

  • ResearchGate. (2022). Structures, Stability, and Safety of Diazonium Salts. Retrieved from

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from

  • PubMed Central (PMC). (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from

Sources

Troubleshooting low conversion in Suzuki coupling with 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Conversion with 2-Bromo-5-chlorobenzotrifluoride Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting strategies for chemists encountering low conversion in the Suzuki-Miyaura cross-coupling of this compound. This substrate, while possessing a reactive C-Br bond, presents unique challenges due to its electron-deficient nature and potential for steric hindrance. This document moves beyond generic advice to explain the causal relationships between reaction parameters and outcomes, empowering you to rationally optimize your reaction.

Troubleshooting Guide: Low Conversion of this compound

This section addresses the most common and critical issue: low or no conversion of your starting material. We will dissect the problem through a series of questions that target key steps in the catalytic cycle.

Q1: My reaction shows no conversion, or I've only isolated starting material. Where should I begin my investigation?

A1: When a reaction fails to initiate, the primary suspects are the integrity of the catalytic system and the reaction environment. The catalytically active Pd(0) species is highly sensitive to oxygen, and failure to establish and maintain an inert atmosphere is a principal cause of reaction failure.

Core Investigation Pathway:

  • Catalyst Activity & Inert Atmosphere: The most common culprit is the deactivation of the palladium catalyst. The active Pd(0) species can be readily oxidized to form inactive palladium black, especially in the presence of oxygen.[1][2]

    • Actionable Advice: Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30-60 minutes). Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen). Use fresh, high-purity catalyst and reagents.

  • Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) state. This reduction step can sometimes be inefficient.

    • Actionable Advice: Consider switching to a Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed to rapidly and quantitatively generate the active L-Pd(0) species.[3][4] These precatalysts can offer greater reproducibility for challenging couplings.[3]

The troubleshooting workflow below provides a logical sequence for diagnosing a non-starting reaction.

start Low or No Conversion reagent_check Verify Reagent Quality & Inert Atmosphere start->reagent_check reagent_ok Reagents & Conditions OK reagent_check->reagent_ok  Verified catalyst_system Optimize Catalyst System improvement Improvement Observed catalyst_system->improvement  Effective no_improvement No Improvement catalyst_system->no_improvement  Ineffective base_solvent Screen Base & Solvent base_solvent->improvement base_solvent->no_improvement  Ineffective temp Increase Reaction Temperature temp->improvement consult Persistent Low Conversion: Consider alternative coupling strategy temp->consult  Ineffective reagent_ok->catalyst_system success Proceed with Optimized Conditions improvement->success no_improvement->base_solvent no_improvement->temp

Caption: Troubleshooting workflow for low or no conversion.

Q2: I'm seeing some product, but the reaction stalls at low conversion (<50%). I suspect my catalyst system is suboptimal. How do I choose a better ligand?

A2: This is a classic symptom of a catalyst system that is not robust enough for your specific substrate. The ligand plays a paramount role in tuning the catalyst's reactivity.[5] For an electron-deficient aryl bromide like this compound, the oxidative addition step is generally facile. However, the subsequent reductive elimination step to form the C-C bond can be slow. Bulky, electron-rich ligands are required to accelerate this crucial final step of the catalytic cycle.[5][6]

Ligand Selection Strategy:

  • Move Beyond PPh₃: While traditional, Pd(PPh₃)₄ is often insufficient for challenging substrates. The triphenylphosphine ligand can be prone to dissociation and may not be electron-rich enough to promote efficient reductive elimination.[7]

  • Embrace Biaryl Phosphine Ligands: The Buchwald-type biaryl phosphine ligands are the industry standard for difficult couplings.[8][9] Their steric bulk and strong electron-donating properties stabilize the monoligated Pd(0) species believed to be highly active in the catalytic cycle and accelerate the rate-limiting steps.[9]

  • Consider N-Heterocyclic Carbenes (NHCs): NHCs are even stronger σ-donors than phosphines, forming very stable bonds with palladium.[8] This stability can lead to higher catalyst turnover numbers and efficiency, making them an excellent choice for electron-deficient substrates.[6]

The table below provides a comparison of ligand classes for this specific application.

Ligand ClassExample(s)Key AdvantagesConsiderations for this compound
Traditional Phosphines PPh₃, P(t-Bu)₃Readily available, well-understood.Often requires high temperatures and catalyst loadings; may give low yields. P(t-Bu)₃ is better but can be pyrophoric.[7][10]
Biaryl Phosphines SPhos, XPhos, RuPhosHigh activity for aryl chlorides/bromides, promotes difficult reductive eliminations, often allows for lower temperatures.[8][9]Highly Recommended. Excellent starting point. XPhos and SPhos are particularly effective for hindered substrates.[3]
N-Heterocyclic Carbenes IPr, PEPPSI™ PrecatalystsStrong σ-donors, form highly stable and active catalysts. Excellent for electron-deficient systems.[6][8]Excellent Alternative. PEPPSI-type precatalysts are air- and moisture-stable, making them easy to handle.[6]

Actionable Advice: Screen a small set of modern ligands. A good starting point would be XPhos and SPhos, alongside an NHC-based catalyst like PEPPSI-IPr.

Q3: I've improved my catalyst system, but conversion is still incomplete. Could my base or solvent be the issue?

A3: Absolutely. The base and solvent are not mere spectators; they are critical players, particularly in the transmetalation step. The base's role is to activate the boronic acid, forming a more nucleophilic boronate species (Ar-B(OH)₃⁻) which is necessary for the transfer of the aryl group to the palladium center.[5][11]

Base and Solvent Synergy:

  • Base Strength: For challenging couplings, a stronger base is often required to drive the formation of the boronate.[12] While K₂CO₃ or Na₂CO₃ might suffice for simple couplings, they are often inadequate here. K₃PO₄ and Cs₂CO₃ are significantly stronger and more effective bases for difficult substrates.[6][12]

  • Solvent Choice: The solvent must solubilize the organic substrates, the palladium complex, and the base (or at least allow for efficient interfacial reaction). Aprotic polar or ethereal solvents are standard.[13]

    • Dioxane/Water or THF/Water: Classic choices that often work well. The water helps to solubilize the inorganic base.[13][14]

    • Toluene/Water: A common biphasic system. Vigorous stirring is essential.

    • Anhydrous Conditions: If you suspect protodeboronation (see Q4), switching to an anhydrous solvent like dioxane or toluene with a soluble organic base (e.g., K-OtBu) or a less-hydrated inorganic base can be beneficial.[12]

Actionable Advice: If you are using a weaker base like K₂CO₃, switch to K₃PO₄ or Cs₂CO₃. Ensure your solvent system is appropriate. A common and effective starting point for your substrate would be K₃PO₄ in a 1,4-Dioxane/Water (e.g., 4:1) mixture.[7][12]

Q4: My starting materials are being consumed, but my yield is low and I see significant side products. What is happening?

A4: The appearance of side products alongside starting material consumption points towards competing reaction pathways. For Suzuki couplings, the three most common culprits are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the hydrolysis of the boronic acid (Ar-B(OH)₂) to the corresponding arene (Ar-H).[1][15] It is a major competitive pathway, especially with electron-deficient or unstable heteroaryl boronic acids, and is often accelerated by aqueous basic conditions.[16]

    • Diagnosis: Check your crude reaction mixture by LC-MS or GC-MS for the arene corresponding to your boronic acid.

    • Solution:

      • Use a more stable boronic acid derivative, such as a pinacol ester (Ar-Bpin). These are significantly more resistant to hydrolysis.[12]

      • Minimize water in the reaction. Use anhydrous solvents and a carefully dried base.[1]

      • Use a milder base like KF or CsF, which can be effective under anhydrous conditions.[6]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (to give Ar-Ar) or two molecules of the aryl halide. Boronic acid homocoupling is often promoted by the presence of oxygen.[1][2]

    • Diagnosis: Look for the symmetrical biaryl product derived from your boronic acid.

    • Solution: Improve your degassing protocol. Ensure a strictly inert atmosphere is maintained throughout the reaction.[1] Using a well-defined Pd(0) precatalyst can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) salts.[1]

  • Dehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom (producing 5-chloro-1-(trifluoromethyl)benzene). This can be caused by certain ligands or hydride sources in the reaction.[15]

    • Diagnosis: Identify the dehalogenated starting material by GC-MS.

    • Solution: This side reaction is more complex to solve and often requires re-screening of ligands and bases. Sometimes lowering the reaction temperature can be beneficial.[12]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[17] Each step can be influenced by the choice of reagents and conditions.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex OA_label Oxidative Addition TM_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->TM_Complex TM_label Transmetalation BaseX X⁻ + Base Cation OA_Complex->BaseX TM_Complex->Pd0 RE_label Reductive Elimination Product Ar¹-Ar² (Product) TM_Complex->Product Ar1X Ar¹-X (this compound) Ar1X->OA_Complex Ar2B Ar²-B(OR)₂ + Base Ar2B->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, to achieve ~0.1 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is recommended). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Place the flask in a preheated heating block (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Workup: Upon completion (or when the reaction has stalled), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • ResearchGate. (2022, April).
  • Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
  • PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • The Journal of Organic Chemistry. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-chlorobenzotrifluoride Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic amination of 2-Bromo-5-chlorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. The amination of this particular substrate is a critical transformation for creating intermediates in pharmaceutical and agrochemical research. However, its electronic properties and dual-halogen substitution present unique challenges. This document provides in-depth, field-proven insights into optimizing this reaction, troubleshooting common issues, and understanding the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination the preferred method for this substrate?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds.[1] It has become an indispensable tool in modern organic synthesis due to its broad substrate scope and tolerance for various functional groups, often superseding harsher classical methods like nucleophilic aromatic substitution (SNAr).[1][2] For a substrate like this compound, which is deactivated towards SNAr by the electron-donating effect of the halogens (despite the presence of the -CF₃ group), the Buchwald-Hartwig reaction provides a reliable and high-yielding pathway to the desired arylamine.[3]

Q2: Which halogen is expected to react, the bromine or the chlorine?

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[4] Therefore, the Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond. This differential reactivity allows for the chemoselective amination at the C2 position (bearing the bromine), leaving the C5 chloro substituent intact for potential subsequent transformations.[4] Achieving this selectivity is a key strategic advantage in multi-step syntheses.

Q3: What is the role of the trifluoromethyl (-CF₃) group?

The trifluoromethyl group is a strong electron-withdrawing group.[3] This property influences the reaction in two main ways:

  • Activation: It increases the electrophilicity of the aryl halide, making the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle.[5]

  • Stability: The -CF₃ group is generally stable under a wide range of reaction conditions, making it a valuable functional group in drug discovery.[3]

Q4: How do I choose the right catalyst system (palladium precursor and ligand)?

The choice of ligand is critical for a successful reaction.[6] For electron-deficient aryl halides like this one, and particularly for couplings involving the less reactive C-Cl bond (if that were the target), bulky and electron-rich phosphine ligands are required.[7] These ligands facilitate both the oxidative addition and the final reductive elimination step.

  • Palladium Precursors: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common choices. If using Pd(II) precursors, they must be reduced in situ to the active Pd(0) state, a process often facilitated by the phosphine ligand or amine.[6]

  • Ligands: Biaryl monophosphine ligands are highly effective. Consider using "Buchwald ligands" which are specifically designed for these transformations.

Ligand FamilySpecific ExamplesKey Advantages
Dialkylbiaryl Phosphines XPhos, BrettPhos, GPhosHigh activity, broad substrate scope, effective for challenging couplings.[6][8]
Ferrocenyl Phosphines Josiphos (e.g., CyPF-t-Bu)Highly active and selective, can enable reactions with low catalyst loadings.[9]
Bidentate Phosphines Xantphos, BINAP, dppfCan prevent the formation of inactive palladium dimers and improve reaction rates.[1][10]

For this specific substrate, starting with a robust dialkylbiaryl phosphine ligand like XPhos or BrettPhos is a highly recommended approach.

Q5: What is the best choice of base and solvent?

The base deprotonates the amine-palladium complex to form the key palladium-amido intermediate prior to reductive elimination.[5] The solvent must dissolve all components and remain inert.

  • Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4][5] Other options like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[6] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may require higher temperatures and are generally less effective for this substrate.

  • Solvents: Anhydrous and deoxygenated solvents are mandatory to prevent catalyst deactivation. Toluene and 1,4-dioxane are excellent first choices.[11][12] Tetrahydrofuran (THF) is also used, but its lower boiling point limits the accessible temperature range.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low to No Conversion of Starting Material
  • Possible Cause 1: Inactive Catalyst. The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of the solvent or a poor inert atmosphere (leaky septum, impure argon/nitrogen) can lead to rapid catalyst oxidation and deactivation.

    • Solution: Ensure all reagents are anhydrous and solvents are thoroughly deoxygenated (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use Schlenk techniques or a glovebox for reaction setup.[4][5]

  • Possible Cause 2: Inappropriate Ligand. The chosen ligand may not be active enough for this specific transformation.

    • Solution: Screen a more electron-rich and sterically hindered ligand. If you started with a bidentate ligand like dppf, switch to a biaryl monophosphine ligand like XPhos or BrettPhos.

  • Possible Cause 3: Insufficient Temperature. The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

    • Solution: Increase the reaction temperature. Toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) are well-suited for this. If using THF (b.p. 66 °C), consider switching to a higher-boiling solvent.

Problem 2: Formation of Significant Side Products
  • Possible Cause 1: Hydrodehalogenation. You observe 3-chloro-benzotrifluoride as a major byproduct. This occurs when the aryl halide is reduced instead of aminated. This side reaction can be promoted by moisture or certain bases.[13]

    • Solution: Rigorously dry all reagents, solvents, and glassware. Ensure the base is of high purity. Sometimes, switching the base (e.g., from NaOtBu to LiHMDS) can mitigate this issue.

  • Possible Cause 2: Homo-coupling. You observe the formation of a biaryl byproduct. This can happen at high temperatures or high catalyst loadings.[14]

    • Solution: Decrease the reaction temperature or reduce the catalyst loading (e.g., from 2 mol% to 1 mol%).

  • Possible Cause 3: Reaction at the Chlorine Position. While less likely, some amination at the C-Cl position may occur under harsh conditions, leading to a mixture of products.

    • Solution: Reduce the reaction temperature and time. Screen for a more selective ligand system. This is generally less of a concern due to the high C-Br vs. C-Cl reactivity.[4]

Problem 3: Reaction Stalls or is Sluggish
  • Possible Cause 1: Catalyst Poisoning. If your amine substrate contains other coordinating functional groups (e.g., unprotected thiols, some N-heterocycles like pyridine), it can bind to the palladium center and inhibit catalysis.[6][8]

    • Solution: If possible, protect the interfering functional group before the amination reaction. Alternatively, a higher catalyst loading or a more robust ligand may be required to overcome the inhibition.

  • Possible Cause 2: Poor Solubility. The base or other reagents may not be sufficiently soluble in the chosen solvent, leading to poor reaction kinetics.

    • Solution: While NaOtBu is generally soluble in toluene and ethers, you can try a different solvent system. In some cases, a co-solvent may help. Theoretical studies have shown that the choice of solvent can significantly impact reaction barriers.[15]

Visualizing the Process

Understanding the underlying mechanism and troubleshooting logic is key to success.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Pd0->OA + Ar-X ArX This compound ArX->OA Amine R₂NH Coord Amine Coordination & Deprotonation Amine->Coord Base Base (e.g., NaOtBu) Base->Coord Product Product (Ar-NR₂) OA->Coord L(Br)Pd(II)-Ar RE Reductive Elimination Coord->RE L(R₂N)Pd(II)-Ar RE->Pd0 Catalyst Regeneration RE->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_reagents Verify Reagent Quality (Anhydrous, Pure) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvent, No Leaks) start->check_atmosphere check_temp Is Temperature Sufficient? check_atmosphere->check_temp increase_temp Increase Temperature (80-120 °C) check_temp->increase_temp No check_ligand Is Ligand Appropriate? check_temp->check_ligand Yes increase_temp->check_ligand change_ligand Screen Bulky Biarylphosphine Ligand check_ligand->change_ligand No check_side_products Analyze Byproducts (GC-MS, LC-MS) check_ligand->check_side_products Yes success Reaction Optimized change_ligand->success hydrodehalogenation Hydrodehalogenation? (Ar-H) check_side_products->hydrodehalogenation dry_rigorously Rigorously Dry Reagents/Solvent hydrodehalogenation->dry_rigorously Yes hydrodehalogenation->success No dry_rigorously->success

Caption: A logical workflow for troubleshooting common reaction issues.

General Experimental Protocol

This is a representative protocol and may require optimization for your specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated toluene (to make a ~0.1 M solution)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).[4]

  • Reagent Addition: Add the this compound and the amine to the flask. If the amine is a liquid, it can be added via syringe. If it is a solid, add it along with the other solids.

  • Solvent Addition: Add the anhydrous, deoxygenated toluene via syringe.[7]

  • Reaction: Seal the flask or vial and place it in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[7]

  • Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety Note: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Palladium catalysts and phosphine ligands can be toxic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Consult the Safety Data Sheets (SDS) for all chemicals before use.[4]

References

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Reddit.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107.
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Chemistry Stack Exchange.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Wordpress.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
  • McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027-15037.
  • Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - ResearchGate. (n.d.). ResearchGate.
  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design | Journal of the American Chemical Society. (2023). ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Room-Temperature CuI-Catalyzed Amination of Aryl Iodides and Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry.
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.

Sources

Technical Support Center: Purification of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Bromo-5-chlorobenzotrifluoride. The protocols and explanations herein are designed to ensure scientific integrity and provide a self-validating framework for achieving high purity of this critical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and potential toxicological issues in downstream applications. This guide will address common purification challenges and provide robust methodologies to obtain this compound of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method involves the bromination of 3-chlorobenzotrifluoride.[2] Potential impurities from this process include:

  • Positional Isomers: During the electrophilic bromination of 3-chlorobenzotrifluoride, the bromine can add to different positions on the aromatic ring, leading to the formation of isomers such as 3-Bromo-2-chlorobenzotrifluoride and other bromochlorobenzotrifluoride isomers.[3]

  • Unreacted Starting Material: Incomplete bromination can result in the presence of the starting material, 3-chlorobenzotrifluoride.[2]

  • Di-brominated By-products: Over-bromination can lead to the formation of di-brominated species.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, petroleum ether) and unreacted brominating agents or their by-products may also be present.[4][5]

Q2: My NMR spectrum shows more than the expected number of aromatic signals. What could be the cause?

A2: The presence of additional aromatic signals in the 1H or 13C NMR spectrum strongly suggests the presence of positional isomers.[6][7] Each isomer will have a unique set of peaks in the aromatic region. To confirm, it is advisable to run a high-resolution mass spectrometry (HRMS) or GC-MS analysis to identify the molecular weights of the components in your sample. Positional isomers will have the same molecular weight but different fragmentation patterns and retention times.

Q3: I'm having trouble separating the isomers of bromochlorobenzotrifluoride by column chromatography. What can I do?

A3: Separating positional isomers of halogenated aromatic compounds can be challenging due to their similar polarities.[8][9][10] Here are some strategies to improve separation:

  • Optimize the Mobile Phase: A shallow gradient of a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) is often effective. Start with a very low percentage of the more polar solvent and increase it very slowly.

  • Use a High-Performance Stationary Phase: Consider using a high-resolution silica gel or a different stationary phase like alumina. Phenyl-functionalized silica can also offer different selectivity for aromatic compounds.

  • Consider Argentation Chromatography: If the isomers have different degrees of unsaturation or electron density in the aromatic ring, chromatography on silver nitrate-impregnated silica gel can sometimes provide enhanced separation.

Q4: Can I use distillation to purify this compound?

A4: Yes, fractional distillation under reduced pressure is a viable method for purifying this compound, especially for removing impurities with significantly different boiling points.[11][12] The boiling point of this compound is approximately 198 °C at atmospheric pressure.[1] Distillation is particularly effective for removing less volatile impurities like di-brominated by-products and more volatile impurities such as residual solvents. However, separating close-boiling positional isomers by distillation can be difficult and may require a highly efficient fractional distillation column.[13]

Troubleshooting Purification Issues

Problem Potential Cause Recommended Solution
Oily Product After Recrystallization The chosen solvent system may be too good a solvent, or the cooling process was too rapid.Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Try a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate). Ensure slow cooling to promote crystal growth over oiling out.[14]
Low Recovery After Column Chromatography The compound may be strongly adsorbing to the silica gel, or the mobile phase is not polar enough to elute it effectively. It's also possible the compound is unstable on silica.Perform a small-scale test to check for compound stability on silica gel. If stable, gradually increase the polarity of the mobile phase. If the compound is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Broad Peaks in HPLC Analysis This can be due to poor solubility in the mobile phase, interaction with residual silanol groups on the column, or column overload.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Consider using a buffered mobile phase or adding a competing agent like triethylamine for basic compounds. Inject a smaller sample volume to avoid overloading the column.
Co-elution of Impurities in GC-MS The GC temperature program may not be optimized for separating the specific impurities present.Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds. Consider using a longer GC column or a column with a different stationary phase for better resolution.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for removing impurities with boiling points significantly different from this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates. Use a short-path distillation head and a receiving flask cooled in an ice bath.

  • Procedure: a. Charge the distillation flask with the crude this compound. b. Evacuate the system slowly to the desired pressure (e.g., 10-20 mmHg). c. Gradually heat the distillation flask using a heating mantle. d. Collect the initial fraction, which will likely contain volatile impurities and residual solvents. e. Carefully collect the main fraction at the expected boiling point under the applied pressure. The boiling point of the similar compound, 4-chloro-3-bromo-benzotrifluoride, is 77-81 °C at 15 mmHg, which can serve as an estimate.[12] f. Monitor the purity of the collected fractions by GC or HPLC. g. Stop the distillation before all the material has vaporized to avoid the concentration of high-boiling impurities in the final fractions.

Protocol 2: Purification by Recrystallization

Recrystallization is effective for removing small amounts of impurities, particularly isomers if a suitable solvent system can be found.

  • Solvent Selection: a. Test the solubility of a small amount of the crude material in various solvents (e.g., hexane, ethanol, methanol, isopropanol, and mixtures with water) at room temperature and at their boiling points.[14] b. An ideal single solvent will dissolve the compound when hot but not when cold. c. For a mixed-solvent system, dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. A common combination for aromatic halides is ethanol/water.

  • Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent or solvent mixture. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. d. Further cool the flask in an ice bath to maximize crystal yield. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum.

Protocol 3: Purity Analysis by GC-MS

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[15][16]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-400.

  • Impurity Identification: Compare the mass spectra of the impurity peaks with a commercial library (e.g., NIST, Wiley) and analyze the fragmentation patterns to deduce the structures of unknown impurities.[17] Positional isomers will have very similar mass spectra but should have different retention times.

Protocol 4: Purity Analysis by HPLC

HPLC is well-suited for the quantitative analysis of this compound and its non-volatile impurities.[18]

  • Instrumentation: An HPLC system with a UV detector.

  • Typical Conditions:

    • Column: A C18 or Phenyl-Hexyl reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the compound and its likely impurities have significant absorbance (e.g., 254 nm).

    • Column Temperature: 30-40 °C.

  • Purity Calculation: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Initial Purification Recrystallization Recrystallization Distillation->Recrystallization Further Purification Chromatography Column Chromatography Distillation->Chromatography Alternative Waste Impurities Distillation->Waste Analysis Purity Analysis (GC-MS, HPLC, NMR) Recrystallization->Analysis Recrystallization->Waste Chromatography->Analysis Chromatography->Waste Analysis->Distillation Repurify if needed Pure Pure this compound Analysis->Pure Purity > 99%

Caption: A general workflow for the purification of this compound.

Logical Flow for Troubleshooting

This diagram outlines a logical approach to troubleshooting common purification issues.

Troubleshooting_Flow Start Impure Product Analyze Analyze by GC-MS/NMR Start->Analyze Identify Identify Impurities Analyze->Identify Isomers Positional Isomers? Identify->Isomers StartMat Starting Material? Isomers->StartMat No Column Optimize Column Chromatography Isomers->Column Yes Other Other Impurities? StartMat->Other No Distill Fractional Distillation StartMat->Distill Yes Recrystal Recrystallization Other->Recrystal Yes End Pure Product Column->End Distill->End Recrystal->End

Caption: A decision tree for troubleshooting the purification of this compound.

References

  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google P
  • GC/MS Identification of Impurities | Medistri SA. (URL: [Link])
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (URL: [Link])
  • Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride - Eureka. (URL: [Link])
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
  • This compound - Chem-Impex. (URL: [Link])
  • This compound 98.0+%, TCI America™ | Fisher Scientific. (URL: [Link])
  • 3-Bromo-2-chlorobenzotrifluoride | C7H3BrClF3 | CID 3283173 - PubChem. (URL: [Link])
  • IMPURITY PROFILING - IJCRT.org. (URL: [Link])
  • Bridging Analytical Gaps: Identification of GC/MS Impurities
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • US4155940A - M-Bromo-benzotrifluorides - Google P
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride - Eureka | P
  • 2-Bromo-5-fluorobenzotrifluoride. (URL: [Link])
  • This compound - Stenutz. (URL: [Link])
  • 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem. (URL: [Link])
  • 2-Bromo-5-fluorobenzotrifluoride - Cheméo. (URL: [Link])
  • Twenty Years of Separation of Cis‐Trans (Z)‐(E)
  • 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem. (URL: [Link])
  • Dr.
  • Separation of drug stereoisomers by the formation of beta-cyclodextrin inclusion complexes - PubMed. (URL: [Link])
  • US2850549A - Separation of cis and trans isomers - Google P
  • EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google P
  • The halogenation of aromatics: Part IX.

Sources

Technical Support Center: Purification of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these molecules. The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, demanding specialized strategies to achieve high purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs): General Principles
Q1: Why are fluorinated aromatic compounds so challenging to purify compared to their non-fluorinated analogs?

The difficulty arises from the unique properties fluorine imparts to a molecule. The high electronegativity and small size of the fluorine atom create a strong, polarized C-F bond. This leads to:

  • Altered Polarity and Lipophilicity: Fluorination often decreases the lipophilicity of a compound, but its effect on polarity is complex.[1] This can cause fluorinated compounds to have similar retention times in chromatography as their non-fluorinated precursors, making separation difficult.[2]

  • Unique Intermolecular Interactions: Unlike simple hydrophobic interactions, fluorinated compounds can engage in dipole-dipole interactions, π-π stacking (often altered by the electron-withdrawing nature of fluorine), and even weak hydrogen bonds.[3] This distinct behavior requires non-traditional purification methods.

  • Co-elution Issues: In reversed-phase chromatography, fluorinated aromatics may co-elute with non-fluorinated starting materials or byproducts on standard C8 or C18 columns.[3][4]

  • Isomer Separation: Separating regioisomers (e.g., ortho-, meta-, para-substituted) is a significant hurdle due to their very similar boiling points and polarities.[5]

Q2: What are the primary methods for purifying fluorinated aromatic compounds?

The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method, especially when using columns designed for fluorinated compounds.[4][6]

  • Recrystallization: An excellent technique for obtaining highly pure, crystalline solids, provided a suitable solvent system can be identified.[7][8][9]

  • Liquid-Liquid Extraction (LLE): Useful for preliminary cleanup, especially specialized fluorous-phase extractions for highly fluorinated molecules.[6][10]

  • Flash Chromatography: A standard technique that can be adapted, but often requires careful selection of stationary and mobile phases to be effective.[11]

Q3: How do I confirm the purity of my final fluorinated compound?

A combination of analytical techniques is essential for rigorous purity assessment:[6]

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool. The presence of unexpected signals in the ¹⁹F NMR spectrum is a clear indicator of fluorine-containing impurities. It can also be used for quantification.[12][13]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the overall structure and the absence of non-fluorinated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (as peak area percentage) and confirms the molecular weight of the target compound and any impurities.[6]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice, but success hinges on selecting the right column and mobile phase.

Q4: My fluorinated product is co-eluting with the non-fluorinated starting material on a C18 column. What should I do?

This is a classic problem. Standard C18 columns separate primarily based on hydrophobicity, and the difference between your product and starting material may be insufficient.

Solution 1: Switch to a Fluorinated Stationary Phase. This is the most effective solution. Fluorinated phases offer alternative selectivity based on different interaction mechanisms.[3][4]

Stationary PhasePrimary Interaction MechanismsBest For
Standard C18/C8 Hydrophobic interactions.General purpose, but often fails for fluorinated/non-fluorinated pairs.[3]
Pentafluorophenyl (PFP) π-π, dipole-dipole, charge-transfer, shape selectivity.[3]Excellent for separating halogenated compounds, regioisomers, and compounds with aromatic rings.[3][4][14]
Perfluoroalkyl ("Fluorous") Fluorophilic interactions ("like dissolves like").Enhanced retention and selectivity for other fluorinated compounds.[3][15]

Solution 2: Use a Fluorinated Mobile Phase Additive. If you don't have a PFP column, you can modify the mobile phase. Pairing a standard C8 or C18 column with a fluorinated eluent can dramatically improve separation.[16] This is known as "hetero-pairing."

Protocol: Improving Separation with a Fluorinated Eluent

  • Prepare Mobile Phase B: Instead of pure acetonitrile or methanol, prepare a mobile phase of 0.1% Trifluoroacetic Acid (TFA) in 2,2,2-Trifluoroethanol (TFE).[16]

  • Mobile Phase A: Keep your aqueous mobile phase (e.g., 0.1% TFA in water).

  • Gradient Elution: Run a standard gradient (e.g., 5% to 95% B over 20 minutes) on your C18 column.

  • Optimization: Adjust the gradient slope and temperature. Higher temperatures (e.g., 45°C) can further improve separation efficiency for fluorinated amphiphiles.[16]

Causality: The TFE in the mobile phase can adsorb to the C18 stationary phase, creating a "pseudo-fluorinated" surface that enhances interactions with your fluorinated analyte, leading to differential retention.[16]

Q5: I am struggling to separate ortho-, meta-, and para- isomers of my difluorinated aromatic compound. Which column is best?

Answer: A Pentafluorophenyl (PFP) column is the superior choice for this challenge. PFP phases excel at shape selectivity, which is crucial for separating positional isomers that have nearly identical hydrophobicity.[3][14] The distinct dipole moments and charge distributions of the isomers allow for differential interactions with the electron-rich PFP stationary phase.[3]

Q6: I'm seeing extra peaks in my chromatogram that weren't in the crude NMR. Could my compound be degrading on the column?

Answer: Yes, on-column degradation is a real possibility, especially with acidic or basic functional groups interacting with the column packing material.[17]

Troubleshooting Steps:

  • Inject a Blank: First, inject a blank solvent run to ensure the peaks are not from system contamination.

  • Vary Injection Volume: If the relative area of the impurity peaks changes with injection volume, it could suggest an on-column process.

  • Change Mobile Phase pH: If the compound is sensitive to acid, try using a mobile phase with a different modifier (e.g., acetic acid instead of TFA) or a buffered mobile phase to see if the degradation is reduced or eliminated.[17]

  • Test a Different Column: The silica backbone of many columns contains acidic silanol groups that can catalyze degradation.[17] Try a different brand of column or one with better end-capping.

  • Reduce Residence Time: Use a shorter column or a faster gradient. Less time spent on the column means less opportunity for degradation.[17]

Experimental Workflow: Diagnosing On-Column Degradation

Caption: Workflow for troubleshooting suspected on-column degradation.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, cost-effective method for achieving high purity if the compound is a solid.

Q7: I've tried common solvents, but my fluorinated compound "oils out" instead of forming crystals. What's happening?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] It can also be caused by cooling the solution too quickly.[8]

Solutions:

  • Choose a Lower-Boiling Solvent: Ensure the solvent's boiling point is lower than your compound's melting point.[7]

  • Slow Down Cooling: This is critical. Allow the flask to cool slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath from a high temperature.[7][8]

  • Use More Solvent: Oiling out can be caused by highly concentrated solutions. Add a small amount of additional hot solvent to ensure everything is fully dissolved before cooling.

  • Try a Two-Solvent System: This is often the key. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise to the warm solution until it becomes slightly cloudy. Then, allow it to cool slowly.[7]

Q8: My recrystallization worked, but the recovery is very low. How can I improve the yield?

Answer: Poor recovery is typically due to the compound having significant solubility in the cold solvent or using too much solvent during the process.[7]

Optimization Protocol:

  • Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Working in small volumes is key.

  • Ensure Complete Cooling: Allow the solution to cool to room temperature first, then place it in an ice bath for at least 30 minutes to maximize crystal formation before filtering.[7]

  • Use Ice-Cold Washing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room-temperature solvent will redissolve some of your product.[7]

  • Re-evaluate Your Solvent Choice: The ideal solvent is one in which your compound has high solubility when hot and very low solubility when cold. You may need to screen several solvents to find the optimal one.

Troubleshooting Guide: Extraction Techniques
Q9: I have a highly fluorinated aromatic compound in a complex organic mixture. Is there a better option than a standard liquid-liquid extraction?

Answer: Yes. For compounds with a high fluorine content, a Fluorous Liquid-Liquid Extraction (F-LLE) can be exceptionally effective.[10] This technique utilizes a triphasic solvent system, often consisting of an organic solvent (like dichloromethane), a fluorous solvent (like perfluorohexane), and an aqueous hybrid solvent (like trifluoroethanol/water).[10]

Principle: Highly fluorinated compounds ("fluorous") have a unique property: they are often poorly soluble in both water and common organic solvents, but are highly soluble in perfluorinated ("fluorous") solvents. This allows for selective partitioning. The fluorous compounds preferentially move into the fluorous phase, separating them from the non-fluorinated organic impurities that remain in the organic phase.[10][18] This method can significantly simplify cleanup and lower detection limits for subsequent analysis.[10]

Decision Tree: Selecting a Purification Strategy

Caption: Decision tree for initial purification strategy selection.

References
  • Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorin
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Extraction of perfluorinated compounds from food matrices using fluorous solvent partitioning.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
  • Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordin
  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. PMC - NIH.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Technical Support Center: Purification of Volatile Fluorin
  • Application Notes and Protocols for the Purification of Fluorin
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH.
  • On-Column Sample Degradation.
  • RECRYSTALLIZ
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.

Sources

Preventing decomposition of 2-Bromo-5-chlorobenzotrifluoride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide on handling 2-Bromo-5-chlorobenzotrifluoride. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the chemical reasoning that underpins experimental success. This guide is structured to address the most common challenges associated with the stability of this crucial building block, ensuring your reactions are both efficient and reproducible.

Technical Support Center: this compound

Introduction: this compound is a versatile intermediate prized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the differential reactivity of its two halogen atoms. However, this reactivity can also be a source of instability, leading to decomposition and unwanted side products if not handled correctly. This guide provides expert insights and troubleshooting strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a reaction?

A: Decomposition typically proceeds via two main pathways:

  • Reductive Dehalogenation: This is the most common decomposition route, where a halogen atom is replaced by a hydrogen atom. This can occur on either the bromine or chlorine, but the Carbon-Bromine bond is significantly weaker than the Carbon-Chlorine bond, making it more susceptible to cleavage.[3][4] This process, often called hydrodehalogenation, can be inadvertently promoted by certain catalysts, hydrogen sources (including solvents), or reducing agents present in the reaction mixture.

  • Thermal Decomposition: While generally stable at room temperature, the compound can decompose at elevated temperatures (the boiling point is ~180 °C).[5] Thermal stress can lead to the release of hazardous vapors, including hydrogen halides (HBr, HCl) and carbon oxides.[6] It is crucial to adhere to recommended temperature limits for reactions and storage.

Q2: I am observing the formation of 5-chloro-benzotrifluoride as a major byproduct in my cross-coupling reaction. What is causing this, and how can I prevent it?

A: The formation of 5-chloro-benzotrifluoride is a classic case of protodebromination (a type of hydrodehalogenation). This side reaction is particularly prevalent in palladium-catalyzed cross-couplings like Suzuki-Miyaura reactions. It occurs when the organopalladium intermediate, formed after oxidative addition into the C-Br bond, is intercepted by a proton source before it can proceed through the catalytic cycle.

  • Causality: The primary culprits are residual water in solvents, the use of protic solvents, or the instability of the coupling partner (e.g., boronic acids, which can undergo protodeboronation to generate a proton).[7]

  • Preventative Measures:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of freshly distilled anhydrous solvents is recommended.

    • Thorough Degassing: Remove dissolved oxygen by sparging with an inert gas (Argon or Nitrogen). Oxygen can lead to the formation of Pd(II) species that promote side reactions.[7]

    • Stable Coupling Partners: Consider using potassium organotrifluoroborates or MIDA boronates instead of boronic acids, as they exhibit greater stability and are less prone to protodeboronation.[8][9]

    • Choice of Base: Employ non-nucleophilic, moderately strong bases like K₃PO₄ or K₂CO₃.[10] Avoid strong bases like hydroxides (NaOH, KOH) in aqueous solutions if possible, as they increase the availability of protons and can promote decomposition.

Q3: Can I achieve selective cross-coupling at the C-Cl position while leaving the C-Br bond untouched?

A: This is exceptionally challenging and generally not feasible under standard palladium-catalyzed cross-coupling conditions. The oxidative addition of palladium into the C-X bond is almost always the rate-determining step, and its rate follows the order of bond strength: C-I > C-Br > C-Cl.[11][12] The C-Br bond will react preferentially. Achieving selective coupling at the C-Cl position would require a highly specialized catalytic system designed to overcome this fundamental reactivity difference, which is not common practice. The standard and expected outcome is selective functionalization at the C-Br position.[13]

Q4: What are the ideal storage conditions for this compound to ensure long-term stability?

A: Based on manufacturer safety data, the compound is stable under recommended storage conditions.[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area at room temperature.[1] Keep it away from sources of ignition, excess heat, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Troubleshooting Guide: Minimizing Decomposition in Suzuki-Miyaura Reactions

This guide provides a systematic approach to troubleshoot and prevent the decomposition of this compound during Suzuki-Miyaura cross-coupling, a common application for this substrate.

Decision-Making Workflow for Reaction Optimization

G start Problem: Low Yield / High Impurity (e.g., Debromination) check_degas Was the reaction mixture thoroughly degassed? start->check_degas check_solvent Were solvents and reagents strictly anhydrous? check_degas->check_solvent Yes solution_degas Solution: Degas solvent and reagents via sparging with Ar/N2 for at least 30 min. check_degas->solution_degas No check_base What base was used? check_solvent->check_base Yes solution_solvent Solution: Use freshly distilled anhydrous solvents. Consider using potassium trifluoroborates. check_solvent->solution_solvent No check_catalyst What catalyst/ligand system was used? check_base->check_catalyst Optimal solution_base Solution: Switch to a milder base like K3PO4 or K2CO3. Avoid strong aqueous bases. check_base->solution_base Too Strong/ Aqueous check_temp What was the reaction temperature? check_catalyst->check_temp Optimal solution_catalyst Solution: Use an electron-rich, sterically hindered phosphine ligand (e.g., SPhos, RuPhos). check_catalyst->solution_catalyst Suboptimal solution_temp Solution: Reduce temperature. Run reaction at the lowest effective temperature (e.g., 80-90 °C). check_temp->solution_temp Too High end_node Optimized Reaction check_temp->end_node Optimal solution_degas->check_solvent solution_solvent->check_base solution_base->check_catalyst solution_catalyst->check_temp solution_temp->end_node

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Understanding C-X Bond Reactivity

The selective reaction at the C-Br bond is a direct consequence of its lower bond dissociation energy compared to the C-Cl bond. This facilitates the rate-limiting oxidative addition step in palladium-catalyzed cycles.

Bond_Energy cluster_bonds Relative Bond Strength & Reactivity Aryl_Halide This compound C_Br C-Br Bond Lower Bond Energy More Reactive C_Cl C-Cl Bond Higher Bond Energy Less Reactive Product Selective Oxidative Addition at C-Br C_Br->Product C_Cl->Product Reaction Disfavored Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Preferential Reaction

Caption: Reactivity hierarchy of C-X bonds in cross-coupling.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

1. Reagent and Glassware Preparation:

  • Thoroughly flame-dry all glassware (Schlenk flask, condenser) under vacuum and allow to cool under an inert atmosphere (Argon).
  • Use anhydrous solvents (e.g., 1,4-dioxane or Toluene) from a solvent purification system or freshly distilled over a suitable drying agent.

2. Reaction Setup:

  • To the flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[12][13]
  • Add the palladium catalyst (e.g., Pd(OAc)₂ 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
  • Seal the flask with a rubber septum.

3. Degassing:

  • Evacuate the flask under vacuum until the solids are dry and free-flowing.
  • Backfill the flask with Argon. Repeat this vacuum/backfill cycle a minimum of three times to ensure a completely inert atmosphere.

4. Solvent Addition and Reaction:

  • Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. If required by the specific ligand system, add degassed water (e.g., dioxane/water 4:1).
  • Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.[12]

5. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.
  • Upon completion, cool the reaction to room temperature.
  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography.

Reference Data

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 344-65-0[1]
Molecular Formula C₇H₃BrClF₃[1]
Molecular Weight 259.45 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1][5]
Boiling Point 179-180 °C (lit.)[5]
Density 1.759 g/mL at 25 °C (lit.)
Flash Point 98.9 °C (closed cup)
Refractive Index n20/D 1.5080 (lit.)

References

  • Dehalogen
  • This compound CAS 344-65-0. NINGBO JIECHENG CHEMICAL CO.,LTD. [Link]
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound (C7H3BrClF3). PubChemLite. [Link]
  • 2-Bromo-5-fluorobenzotrifluoride. PubChem. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. [Link]
  • Advances in Cross-Coupling Reactions. MDPI. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Bromo-5-chlorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this challenging substrate. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to optimize your reactions with confidence.

The Challenge: Chemoselectivity with this compound

This compound presents a unique challenge in cross-coupling reactions due to the presence of two different halogen atoms on the aromatic ring. The primary obstacle is achieving chemoselective activation of the C-Br bond while leaving the more inert C-Cl bond intact for potential subsequent transformations. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[1][2][3] This inherent difference in reactivity is the cornerstone of selective functionalization. However, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of both halides, making careful catalyst and condition selection paramount.[4]

This guide will address common questions and troubleshooting scenarios for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is giving low yield and a mixture of products. How can I improve selectivity for the C-Br bond?

A1: This is a classic chemoselectivity challenge. The key is to choose a catalyst system that favors the oxidative addition of the more reactive C-Br bond over the C-Cl bond.[5]

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective enough for this electron-deficient substrate and can lead to a lack of selectivity.[6] Opt for a more active catalyst system, such as a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are excellent choices as they promote the desired reductive elimination and can stabilize the palladium catalyst.[7] The steric bulk of these ligands can also favor reaction at the less hindered C-Br position.

  • Base and Solvent Optimization: The choice of base is critical.[6][8] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[6][9] The solvent system should be optimized to ensure all reactants are soluble. A mixture of an organic solvent like 1,4-dioxane or toluene with water is a good starting point.[2][8]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Start with a moderate temperature (e.g., 80 °C) and adjust as needed. Higher temperatures may provide enough energy to activate the C-Cl bond, leading to undesired side products.[1][10]

Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material decomposition and low conversion. What should I consider?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to catalyst choice and reaction conditions.[11][12]

  • Precatalysts are Key: For improved reproducibility and activity, consider using a well-defined palladium(II) precatalyst.[12][13] These are often more stable and provide a more consistent source of the active Pd(0) species compared to in-situ generated catalysts.[12][13][14] Precatalysts incorporating bulky biarylphosphine ligands (Buchwald ligands) are particularly effective.[13][15]

  • Sterically Hindered Ligands: The success of the Buchwald-Hartwig amination often relies on the use of sterically hindered phosphine ligands.[11][16][17] These ligands favor the formation of the monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination.[11]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice.[12] Ensure the base is fresh and handled under an inert atmosphere to prevent the introduction of moisture, which can deactivate the catalyst.

Q3: In my Sonogashira coupling, I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A3: Homocoupling of the terminal alkyne is a frequent issue in Sonogashira reactions, often promoted by the copper(I) co-catalyst in the presence of oxygen.[1]

  • Inert Atmosphere is Crucial: Rigorously degas your solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1] Any oxygen present can lead to oxidative homocoupling of the alkyne.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the copper co-catalyst generally accelerates the reaction, it is also the primary culprit for Glaser coupling. Palladium catalysts with bulky, electron-rich ligands can facilitate the reaction without the need for copper.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient catalyst system. 2. Catalyst deactivation. 3. Sub-optimal reaction temperature.1. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a bulky, electron-rich ligand like XPhos or SPhos).[9] For Buchwald-Hartwig, use a dedicated precatalyst.[12] 2. Ensure all reagents are pure and solvents are thoroughly degassed.[9] Increase catalyst loading slightly if deactivation is suspected.[7] 3. Gradually increase the reaction temperature in 10 °C increments. For highly sensitive substrates, consider microwave irradiation to achieve rapid heating.[18]
Formation of Di-substituted Product (Reaction at both C-Br and C-Cl) 1. Lack of catalyst selectivity. 2. Reaction temperature is too high.1. Employ a bulkier ligand to sterically hinder reaction at the C-Cl position. Screen different palladium precatalysts and ligands. 2. Reduce the reaction temperature and/or reaction time.
Dehalogenation of Starting Material (Formation of 3-chloro-benzotrifluoride) 1. Presence of a hydride source. 2. β-hydride elimination as a competing pathway.1. Use high-purity, anhydrous solvents. Ensure the base is not contaminated with hydroxides. 2. Select a ligand that promotes reductive elimination over β-hydride elimination.[11]
Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira) 1. Presence of oxygen. 2. In Sonogashira, copper-catalyzed oxidative coupling.1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[8] 2. For Sonogashira, consider a copper-free protocol or slow addition of the alkyne.
Protodeboronation of Boronic Acid (Suzuki) 1. Hydrolysis of the boronic acid, especially in the presence of water and base.1. Ensure the reaction is run under anhydrous conditions if possible. Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[8][19]

Catalyst System Recommendations

Reaction Type Palladium Precursor (mol%) Ligand (mol%) Base (equiv.) Solvent Typical Temp (°C) Notes
Suzuki-Miyaura Pd(OAc)₂ (1-3) or Pd₂(dba)₃ (1-2)XPhos or SPhos (2-6)K₃PO₄ (2-3) or Cs₂CO₃ (2)1,4-Dioxane/H₂O or Toluene/H₂O80-110Bulky, electron-rich ligands are crucial for activating the electron-deficient substrate and achieving selectivity.[6]
Buchwald-Hartwig Amination G3 or G4 Buchwald Precatalyst (1-3)(Internal to precatalyst)NaOtBu or LHMDS (1.5-2)Toluene or THF80-100Precatalysts offer superior performance and reproducibility for C-N bond formation.[12][13]
Sonogashira PdCl₂(PPh₃)₂ (2-5)(PPh₃ is the ligand)Et₃N or DIPEA (2-3)DMF or THF60-80For copper-catalyzed reactions, add CuI (5-10 mol%). For copper-free, a more advanced ligand may be needed.[2]

Visualizing the Workflow and Mechanisms

A systematic approach to catalyst selection is critical for success. The following workflow can guide your experimental design.

catalyst_selection_workflow cluster_start Initial Assessment cluster_reaction Reaction Type cluster_catalyst Catalyst System Selection cluster_optimization Execution & Troubleshooting Start Define Coupling Partners: This compound + Nucleophile ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald Amine Sonogashira Sonogashira (C-C≡) ReactionType->Sonogashira Alkyne CatalystSystem Choose Catalyst System Suzuki->CatalystSystem Buchwald->CatalystSystem Sonogashira->CatalystSystem Cat_Suzuki Pd(OAc)₂ / XPhos K₃PO₄ Dioxane/H₂O CatalystSystem->Cat_Suzuki Cat_Buchwald Buchwald Precatalyst NaOtBu Toluene CatalystSystem->Cat_Buchwald Cat_Sonogashira PdCl₂(PPh₃)₂ / CuI Et₃N DMF CatalystSystem->Cat_Sonogashira Execute Run Reaction & Monitor Cat_Suzuki->Execute Cat_Buchwald->Execute Cat_Sonogashira->Execute Troubleshoot Troubleshoot? (Low Yield, Side Products) Execute->Troubleshoot Optimize Optimize: Temp, Base, Ligand Troubleshoot->Optimize Yes Success Successful Coupling Troubleshoot->Success No Optimize->Execute catalytic_cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition PdII Ar-Pd(II)-X(Lₙ) Pd0->PdII Ar-X Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII_R Ar-Pd(II)-R(Lₙ) PdII->PdII_R R-M PdII_R->Pd0 Ar-R RedElim Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.). [2]2. Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. [2]3. Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). [9]4. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. [2][9]5. Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for a Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos G3, 2 mol%) and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube. [2]2. Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.). [2]3. Solvent Addition: Add anhydrous, degassed toluene via syringe. [2]4. Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. [2]5. Workup: After cooling, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography. [1]

References

  • Buchwald–Hartwig amin
  • New Palladium Precatalysts For Cross-Coupling Reactions. Strem Chemicals, Inc.
  • A Researcher's Guide to Palladium Precatalyst Performance in Cross-Coupling Reactions. Benchchem.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction.
  • Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands. ChemRxiv.
  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. RSC Publishing.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. Benchchem.
  • Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-iodobenzonitrile. Benchchem.
  • Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromothiophenol. Benchchem.
  • A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. Benchchem.
  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-chlorobenzotrifluoride. As a critical intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis is essential for advancing research and development pipelines.[1] This document moves beyond a simple protocol, offering troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and scale-up production. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

Synthetic Strategy Overview: The Sandmeyer Reaction

The most reliable and widely applicable method for synthesizing this compound is via the Sandmeyer reaction.[2][3][4] This approach begins with the diazotization of the precursor, 2-amino-5-chlorobenzotrifluoride, to form a diazonium salt. This intermediate is then subjected to a copper(I) bromide-catalyzed substitution, which efficiently displaces the diazonium group with a bromine atom, yielding the desired product.[5][6]

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Sequence cluster_end Final Product A 2-Amino-5-chlorobenzotrifluoride B Diazotization (NaNO₂, HBr, 0-5 °C) A->B Step 1 C Sandmeyer Reaction (CuBr, heat) B->C Step 2 D This compound C->D Isolation & Purification

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-5-chlorobenzotrifluoride.

Materials:

  • 2-Amino-5-chlorobenzotrifluoride (1.0 eq)

  • Hydrobromic acid (48% aq., 4.0 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Copper(I) bromide (CuBr, 1.2 eq)

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-chlorobenzotrifluoride and 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite in a minimal amount of deionized water and add it to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is highly exothermic.[7]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid and heat the solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.[5] Control the addition rate to manage the effervescence.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Transfer the cooled mixture to a separatory funnel.

    • Extract the product with dichloromethane or diethyl ether (3x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is a liquid.[1] Purify by vacuum distillation to obtain pure this compound.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.

Low Reaction Yield

Q: My overall yield is significantly lower than expected. Which step is the most likely culprit?

A: Both the diazotization and the Sandmeyer steps are critical for high yield. The most common source of yield loss is the premature decomposition of the aryl diazonium salt.[8] These salts are notoriously unstable at elevated temperatures. Maintaining a temperature of 0-5 °C during diazotization is paramount.[7] During the Sandmeyer step, adding the diazonium salt solution too slowly to the hot copper solution can also lead to decomposition before the desired reaction occurs.

Q: I suspect my diazotization is incomplete. How can I confirm this and what should I do?

A: Incomplete diazotization is often due to insufficient acid or impure sodium nitrite. The reaction requires a strong acidic medium to generate the reactive nitrosonium ion (NO+).[7][8] You can test for the presence of unreacted nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative before all the amine has reacted, it indicates insufficient NaNO₂. The presence of starting material in the final product is a clear sign of incomplete diazotization. Ensure your NaNO₂ is dry and from a reliable source.

Q: The Sandmeyer bromination step seems inefficient. What could be wrong?

A: The catalytic activity of copper(I) bromide is crucial. If your CuBr has a greenish tint, it indicates oxidation to copper(II), which is less effective. Use freshly purchased or properly stored CuBr. The mechanism of the Sandmeyer reaction involves a single-electron transfer from Cu(I) to the diazonium salt, forming an aryl radical, N₂, and a Cu(II) species.[2][5] The aryl radical then abstracts a bromine atom from the Cu(II) complex, regenerating the Cu(I) catalyst.[2][5] Inactive catalyst stalls this cycle.

Troubleshooting_Low_Yield Problem Low Overall Yield Diazotization Problem in Diazotization? Problem->Diazotization Sandmeyer Problem in Sandmeyer Step? Problem->Sandmeyer Workup Problem in Work-up? Problem->Workup Temp Temperature > 5°C Diazotization->Temp Yes Reagents Impure/Insufficient Reagents (NaNO₂, Acid) Diazotization->Reagents Yes Catalyst Inactive Cu(I) Catalyst Sandmeyer->Catalyst Yes Addition Slow Diazonium Addition Sandmeyer->Addition Yes Purification Losses during Distillation/Extraction Workup->Purification Yes

Caption: Logic diagram for troubleshooting low reaction yields.

Impurity Profile Issues

Q: My final product is contaminated with a significant amount of 5-Chloro-2-(trifluoromethyl)phenol. How can this be avoided?

A: The formation of a phenol is a classic side reaction where water acts as a nucleophile, attacking the diazonium salt to displace N₂.[5][8] This reaction is highly temperature-dependent. If the temperature rises significantly during diazotization or if the diazonium salt solution is allowed to warm up before being added to the copper catalyst, phenolic impurity formation will increase. Strict temperature control is the best preventative measure.

Q: GC-MS analysis shows isomers of the desired product. Where do they originate?

A: Isomeric impurities almost always trace back to the purity of the starting material, 2-amino-5-chlorobenzotrifluoride. The synthesis of this precursor typically involves the nitration of m-chlorobenzotrifluoride, which can yield a mixture of isomers.[9][10] It is crucial to use a highly pure starting amine to avoid complex purification challenges with the final product.

Scale-Up Challenges

Q: We are scaling up this synthesis from 10g to 1kg. What are the primary safety and process concerns?

A: The two main challenges in scaling up this synthesis are heat management and gas evolution .

  • Heat Management: The diazotization reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway, rapid decomposition of the diazonium salt, and a dangerous release of nitrogen gas. A reactor with efficient cooling and a well-calibrated addition pump for the nitrite solution is essential.

  • Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. The reactor must have adequate headspace and be properly vented to handle the gas evolution safely. Foaming can also be an issue, so the addition rate must be carefully controlled to prevent the reaction mixture from overflowing.

Q: Are there any specific work-up considerations for a large-scale reaction?

A: On a larger scale, quenching the reaction mixture and handling extractions require careful planning. Ensure the quenching of any unreacted diazonium salt is done cautiously. Phase separation during extraction can be slower, and the potential for emulsion formation increases. Using brine washes can help break emulsions. For purification, fractional vacuum distillation is necessary, and care must be taken to ensure the system is stable and can handle the required volume.

Product Data and Troubleshooting Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 344-65-0[1]
Molecular Formula C₇H₃BrClF₃[1]
Molecular Weight 259.45 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 198 °C[1]
Melting Point 19 °C[1]
Density 1.77 g/mL[1]

Table 2: Quick Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Premature diazonium salt decompositionMaintain diazotization temperature strictly at 0-5 °C.
Inactive Cu(I)Br catalystUse fresh, unoxidized (white/light gray) Cu(I)Br.
Phenolic Impurity Reaction with water due to high temperatureImprove cooling efficiency during diazotization and addition.
Starting Material in Product Incomplete diazotizationCheck purity/amount of NaNO₂; ensure sufficient acid.
Scale-up Failure Thermal runaway / poor heat transferUse a reactor with high cooling capacity; control addition rate.
Excessive Foaming Rapid N₂ gas evolutionReduce the addition rate of the diazonium salt solution.

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • Patsnap. The preparation method of 2-bromo-5-fluorobenzotrifluoride - Eureka. [Link]
  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
  • Google Patents.
  • NIH PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Scribd. The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. [Link]
  • Chemistry LibreTexts. 14.
  • YouTube.

Sources

Managing exothermic reactions with 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-chlorobenzotrifluoride

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide you with field-proven insights and practical solutions for managing the energetic potential of reactions involving this versatile synthetic building block. As your senior application scientist, my goal is to move beyond simple step-by-step instructions and delve into the causality behind our experimental choices, ensuring your work is not only successful but, more importantly, safe.

Part 1: Foundational Knowledge & Core Safety

Before initiating any reaction, a thorough understanding of your starting material is paramount. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its unique electronic properties and synthetic handles.[1][2] However, the same features that make it useful also necessitate careful handling.

Frequently Asked Questions: The "Why" Behind the Hazard

Q1: What are the primary safety hazards associated with this compound?

A1: According to its Safety Data Sheet (SDS), this compound is classified as a combustible liquid that causes skin and eye irritation.[3][4] Inhalation may also cause respiratory irritation.[4] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All work should be conducted in a well-ventilated fume hood.[5] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[6][7]

Q2: Why can reactions involving this compound be exothermic?

A2: The exothermic nature of reactions with this compound stems from several factors:

  • Bond Formation: The primary driver of any reaction's heat release is the formation of new, more stable chemical bonds. In cross-coupling or Grignard reactions, the formation of a new carbon-carbon bond is a highly favorable and energy-releasing event.

  • Aryl Halide Reactivity: The carbon-bromine bond on the aromatic ring is the primary site of reactivity. Its cleavage during oxidative addition in cross-coupling cycles or insertion in Grignard formation is a key step that initiates the highly energetic reaction cascade.[8][9]

  • Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal to form a Grignard reagent is notoriously exothermic. The reaction can have a significant induction period followed by a rapid, and sometimes uncontrollable, release of heat. Careful initiation and temperature control are critical.[10][11]

Part 2: Troubleshooting Common Exothermic Reactions

This section addresses specific issues you may encounter during two of the most common exothermic transformations performed with this compound: Grignard reactions and Suzuki-Miyaura cross-coupling.

Guide 1: Grignard Reaction Troubleshooting

The formation of (2-chloro-4-(trifluoromethyl)phenyl)magnesium bromide is a powerful tool, but it demands respect. The reaction's initiation and progression must be carefully controlled.

Problem Observed Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Reaction Fails to Initiate 1. Passivated Magnesium Surface: A layer of magnesium oxide on the turnings prevents the reaction from starting.[9] 2. Wet Glassware/Solvents: Grignard reagents react violently with water; even trace amounts will quench the reaction.[10]1. Activate the Magnesium: Use a crystal of iodine or a few drops of 1,2-dibromoethane. These reagents react with the magnesium surface to expose fresh metal for reaction.[9] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use freshly distilled, anhydrous solvents like THF or diethyl ether.[10][11]
Sudden, Uncontrolled Exotherm During Reagent Formation 1. Induction Period Followed by Runaway: A common issue where reagents build up before the reaction initiates, leading to a sudden, violent exotherm. 2. Too Rapid Addition: Adding the aryl bromide solution too quickly overwhelms the reactor's ability to dissipate heat.1. Controlled Initiation: Add only a small portion (~10%) of the this compound solution and wait for visual confirmation of initiation (e.g., gentle reflux, color change) before proceeding.[9] 2. Slow, Controlled Addition: Add the remaining solution dropwise, maintaining a steady, gentle reflux. Use an ice bath for external cooling if the reaction becomes too vigorous.[10]
Low Yield of Desired Product After Quenching 1. Wurtz Coupling: The Grignard reagent can couple with unreacted aryl bromide. 2. Premature Quenching: The Grignard reagent may be inadvertently quenched by acidic protons from other functional groups or moisture.1. Maintain Dilute Conditions & Low Temperature: Slow addition helps keep the concentration of the aryl bromide low, minimizing this side reaction. Performing the subsequent reaction with an electrophile at low temperatures (-78 to 0 °C) can improve selectivity.[12] 2. Verify Substrate Compatibility: Ensure your electrophile does not contain acidic protons (e.g., alcohols, carboxylic acids) that would consume the Grignard reagent.
Guide 2: Suzuki-Miyaura Cross-Coupling Troubleshooting

Palladium-catalyzed Suzuki-Miyaura coupling is a robust C-C bond-forming reaction, but thermal control remains crucial for safety, yield, and purity.[13][14]

Problem Observed Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Reaction Temperature Spikes During/After Reagent Addition 1. Highly Active Catalyst System: Some modern, highly efficient palladium/ligand systems can generate heat very rapidly. 2. Poor Heat Transfer on Scale-up: A reaction that is well-behaved at 1 mmol scale can become dangerously exothermic at 100 mmol scale due to the surface-area-to-volume ratio decrease.1. Profile the Reaction: For a new reaction, add the limiting reagent (often the boronic acid) portion-wise to gauge the rate of heat evolution before committing the full amount. 2. Perform a Calorimetry Study: Before any significant scale-up, a reaction calorimetry study is the industry standard to measure the total heat of reaction and the maximum rate of heat release. This data is essential for ensuring the plant-scale reactor can handle the thermal load.[15]
Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation) 1. Presence of Oxygen: O₂ can facilitate the homocoupling of boronic acids and can deactivate the Pd(0) catalyst.[16] 2. Boronic Acid Instability: Some boronic acids are unstable and can decompose (protodeboronation), especially under prolonged heating in the presence of a base.[16]1. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). A common method is to sparge the solvent with inert gas for 15-30 minutes before use.[17] 2. Use Stable Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) in place of boronic acids to minimize decomposition.[16] Choose the mildest base and lowest temperature that afford a reasonable reaction rate.

Part 3: Protocols & Advanced Methodologies

Protocol 1: Safety-First Suzuki-Miyaura Coupling

This protocol is a representative example and should be optimized for your specific substrates. The key focus is on points of thermal monitoring and control.

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, thermocouple, and nitrogen inlet, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and a suitable base such as finely ground potassium carbonate (K₂CO₃, 3.0 eq).[8]

  • Inerting the Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via cannula.[18]

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Controlled Heating: Place the thermocouple in the reaction mixture. Begin stirring and slowly heat the reaction to the target temperature (e.g., 80 °C) using an oil bath. Crucially, monitor the internal temperature. It should not significantly overshoot the bath temperature. A rapid increase in the internal temperature beyond the setpoint indicates a powerful exotherm that must be managed.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Protocol 2: Introduction to Reaction Calorimetry

For any process intended for scale-up, qualitative observation is insufficient. Reaction calorimetry provides the quantitative data needed for safe and robust process design.[15]

Objective: To determine the total heat of reaction (ΔH), heat release rate, and the maximum temperature of the synthesis reaction (MTSR) under adiabatic conditions.

  • Instrument Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1) is used. The instrument precisely measures the temperature difference between the reactor contents and the cooling jacket, allowing for the calculation of heat flow.[15]

  • Calibration: Before the reaction, a calibration heater is used to determine the overall heat transfer coefficient (UA) of the system.[15]

  • Reaction Execution: The reaction is performed in the calorimeter under the desired process conditions. The addition of the limiting reagent is controlled by a syringe pump to mimic the intended plant-scale addition profile.

  • Data Acquisition: The calorimeter records the heat flow in real-time throughout the addition and subsequent reaction period.

  • Analysis: The data is integrated to provide the total heat of reaction. The peak heat flow determines the maximum cooling duty required. An adiabatic temperature rise is calculated to predict the consequences of a cooling failure.

Parameter Measured Significance for Safety & Scale-up
Total Heat of Reaction (kJ/mol) Determines the total energy that will be released. A high value (>100 kJ/mol) warrants significant caution.
Max Heat Flow (W/L) Dictates the minimum cooling capacity required by the plant reactor to maintain temperature control.
Adiabatic Temperature Rise (°C) Predicts how hot the reaction would get if all cooling were lost. This is critical for assessing runaway potential and the risk of secondary decomposition reactions.

Part 4: Visualization of Safety Workflows

Visualizing decision-making processes can clarify complex safety protocols. The following diagrams, rendered in DOT language, outline critical workflows for managing exothermic reactions.

Exotherm_Troubleshooting start Temperature Spike Detected (>5-10°C above setpoint) action1 IMMEDIATE ACTION: 1. Stop Reagent Addition 2. Apply Full Cooling start->action1 decision1 Is Temperature Under Control? action1->decision1 action2 Resume Addition at 50% of Previous Rate decision1->action2  Yes action3 EMERGENCY: Prepare for Quench (Add anti-solvent or quencher) decision1->action3  No end_ok Continue Reaction Under Close Monitoring action2->end_ok end_stop Isolate & Analyze Root Cause Before Repeating action3->end_stop

Caption: Troubleshooting workflow for a thermal runaway event.

Scale_Up_Decision_Tree start Propose Reaction for Scale-Up lit_review Literature Review: Known Hazards? start->lit_review calorimetry Perform Reaction Calorimetry Study lit_review->calorimetry decision_heat Is Adiabatic Rise > 50°C? calorimetry->decision_heat decision_cooling Can Plant Reactor Handle Max Heat Flow? decision_heat->decision_cooling No redesign Process Redesign Required: - Semi-batch addition - More dilute - Different solvent decision_heat->redesign Yes decision_cooling->redesign No, but redesign is possible proceed Proceed with Scale-Up with Engineering Controls decision_cooling->proceed Yes stop Process is Too Hazardous for Available Equipment. STOP. decision_cooling->stop No, and redesign is not feasible redesign->calorimetry Re-evaluate

Caption: Decision process for the safe scale-up of an exothermic reaction.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Lee, J., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Fauske & Associates. (n.d.). Reaction Calorimetry Testing.

Sources

Technical Support Center: NMR Analysis of 2-Bromo-5-chlorobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving 2-bromo-5-chlorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying byproducts in their chemical reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethyl group, with its unique electronic properties, makes ¹⁹F NMR an invaluable tool alongside traditional ¹H NMR for reaction monitoring and purity assessment.[1]

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific challenges you may encounter. The information presented here is grounded in established spectroscopic principles and field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Starting Material

Q1: What are the expected ¹H and ¹⁹F NMR spectral features of the starting material, this compound?

A1: Understanding the NMR spectrum of your starting material is the crucial first step. This compound has a simple, yet informative, NMR profile.

  • ¹H NMR: The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, you can expect complex splitting patterns (doublets and doublet of doublets) arising from ortho- and meta-couplings. The proton ortho to the bromine will be the most downfield, followed by the proton between the chlorine and trifluoromethyl groups, and finally the proton ortho to the chlorine.

  • ¹⁹F NMR: You will observe a single, sharp singlet for the -CF₃ group. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring.[1] Electron-withdrawing groups, like bromine and chlorine, will shift the resonance upfield compared to unsubstituted benzotrifluoride.[2]

Table 1: Typical NMR Data for this compound

NucleusChemical Shift (ppm) RangeMultiplicity
¹H7.5 - 8.0m
¹⁹F~ -62 to -64s

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Section 2: Byproduct Identification in Common Reactions

This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] Identifying byproducts in these reactions is critical for optimizing reaction conditions and ensuring the purity of the final product.

Q2: I'm performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. My NMR spectrum shows unexpected signals. What are the common byproducts I should look for?

A2: Suzuki-Miyaura couplings, while generally robust, can generate several byproducts.[4] The most common ones to consider are:

  • Homocoupling of the Boronic Acid: This results in a biaryl compound derived from two molecules of your boronic acid coupling partner.[5][6] This is often favored in the presence of oxygen. The ¹H NMR will show signals corresponding to this symmetrical product.

  • Protodeboronation of the Boronic Acid: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the corresponding arene. This will appear as a new set of aromatic signals in the ¹H NMR.

  • Hydrolysis of the Boronic Acid: Boronic acids can hydrolyze to the corresponding boroxine, a cyclic anhydride. This may not be directly observable by ¹H or ¹⁹F NMR but can affect the reaction efficiency.

  • Dehalogenation of the Starting Material: The bromine atom on this compound can be replaced by a hydrogen atom, leading to the formation of 3-chloro-benzotrifluoride. This will result in a new singlet in the ¹⁹F NMR and a different aromatic splitting pattern in the ¹H NMR.

Suzuki_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts SM This compound Product Desired Cross-Coupled Product SM->Product Pd Catalyst Dehalo 3-Chlorobenzotrifluoride (Dehalogenation) SM->Dehalo H⁻ source BA Ar-B(OH)₂ BA->Product Homo Ar-Ar (Homocoupling) BA->Homo O₂ Proto Ar-H (Protodeboronation) BA->Proto H⁺

Experimental Protocol: Identifying Suzuki Coupling Byproducts by NMR

  • Sample Preparation: Carefully dissolve a small, representative sample of your crude reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (6.5-8.5 ppm). Look for new spin systems that do not correspond to your starting material or desired product.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The presence of a new singlet, shifted from the starting material's -CF₃ signal, could indicate dehalogenation or other side reactions involving the benzotrifluoride core.

  • Spiking Experiment (Optional but Recommended): To confirm the identity of a suspected byproduct (e.g., the protodeboronated arene), add a small amount of the authentic compound to your NMR tube and re-acquire the spectrum. The intensification of the signals provides strong evidence for its identity.

Q3: In my Buchwald-Hartwig amination of this compound, I'm observing impurities that are not the desired amine product. What are the likely side products?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but side reactions can occur.[7][8] Key byproducts to be aware of include:

  • Hydrodehalogenation of the Aryl Halide: Similar to the Suzuki coupling, the starting aryl bromide can be reduced to 3-chlorobenzotrifluoride.[7] This is a common byproduct and can be identified by its characteristic ¹⁹F and ¹H NMR signals.

  • Homocoupling of the Aryl Halide: Two molecules of this compound can couple to form a biphenyl derivative. This will result in a more complex aromatic region in the ¹H NMR and a new singlet in the ¹⁹F NMR.

  • Amine Oxidation: The amine coupling partner can be susceptible to oxidation, leading to various byproducts depending on the amine's structure.

  • Ligand Decomposition: The phosphine ligands used in the catalytic system can undergo degradation, which may lead to the formation of phosphine oxides. These can sometimes be observed in the ³¹P NMR spectrum.

Buchwald_Hartwig_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts SM This compound Product Desired Aryl Amine SM->Product Pd Catalyst, Base Dehalo 3-Chlorobenzotrifluoride (Hydrodehalogenation) SM->Dehalo H⁻ source Homo Biphenyl Derivative (Homocoupling) SM->Homo Pd(0) Amine R₂NH Amine->Product

Section 3: Advanced Troubleshooting

Q4: I have multiple benzotrifluoride-containing species in my reaction mixture. How can I use ¹⁹F NMR to differentiate between them?

A4: ¹⁹F NMR is exceptionally sensitive to the electronic environment of the trifluoromethyl group, making it a powerful tool for distinguishing between different benzotrifluoride derivatives.[9] The chemical shift of the -CF₃ group is influenced by the nature and position of other substituents on the aromatic ring.[2]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) groups will cause a downfield shift (to a less negative ppm value) of the ¹⁹F signal compared to the starting material.

  • Electron-Withdrawing Groups (EWGs): Additional electron-withdrawing groups, such as a nitro group (-NO₂), will cause an upfield shift (to a more negative ppm value).[10]

By carefully analyzing the ¹⁹F chemical shifts, you can often identify and quantify the different benzotrifluoride-containing species in your mixture.

Table 2: Estimated ¹⁹F NMR Chemical Shifts for Substituted Benzotrifluorides

SubstituentPosition Relative to -CF₃Estimated ¹⁹F Chemical Shift (ppm)
-Br, -Cl (Starting Material)2, 5~ -63
-Cl (Dehalogenated)3~ -62.5
-NHR (Product)2~ -61
-Aryl (Product)2~ -62

Note: These are estimations and the actual shifts will depend on the specific substituents and solvent.

Q5: How can I distinguish between regioisomers that may have formed as byproducts?

A5: The formation of regioisomers is a common challenge in aromatic substitution reactions. NMR spectroscopy, particularly 2D NMR techniques, is highly effective for differentiating between them.[11][12]

  • ¹H NMR Coupling Patterns: The splitting patterns and coupling constants in the aromatic region of the ¹H NMR spectrum are highly diagnostic of the substitution pattern. Ortho-coupling (³JHH) is typically 7-9 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz.[13]

  • ¹H-¹H COSY: This 2D experiment reveals which protons are coupled to each other, helping to piece together the connectivity of the aromatic ring.

  • ¹H-¹³C HSQC and HMBC: These experiments correlate protons with their directly attached carbons (HSQC) and with carbons that are 2-3 bonds away (HMBC). This information is invaluable for unambiguously assigning the structure of each isomer.

By systematically applying these NMR techniques, you can confidently identify and characterize the byproducts in your reactions, leading to a more complete understanding of your chemical transformations.

References

  • Dalvit, C. (2009). ¹⁹F NMR: a valuable tool for the investigation of non-covalent protein-ligand interactions. Journal of Biomolecular NMR, 45(3), 269-283. [Link]
  • Sheppard, W. A. (1963). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry, 28(1), 1-5. [Link]
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Stenutz. (n.d.). This compound. Stenutz.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Brownlee, R. T. C., & Craik, D. J. (1980). F-19 Nmr Chemical-Shifts in Substituted Benzotrifluorides and Benzal Fluorides. Australian Journal of Chemistry, 33(11), 2555-2559. [Link]
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Bromo-5-chlorobenzotrifluoride in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the common challenge of poor solubility of 2-Bromo-5-chlorobenzotrifluoride in various reaction media. Our goal is to empower you with the knowledge to optimize your synthetic routes and achieve higher yields and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a dense, colorless to light-colored liquid at room temperature. While specific quantitative solubility data in all common organic solvents is not extensively published, its structural analogue, benzotrifluoride (α,α,α-trifluorotoluene), is soluble in many organic solvents.[1][2] However, the introduction of the bromo and chloro substituents can affect its solubility profile, particularly at lower temperatures or in non-polar solvents, leading to challenges in achieving homogeneous reaction mixtures. The trifluoromethyl group imparts moderate polarity to the molecule.[3]

Q2: I am observing incomplete dissolution of this compound in my planned reaction solvent. What are the initial steps I should take?

Before proceeding with more complex solutions, consider these initial troubleshooting steps:

  • Solvent Screening: If your reaction conditions permit, screen a range of solvents with varying polarities. Common choices for cross-coupling reactions include ethereal solvents (THF, dioxane), aromatic hydrocarbons (toluene, xylene), and polar aprotic solvents (DMF, DMSO, NMP).

  • Temperature Increase: Gently warming the solvent while stirring can significantly improve the solubility of your substrate. Ensure the temperature is well below the boiling point of the solvent and compatible with the stability of your other reagents.

  • Ultrasonication: Subjecting the mixture to an ultrasonic bath can aid in the dissolution of stubborn solids by breaking down agglomerates and increasing the surface area for solvation.

Troubleshooting Guide: Solubility Issues in Common Cross-Coupling Reactions

Poor solubility of this compound is a frequent hurdle in widely used C-C and C-N bond-forming reactions. Below are tailored strategies for addressing this issue in specific reaction types.

Scenario 1: Suzuki-Miyaura Coupling

Issue: My this compound is not fully soluble in the toluene/water mixture for my Suzuki coupling, leading to low and inconsistent yields.

Analysis and Solutions:

The biphasic nature of many Suzuki-Miyaura reactions can present solubility challenges for hydrophobic substrates like this compound.[4][5] The key is to enhance the concentration of the aryl halide in the organic phase where the catalytic cycle primarily occurs.

Recommended Strategies:

  • Co-Solvent Systems:

    • Rationale: Introducing a co-solvent can modify the polarity of the reaction medium to better solvate all components.

    • Protocol: To your toluene/water system, add a polar aprotic co-solvent like THF or 1,4-dioxane. A common starting ratio is 4:1 or 5:1 (Toluene:Co-solvent). This can help to homogenize the reaction mixture. For particularly stubborn cases, consider switching to a single, more polar solvent system like dioxane/water or DMF/water, though be mindful of potential side reactions with DMF at high temperatures.[4]

  • Phase-Transfer Catalysis (PTC):

    • Rationale: A phase-transfer catalyst can facilitate the transport of the boronate salt from the aqueous phase to the organic phase, thereby increasing the reaction rate at the interface and in the organic phase.

    • Protocol: Add a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%) to your reaction mixture. This is particularly effective in biphasic systems.

  • Elevated Temperatures:

    • Rationale: Increasing the reaction temperature will not only increase the reaction rate but also significantly improve the solubility of the starting material.

    • Protocol: If your catalyst and other reagents are stable, consider increasing the reaction temperature to 80-110 °C. Ensure your reaction vessel is properly sealed to prevent solvent loss.

Illustrative Workflow for Solubility-Enhanced Suzuki Coupling:

cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Outcome A Poor Solubility of This compound B Co-Solvent System (e.g., Toluene/THF) A->B Modify Polarity C Phase-Transfer Catalyst (e.g., TBAB) A->C Enhance Interfacial Reaction D Higher Temperature (80-110 °C) A->D Increase Kinetic Energy E Homogeneous Reaction & Improved Yield B->E C->E D->E

Strategies for enhancing Suzuki coupling.
Scenario 2: Heck Coupling

Issue: In my Heck reaction with an alkene, this compound forms an oily layer at the bottom of the flask in DMF, and the reaction is sluggish.

Analysis and Solutions:

Heck reactions are often run at high temperatures, which should aid solubility. However, the choice of base and solvent system is critical, especially for less reactive aryl bromides.

Recommended Strategies:

  • Solvent Optimization:

    • Rationale: While DMF is a common solvent, other high-boiling polar aprotic solvents might offer better solubility for your specific substrate combination.

    • Protocol: Consider switching to N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). These solvents have excellent solvating properties for a wide range of organic molecules.

  • "Ligandless" Conditions with Phase-Transfer Catalysis:

    • Rationale: In some cases, phosphine-free conditions with a phase-transfer catalyst can be highly effective and simplify product purification.

    • Protocol: Use a palladium source like Pd(OAc)₂ with a base such as Na₂CO₃ or K₂CO₃ in a solvent like NMP or DMAc, and add TBAB (2-5 mol%). The phase-transfer catalyst can help to solubilize the reactants and facilitate the catalytic cycle.

  • Use of Ionic Liquids:

    • Rationale: Ionic liquids can act as both the solvent and a stabilizing agent for the palladium catalyst, often leading to enhanced reactivity and catalyst recycling possibilities.[6][7][8][9][10]

    • Protocol: Consider using an imidazolium-based ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), as the reaction medium.[7] These reactions are often performed at elevated temperatures (100-120 °C).

Data Summary: Recommended Solvent Systems for Cross-Coupling

Reaction TypePrimary SolventCo-Solvent/AdditiveTemperature Range (°C)Rationale
Suzuki-Miyaura Toluene, DioxaneWater, THF, Ethanol80 - 110Biphasic system often required for boronic acid activation. Co-solvents improve homogeneity.
Heck DMF, NMP, DMAcTBAB (optional)100 - 140High-boiling polar aprotic solvents are needed to drive the reaction of aryl bromides.
Buchwald-Hartwig Toluene, Dioxane-80 - 110Aprotic solvents are generally preferred to avoid side reactions with the amine and base.
Scenario 3: Buchwald-Hartwig Amination

Issue: My Buchwald-Hartwig amination of this compound with a primary amine in toluene is proceeding very slowly, and I suspect solubility is the limiting factor.

Analysis and Solutions:

Buchwald-Hartwig aminations often employ non-polar aprotic solvents like toluene or dioxane. While generally effective, solubility can be an issue with certain substrate combinations.

Recommended Strategies:

  • Solvent Change to Dioxane or THF:

    • Rationale: Dioxane and THF are slightly more polar than toluene and can offer better solubility for the starting materials and the intermediate palladium complexes.

    • Protocol: Substitute toluene with 1,4-dioxane or THF. Be aware that THF has a lower boiling point, which might limit the achievable reaction temperature.

  • Use of a More Soluble Base:

    • Rationale: The choice of base can influence the homogeneity of the reaction. While sodium tert-butoxide is common, other bases might be more soluble in the chosen solvent.

    • Protocol: Consider using lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). K₃PO₄ is often used in combination with a small amount of water in some protocols, which can also aid in dissolving the base.

  • High-Temperature, High-Activity Catalyst Systems:

    • Rationale: Modern, highly active catalyst systems can often overcome solubility limitations by being so efficient that the reaction proceeds even at very low concentrations of the dissolved substrate.

    • Protocol: Employ a robust catalyst system known for its high activity with aryl chlorides and bromides, such as a combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) with a highly electron-rich and bulky biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos). These systems often allow for lower catalyst loadings and can be effective even with partially dissolved substrates.[11]

Experimental Protocol: General Procedure for a Solubility-Challenged Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., LiHMDS, 1.5 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

Logical Relationship of Troubleshooting Steps:

A Incomplete Reaction/ Low Yield B Suspect Poor Solubility A->B C Step 1: Change Solvent (e.g., Toluene -> Dioxane) B->C D Step 2: Use More Soluble Base (e.g., NaOtBu -> LiHMDS) C->D If still problematic F Reaction Improvement C->F Solves issue E Step 3: Employ High-Activity Catalyst System D->E If still problematic D->F Solves issue E->F

Systematic approach to troubleshooting.

Concluding Remarks

Overcoming the poor solubility of this compound is achievable through a systematic and informed approach to reaction optimization. By carefully selecting solvent systems, considering the use of additives like phase-transfer catalysts, and employing modern, high-activity catalyst technologies, researchers can successfully incorporate this valuable building block into their synthetic strategies. Always ensure that any modifications to reaction conditions are compatible with all components of your reaction mixture and perform small-scale trials before proceeding to a larger scale.

References

  • Valente, C., et al. (2010). Surface-active ionic liquids for palladium-catalysed cross coupling in water. Dalton Transactions, 39(35), 8297-8302.
  • Mathews, C. J., et al. (2000). Palladium catalysed Suzuki cross-coupling reactions in ambient temperature ionic liquids.
  • Pérez-Lorenzo, M. (2012). Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles.
  • Singh, R., et al. (2003). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Chemistry – A European Journal, 9(21), 5347-5357.
  • Lombardo, M., & Vata, A. (Eds.). (2017). Ionic Liquids in Palladium-Catalyzed Cross-Coupling Reactions.
  • BenchChem. (2025). A Comprehensive Guide to the Solubility of Benzotrifluoride in Common Organic Solvents. BenchChem Technical Guides.
  • Shaughnessy, K. H., et al. (2001). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 66(16), 5555-5562.
  • Le, C. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • Ogilvie, W. W., et al. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Modern Solvents in Organic Synthesis (pp. 219-237). Springer.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574-4577.
  • Reddy, C. R., et al. (2016). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 138(40), 13154-13157.
  • Navarro, O., et al. (2005). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Lee, H.-Y., & Vandavasi, J. K. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Phenyl Group Transfer from Germanium and Comparison of their Reactivity with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry, 75(24), 8565-8575.
  • Thomson, D. W., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6965-6970.
  • Ananikov, V. P., et al. (2005). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Chemical Bulletin, 54(11), 2636-2641.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • DrugFuture. (2023). Benzotrifluoride.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Technical Guides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Technical Guides.
  • Chung, K. H., et al. (2011). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 52(28), 3658-3661.
  • Castarlenas, R., et al. (2017). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity.
  • Oldenhuis, N. J., et al. (2012). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 134(42), 17492-17495.
  • Li, Z., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6430-6434.
  • Prasse, C., et al. (2018). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 52(14), 7724-7732.
  • Wang, C., et al. (2022). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines.

Sources

Best practices for drying and storing 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-chlorobenzotrifluoride

Welcome to the dedicated technical support guide for this compound (CAS No. 344-65-0). This resource is designed for researchers, chemists, and drug development professionals to ensure the stability, purity, and safe handling of this critical reagent in your experiments. My approach is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in the lab.

Compound Profile & Specifications

Before addressing specific issues, let's establish a baseline for the material properties of this compound.

PropertyValueSource(s)
CAS Number 344-65-0[1]
Molecular Formula C₇H₃BrClF₃[1]
Molecular Weight 259.45 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point ~179-180 °C (lit.), 198 °C[1]
Melting Point 19 °C[1]
Density ~1.76-1.77 g/mL at 20-25 °C[1]
Purity (Typical) ≥97-98% (by GC)[1][2]
Storage Store at Room Temperature, in a well-ventilated place[1][3]

Troubleshooting Guide

This section addresses specific problems that may arise during the handling, drying, and storage of this compound.

Q1: I've observed a decrease in purity or the appearance of new peaks in my GC/LC-MS analysis after storing the compound for a few months. What is the likely cause?

A1: The most probable cause is gradual hydrolysis of the benzotrifluoride (-CF₃) group. While generally stable, the trifluoromethyl group can be susceptible to hydrolysis under certain conditions, converting it to a benzoic acid derivative.[4][5] This process can be accelerated by two primary factors in storage:

  • Presence of Moisture: Water is a necessary reactant for hydrolysis. If the compound was not adequately dried or the container seal is compromised, ambient moisture can facilitate this degradation.

  • Exposure to Light: Photohydrolysis is a known degradation pathway for some benzotrifluoride derivatives, where UV light can mediate the conversion to benzoic acids.[4]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm the compound is stored in a tightly sealed, opaque (or amber) container in a dark location.

  • Re-evaluate Drying Protocol: Ensure your drying procedure effectively removes all residual water.

  • Characterize Impurity: If possible, identify the impurity. A mass shift corresponding to the replacement of -CF₃ with -COOH would strongly support the hydrolysis hypothesis.

Q2: My reaction is sluggish, and I suspect the quality of my this compound. How can I confirm its purity and integrity before use?

A2: Pre-reaction quality control is a cornerstone of reproducible chemistry. The primary concern is the presence of water or hydrolysis byproducts.

Recommended QC Protocol: Purity Assessment by Gas Chromatography (GC)

  • Instrument Setup:

    • Column: A standard non-polar column (e.g., DB-1, HP-5) is suitable.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 300 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of your this compound (~1 mg/mL) in a high-purity, anhydrous solvent like acetonitrile or dichloromethane.

  • Analysis: Inject the sample. The primary peak should correspond to the retention time of a known standard. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks.[6]

  • Acceptance Criteria: For most synthetic applications, a purity of ≥98% is acceptable.[1][2] The absence of significant earlier-eluting peaks (potential volatile impurities) or later-eluting peaks (potential hydrolysis products) is critical.

Q3: I used a standard drying agent, but my compound turned slightly yellow. Is this a concern?

A3: Yes, a color change is a red flag indicating a potential reaction or degradation. The likely culprit is the choice of drying agent. Halogenated aromatic compounds can be reactive with certain substances.[7]

Causality:

  • Acidic Desiccants: Using acidic desiccants (like anhydrous CaCl₂) can potentially initiate acid-catalyzed degradation or hydrolysis.

  • Basic Desiccants: Strongly basic drying agents are also incompatible and could promote elimination or other side reactions.

  • Reactive Desiccants: Strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) are highly reactive and should be avoided.

Solution: Always use a neutral and non-reactive drying agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are the recommended choices. They are effective at sequestering water without inducing chemical changes in the substrate.

Below is a decision-making workflow for troubleshooting purity issues.

G start Purity Issue Detected (e.g., new GC peak, color change) check_storage Review Storage Conditions start->check_storage check_drying Review Drying Protocol start->check_drying storage_light Exposed to Light? check_storage->storage_light drying_agent Drying Agent Used? check_drying->drying_agent storage_moisture Container Sealed? storage_light->storage_moisture No fix_light Action: Store in amber vial in a dark cabinet. storage_light->fix_light Yes fix_moisture Action: Use new cap/septum. Ensure tight seal. storage_moisture->fix_moisture No purify Solution: Re-purify compound (e.g., distillation) and re-dry using best practices. storage_moisture->purify Yes fix_light->purify fix_moisture->purify agent_neutral Was it Neutral? (e.g., MgSO₄, Na₂SO₄) drying_agent->agent_neutral Yes fix_agent Action: Re-dry with MgSO₄. Avoid acidic/basic agents. agent_neutral->fix_agent No agent_neutral->purify Yes fix_agent->purify caption Fig 1. Troubleshooting workflow for purity issues.

Caption: Fig 1. Troubleshooting workflow for purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the definitive, best-practice protocol for drying this compound after a work-up?

A1: The goal is to remove residual water without compromising the compound's integrity. The following protocol is a self-validating system when paired with the GC analysis described above.

Experimental Protocol: Drying with Anhydrous Magnesium Sulfate

  • Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a standard Erlenmeyer flask.

  • Initial Drying (Brine Wash): Before using a solid desiccant, wash the organic layer with a saturated sodium chloride (brine) solution in a separatory funnel. This removes the bulk of dissolved water.

  • Desiccant Addition: Transfer the organic layer to a clean, dry flask. Add anhydrous magnesium sulfate (MgSO₄) in small portions, swirling the flask after each addition.

    • Expert Insight: Start with a small scoop. Initially, the MgSO₄ will clump together as it absorbs water. Continue adding portions until some of the powder remains free-flowing, indicating that all the water has been sequestered.

  • Contact Time: Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Filtration: Decant or filter the solution to remove the magnesium sulfate. A simple gravity filtration through a fluted filter paper into a clean, dry round-bottom flask is sufficient.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Be mindful of the compound's boiling point (179-180 °C) to avoid loss of product.

  • Final Drying (High Vacuum): Place the flask containing the neat liquid on a high vacuum line for 1-2 hours to remove any final traces of volatile solvents.

Q2: What are the ideal long-term storage conditions for this compound?

A2: The ideal conditions are designed to mitigate the risks of hydrolysis, photodecomposition, and contamination.

ParameterRecommendationRationale
Temperature Room Temperature (15-25 °C)The compound is stable at RT.[1] Refrigeration is unnecessary and could cause it to solidify (M.P. 19 °C), requiring re-melting before use.
Atmosphere Inert atmosphere (Argon or Nitrogen)While not strictly required for short-term storage, backfilling the container with an inert gas displaces air and moisture, providing the best long-term protection.
Container Amber glass bottle with a tight-fitting, chemically resistant cap.Protects from light to prevent photohydrolysis.[4] A tight seal prevents moisture ingress.[3]
Location Store in a dedicated, well-ventilated cabinet for halogenated compounds.Prevents accidental contact with incompatible chemicals.[8][9] Good ventilation is a standard safety practice.[3]

Incompatible Materials to Avoid in Storage:

  • Strong Oxidizing Agents[10][11]

  • Strong Acids and Bases[10][11]

  • Reactive Metals (e.g., Sodium, Potassium)[9]

Q3: The compound has a melting point of 19 °C. How should I handle it if it solidifies in the lab?

A3: If the ambient temperature of your lab drops below 19 °C, the compound will solidify. This is not a cause for concern and does not indicate degradation.

Handling Protocol for Solidified Material:

  • Gentle Warming: Warm the container gently in a lukewarm water bath (not exceeding 30-40 °C). Do not use a heat gun, as this can cause localized overheating and potential decomposition.

  • Ensure Homogeneity: Once fully melted, gently swirl the container to ensure the contents are homogeneous before sampling.

  • Safety First: Always perform this in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[3][12]

Below is a diagram illustrating the recommended workflow from receiving the compound to its proper storage.

G receive Receive Compound log Log into Inventory: Date, Lot #, Purity receive->log inspect Inspect Container Seal for Integrity log->inspect store Place in Storage Cabinet inspect->store cabinet Designated Cabinet for Halogenated Reagents store->cabinet segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) cabinet->segregate conditions Ensure Dark, Dry, Well-Ventilated Conditions segregate->conditions caption Fig 2. Recommended workflow for compound storage.

Caption: Fig 2. Recommended workflow for compound storage.

References
  • Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology - ACS Publications.
  • Le Faye, G. M. Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society.
  • Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office.
  • Practices for Proper Chemical Storage. Cleveland State University.
  • The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services.
  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.

Sources

Minimizing tar formation in high-temperature reactions of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with high-temperature reactions of 2-Bromo-5-chlorobenzotrifluoride. This molecule is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. However, its use in high-temperature processes is often complicated by the formation of complex, high-molecular-weight byproducts, commonly referred to as "tar."

This guide provides in-depth technical information, troubleshooting protocols, and expert insights to help you understand, control, and minimize tar formation, thereby improving reaction efficiency, product yield, and process safety.

Part 1: Frequently Asked Questions (FAQs) about Tar Formation

Q1: What is "tar" in the context of my reaction with this compound?

A1: Tar is a complex and variable mixture of high-molecular-weight aromatic compounds. It is not a single, well-defined substance. In the case of high-temperature reactions involving this compound, tar is primarily composed of polycyclic aromatic hydrocarbons (PAHs). These PAHs are formed through a series of unintended side reactions, such as dehalogenation and radical condensation, that occur at elevated temperatures. The resulting mixture can be dark, viscous, and difficult to remove from your reactor, often trapping the desired product and complicating purification.

Q2: What are the primary factors that promote tar formation in my experiments?

A2: Tar formation is highly dependent on your reaction conditions. The key factors include:

  • Temperature: Higher temperatures increase the rate of homolytic cleavage of the carbon-halogen bonds, initiating the radical chain reactions that lead to tar.

  • Residence Time: The longer your starting material and intermediates are exposed to high temperatures, the greater the extent of byproduct formation.

  • Reaction Atmosphere: Reactions conducted in an inert atmosphere without a hydrogen source are more prone to radical coupling and condensation, which are key steps in tar formation.

  • Absence of a suitable catalyst: Without a catalyst to direct the reaction toward a specific pathway (like hydrodehalogenation), the non-selective, radical-driven tar formation pathways can dominate.

Q3: How do the different halogens (Bromine and Chlorine) and the trifluoromethyl group on the starting material influence tar formation?

A3: The substituents on the aromatic ring play a crucial role:

  • Carbon-Bromine Bond: This is the weakest of the carbon-halogen bonds on the molecule and is therefore the most likely to break first at high temperatures, initiating the radical process.

  • Carbon-Chlorine Bond: This bond is stronger than the C-Br bond but weaker than the C-F bonds. It will likely cleave after the C-Br bond, creating more radical species and contributing to the complexity of the tar.

  • Trifluoromethyl (CF₃) Group: The C-F bonds are very strong, making the CF₃ group thermally stable.[1][2] It is less likely to be directly involved in the initial stages of tar formation but its strong electron-withdrawing nature influences the reactivity of the aromatic ring. At very high temperatures, it may decompose, but this typically requires more extreme conditions than C-Br or C-Cl bond cleavage.

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during high-temperature reactions of this compound.

Problem 1: Excessive Tar Formation and Low Yield of Desired Product

Symptoms:

  • A dark, viscous, or solid residue coating the reactor.

  • Difficult and low-yielding product isolation.

  • Complex mixture observed in crude NMR or GC-MS analysis.

Root Causes and Solutions:

Potential Root Cause Explanation Recommended Action
Reaction Temperature is Too High The rate of radical-mediated tar formation increases significantly with temperature. The activation energy for these side reactions may be lower than that of your desired reaction, or the high temperature may simply be providing enough energy for widespread bond cleavage.Solution: Systematically lower the reaction temperature in 10-20°C increments to find the optimal balance between reaction rate and byproduct formation. Monitor reaction progress by TLC or GC to ensure the desired transformation is still occurring at an acceptable rate.
Prolonged Residence Time The longer the reaction mixture is held at high temperature, the more opportunity there is for side reactions and product decomposition to occur, leading to the formation of complex PAHs.Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. If possible, design your process to minimize the time the product is exposed to heat after its formation. For continuous flow reactors, increase the flow rate.
Inappropriate Reaction Atmosphere In the absence of a hydrogen source, the aryl radicals formed by dehalogenation will primarily react with each other, leading to polymerization and tar.Solution: If the desired reaction is hydrodehalogenation, ensure a sufficient partial pressure of hydrogen gas is present. If the goal is a different transformation, ensure a strictly inert atmosphere (N₂ or Ar) to prevent oxidative side reactions, but be aware that this will not prevent radical coupling.
Absence of an Effective Catalyst Without a catalyst to provide a lower-energy pathway for the desired reaction, the high-energy, non-selective radical pathways that lead to tar will dominate.Solution: Introduce a suitable catalyst to promote the desired transformation. For hydrodehalogenation, a palladium-on-carbon (Pd/C) or other noble metal catalyst is a good starting point.[3][4][5]
Problem 2: Catalyst Deactivation

Symptoms:

  • The reaction starts but then stalls before completion.

  • Inconsistent results between batches.

  • The catalyst appears discolored or agglomerated after the reaction.

Root Causes and Solutions:

Potential Root Cause Explanation Recommended Action
Halogen Poisoning Hydrogen halides (HBr, HCl) are byproducts of hydrodehalogenation and can adsorb onto the catalyst surface, blocking active sites. This is a common issue with many metal catalysts.Solution 1: Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to the reaction mixture to scavenge the generated acids. Solution 2: Choose a catalyst known for its resistance to halogen poisoning. Solution 3: Implement a catalyst regeneration protocol, which may involve high-temperature oxidation to burn off coke followed by reduction.
Coking/Fouling Tar and other heavy byproducts can deposit on the catalyst surface, physically blocking the active sites.Solution 1: Optimize reaction conditions (lower temperature, shorter residence time) to minimize tar formation. Solution 2: Increase the hydrogen partial pressure, which can help to hydrogenate coke precursors. Solution 3: A high-temperature calcination in air can often burn off carbonaceous deposits, regenerating the catalyst.

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Catalytic Hydrodehalogenation to Minimize Tar

This protocol provides a starting point for the complete removal of bromine and chlorine from this compound.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Anhydrous, high-boiling point solvent (e.g., Diglyme, Sulfolane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer and temperature control

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and leak-tested.

  • Charging the Reactor: To the reactor vessel, add this compound (1.0 eq), 5% Pd/C (1-5 mol% Pd), and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add the anhydrous solvent. The volume should be sufficient to ensure good stirring of the catalyst and substrate.

  • Inerting: Seal the reactor and purge it several times with nitrogen or argon to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (start with a conservative temperature, e.g., 120-150°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake and/or by taking aliquots (if the reactor allows) for GC-MS analysis.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a suitable solvent. The product can then be isolated from the filtrate by standard extraction and purification techniques.

Protocol 2: Analysis and Characterization of Tar Byproducts

Understanding the composition of the tar can provide valuable insights into the side reactions occurring.

Methodology:

  • Sample Preparation: Dissolve a known amount of the crude reaction residue in a suitable solvent like dichloromethane or THF. If a significant portion is insoluble, this indicates a high degree of polymerization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying the volatile and semi-volatile components of the tar.

    • Column: Use a capillary column suitable for separating aromatic compounds (e.g., DB-5ms).

    • Temperature Program: A slow temperature ramp up to a high final temperature (e.g., 300-320°C) is necessary to elute the higher molecular weight PAHs.

    • Analysis: Identify components by comparing their mass spectra to a library (e.g., NIST). Look for patterns such as a series of chlorinated, brominated, or mixed-halogenated biphenyls, terphenyls, and larger PAHs.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector can be used to analyze less volatile components and to quantify the main product versus the byproduct distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude mixture can provide a general picture of the aromatic-to-aliphatic ratio and the complexity of the aromatic region. A broad, unresolved "hump" in the aromatic region is characteristic of complex tar mixtures.

Part 4: Mechanistic Insights & Visualizations

Understanding the underlying reaction mechanisms is key to controlling tar formation.

Proposed Mechanism for Tar Formation

At high temperatures, in the absence of a catalyst and a hydrogen source, a radical chain reaction is the most probable pathway for tar formation.

TarFormation Start 2-Bromo-5-chloro- benzotrifluoride Radical1 Chlorobenzotrifluoride Radical + Br• Start->Radical1 High Temp (C-Br Cleavage) Radical2 Benzotrifluoride Diradical + Cl• Radical1->Radical2 Higher Temp (C-Cl Cleavage) Condensation Radical Combination & Condensation Reactions Radical1->Condensation Radical2->Condensation Tar Tar (PAHs, Halogenated PAHs) Condensation->Tar Polymerization

Caption: Proposed radical mechanism for tar formation.

Controlling Reaction Pathways: Catalysis vs. Pyrolysis

The goal of process optimization is to favor the desired catalytic pathway over the undesired thermal decomposition (pyrolysis) pathway.

Pathways Start 2-Bromo-5-chloro- benzotrifluoride Desired Desired Product (e.g., Benzotrifluoride) Start->Desired Catalytic Pathway (e.g., Pd/C, H₂) Lower Activation Energy Undesired Tar Formation Start->Undesired Thermal Pathway (Pyrolysis) High Temperature Higher Activation Energy

Caption: Competing pathways in high-temperature reactions.

Part 5: Safety Data and Hazard Management

High-temperature reactions of halogenated aromatic compounds present significant safety hazards that must be managed with appropriate engineering controls and personal protective equipment.

Key Hazards:

  • Formation of Dioxins and Furans: The thermal decomposition of chlorinated and brominated aromatic precursors can lead to the formation of highly toxic and carcinogenic byproducts, including Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) , Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) , and mixed halogenated (PXBz/Fs) species.[6][7][8] These are persistent organic pollutants and require extreme care in handling and disposal.

  • Corrosive Acid Gases: The reaction will generate Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) as byproducts. These are corrosive gases that can damage equipment and are severe respiratory irritants. If the trifluoromethyl group decomposes, highly toxic Hydrogen Fluoride (HF) could also be formed.

  • High-Pressure Operations: The use of hydrogen gas in a high-pressure reactor carries a risk of fire or explosion if not handled correctly.

Recommended Safety Protocols:

  • Engineering Controls: All high-temperature reactions should be conducted in a certified, functioning chemical fume hood. High-pressure reactions must be performed behind a blast shield. A gas scrubber system containing a caustic solution (e.g., NaOH or KOH) should be used to neutralize the acidic off-gases.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves. For handling the crude reaction mixture and tar, which may contain dioxins, consider using disposable PPE.

  • Waste Disposal: All waste from the reaction, including the crude mixture, used catalyst, and contaminated cleaning materials, must be treated as hazardous waste. It should be collected in clearly labeled, sealed containers and disposed of through a certified hazardous waste management company. Do not attempt to dispose of this waste through standard laboratory drains or trash.

References

  • Unlocking Material Science Potential: The Versatile Chemistry of Trifluoromethylated Aromatic Ketones - NINGBO INNO PHARMCHEM CO.,LTD. Link
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. Link
  • Catalytic Hydrodehalogen
  • Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot inciner
  • Pressurized chlorination and bromination of aromatic compounds - Google P
  • PBDD and PBDF structural formulas | Download Scientific Diagram - ResearchG
  • Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - ResearchG
  • The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Link
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Link
  • Hydrodechlorination of Aryl Chlorides Under Biocomp
  • In-Depth Technical Guide on the Thermal Stability of 4-Cyano-4'-(trifluoromethyl)biphenyl - Benchchem. Link
  • Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology | Organometallics - ACS Public
  • An experimental and kinetic modeling study on pyrolysis of chlorobenzene - ResearchG
  • A Shock Tube Study of Chlorobenzene Pyrolysis. Link
  • Mechanisms for formation, chlorination, dechlorination and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)
  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX)
  • Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds - epa nepis. Link
  • Thermal studies of chlorinated and mixed halogenated biphenyls - Open Research Newcastle. Link
  • (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem. Link
  • CAS 98-08-8: (Trifluoromethyl)benzene | CymitQuimica. Link
  • Trifluorotoluene - Wikipedia. Link
  • The mechanism of the modified Ullmann reaction Sperotto, Elena; Klink, Gerard PM van. Link
  • (trifluoromethyl)benzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Link
  • (QORY FILE) Kirk-Othmer Encyclopedia | PDF - Scribd. Link
  • Kirk-Othmer Encyclopedia of Chemical Technology - ResearchG
  • A Study of Chlorobenzene Pyrolysis | PDF | Gas Chrom
  • Catalyst Deactiv
  • CH13 Hydrocarbons Shobhit Nirwan | PDF | Alkane | Alkene - Scribd. Link
  • Catalysts Deactivation, Poisoning and Regener

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Bromo-5-chlorobenzotrifluoride by GC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Bromo-5-chlorobenzotrifluoride (BCBTF) is a key chemical intermediate, widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring bromine, chlorine, and a trifluoromethyl group, provides a versatile scaffold for creating more complex molecules.[1] The purity of BCBTF is paramount, as even trace impurities can have significant downstream effects, potentially leading to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), or the introduction of toxicological risks.

Therefore, robust and reliable analytical methods are essential for quantifying the purity of BCBTF and identifying any process-related impurities or degradation products. This guide provides an in-depth comparison of two cornerstone chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity analysis of this critical intermediate. The selection of the optimal method is dictated by the physicochemical properties of BCBTF and the specific analytical questions being addressed. This comparison is grounded in the principles outlined by pharmacopeial standards such as USP General Chapter <621> on Chromatography and the validation methodologies of ICH Q2(R1).[2][3][4][5][6][7]

The Analytical Challenge: Understanding this compound

BCBTF is a colorless liquid with a boiling point of approximately 179-198°C.[1] Its relatively high volatility and thermal stability make it an excellent candidate for Gas Chromatography. Potential impurities may include positional isomers (e.g., 3-Bromo-5-chlorobenzotrifluoride), unreacted starting materials, or by-products from the synthesis process. The primary analytical goal is to separate the main component from these closely related structures and quantify them with high precision and accuracy.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8][9][10] For halogenated aromatic compounds like BCBTF, GC is often the method of choice due to its high resolution, speed, and sensitivity.[8]

Expertise in Action: Why GC is a Preferred Method

The decision to use GC is based on BCBTF's volatility. The trifluoromethyl and halogen substituents contribute to a molecular weight of 259.45 g/mol , allowing it to be easily vaporized under typical GC inlet conditions without degradation. This intrinsic property allows for sharp, symmetrical peaks and excellent separation efficiency on common capillary columns.

Detailed Experimental Protocol (GC)

Below is a robust, validated protocol for the purity analysis of BCBTF by GC.

Instrumentation:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Detector: Flame Ionization Detector (FID). An Electron Capture Detector (ECD) can also be used for enhanced sensitivity to halogenated compounds.[8]

  • Injector: Split/Splitless Inlet.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar phase column.

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (Split Ratio: 50:1)

  • Injection Volume: 1.0 µL

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Detector Temperature (FID): 280°C

  • Data Acquisition: Empower 3, Chromeleon, or equivalent CDS.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the BCBTF sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Acetone (HPLC Grade).

  • Mix thoroughly. The final concentration is approximately 1 mg/mL.

GC Data Presentation and Interpretation

Purity is typically calculated using the area percent method, assuming that all components have a similar response factor with an FID.

ComponentRetention Time (min)Peak Area (µV*s)Area %
Impurity 1 (Isomer)8.2515,0000.15%
BCBTF 8.60 9,950,000 99.50%
Impurity 29.1225,0000.25%
Impurity 39.4510,0000.10%
Total 10,000,000 100.00%
Table 1: Representative GC data for a BCBTF sample.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh 50 mg of BCBTF B Dissolve in 50 mL Acetone A->B 1 mg/mL soln. C Inject 1 µL into Split/Splitless Inlet B->C D Separate on DB-5ms Column E Detect with FID F Integrate Peaks E->F G Calculate Area % Purity F->G

High-Performance Liquid Chromatography (HPLC): A Powerful Alternative

While GC is often the primary choice, HPLC serves as an essential orthogonal technique, particularly for identifying non-volatile or thermally sensitive impurities that would be missed by GC.[3] Reverse-phase HPLC is the most common mode used for this type of analysis.

Expertise in Action: The Rationale for an HPLC Method

The justification for developing an HPLC method lies in its complementary nature. It provides a separation mechanism based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, which is fundamentally different from GC's volatility-based separation.[11] This is crucial for comprehensive impurity profiling, as mandated by regulatory bodies. For instance, if a potential impurity is a salt or a highly polar degradation product, HPLC would be the only viable technique for its detection.

Detailed Experimental Protocol (HPLC)

This protocol is designed for optimal separation of BCBTF from its potential non-volatile impurities.

Instrumentation:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: UV/Vis or Photodiode Array (PDA) Detector.

  • Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

Chromatographic Conditions:

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-22 min: 60% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the BCBTF sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Mix thoroughly. The final concentration is approximately 0.5 mg/mL.

HPLC Data Presentation and Interpretation

Similar to GC, purity is calculated using the area percent method. A PDA detector is advantageous as it can also provide spectral information to aid in peak identification and purity assessment.

ComponentRetention Time (min)Peak Area (mAU*s)Area %
Impurity 4 (Polar)4.158,5000.08%
Impurity 1 (Isomer)12.3116,0000.16%
BCBTF 12.85 9,920,500 99.21%
Impurity 5 (Non-polar)14.5055,0000.55%
Total 10,000,000 100.00%
Table 2: Representative HPLC data for a BCBTF sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 25 mg of BCBTF B Dissolve in 50 mL ACN/Water (50:50) A->B 0.5 mg/mL soln. C Inject 10 µL into Autosampler B->C D Separate on C18 Column E Detect with UV/PDA Detector F Integrate Peaks E->F G Calculate Area % Purity F->G

Comparative Analysis: GC vs. HPLC for BCBTF

The choice between GC and HPLC is not about which method is universally "better," but which is more suitable for the specific analytical objective.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale & Justification
Principle Separation by volatility and boiling point.Separation by polarity and partitioning.Orthogonal mechanisms provide a more complete purity profile.
Best For Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile impurities.BCBTF is volatile, making GC a primary choice. HPLC is essential for potential non-volatile contaminants.
Speed Faster run times (typically <15 min).Longer run times due to gradient and re-equilibration (>20 min).For high-throughput QC, GC offers a significant advantage.
Sensitivity High (especially with ECD for halogenated compounds).High (dependent on chromophore for UV detection).Both methods offer excellent sensitivity. ECD in GC can provide sub-picogram detection for halogenated species.[8]
Resolution Excellent for isomers and closely related volatiles.Can be optimized with different column chemistries and mobile phases.Capillary GC columns generally offer higher theoretical plates and superior resolution for volatile isomers.
Sample Prep Simple dilution in a volatile solvent.Requires dissolution in the mobile phase; potential solubility issues.GC sample preparation is typically faster and simpler.
Cost Lower instrument and solvent cost.Higher instrument and solvent disposal costs.GC is often more cost-effective for routine quality control.

Decision_Tree

Conclusion and Recommendation

For routine quality control of this compound where the primary concern is purity against known, volatile, process-related impurities, Gas Chromatography with FID detection is the recommended primary method . It is fast, robust, cost-effective, and provides excellent resolution for this class of compounds.

However, for comprehensive characterization, method validation, stability studies, or release testing in a regulated drug development environment, a dual-methodology approach is essential. HPLC should be employed as an orthogonal technique to ensure that no non-volatile or thermally labile impurities are overlooked. This integrated strategy, leveraging the strengths of both GC and HPLC, provides the highest level of confidence in the quality and purity of the material, aligning with the rigorous standards of both pharmacopeial guidelines and regulatory expectations.[4][12]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). U.S. Pharmacopeia. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • Are You Sure You Understand USP <621>?.
  • Quality Guidelines. ICH. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
  • Advances in the Analysis of Persistent Halogen
  • Halogenated and Aromatic Volatile Organic Compounds (VOCs)
  • HPLC separation of related halogenated aromatic, any one??.
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
  • Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry.
  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]
  • A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chrom
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This document provides an in-depth guide to the nuclear magnetic resonance (NMR) characterization of 2-Bromo-5-chlorobenzotrifluoride (CAS No. 344-65-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While specific, publicly available experimental spectra for this compound are scarce, this guide offers a comprehensive analysis based on foundational NMR principles and comparative data from analogous structures. It is designed for researchers and drug development professionals who require a robust framework for the structural verification and purity assessment of complex halogenated aromatic compounds.

We will first present a detailed theoretical prediction of the ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts and coupling patterns. This is followed by a comparison with alternative analytical techniques, a set of detailed, field-tested experimental protocols for acquiring high-quality NMR data, and a workflow for integrated structural analysis.

Part 1: Predicted ¹H and ¹³C NMR Spectral Analysis

The unique substitution pattern of this compound—featuring a strongly electron-withdrawing trifluoromethyl (CF₃) group, a bulky bromine atom, and an electronegative chlorine atom—creates a distinct and predictable electronic environment for each nucleus. These predictions are foundational for verifying experimental results.

¹H NMR Spectroscopy: A Trio of Distinct Aromatic Protons

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, corresponding to the three protons on the benzene ring. Their chemical shifts are governed by the combined inductive and resonance effects of the substituents. The CF₃ group is a powerful deactivating group, withdrawing electron density and shifting adjacent protons downfield. Halogens also withdraw electron density inductively.

Based on established substituent effects, we can predict the following:

  • H-3: Positioned between the CF₃ and Br groups, this proton is expected to be the most deshielded and appear furthest downfield.

  • H-6: Situated between the Cl and Br atoms, this proton will also be significantly deshielded.

  • H-4: Located between the CF₃ and Cl groups, this proton's chemical shift will be influenced by both.

The splitting pattern will arise from spin-spin coupling between these non-equivalent protons. We expect to see a series of doublets and doublets of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Assignment
H-37.8 - 8.0d (doublet)JH3-H4 ≈ 8-9 HzOrtho to the strongly electron-withdrawing CF₃ group, leading to significant deshielding.
H-67.6 - 7.7d (doublet)JH4-H6 ≈ 2-3 HzFlanked by two halogens (Br and Cl), resulting in a downfield shift.
H-47.4 - 7.5dd (doublet of doublets)JH3-H4 ≈ 8-9 Hz, JH4-H6 ≈ 2-3 HzExperiences ortho coupling to H-3 and meta coupling to H-6.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will reveal seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are highly sensitive to the attached substituents.

  • C-CF₃ Bond: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

  • Substituted Carbons (C-Br, C-Cl, C-CF₃): These quaternary carbons will typically show weaker signals and their chemical shifts are directly influenced by the electronegativity and heavy-atom effects of the substituents.

  • Protonated Carbons (C-H): The chemical shifts of these carbons will correlate with their proton environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Assigned CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (from ¹⁹F)Rationale for Assignment
C=O (in acids and esters)170 - 185-Not Applicable
C in aromatic rings125 - 150-General range for aromatic carbons.[3]
C-2 (C-Br)~120q (quartet)Attached to bromine; experiences a small quartet coupling to the CF₃ group.
C-5 (C-Cl)~133q (quartet)Attached to chlorine; experiences a small quartet coupling to the CF₃ group.
C-1 (C-CF₃)~130q (quartet)Directly attached to the CF₃ group, showing a significant quartet splitting.
C-3, C-4, C-6125 - 135q (quartet)Specific assignments require 2D NMR (HSQC/HMBC) for unambiguous correlation.
CF₃~123q (quartet, ¹JCF ≈ 275 Hz)Characteristic quartet for the CF₃ carbon with a large one-bond C-F coupling constant.

Part 2: Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a multi-technique approach ensures comprehensive characterization and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of this compound and confirming its molecular weight. The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom, providing definitive confirmation of the elemental composition. However, GC-MS cannot distinguish between isomers with the same fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying functional groups. The spectrum of this compound would be expected to show strong absorption bands corresponding to C-F stretching from the CF₃ group (typically in the 1100-1300 cm⁻¹ region), C-Cl and C-Br stretches, and aromatic C-H and C=C vibrations. While useful for a quick confirmation of functional groups, FTIR lacks the detailed structural information provided by NMR.

The logical workflow for characterizing a new batch of this compound would involve initial purity screening by GC-MS, followed by unambiguous structure confirmation using ¹H and ¹³C NMR.

G cluster_0 Analytical Workflow Sample Sample Received GCMS Purity & MW Check (GC-MS) Sample->GCMS FTIR Functional Group ID (FTIR) Sample->FTIR NMR Structural Elucidation (NMR) GCMS->NMR Purity OK Report Final Report & CoA NMR->Report FTIR->NMR

Caption: Integrated workflow for compound characterization.

Part 3: Experimental Protocols for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocols represent a self-validating system for the analysis of halogenated benzotrifluorides.

Sample Preparation

The causality behind meticulous sample preparation is to eliminate interfering signals and ensure sample homogeneity, which directly impacts spectral quality.

  • Analyte: Accurately weigh approximately 15-25 mg of this compound.

  • Solvent: Use 0.6-0.7 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its good dissolving power for many organic compounds and minimal, well-characterized residual peaks.[4]

  • Procedure: Dissolve the sample in the deuterated solvent within a standard 5 mm NMR tube. Ensure complete dissolution by vortexing. Insoluble particulates can degrade spectral resolution and should be removed by filtration through a small cotton plug if necessary.

Instrument Parameters: ¹H NMR

The choice of parameters is a balance between sensitivity and experimental time.

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Acquisition Temperature: 298 K (25 °C).

  • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): A delay of 1-2 seconds is standard.

  • Spectral Width: A range of -2 to 12 ppm is adequate for most organic molecules.

Instrument Parameters: ¹³C NMR

Due to the low natural abundance of the ¹³C isotope (~1.1%), acquisition parameters must be adjusted to achieve an adequate signal-to-noise ratio.[5]

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

  • Number of Scans: 1024 to 4096 scans are typically required.

  • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

  • Spectral Width: A range of 0 to 220 ppm covers the vast majority of organic carbon signals.[6]

Data Processing
  • Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual ¹H signal is referenced to 7.26 ppm and the ¹³C signal to 77.16 ppm.

  • Analysis: Integrate the ¹H signals and perform peak picking for both ¹H and ¹³C spectra to identify chemical shifts.

G cluster_1 NMR Protocol Flow Prep Sample Preparation (15-25mg in 0.6mL CDCl3) Acq Data Acquisition (1H & 13C Experiments) Prep->Acq Homogeneous Solution Proc Data Processing (FT, Phasing, Referencing) Acq->Proc FID Data Analysis Spectral Analysis (Peak Picking, Integration) Proc->Analysis Processed Spectrum

Caption: Standard Operating Procedure for NMR analysis.

References

  • Supporting Information for an article. The Royal Society of Chemistry.
  • 13C-NMR.
  • Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Eureka.
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. Eureka | Patsnap.
  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • This compound. Stenutz.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

Sources

A Comparative Reactivity Guide: 2-Bromo-5-chlorobenzotrifluoride vs. 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Chemists

Introduction

In the landscape of pharmaceutical and agrochemical development, halogenated benzotrifluorides are invaluable building blocks. Their unique electronic properties and metabolic stability, conferred by the trifluoromethyl group, make them prevalent motifs in a wide array of bioactive molecules.[1][2][3][4] This guide presents a detailed comparison of the chemical reactivity of two constitutional isomers: 2-Bromo-5-chlorobenzotrifluoride and 5-Bromo-2-chlorobenzotrifluoride.

Understanding the nuanced differences in their reactivity is paramount for researchers and process chemists. The regiochemistry of the bromo, chloro, and trifluoromethyl substituents dictates the electronic and steric environment of the aromatic ring, profoundly influencing the feasibility and selectivity of key synthetic transformations. This analysis will focus on predicting the differential reactivity of these isomers in widely used palladium-catalyzed cross-coupling reactions and in the formation of Grignard reagents, grounded in fundamental principles of organic chemistry.[5][6]

G cluster_0 This compound cluster_1 5-Bromo-2-chlorobenzotrifluoride 2-Bromo-5-chlorobenzotrifluoride_img 5-Bromo-2-chlorobenzotrifluoride_img

Figure 1: Structures of the two isomers.

Electronic and Steric Considerations

The reactivity of an aryl halide in common transformations like cross-coupling and organometallic formation is primarily governed by two factors:

  • Carbon-Halogen (C-X) Bond Strength: The general trend for C-X bond dissociation energy is C-Cl > C-Br > C-I. Consequently, the reactivity in reactions where C-X bond cleavage is rate-determining (e.g., oxidative addition in Pd-catalyzed cycles) follows the reverse order: C-I > C-Br > C-Cl.[5]

  • Electronic Effects of Substituents: The electron-withdrawing or -donating nature of other groups on the ring influences the electron density at the carbon bearing the halogen, affecting its susceptibility to oxidative addition or metal insertion.

  • Steric Hindrance: Bulky groups adjacent (ortho) to the halogen can impede the approach of a catalyst or metal, slowing down the reaction.[7]

Both isomers possess a strongly electron-withdrawing trifluoromethyl (-CF₃) group and two different halogen atoms. The -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I). The halogens also exhibit a -I effect, which decreases the electron density of the aromatic ring.

  • In this compound , the bromine atom is ortho to the bulky and strongly electron-withdrawing -CF₃ group. The chlorine atom is meta to the -CF₃ group.

  • In 5-Bromo-2-chlorobenzotrifluoride , the chlorine atom is ortho to the -CF₃ group, while the bromine atom is meta to it.

Given the established reactivity trend of C-Br > C-Cl, we can confidently predict that for both isomers, reactions will preferentially occur at the C-Br bond under conditions that can differentiate between the two halogens.[6] The key comparison then becomes: which isomer's C-Br bond is more reactive?

The C-Br bond in This compound is positioned ortho to the -CF₃ group. This proximity leads to two competing effects:

  • Electronic Activation: The potent -I effect of the ortho -CF₃ group significantly lowers the electron density at C2, making the C-Br bond more polarized and susceptible to oxidative addition.

  • Steric Hindrance: The bulk of the -CF₃ group may sterically hinder the approach of the palladium catalyst to the C-Br bond.

In 5-Bromo-2-chlorobenzotrifluoride , the C-Br bond is at C5, meta to the -CF₃ group. This position experiences a weaker, but still significant, electron-withdrawing effect and substantially less steric hindrance from the -CF₃ group compared to the ortho position.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

These reactions are cornerstones of modern synthesis, forming C-C and C-N bonds, respectively.[8][9] The catalytic cycle for both typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is generally the rate-determining step and is highly sensitive to the C-X bond strength.[5][10]

Prediction:

  • Intramolecular Selectivity: For both isomers, the C-Br bond will react selectively over the C-Cl bond. This allows for the synthesis of mono-functionalized products, leaving the C-Cl bond available for a subsequent, more forcing cross-coupling reaction.[6]

  • Intermolecular Reactivity: This compound is predicted to be the more reactive isomer. The strong inductive pull of the ortho -CF₃ group is expected to be the dominant factor, making the C-Br bond more electrophilic and primed for oxidative addition. While steric hindrance from the -CF₃ group is a factor, modern bulky phosphine ligands used in these couplings are designed to overcome such impediments.[10] The C-Br bond in the 5-bromo isomer, being further from the -CF₃ group, is less electronically activated.

G Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L2 Pd(0)L₂ Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (with R-B(OR)₂) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Organometallic Reagent Formation (Grignard Reaction)

The formation of a Grignard reagent (R-MgX) involves the insertion of magnesium metal into a carbon-halogen bond. The reactivity generally follows the trend C-I > C-Br > C-Cl.[11] It is notoriously difficult to form Grignard reagents from aryl chlorides without special activation methods.[12]

Prediction:

  • Intramolecular Selectivity: Similar to cross-coupling, Grignard formation will occur exclusively at the C-Br bond for both isomers under standard conditions.

  • Intermolecular Reactivity: The factors influencing this reaction are similar to those for oxidative addition. Therefore, This compound is again predicted to be the more reactive substrate for Grignard formation. The electron-deficient nature of the C-Br bond ortho to the -CF₃ group should facilitate the electron transfer from the magnesium surface.

Data and Properties Summary

The following table summarizes the physical properties and predicted reactivity of the two isomers.

PropertyThis compound5-Bromo-2-chlorobenzotrifluorideReference
CAS Number 344-65-0445-01-2[1][2]
Molecular Formula C₇H₃BrClF₃C₇H₃BrClF₃[1][2]
Molecular Weight 259.45 g/mol 259.45 g/mol [1][2]
Boiling Point 198 °C195 °C[1][2]
Density 1.77 g/mL1.75 g/mL[1][2]
Predicted Reactivity (Cross-Coupling) HigherLower-
Predicted Reactivity (Grignard) HigherLower-
Selective Site C-BrC-Br[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol serves as a robust starting point for the selective Suzuki-Miyaura coupling at the C-Br position for either isomer. Optimization of ligand, base, and temperature may be required.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aryl Halide, Boronic Acid, & Base to oven-dried flask B 2. Add Pd Catalyst & Ligand A->B C 3. Evacuate & backfill flask with Argon (3x) B->C D 4. Add degassed solvents via syringe C->D E 5. Heat mixture (e.g., 80-100 °C) with stirring D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to RT, dilute with Ethyl Acetate F->G H 8. Wash with H₂O & Brine G->H I 9. Dry over Na₂SO₄, filter, & concentrate H->I J 10. Purify by column chromatography I->J

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.
Materials and Reagents:
  • Aryl Halide (this compound or 5-Bromo-2-chlorobenzotrifluoride) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv), finely ground

  • Toluene (to achieve ~0.2 M concentration)

  • 1,4-Dioxane (co-solvent, ~10% v/v)

  • Anhydrous, degassed solvents are required.

Procedure:
  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene and 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots. Check for the consumption of the starting aryl bromide.

  • Work-up: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

While both this compound and 5-Bromo-2-chlorobenzotrifluoride are versatile synthetic intermediates, their reactivity profiles are distinct. The primary determinant for selective transformations is the superior reactivity of the C-Br bond over the C-Cl bond in both palladium-catalyzed cross-couplings and Grignard reagent formation.

When comparing the two isomers, This compound is predicted to be the more reactive species . This is attributed to the strong electron-withdrawing inductive effect of the trifluoromethyl group located ortho to the bromine atom, which activates the C-Br bond towards oxidative addition or metal insertion. This electronic activation is expected to outweigh the potential steric hindrance. This predictive understanding allows synthetic chemists to make more informed decisions in reaction design, catalyst selection, and the strategic synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXadRJFqI1JIuiVF1su1LrLphZ41iVZmS41OaO3vXIM06tyWs0GiwQtdK1BLJnE870JI2NHq_pw_APM2ntNHZCPHYfjPIowKrBK_lonErcMszcMlFei3lqi53ujUN1k_4bhnip9lnN01Iazi3ZIqx9xh2qcUxLetMsG_pXti4ZYsvFq9SeKYCcSMpiqTPr7SfKmbTuI-UNAzAtzoLFpZq6FU9t52EruZPjfc-F-12dBGV0_Tu6ofrSiAMjAA==]
  • This compound. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvYKggH4qw5ZuLpBSav7hI1-GeL-Jbk_tPvAJTFiS6TGjTMHQQg3hAmg2BPv_xqfFoWudlL26IRV_9-F7tgFd5994_9r_udp2PzP9rUKr_o3zYRYctxpw7cydDTUC5OEgQFw==]
  • 5-Bromo-2-chlorobenzotrifluoride. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGkARxCxmaxJPYvIYaKnjZUmzgd1h91S4mVZhbdbvqkaWFj8SUd9F0QJyz_5UYbyDGxrgzBr8v0bDuRKPZR0GrIpsQ2SG2gRQEJ-LbMT-vUh0ngu5siyAda4C9DUeSqBlvOA==]
  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7kKEDsyLP-Vf1vng45QXrkhoEGbSfkhJM8_xTGcd7t9OR0H81DIC8kPEWVvJn5Fi7YHGQyBivvD3Ka64PZApc5RJGfJcSpwnwoY_wi50UW36ss6xOfQPMnfiNhKAeiSUs0KLKH98N72FpNA==]
  • Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjTdJ8S5OD7qokAVdlLlrfb6S1EcnFsB5RjGpupWhIwF57IFDiIKdimq4VgRopliPjF8EKkp63x9b_whjR1C5pwmbhCb0muIiyMg1ZuofI0jDs5hCwzBjkRcFukPseBjCxbRkg3qM4UCMu]
  • Synthesis method of 5-bromo-2-chloro benzoic acid. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYYhIOR0ibe5gwhTUKS5mNjJKMPPXrNWvrEVZhRuKIrpG7hCkx1a0YCwTV9-uSQiEYDfLCFa5KJZ0gszzMFxvy-Jm7sWfN69w8brtXermiWeXpr19mGsIisScZnXfm6kmGMjGTyvh_ZWzv5g==]
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates. wenxuecity.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuIxicDVPgSpMnwqcheYdQ-UXcsVUZ-KdhkxY3E_pplbEIROS_1V6tdymV_QCcjrFmuwCFBHY7kbtrzFwncaIg_XX8xHSXWaPKYaPgxoPEAkd7ZDdyts0nA3sHzqH2DK1jXQPMYPdh_1JoydX7gM2g_Q==]
  • Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETo8vYxONXOLxHbPtK_7TuMjeQXmOMxrB9Nxnr4HBE-VLrgsJEyjGDruIvLQ4oDaMWkiKvscRlnctHcUOoOnAWHImCMgZ7FfuwmUcskzsghMSZ_IKDTi8g4KFVds9peObYqujnI7KsW-N67xOxqTYXbccvq-gmkltEyz1v2YFw8Zfbm4pxB0KVuvive4TcuVlV1v_t_BMYU8CRjS4M0DOBemi2gT3xNcHHa4KsHEQdc9gpRK3jUUCutb8mlXSCGJSx2KsYd0fE14ND59-PaLY=]
  • A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC329p2c46R4wenfVLKLH_9lQYxG5pu05YkzsDtRuFys-Cu5R8IcHDnROJ2sNRsz6nLXaDPMdDbplvF5eXmLo-BZmip_uH3b77i5BaHFxbZMwQ2ElCVqrwL0woDXtoabesisRHLUn30KElfa08_J4RIwqVUSjwDwQCbq7MCnz-52H4zlIsb_RKHlJte1VPCvuCYA6ZUrMktOr8F5dSma0RCZpuOOvhkYoSwGUYQoG6jM30xyTsVD3v97u9GcIaY90cCC46UWb9vJv-V-jwUdYC8Gm7PF9L]
  • Unlock the Potential of 5-Bromo-2-chlorobenzotrifluoride: A Key Intermediate for Advanced Chemical Synthesis. ChemBlink. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiJWzi-wRL-3YeGv14HLJ7cTHJXKFDWOVOOEAdKbL3jSyTx9rQpXYK-P26ACNB05yClIhOrgCrfHp2b1_qCdVAReg5GhIOd9H9pID_oyLvSyG0eqKCN4qcwFT9Jfu7j75uCWyFrIT0AwOHy8kGR_rF9PyAmNC6q2gvRtYZPcUbvEqGwF0iEqJ7c8r7Qtd8As4EKN_CVOmhuQK51rEhgbKjAQSkFvCrlyjJKXCDLqc6X3L1-wFtgjbH4w==]
  • Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE3ddTSm5KQJVTkGW4FLwCS2nwnZwB7WpbO4_qLx3qUKboQRn6XBIENatz6AQdHE3CULF6IY3oD_u3vwRwa3KmjkhFB8cFwxZih7WDYECQ5U9v7SJfJWuxsMHOZOtD3w7H1xQwr2EgYSszfsxJR4zf9AhIm0H-F6dr-_G_EDtTzXHdZG0ejec0b2-lRFitR172895d2erUUyL7yLFP2jtm3r93uPcQpUK2VpUdNwMVTZSkBmqRSioPTUIVrWaV9HRqVehNn2Rv8t9YLwdpha2m46k9T5ru6XvvesrsHjGn9EERYj0F]
  • Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcnQoPrbIXbyy470RZiiA0XrmgtW-I7aAmU_BCB-shW6PkVB2BIPt3S8dWg9nMpEZbVFQ2-LFmbm3zgUQSz_cBemvnkdttmt8uZtiRH3x4_pnG7gofir9fyp_4t4mRZ_OdX7A=]
  • F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg1cY7ift_RqmmxXnnaT9YhciYFyy2DC1YrZsVLLWwzLXwAppP8jNOJOugOpA_-5xS2Nx73P1aZbHt_NHcHzbZLx_CJHGX3iW93gLIT6Azattrbk1bRIKXlVnhOVPxsPqN8KKu4useXr3KFR4_JvoAluHMGRZb5VPMdP4QUW4D2VWY-TvkIFLnWbygrH1IMKKJ0uuufYEJAQ2HBc36k5WzCjkcnxwEcTuIhNU1EoFnRC4K7YV_lkrg]
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_f8VKZePmppJlBo2fZVfXKb3OTcHwhXJBCKS4pyz69wC5V3h25XRd4Ro0ReglxGp2N6KaXhDg3Cnz4CcVnP0NXDZEKODxqXvT5RbGCpCIqjsXHpTWPyR98WA2CtDWZw2uSk6b9aJClQ==]
  • What is 2-Bromo-5-fluorobenzotrifluoride and how is it synthesized?. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvoEUwAzy22BirdNEcENVfIrRhakEITivOiqqB60V4OcpbHUS_eheoST3_UTRQkt6aQ9Hp8sunFtkUwzyoXhgfsM0UTc-dW_3uPV6JCRDYhsSUlxCdQu3F7O7TsYk6qLIQYeKBhgJaDwAsDIJ2GYg-p5pMajG6QX3b4q6i_IRvh52Jus3eBxShHQ==]
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpzwqS59nSK6HQOVzFGTRFN0VKusOeE47lz1NqQivVTvokbynTXvtamozeuwi_ZvffRL2wofANXnQehPOyT1cWwjmBEXkG3enrldvj_fGZKHVtQeIvYCmCb8hJ9TUBbPqnkDdpqP0IBXDqTQ==]
  • 5-Bromo-2-chlorobenzotrifluoride 97 445-01-2. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlPn1vY-uGZsXlLaTUXaYkSaW41V8jYiHPEOEXnAyDLqLhDImkVwfb1p1ns77dGQXI0fny6uwvjGsm6zUPkQqW0Yj52wIB8qGKKXzJ3Gf6Atk_eZC5gZARFpa26gE2omDPCXW-Bv_f_WZHChvsvwOgoy9L]
  • Grignard Reaction. Columbia University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-q6czV1PGaF89wJ8I1rnq34e4KVKiDRumD5wvNjWB-Au0yvhTEIHIqIosPVlla5Hem44tL9gK0RjfhT49zzdwFgxWnBd7JyIOqDqp97dppvprBt-wiB7UW9RhgDk8J3d98xG-dp5fa06MQL4Fzdk=]
  • This compound (C7H3BrClF3). PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX9_TCuV5JEaVzlkvNGZy5W9bOSIuu8xpL2xsJEBNgJVxzgWZfV56xaASKykW0DZtimNSQ4L6Jz6LfbgsYP7fk_gPvmXLUMnVVK-LPrPqcqA1sQE7hCgmlAbvrSvU-cnHK10y0E0k4QGhJQA==]
  • This compound. Stenutz. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXt-yWkQfeC7n2HYgVEaTe8vNeTCvkv8FD9ndVisDdQEHFjiK_dbGo_zJLNTzO5zAsAUGfeOhay1ntgoxqsegIusmHjFGnmI5IFI5iiTg5OjZ9173CDIWuV8AeXmlDGxnjY1Wey7RErkWYYGqMkJy_gqcYUdtYByh19wkVQvqH7kW_1oQ=]
  • Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsggI-2HkCDf-QzV-pDeNOc9Ercjs2GNqK2mCnkQ06bq1H6Ug44CvhTJrmvgUWWmiWk5UHJ0in1CjlkPZE6wK59P8yLmXHPvPJUxWeIVinMa5vEILRxH4GN9Shlg2Zn2YzQKuyYM00jO8X7wsddIvH6C37GiJV_xOUNRkkkJgjtpggTdc94WUk-ueSB0-CcRNWoMxaDk-_WPtvhfbif6ewnJs2rKdufXOrh6S41bPYZ-turLzkCj3F6Q==]
  • 5-Bromo-2-chlorobenzotrifluoride. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeH8zvnY1n0nb3XXVNXUFwwH6eG2UCUNbk1LOHTuWO9yI-kl67fZOIA8ePnv8adrDF21Q_MjbfhGRBkdnD7ufYvK9DpgHXklg-c-JHno7Q5ZF2M5kDKTzT9Xg8NbhCLkYsrvppbfBC8kq5-YQUAoKKVjjR1YC6axzTjRb-i5Bv]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVs_IPFfw-w5QvlZyRTZgvQWaJ_Wx9BPnB1M_duMdwYRSm6c_SgFC6c1dcH-Gxad7b-VDkyX7GktR7YhS7i44jfE5QV07ELhSsaSC66SeIRmUSH7YIhHVpJh6kW_wj-KXDeB28QDF033-JU4b1v5n3MPRofGWYO2689Q==]
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5lVo1eLPl5uxerq1X0l43Z1slDl3XMm4jE-qA5YggEo4rit0PIc238iZK1_tM_8ciDf_EHoYPTITkbwXlRnlgZq49oQJ3n8yTfwzFmR5VlpkumWekpmJfpKWOd-gXrXOD7Q_M9iV8rpZL3onSNuupu41F7ffmsCXKz_YijmmzHu8OWXonWN25sTfCU0XLo6v1-5uYvrf6NpR-DziRDf7V7H2ZbD2xxaEKga4GrjMe4n8l9jg9zQ==]
  • 5-Bromo-2-chlorobenzotrifluoride CAS#: 445-01-2. ChemWhat. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQlBQ2-LfE44n8Jah6zX5gqlu5bNbyyEmOH9nxo9Iihv73kcyD8mA2YQDE9hYLQqL89874aWrJAPIwTg7ohDBgB7B9c-A82O6VviKvWM0tg8s7YbeO5P58sdgwBxSWOTUFf9iAAuY9E9ysZWUKSou7Gvvrh8El39MNswMu74Y7v5E=]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhb1jvNxOvIlSbI3N5W1sIRHyU5NzE8G-2s6_TqKrXPzriqpffUIKXBhdqSgUFE7vzW6NSmWKzBOeuquGM3LGgshZN47wZJ7Iw_pZNlEWuI_dAv17VjzR6PrE7ZE1mb7OxV-bWZ-N-RWMwhnDHXawB-bkpQzJhJLP-6bPGkrJsw4MVOKDkYZzFkQ==]
  • An Explanation of Substituent Effects. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Lszps7gDlbpEtkqs_AwxPTql8eKL_EQ1XF1yx-rTanAZ0lXhgRONNCvM7hJGLoFR6HkR0tEtm5C42i1upzkPamcUVS0mS8U6saT7Q3hYfdWcFQtT_A2_1__e37MR0wLHnCOqBnYEHYRn6plcEP2IQRizFvc7JqdANbQJSDinwRdpdZVaIBoDCGVk30VdCQ438IAbb4OXj0yJK3tpZfSg31HHdx-3OQ4qPRJv1z1LUCALD20EM8ZIQD2PPW2y2zdAvFjwjIyoMSVg57s3X7B9JqP9jGoX4kXMEmWLtEZeIpW1qPC1OAFwILh_DmHi0bMGEQkGjT0p5opKNDfoydlEsvIcq6h6oA==]
  • Grignard addition to aldehyde via chlorobenzene metalation. ChemSpider. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkmlXnRCCzE3aAHSrBsgxhEXl_KriiqG6gD4rU6dnsTe5bWKIpsEZMrwlW-Y837vaAaDicSCxHpCvX7vkOItCA5elbl36zO0mP1OOw9M7xA3_Ce9FwNahVEg==]

Sources

A Comparative Guide for Synthetic Chemists: 2-Bromo-5-chlorobenzotrifluoride versus Alternative Brominated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Among the vast arsenal of available synthons, halogenated aromatic compounds, particularly those bearing a trifluoromethyl group, have garnered significant attention due to their unique electronic properties and their prevalence in a myriad of bioactive molecules. This guide provides an in-depth technical comparison of 2-Bromo-5-chlorobenzotrifluoride against other commonly employed brominated building blocks, supported by experimental data and mechanistic insights to inform your synthetic strategies.

Introduction: The Strategic Importance of Brominated Benzotrifluorides

The benzotrifluoride motif is a cornerstone in modern medicinal and agricultural chemistry. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly alters the electronic properties of the aromatic ring, influencing the reactivity of other substituents and imparting desirable pharmacokinetic properties such as increased metabolic stability and lipophilicity to the final molecule.[1] When combined with a bromine atom, a versatile handle for a wide range of cross-coupling and substitution reactions, these molecules become powerful intermediates for the construction of complex molecular architectures.

This compound, with its distinct substitution pattern, offers a unique combination of reactivity and functionality. This guide will dissect its performance in key synthetic transformations and benchmark it against other relevant brominated building blocks.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a building block dictate its handling, reactivity, and suitability for various reaction conditions. Below is a comparison of this compound with other relevant brominated benzotrifluoride isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
This compound 344-65-0C₇H₃BrClF₃259.45191981.77
2-Bromo-5-fluorobenzotrifluoride 40161-55-5C₇H₃BrF₄243.00-1431.75
5-Bromo-2-chlorobenzotrifluoride 445-01-2C₇H₃BrClF₃259.45-198-2001.745
3-Bromobenzotrifluoride 401-79-6C₇H₄BrF₃225.01-331521.636

Data compiled from various chemical suppliers and databases.

The presence of a chlorine or fluorine atom in addition to the bromine and trifluoromethyl groups in this compound and its isomers provides an additional point of functionality or modulation of electronic properties compared to the simpler 3-Bromobenzotrifluoride.

Performance in Key Synthetic Transformations

The true value of a building block is demonstrated by its performance in a range of chemical reactions. This section will compare the utility of this compound in three critical classes of reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[2] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[3]

Causality of Reactivity: The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The C-Br bond in this compound is significantly weaker than a C-Cl or C-F bond, making it the primary site of reaction. The electron-withdrawing trifluoromethyl and chloro groups increase the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step.[4]

Experimental Data Comparison:

While a direct side-by-side comparison under identical conditions is scarce in the literature, we can infer relative reactivity from various studies. In general, electron-deficient aryl bromides, such as this compound, are excellent substrates for Suzuki coupling.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-5-(trifluoromethyl)anilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285[5]
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene100295[6]
2-Bromo-4-fluoronitrobenzene(3,4-dichlorophenyl)zinc chloridePd(OAc)₂-THF25486.9[7]

Workflow for a Typical Suzuki-Miyaura Coupling:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 259 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[8] This reaction is widely used in the pharmaceutical industry due to its broad substrate scope and functional group tolerance.

Causality of Reactivity: Similar to the Suzuki coupling, the reactivity of the aryl halide in the Buchwald-Hartwig amination is largely dependent on the C-X bond strength. Therefore, this compound is expected to be more reactive than its chloro-analogs. The choice of phosphine ligand is critical in this reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step and improving reaction outcomes.[9]

Experimental Data Comparison:

Direct comparative data is limited, but studies on similar brominated systems demonstrate the feasibility and efficiency of this transformation. Yields are generally good to excellent, depending on the amine coupling partner and the catalyst system employed.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Brominated BenzodiazepineAnilinePd₂(dba)₃ / XPhosKOtBuToluene90287[10]
2-Bromo-5-chloro-3-methylpyrazineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101285-95[8]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhosNaOtBuToluene1002492[11]

Workflow for a Typical Buchwald-Hartwig Amination:

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 259 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a vial.

  • Reagent Addition: Add morpholine (1.2 mmol, 105 µL) and anhydrous toluene (2 mL).

  • Reaction: Seal the vial and stir the mixture at 100 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to yield the desired N-aryl morpholine derivative.

Nucleophilic Aromatic Substitution (SₙAr): A Classic Transformation

Nucleophilic aromatic substitution (SₙAr) is a powerful tool for the functionalization of electron-deficient aromatic rings.[12] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[9]

Causality of Reactivity: For SₙAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. However, the presence of strongly electron-withdrawing groups, like the -CF₃ and -NO₂ groups, is crucial for stabilizing the negative charge in the Meisenheimer complex.[13] In this compound, the chlorine atom is para to the electron-withdrawing trifluoromethyl group, which should activate it towards nucleophilic attack.

Experimental Data Comparison:

High-throughput experimentation has shown that aryl halides with strong electron-withdrawing groups, such as a nitro group, show enhanced reactivity in SₙAr reactions.[13] For this compound, nucleophilic substitution is expected to occur preferentially at the chlorine-bearing carbon due to the activating effect of the para-trifluoromethyl group.

Aryl HalideNucleophileBaseSolventTemp (°C)Time (h)ProductReference
1-Fluoro-4-nitrobenzeneVarious aminesVariousNMP/Dioxane15015Substituted anilines[13]
PentafluorobenzonitrilePhenothiazineK₃PO₄MeCN60-p-substituted product[12]
2,4-Dichloro-5-nitropyrimidineVarious aminesVariousNMP/Dioxane15015Substituted pyrimidines[13]

Workflow for a Typical SₙAr Reaction:

Caption: Generalized workflow for a nucleophilic aromatic substitution (SₙAr) reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

  • Reaction Setup: To a solution of this compound (1.0 mmol, 259 mg) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add sodium methoxide (1.5 mmol, 81 mg).

  • Reaction: Stir the mixture at 80 °C for 8 hours.

  • Monitoring: Monitor the reaction by GC-MS to observe the formation of the methoxy-substituted product.

  • Work-up: Cool the reaction to room temperature and pour it into water (20 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to isolate the 2-bromo-5-methoxybenzotrifluoride.

Applications in the Synthesis of Marketed Products

The utility of a building block is ultimately demonstrated by its application in the synthesis of valuable commercial products. This compound and its close analogs are key intermediates in the synthesis of important agrochemicals and pharmaceuticals.

Bixafen: A Potent Fungicide

Bixafen is a succinate dehydrogenase inhibitor (SDHI) fungicide developed by Bayer CropScience. A key step in its synthesis involves the coupling of a substituted aniline with a pyrazole carboxylic acid chloride. The aniline precursor can be synthesized from brominated benzotrifluoride derivatives. For instance, a patented synthesis of Bixafen utilizes a Suzuki coupling reaction of a fluoroaniline with a substituted boronic acid.[14] Although not directly using this compound, related structures like 2-bromo-4-fluoronitrobenzene are employed in analogous coupling reactions.[7]

Celecoxib Analogs: Exploring New Anti-Inflammatory Agents

Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain. The synthesis of celecoxib and its analogs often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[15] The trifluoromethyl group is a key pharmacophore in celecoxib. While the original synthesis of celecoxib does not start from this compound, this building block is valuable for the synthesis of novel analogs where the phenyl group is further functionalized.[16][17] For example, the bromine atom can be used as a handle for introducing diverse substituents via cross-coupling reactions to explore structure-activity relationships.

Conclusion and Future Outlook

This compound stands out as a highly versatile and valuable building block for organic synthesis. Its performance in key transformations is summarized below:

  • Suzuki-Miyaura Coupling: Excellent substrate due to the reactive C-Br bond and the activating effect of the electron-withdrawing groups.

  • Buchwald-Hartwig Amination: A reliable substrate, with reactivity similar to other aryl bromides. The choice of ligand is crucial for optimal performance.

  • Nucleophilic Aromatic Substitution: The chlorine atom is activated by the para-trifluoromethyl group, making it a potential site for nucleophilic attack, though generally less reactive than a corresponding fluoro- leaving group.

Comparison with other brominated building blocks:

  • vs. 3-Bromobenzotrifluoride: The additional chloro-substituent in this compound offers an extra point for synthetic modification or can be used to fine-tune the electronic properties of the molecule.

  • vs. 2-Bromo-5-fluorobenzotrifluoride: In cross-coupling reactions, their reactivity is expected to be similar, dictated by the C-Br bond. However, in SₙAr reactions, the C-F bond in 2-bromo-5-fluorobenzotrifluoride would be the more reactive site.

  • vs. Dihaloarenes (e.g., 1-bromo-4-chlorobenzene): The presence of the strongly electron-withdrawing -CF₃ group in this compound generally enhances its reactivity in both cross-coupling and nucleophilic substitution reactions compared to simple dihaloarenes.

References

  • Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane)
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ([Link])
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
  • CN116178264A - A kind of synthetic method of bixafen. ()
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ([Link])
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. ([Link])
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ([Link])
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ([Link])
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Arom
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Concerted Nucleophilic Arom
  • AU2022336652A1 - A process for prepar
  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ([Link])
  • Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflamm
  • Results of the nucleophilic substitution reaction between fluoro-arom
  • CN103333112A - Preparation and application of bixafen type deriv
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Nucleophilic Arom
  • 5-Bromo-2-chloropyrimidine undergoes SMC
  • Suzuki coupling reaction of various aryl halides with arylboronic acids c
  • CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. ()
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. ([Link])
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ([Link])
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. ([Link])
  • Mild Palladium-Catalyzed Cyanation of (Hetero)
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ([Link])
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ([Link])

Sources

The Strategic Utility of 2-Bromo-5-chlorobenzotrifluoride in the Development of Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—are highly sought after to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the array of fluorinated synthons, 2-Bromo-5-chlorobenzotrifluoride has emerged as a particularly versatile and valuable starting material. Its trifluoromethyl group and halogen substituents provide a stable scaffold with reactive handles for constructing complex molecular architectures.[2] This guide provides an in-depth, technical comparison of the efficacy of kinase inhibitors derived from a this compound scaffold, supported by experimental data and detailed protocols.

The this compound Scaffold: A Gateway to Kinase Inhibition

The this compound core offers a unique combination of features for medicinal chemists. The trifluoromethyl group, a well-established bioisostere, can significantly enhance the binding affinity of a ligand to its target protein.[3] The chloro and bromo substituents provide orthogonal synthetic handles for diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are workhorse transformations in modern drug discovery. This allows for the facile introduction of a wide range of substituents to probe the structure-activity relationship (SAR) of a given compound series.

This guide will focus on a series of potent Kinase insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), inhibitors that can be conceptually and practically synthesized from this compound. KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4] Inhibition of KDR is a clinically validated strategy in oncology.

Synthesis of Key Intermediates and Final Compounds

The journey from the starting material, this compound, to a library of potential kinase inhibitors involves a series of well-established synthetic transformations. A crucial step is the introduction of a nitrogen-containing functional group at the position of the bromine atom, which can then be further elaborated.

Diagram of the Synthetic Workflow

Synthetic_Workflow start This compound intermediate 4-Chloro-3-(trifluoromethyl)aniline start->intermediate Buchwald-Hartwig Amination coupling Coupling with 2-amino-3-nitropyridine intermediate->coupling reduction Nitro Group Reduction coupling->reduction urea_formation Urea Formation reduction->urea_formation final_compounds Final Kinase Inhibitors urea_formation->final_compounds KDR_Pathway cluster_membrane Cell Membrane KDR KDR P P KDR->P Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) KDR->Downstream Activates VEGF VEGF VEGF->KDR Binds Inhibitor Derivative of This compound Inhibitor->KDR Blocks ATP Binding ATP ATP ATP->KDR ADP ADP Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-chlorobenzotrifluoride Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-bromo-5-chlorobenzotrifluoride scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The strategic placement of a trifluoromethyl group, a bromine atom, and a chlorine atom on the benzene ring offers a unique combination of electronic and steric properties that can be exploited to achieve high potency and selectivity against various kinase targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this and structurally related scaffolds, supported by experimental data and detailed protocols to inform the rational design of next-generation kinase inhibitors.

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity through various non-covalent interactions.[1][2] Its strong electron-withdrawing nature can significantly influence the acidity of nearby functional groups, which can be crucial for interactions with amino acid residues in the kinase active site. The presence of both bromine and chlorine atoms provides additional vectors for modification and can contribute to binding through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on structurally analogous compounds, particularly those featuring a trifluoromethylphenyl moiety. This guide will synthesize findings from such studies to build a putative SAR for the target scaffold.

Comparative Analysis of Substituent Effects

The biological activity of kinase inhibitors is profoundly influenced by the nature and positioning of various substituents. The following sections summarize the observed structure-activity relationships from related scaffolds, with quantitative data presented to facilitate comparison.

The Critical Role of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can dramatically enhance the biological activity of a molecule. A study on isoxazole-based anticancer agents demonstrated that the addition of a -CF3 group to the isoxazole core of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole resulted in a nearly 8-fold increase in potency against the MCF-7 human breast cancer cell line.[3]

Compound IDStructureModificationTarget Cell LineIC50 (µM)
1 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleNon-trifluoromethylatedMCF-719.72[3]
2 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleTrifluoromethylatedMCF-72.63[3]

This significant increase in activity underscores the importance of the trifluoromethyl group in enhancing the anticancer properties of the scaffold, likely through improved cellular uptake and target engagement.

Impact of Halogen Substituents

Halogen atoms can significantly influence the biological activity of a compound through a combination of steric and electronic effects, including the formation of halogen bonds with the target protein. In a series of thiazolo[4,5-d]pyrimidine derivatives, the presence and nature of halogen substituents on an attached phenyl ring were shown to be critical for anticancer activity.

Compound IDR GroupTarget Cell LineGI50 (µM)
3a 2-fluorophenylNCI-H226>100[4][5]
3b 3-fluorophenylNCI-H2260.89[4][5]
3c 4-fluorophenylNCI-H2260.93[4][5]
3d 4-chlorophenylNCI-H2261.15[4][5]
3e 4-bromophenylNCI-H2261.05[4][5]

Data from NCI-60 Human Tumor Cell Lines Screen for compound 7-Chloro-3-(substituted phenyl)-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione.

These results suggest that the position of the halogen on the phenyl ring is crucial for activity, with the meta and para positions being more favorable than the ortho position. This highlights the directional nature of interactions within the kinase binding pocket.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the synthesis and biological evaluation of trifluoromethyl-containing compounds.

General Synthesis of 4-(Trifluoromethyl)isoxazoles[3]
  • To a solution of the corresponding chalcone (1.0 mmol) in DMSO (3.0 mL), add CF3SO2Na (2.0 mmol) and t-BuONO (2.0 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to afford the desired 4-(trifluoromethyl)isoxazole.

In Vitro Anticancer Activity Assay (MTT Assay)[4][5]
  • Seed human cancer cell lines (e.g., MCF-7, NCI-H226) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values from the dose-response curves.

Visualization of Key Concepts

Hypothetical Kinase Inhibition Pathway

kinase_inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase Kinase Domain Kinase Domain Receptor Tyrosine Kinase->Kinase Domain Activation ATP ATP ATP->Kinase Domain Binds Analog This compound Analog Analog->Kinase Domain Competitive Inhibition Substrate Protein Substrate Protein Kinase Domain->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation\n& Survival

Caption: Competitive inhibition of a receptor tyrosine kinase by a this compound analog, preventing ATP binding and subsequent downstream signaling leading to cell proliferation.

SAR Workflow for Benzotrifluoride Analogs

SAR_workflow Start Initial Hit: 2-Bromo-5-chloro benzotrifluoride Synthesis Synthesize Analogs (Vary R1, R2, R3) Start->Synthesis Screening In Vitro Kinase Assay (Determine IC50) Synthesis->Screening Data_Analysis Analyze SAR Data Screening->Data_Analysis Data_Analysis->Synthesis Iterative Design Potent_Analog Potent Analog (Low nM IC50) Data_Analysis->Potent_Analog Identify Lead Lead_Optimization Optimize ADME Properties Potent_Analog->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Testing Candidate Drug Candidate In_Vivo_Testing->Candidate

Caption: An iterative workflow for the structure-activity relationship (SAR) studies of this compound analogs, from initial hit to drug candidate.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel kinase inhibitors. The strategic incorporation of a trifluoromethyl group is a proven strategy for enhancing biological activity. Further exploration of this scaffold should focus on systematic modifications of the halogen substituents and the introduction of various functionalities at other positions of the benzene ring to probe interactions with different regions of the kinase active site. The insights gleaned from the SAR of related trifluoromethyl-containing heterocycles provide a solid foundation for the rational design of potent and selective inhibitors based on the this compound core. Future studies should aim to generate a comprehensive SAR dataset for this specific scaffold against a panel of relevant kinase targets to fully elucidate its therapeutic potential.

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 2021. URL
  • Drugs with a trifluoromethyl substituent used as anticancer agents.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Some anticancer compounds with pyrazole and trifluoromethylphenyl rings.
  • Synthesis and antimalarial activity of benzotrifluoride derivatives. Journal of Pharmaceutical Sciences, 1973. URL
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors. PubMed, 2006. URL
  • The molecular design of possible kinase inhibitors using the QSAR model...
  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some rel
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 2017. URL
  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed, 2004. URL
  • The Design and Preliminary Structure-Activity Relationship Studies of Benzotriazines as Potent Inhibitors of Abl and Abl-T315I Enzymes. PubMed, 2007. URL
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed, 2020. URL
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3]triazine-based VEGFR-2 kinase inhibitors. PubMed, 2008. URL
  • Synthesis and biological evaluation of 2,5-dihydropyrazol. PubMed, 2000. URL
  • Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-prolifer
  • Synthesis and Biological Evaluation of 2,5-Dihydropyrazolo[4,3-c]quinolin-3-ones. A Novel Series of PDE4 Inhibitors with Low Emetic Potential and Antiasthmatic Properties.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. PubMed, 2024. URL
  • Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). PubMed, 2000. URL
  • Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole deriv
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 2021. URL
  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)...

Sources

A Comparative Guide to the Structural Validation of a Novel Compound Synthesized from 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built.[1][2][3] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of a novel compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating, rigorous approach.

Our case study begins with the versatile building block, 2-Bromo-5-chlorobenzotrifluoride, a compound valued for its potential in creating complex organic molecules for pharmaceuticals and agrochemicals.[4] We will hypothesize a synthetic transformation and then systematically apply a suite of analytical techniques to confirm the structure of the resulting novel compound, comparing the strengths and limitations of each method along the way.

The Synthetic Hypothesis: From Aryl Halide to a Biaryl System

A common and powerful transformation for aryl halides is the Suzuki-Miyaura cross-coupling reaction. For our case study, we hypothesize the reaction of this compound with phenylboronic acid. The expected reaction selectively substitutes the bromine atom, which is generally more reactive in such catalytic cycles than the chlorine atom, to yield a new biaryl system.

Proposed Structure: 4-chloro-2-(trifluoromethyl)-1,1'-biphenyl

Our objective is to prove, unequivocally, that this is the structure of the synthesized product. This requires a multi-pronged analytical strategy where each technique provides a unique and complementary piece of the structural puzzle.

The Validation Workflow: A Multi-Technique Approach

Relying on a single analytical method for structural confirmation is fraught with risk. A robust validation strategy integrates data from multiple, orthogonal techniques. Our workflow is designed to first quickly confirm the molecular mass and key isotopic features, then to meticulously map the atomic connectivity, and finally, to obtain definitive proof of the three-dimensional arrangement of atoms.

G cluster_0 Synthesis & Purification cluster_1 Primary Validation cluster_2 Definitive Confirmation Synthesis Hypothesized Synthesis: This compound + Phenylboronic Acid Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Is the mass correct? Purification->MS Mass & Isotope Check NMR NMR Spectroscopy What is the connectivity? MS->NMR Proceed if Mass Matches XRay Single-Crystal X-Ray What is the 3D structure? NMR->XRay Proceed if Connectivity Matches Final Structure Validated XRay->Final Absolute Proof

Caption: Overall workflow for novel compound structural validation.

Part 1: Mass Spectrometry – The Molecular Weight and Isotopic Fingerprint

Expertise & Causality: Mass spectrometry (MS) is the first logical step post-purification. Its primary role is to confirm the molecular weight of the product. For halogenated compounds, it provides an additional layer of validation through isotopic pattern analysis.[5] The natural abundances of chlorine isotopes (³⁵Cl: ~75%, ³⁷Cl: ~25%) and bromine isotopes (⁷⁹Br: ~50%, ⁸¹Br: ~50%) create distinct patterns in the mass spectrum.[6][7]

Our hypothesis requires two key observations in the mass spectrum of the product:

  • The disappearance of the bromine pattern: The starting material has a characteristic M+ and M+2 peak of nearly equal intensity (~1:1 ratio) due to the single bromine atom.[7] The absence of this pattern in the product is strong evidence that the bromine has been substituted.

  • The persistence of the chlorine pattern: The product should retain the single chlorine atom, resulting in an M+ and M+2 peak with an intensity ratio of approximately 3:1.[6][7]

High-Resolution Mass Spectrometry (HRMS) further elevates trustworthiness by providing an extremely accurate mass measurement, allowing for the determination of the elemental formula.

Comparative Data: MS Analysis
TechniquePrincipleAdvantagesLimitationsApplication in Case Study
GC-MS Separates volatile compounds via gas chromatography before ionization and mass analysis.Excellent for separating reaction byproducts from the main compound.[5]Requires the compound to be thermally stable and volatile.Confirms purity and provides nominal mass of the product.
ESI-HRMS (TOF) Electrospray ionization creates ions from solution, analyzed by a time-of-flight detector.Provides highly accurate mass measurement (sub-ppm error). Confirms elemental formula.Less effective for nonpolar, poorly ionizing compounds.Unambiguously confirms the molecular formula C₁₃H₈ClF₃.
Simulated Experimental Data
ParameterStarting Material (Calculated)Product (Calculated)Product (Found by HRMS)Interpretation
Molecular Formula C₇H₃BrClF₃C₁₃H₈ClF₃C₁₃H₈ClF₃Formula confirmed.
Monoisotopic Mass 257.9059256.0267256.0265Excellent mass accuracy (<2 ppm).
Isotopic Pattern M:M+2 ≈ 1:1 (due to Br)M:M+2 ≈ 3:1 (due to Cl)M:M+2 ≈ 3:1Confirms loss of Br and retention of Cl.
Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ adduct or positive radical ion [M]⁺•.

  • Mass Calibration: Ensure the instrument is calibrated using a known standard (e.g., sodium trifluoroacetate cluster) immediately before the run to guarantee mass accuracy.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Data Analysis: Process the spectrum to determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare the measured isotopic pattern to the theoretical pattern for C₁₃H₈ClF₃.

Part 2: NMR Spectroscopy – Mapping the Molecular Skeleton

Expertise & Causality: While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity of the atoms. It provides information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), making it indispensable for structure determination.[8]

  • ¹H NMR: Reveals the number of different types of protons, their electronic environment, and how they are connected to neighboring protons through spin-spin coupling. For our product, we expect to see distinct signals for the two different aromatic rings.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl), and C-F coupling provides direct evidence of the CF₃ group's location.[9][10]

  • ¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds.[11] The trifluoromethyl (CF₃) group will appear as a single peak, and its chemical shift is highly sensitive to its electronic surroundings on the aromatic ring, providing a powerful diagnostic tool.[12][13]

Simulated Experimental Data (in CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 7.65 - 7.40Multiplet-8H, Aromatic protons
¹³C 142.1Quartet¹JCF ≈ 275 HzCarbon of CF₃ group
135.0 - 125.0Multiplet-12C, Aromatic carbons
¹⁹F -62.5Singlet-3F, -CF₃

Causality: The ¹H NMR shows a complex multiplet for 8 protons, consistent with the seven protons on the two rings plus one from the starting material. The ¹³C NMR spectrum confirms the 13 unique carbons. The key diagnostic signal is the quartet around 142 ppm with a large coupling constant (~275 Hz), which is characteristic of a carbon directly bonded to three fluorine atoms.[10] The ¹⁹F NMR shows a single peak, as expected for a rotating CF₃ group, at a chemical shift typical for an aromatic trifluoromethyl group.[11]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • A longer acquisition time may be needed due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Reference the spectrum using an external standard like CFCl₃ (0.00 ppm).

Part 3: Single-Crystal X-ray Diffraction – The Unambiguous Proof

Expertise & Causality: Single-crystal X-ray diffraction is the gold standard for structural determination.[14][15] It provides a definitive, three-dimensional map of the electron density within a molecule, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[16][17] While MS and NMR provide compelling evidence, X-ray crystallography leaves no room for ambiguity, making it the ultimate arbiter of structure.[2][18] The primary challenge is often technical: growing a single crystal of sufficient quality.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution Dissolve Dissolve compound in suitable solvent Evaporate Slow Evaporation / Vapor Diffusion Dissolve->Evaporate Crystal Obtain Single Crystal Evaporate->Crystal Mount Mount crystal on diffractometer Crystal->Mount XRayBeam Expose to X-ray beam Mount->XRayBeam Diffraction Collect Diffraction Pattern XRayBeam->Diffraction Solve Solve Phase Problem Diffraction->Solve Refine Refine Atomic Positions Solve->Refine Validate Validate Structure (e.g., checkCIF) Refine->Validate Structure 3D Structure Determined Validate->Structure

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Simulated Crystallographic Data
ParameterValueInterpretation
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal.
Final R-factor (R1) < 0.05A low R-factor indicates a good fit between the experimental data and the final structural model.
Bond Lengths/Angles Consistent with known values for C-C, C-Cl, C-F bonds.Confirms the expected molecular geometry.
Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth (Self-Validation): The ability to form a high-quality single crystal is in itself an indication of high sample purity.

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate).

    • Use a slow evaporation or vapor diffusion technique. For the latter, place the solution in a small vial inside a larger jar containing a less-polar "anti-solvent" (e.g., hexane). Allow the anti-solvent vapor to slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystallization.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and improve data quality.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Use specialized software to integrate the diffraction spots and determine the unit cell parameters and space group.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build and refine the atomic model against the experimental data until the R-factor converges at a low value.

    • Validate the final structure using tools like PLATON's checkCIF routine.[2]

Conclusion: A Synthesis of Evidence

The structural validation of a novel compound is not a linear process but a synergistic integration of evidence. Mass spectrometry provides the initial, rapid confirmation of molecular formula and the success of the intended substitution. NMR spectroscopy then builds upon this foundation, meticulously mapping the atomic scaffold and confirming the local chemical environments. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous proof, revealing the precise three-dimensional nature of the molecule.

By employing this comparative, multi-technique workflow, researchers can move forward with the highest degree of confidence in their molecular structure, a critical requirement for publication, patenting, and further development in the fields of medicine and materials science.

References

  • Excillum. (n.d.). Small molecule crystallography.
  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from The University of Queensland website. [Link]
  • Thakuria, R., et al. (2022).
  • Doddrell, D., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Journal of the American Chemical Society. [Link]
  • Wisdomlib. (2024). Chemical structure confirmation: Significance and symbolism.
  • Schoffstall, A. M., & Gaddis, B. A. (2002).
  • Clark, J. (n.d.). MASS SPECTRA - THE M+2 PEAK.
  • Schoffstall, A. M., & Gaddis, B. A. (2002). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.
  • Martini, M. L., & Bédard, S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]
  • Adcock, W., & Abeywickrema, A. N. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry. [Link]
  • LibreTexts Chemistry. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from Chemistry LibreTexts website. [Link]
  • Chemiz. (2024). Mass spectrum of molecules with 1Br and 1Cl. YouTube. [Link]
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. [Link]
  • Sargsyan, G., et al. (2018). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science. [Link]
  • PubChem. (n.d.). This compound.
  • Stenutz. (n.d.). This compound.
  • The Royal Society. (n.d.). Characterising new chemical compounds & measuring results.

Sources

A Comparative Cost Analysis of Synthesis Routes for 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the pharmaceutical and agrochemical industries, 2-Bromo-5-chlorobenzotrifluoride is a pivotal intermediate, valued for its unique combination of a trifluoromethyl group and halogen substituents that offer versatile reactivity for creating complex molecules.[1] The selection of a synthetic route for this compound is a critical decision that directly impacts the economic viability and efficiency of large-scale production. This guide provides an in-depth comparative analysis of the two primary synthesis routes to this compound: a direct, one-step bromination and a multi-step approach culminating in a Sandmeyer reaction.

Route 1: Direct Electrophilic Bromination

This approach involves the direct bromination of 3-chlorobenzotrifluoride. The trifluoromethyl group is a meta-director, and the chlorine atom is an ortho-, para-director. This directing effect guides the incoming bromine to the desired position, ortho to the trifluoromethyl group and meta to the chlorine.

Workflow for Direct Bromination

start Start: 3-Chlorobenzotrifluoride reagents Brominating Agent (e.g., Br2) Catalyst (e.g., FeBr3 or H2SO4) start->reagents Mix reaction Electrophilic Aromatic Substitution reagents->reaction product This compound reaction->product purification Purification (e.g., Distillation) product->purification final_product Final Product purification->final_product

Caption: Workflow for Direct Bromination of 3-Chlorobenzotrifluoride.

Experimental Protocol: Direct Bromination
  • Reaction Setup: To a solution of 3-chlorobenzotrifluoride in a suitable solvent (e.g., a halogenated hydrocarbon), add a Lewis acid catalyst such as iron(III) bromide.

  • Bromination: Slowly add elemental bromine to the reaction mixture at a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Causality Behind Experimental Choices:
  • Catalyst: The Lewis acid catalyst (e.g., FeBr3) polarizes the bromine molecule, making it a more potent electrophile for the substitution reaction on the electron-deficient aromatic ring.

  • Temperature Control: The bromination of aromatic compounds is exothermic. Maintaining a low and controlled temperature is crucial to prevent side reactions and ensure regioselectivity.

Route 2: The Sandmeyer Reaction Pathway

A classic and highly reliable method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction.[2] This multi-step process begins with an aromatic amine, which is converted to a diazonium salt and subsequently displaced by a bromide ion using a copper(I) bromide catalyst. For the synthesis of this compound, the starting material is 2-amino-5-chlorobenzotrifluoride.

Workflow for the Sandmeyer Reaction Route

start Start: 2-Amino-5-chlorobenzotrifluoride diazotization_reagents NaNO2, HBr, 0-5°C start->diazotization_reagents React with diazotization Diazotization diazotization_reagents->diazotization diazonium_salt Aryl Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer_reagents CuBr, HBr diazonium_salt->sandmeyer_reagents React with sandmeyer_reaction Sandmeyer Reaction sandmeyer_reagents->sandmeyer_reaction product This compound sandmeyer_reaction->product purification Purification (e.g., Distillation) product->purification final_product Final Product purification->final_product

Caption: The Sandmeyer Reaction Pathway to this compound.

Experimental Protocol: Sandmeyer Reaction
  • Diazotization:

    • Suspend 2-amino-5-chlorobenzotrifluoride in an aqueous solution of hydrobromic acid.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C to form the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, then dry over an anhydrous salt.

    • Purify the crude product by vacuum distillation.

Causality Behind Experimental Choices:
  • Low Temperature for Diazotization: Aryl diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5°C) is critical for their formation and to prevent premature decomposition.

  • Copper(I) Catalyst: The copper(I) salt is essential for the Sandmeyer reaction, facilitating the single-electron transfer that initiates the radical-nucleophilic aromatic substitution mechanism.[2]

Comparative Cost and Performance Analysis

To provide a practical comparison, we have estimated the material costs for the synthesis of one mole of this compound via each route. The following tables summarize the key performance indicators and estimated costs.

Table 1: Performance Comparison

ParameterDirect BrominationSandmeyer Reaction
Number of Steps 12 (Diazotization & Sandmeyer)
Overall Yield (Estimated) ~85%~75%
Key Reagents 3-Chlorobenzotrifluoride, Bromine, Catalyst2-Amino-5-chlorobenzotrifluoride, NaNO₂, CuBr, HBr
Process Complexity LowModerate
Safety Considerations Handling of elemental bromineHandling of unstable diazonium salts

Table 2: Estimated Reagent Cost Comparison (per mole of product)

ReagentDirect BrominationSandmeyer Reaction
Starting Material 3-Chlorobenzotrifluoride (~$1.55/g)2-Amino-5-chlorobenzotrifluoride (~$0.64/g)
Brominating/Halogenating Agent Bromine (~$0.21/g)Copper(I) Bromide (~$0.30/g)
Other Key Reagents Catalyst (e.g., FeBr₃) - negligible costSodium Nitrite (~$0.19/g), Hydrobromic Acid
Estimated Total Reagent Cost ~$350 - $450 ~$200 - $300

Note: Reagent prices are approximate and can vary based on supplier, purity, and quantity.

Conclusion and Recommendations

The direct bromination route offers the advantage of being a single-step synthesis with a potentially higher yield, which simplifies the overall process. However, the significantly higher cost of the starting material, 3-chlorobenzotrifluoride, makes this route less economically favorable for large-scale production.

The Sandmeyer reaction pathway, while involving more steps and a slightly lower overall yield, utilizes a much more cost-effective starting material in 2-amino-5-chlorobenzotrifluoride. The lower starting material cost translates to a more favorable overall reagent cost, making it the more attractive option for industrial-scale synthesis where cost per kilogram is a critical factor.

For laboratory-scale synthesis where simplicity and potentially higher single-step yield are prioritized, direct bromination may be a viable option. However, for process development and large-scale manufacturing, the economic advantages of the Sandmeyer route are compelling. The handling of diazonium salts requires careful temperature control and adherence to safety protocols, but this is a well-established and scalable industrial process.

References

  • Sandmeyer reaction - Wikipedia.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Sandmeyer Reaction - Organic Chemistry Portal.

Sources

A Researcher's Guide to Catalyst Selection for Chemoselective Cross-Coupling of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic building blocks is a cornerstone of modern synthesis. 2-Bromo-5-chlorobenzotrifluoride stands out as a particularly valuable scaffold, offering two distinct halogen handles for diversification. However, the presence of both bromine and chlorine atoms on the same electron-deficient ring presents a significant challenge: how to achieve selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

This guide provides a comprehensive comparison of catalytic systems for the chemoselective cross-coupling of this compound. While direct, side-by-side benchmarking studies for this specific substrate are not extensively published, this document synthesizes field-proven insights and experimental data from electronically and structurally analogous systems. The aim is to provide a robust framework for rational catalyst selection and to offer validated, high-performance starting points for your experimental work.

The Core Challenge: Chemoselectivity in Dihaloarenes

The ability to selectively functionalize one halide over another in a polyhalogenated aromatic compound is governed by the relative rates of oxidative addition to the palladium(0) or other low-valent metal catalyst. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl.[1][2] This inherent difference in reactivity forms the basis for achieving chemoselectivity. For this compound, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group further influences the electronic properties of the aromatic ring, making it more electron-deficient. This generally accelerates the rate of oxidative addition for both halides.[3] Therefore, while the C-Br bond remains the more reactive site, the choice of catalyst, and particularly the ligand, becomes critical to prevent competitive or subsequent reaction at the C-Cl bond. Careful optimization of reaction conditions, such as temperature and reaction time, is crucial to exploit the kinetic window between the activation of the two different carbon-halogen bonds.[1]

Comparative Performance of Catalytic Systems

The following sections provide a detailed analysis of catalyst systems for the three most common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating biaryl structures. For an electron-deficient substrate like this compound, the key is to select a catalyst system that is active enough to couple the C-Br bond efficiently at temperatures that do not promote C-Cl activation.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Rationale & Key Features
Pd(OAc)₂ (1-2)SPhos or XPhos (2-4)K₃PO₄ or K₂CO₃ (2-3)1,4-Dioxane/H₂O or Toluene/H₂O80-100High Activity & Selectivity: Bulky, electron-rich biarylphosphine ligands like SPhos and XPhos are known to facilitate reductive elimination and are highly effective for coupling aryl chlorides, indicating their high activity.[4] By using them at lower temperatures, high selectivity for the more reactive C-Br bond can be achieved.
Pd(PPh₃)₄ (2-5)PPh₃ (integrated)K₂CO₃ or Na₂CO₃ (2)1,4-Dioxane/H₂O or DMF/H₂O90-110Standard & Accessible: A classic, reliable catalyst. May require slightly higher temperatures, but often provides good selectivity. It's a good first-pass choice for readily available starting materials.[5]
Pd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)K₃PO₄ (2-3)Toluene or 1,4-Dioxane80-100For Steric Hindrance: The bulky and electron-rich tri(tert-butyl)phosphine ligand is excellent for coupling sterically hindered partners and can be effective for electron-deficient systems.
Pd/C (5-10)Ligand-freeK₂CO₃ (2)DMA/H₂O100-120Heterogeneous & Recyclable: A practical option for larger-scale synthesis where catalyst removal by filtration is advantageous. Generally requires higher temperatures, which may compromise selectivity.[6]

Expert Insights on Catalyst Selection for Suzuki-Miyaura Coupling:

The choice of base is critical not only for activating the boronic acid but also for the overall stability of the catalytic system.[7] For electron-deficient systems, a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often sufficient and can help minimize side reactions. The use of aqueous solvent mixtures is common and often beneficial, but for substrates prone to protodeboronation, anhydrous conditions with a base like KF might be considered.[1] Given the electron-deficient nature of the substrate, catalyst systems based on bulky biarylphosphine ligands such as SPhos or XPhos with Pd(OAc)₂ or Pd₂(dba)₃ are highly recommended as a starting point for achieving high yields and excellent chemoselectivity.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The palladium-catalyzed formation of C-N bonds is a cornerstone of medicinal chemistry. The amination of electron-deficient aryl halides can be challenging, often requiring highly active catalysts to overcome the reduced nucleophilicity of the amine coupling partner when paired with an electron-poor arene.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Rationale & Key Features
Pd₂(dba)₃ (1-2)BINAP (2-3)NaOt-Bu (1.4)Toluene or 1,4-Dioxane80-100Broad Applicability: The BINAP ligand is a versatile choice for a wide range of primary and secondary amines. Sodium tert-butoxide is a strong, non-nucleophilic base essential for deprotonating the amine.[8]
Pd(OAc)₂ (1-2)XPhos or RuPhos (2-4)K₃PO₄ or Cs₂CO₃ (1.5-2)t-BuOH or Toluene90-110High Performance for Challenging Substrates: This combination is particularly effective for coupling with less nucleophilic amines or for substrates prone to side reactions. The use of carbonate bases can be milder than alkoxides.[9]
G3-XPhos Precatalyst (1-2)XPhos (integrated)LHMDS or K₃PO₄ (1.5)Toluene or THF80-110Air-Stable & Convenient: Third-generation (G3) precatalysts are air- and moisture-stable, simplifying reaction setup. They are highly active and provide reproducible results.[9]
AlisonPhos/AliPhos Ligands (with Pd₂(dba)₃)(2-4)NaOt-Bu or Cs₂CO₃ (1.5)1,4-Dioxane90-110Specialized for Hindered Systems: These novel biaryl phosphorinane ligands have shown exceptional performance for the coupling of hindered, electron-deficient anilines with bulky aryl halides.[10]

Expert Insights on Catalyst Selection for Buchwald-Hartwig Amination:

The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the ligand and the base.[11] Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required to facilitate the deprotonation of the amine, which is a key step in the catalytic cycle. For sensitive substrates where strong bases may cause decomposition, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially when paired with a highly active ligand like XPhos. The nitrogen atoms in some amine substrates can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich ligands helps to promote the desired reductive elimination step and prevent catalyst deactivation.[4]

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis. The classic protocol involves a palladium catalyst and a copper(I) co-catalyst. However, copper-free conditions have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).

Catalyst SystemBase (equiv.)SolventTemp. (°C)Rationale & Key Features
Copper-Cocatalyzed
PdCl₂(PPh₃)₂ (1-2 mol%) / CuI (2-5 mol%)Et₃N or i-Pr₂NH (2-3)THF or DMF25-60Classic & Efficient: The standard conditions are often very effective and can proceed at mild temperatures, which is ideal for maintaining selectivity for the C-Br bond.[12]
Pd(PPh₃)₄ (2-5 mol%) / CuI (5-10 mol%)Et₃N or Piperidine (2-3)DMF or Toluene40-80Alternative Pd(0) Source: Using a Pd(0) source directly can sometimes be more efficient. The choice of amine base can significantly influence the reaction rate.
Copper-Free
Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)Piperidine or DBU (2)Toluene or Acetonitrile80-100Avoids Homocoupling: Eliminates the risk of alkyne dimerization, which can be a significant issue with terminal alkynes. Often requires higher temperatures.[13]
Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%)Cs₂CO₃ (2)1,4-Dioxane80-100For Hindered Substrates: Bulky phosphine ligands can promote the coupling of sterically demanding alkynes or aryl halides under copper-free conditions.

Expert Insights on Catalyst Selection for Sonogashira Coupling:

The primary consideration for Sonogashira coupling is whether to include a copper co-catalyst. For many standard terminal alkynes, the copper-cocatalyzed reaction is faster and proceeds under milder conditions, which is advantageous for the selective coupling of this compound.[12] However, if homocoupling of the alkyne is a significant problem, switching to a copper-free protocol is recommended. In copper-free systems, a stronger base and often higher temperatures are necessary to facilitate the deprotonation of the alkyne and the subsequent steps of the catalytic cycle.[13] Thoroughly degassing the solvent and maintaining a strict inert atmosphere is critical in all Sonogashira reactions to prevent oxidative homocoupling.[1]

Detailed Experimental Protocols: Validated Starting Points

The following protocols are designed as robust starting points for the selective functionalization of this compound. They are based on high-performing systems for analogous electron-deficient bromo-chloro arenes. Note: These protocols should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol utilizes a high-activity Pd(OAc)₂/SPhos catalyst system, designed for high selectivity and efficiency.

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2-1.5 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (powdered, 2.0 equiv.)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 8-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol employs an air-stable G3-XPhos precatalyst for convenience and reproducibility.

Reagents:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary, 1.2 equiv.)

  • G3-XPhos Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add this compound, G3-XPhos Precatalyst, and NaOt-Bu to a sealable reaction vial equipped with a stir bar.

  • If working outside a glovebox, add the solids to the vial, seal it, and then evacuate and backfill with an inert gas.

  • Add the degassed toluene, followed by the amine coupling partner.

  • Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After cooling to room temperature, carefully unseal the vial and quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Cocatalyzed)

This protocol uses the classic, mild, and highly efficient Pd/Cu cocatalyst system.

Reagents:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.1 equiv.)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv.)

  • THF (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Process: Catalytic Cycles and Workflow

To better understand the underlying mechanisms and the experimental process, the following diagrams illustrate the key catalytic cycles and a generalized laboratory workflow.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Ar-Br Transmetal Transmetalation ArPdBr->Transmetal Ar'-[B(OR)₂(OH)]⁻ ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product (Ar-Ar') ArBr Ar-Br Boronic Ar'-B(OR)₂ Boronic->Transmetal + OH⁻ Base Base Product Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Ar-Br AmineCoord Amine Coordination & Deprotonation ArPdBr->AmineCoord + HNR₂ + Base ArPdAmido Ar-Pd(II)L(NR₂) AmineCoord->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Product (Ar-NR₂) ArBr Ar-Br Amine HNR₂ Base Base Product Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

General_Workflow cluster_workflow General Experimental Workflow prep 1. Preparation (Oven-dried glassware) reagents 2. Add Solids (Substrate, Catalyst, Base) prep->reagents inert 3. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvents 4. Add Degassed Solvents & Liquid Reagents inert->solvents reaction 5. Reaction (Heat & Stir) solvents->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor workup 7. Work-up & Extraction monitor->workup Upon Completion purify 8. Purification (Column Chromatography) workup->purify char 9. Characterization (NMR, MS) purify->char

Caption: A generalized workflow for setting up cross-coupling reactions.

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
  • Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal. [Link]
  • High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. Reaction Chemistry & Engineering. [Link]
  • High-Throughput Screening Techniques in C
  • Practical High-Throughput Experiment
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
  • CATALYTIC APPLICATION TESTING FOR ACCELERATED LEARNING CHEMISTRIES VIA HIGH-THROUGHPUT EXPERIMENTATION AND MODELING EFFICIENTLY. ARPA-E eXCHANGE. [Link]
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
  • Flow chemistry as a tool for high throughput experiment
  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual c
  • Buchwald-Hartwig Amin
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH. [Link]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluorobor
  • Palladium-Catalyzed Cross-Coupling of Stereospecific Potassium Cyclopropyl Trifluoroborates with Aryl Bromides.

Sources

A Comparative Environmental Impact Assessment of 2-Bromo-5-chlorobenzotrifluoride and Its Alternatives in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of novel pharmaceuticals and agrochemicals often relies on versatile building blocks to construct complex molecular architectures. Among these, halogenated aromatic compounds play a crucial role, with 2-Bromo-5-chlorobenzotrifluoride being a prominent example utilized in the development of anti-inflammatory drugs, anti-cancer agents, and specialized agricultural chemicals.[1] However, the increasing scrutiny of the environmental fate of halogenated organic compounds necessitates a thorough evaluation of their ecological impact and a comparative analysis against viable, greener alternatives. This guide provides a comprehensive environmental impact assessment of this compound and its alternatives, offering data-driven insights for informed decision-making in chemical synthesis.

Introduction to this compound: A Versatile but Concerning Building Block

This compound (CAS No. 344-65-0) is a substituted benzotrifluoride derivative valued for its utility in introducing a trifluoromethyl (-CF3) group and halogen atoms into target molecules. The -CF3 group is known to enhance the metabolic stability and bioactivity of drug candidates.[2] Its applications span the synthesis of pharmaceuticals, agrochemicals, and advanced materials where enhanced chemical resistance and thermal stability are desired.[1]

Despite its synthetic utility, the presence of bromine, chlorine, and fluorine atoms on an aromatic ring raises significant environmental concerns. Halogenated organic compounds are often characterized by their persistence in the environment, potential for bioaccumulation, and toxicity to aquatic life.[3] This necessitates a critical examination of the environmental profile of this compound and a comparison with alternative synthetic intermediates.

Comparative Environmental Impact Assessment

This section compares the environmental impact of this compound with two categories of alternatives: other halogenated benzotrifluoride derivatives and emerging non-halogenated, "green" alternatives. The assessment is based on key environmental parameters: biodegradability, ecotoxicity, and bioaccumulation potential.

Halogenated Alternatives

In many synthetic pathways, other halogenated benzotrifluorides can be used as alternatives to this compound, depending on the desired substitution pattern. Two such alternatives are 2-chloro-5-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

  • 2-chloro-5-(trifluoromethyl)aniline (CAS No. 121-50-6): Also known as 3-Amino-4-chlorobenzotrifluoride, this compound is used in the synthesis of various dyes, pesticides, and pharmaceuticals.[4][5][6]

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS No. 327-78-6): This reactive intermediate is used in the production of ureas and urethanes, which are functionalities present in many bioactive molecules.[7][8]

Table 1: Comparative Environmental Hazard Profile of Halogenated Benzotrifluorides

CompoundBiodegradabilityAquatic ToxicityBioaccumulation Potential
This compound Predicted to be persistent and not readily biodegradable.[9]No specific data found, but expected to be toxic to aquatic life based on similar compounds.No specific data found, but the presence of halogens and a high XLogP3 value (3.5) suggests a potential for bioaccumulation.[2]
2-chloro-5-(trifluoromethyl)aniline Persistence is unlikely based on available information, but it is known to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[10]Toxic to aquatic life with long-lasting effects.[10]Bioaccumulation is considered unlikely.[10]
4-chloro-3-(trifluoromethyl)phenyl isocyanate No data available on biodegradability.[11][12]Very toxic to aquatic life with long-lasting effects.No specific data available, but its high XLogP3 value (5.0) suggests a potential for bioaccumulation.[4]

dot graph TD{ subgraph Halogenated Compounds A["this compound"] -- "Alternative" --> B["2-chloro-5-(trifluoromethyl)aniline"]; A -- "Alternative" --> C["4-chloro-3-(trifluoromethyl)phenyl isocyanate"]; end

} Caption: Relationship between this compound and its halogenated alternatives, highlighting their shared environmental concerns.

Non-Halogenated & "Green" Alternatives

The principles of green chemistry encourage the use of less hazardous and more sustainable alternatives in chemical synthesis.[13][14][15] In the context of building blocks for pharmaceuticals and agrochemicals, this often involves moving away from halogenated intermediates.

Biocatalysis: One of the most promising green alternatives is the use of enzymes (biocatalysis) to perform chemical transformations with high specificity and under mild conditions, reducing the need for harsh reagents and halogenated starting materials.[13][14][16][17] For example, in the synthesis of anti-inflammatory drugs like ibuprofen and naproxen, greener synthetic routes have been developed that minimize or eliminate the use of halogenated compounds.[10][15][16]

Non-Halogenated Building Blocks: A growing number of non-halogenated building blocks are becoming commercially available, offering alternative pathways for drug discovery and development.[9][18][19] These compounds often feature functional groups like carboxylic acids, amines, and alcohols that can be used to construct complex molecules without the environmental burden of halogens. While specific non-halogenated replacements for this compound are highly dependent on the target molecule, the general strategy involves designing synthetic routes that utilize more benign reagents from the outset.

dot graph TD { subgraph Synthesis Pathway Comparison direction LR A["Traditional Synthesis"] --> B{"Halogenated Intermediates (e.g., this compound)"} --> C["Target Molecule"]; D["Green Synthesis"] --> E{"Non-Halogenated Alternatives / Biocatalysis"} --> C; end

} Caption: Comparison of traditional synthesis using halogenated intermediates versus greener synthesis pathways.

Experimental Protocols for Environmental Impact Assessment

To ensure consistency and comparability of environmental impact data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Biodegradability Testing

The "ready biodegradability" of a substance is a key indicator of its persistence in the environment. The OECD 301 series of tests are commonly used for this purpose.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

  • Inoculum: Prepare an inoculum of activated sludge from a domestic wastewater treatment plant.

  • Test Vessels: Set up sealed vessels containing a defined mineral medium, the inoculum, and the test substance at a concentration of 100 mg/L.

  • Control Vessels: Prepare blank controls (inoculum and medium only) and reference controls (with a readily biodegradable substance like sodium benzoate).

  • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-24°C) for 28 days.

  • Measurement: Continuously measure the oxygen consumption in each vessel using a respirometer.

  • Calculation: Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Studies on similar compounds suggest that halogenated benzotrifluorides are poorly biodegradable. For instance, a substance tested according to OECD Guideline 301F showed only 3% biodegradation after 28 days.[17]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for the OECD 301F ready biodegradability test.

Ecotoxicity Testing

Aquatic toxicity is a critical endpoint for assessing the environmental risk of a chemical. The acute toxicity to fish is a standard measure.

Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test

  • Test Organism: Select a suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Test Solutions: Prepare a series of test solutions with different concentrations of the test substance in water.

  • Exposure: Expose groups of fish to each test concentration for 96 hours in a controlled environment (temperature, light, oxygen).

  • Observation: Observe the fish for mortality and other signs of toxicity at regular intervals.

  • LC50 Calculation: Determine the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period.

Bioaccumulation Potential

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from water.[20][21]

Experimental Protocol: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure

  • Test Organism: Use a suitable fish species with a low fat content.

  • Exposure Phase: Expose the fish to a constant, low concentration of the test substance in water for a defined period (e.g., 28 days).

  • Depuration Phase: Transfer the fish to clean water and monitor the elimination of the substance from their tissues.

  • Analysis: At regular intervals during both phases, sample fish and analyze the concentration of the test substance in their tissues.

  • BCF Calculation: Calculate the BCF as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. A BCF value greater than 2000 is generally considered indicative of a bioaccumulative substance.[22]

Conclusion and Recommendations

The available data, although limited for this compound itself, strongly suggest that halogenated benzotrifluorides pose a significant environmental risk due to their likely persistence, potential for bioaccumulation, and aquatic toxicity. While halogenated alternatives may offer synthetic advantages, they often share similar environmental concerns.

For researchers, scientists, and drug development professionals committed to sustainable practices, the exploration of non-halogenated alternatives and the adoption of green chemistry principles are paramount. The use of biocatalysis and the design of synthetic routes utilizing non-halogenated building blocks represent promising avenues for reducing the environmental footprint of pharmaceutical and agrochemical production. It is recommended that a thorough environmental impact assessment be integrated early in the drug discovery and development process to guide the selection of more sustainable chemical intermediates.

References

  • Green Chemistry Approaches in The Synthesis of Anti-Inflammatory Drug. (2025). International Journal of Pharmaceutical and Clinical Research. [Link]
  • Green Chemistry Approaches in The Synthesis of Anti-Inflammatory Drug. (2025).
  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. (2021). Pharmaceuticals. [Link]
  • Biodegradation in water: screening tests - Registration Dossier - ECHA. European Chemicals Agency. [Link]
  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. (2023). Green Chemistry. [Link]
  • GREEN SYNTHESIS OF IBUPROFEN.
  • Substance Information - ECHA. European Chemicals Agency. [Link]
  • MSDS of 4-Chloro-3-(trifluoromethyl)
  • PubChemLite - this compound (C7H3BrClF3). PubChem. [Link]
  • MSDS of 4-Chloro-3-(trifluoromethyl)
  • Substance Information - ECHA. European Chemicals Agency. [Link]
  • Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. (1980). U.S. Fish and Wildlife Service. [Link]
  • Advanced Chemical Building Blocks. UORSY. [Link]
  • Brief Profile - ECHA. European Chemicals Agency. [Link]
  • Bioconcentr
  • Substance Information - ECHA. European Chemicals Agency. [Link]
  • ECHA CHEM. European Chemicals Agency. [Link]
  • Overview - ECHA CHEM. European Chemicals Agency. [Link]
  • 2-Chloro-5-(trifluoromethyl)aniline, 97%. Thermo Scientific Chemicals. [Link]
  • Candidate List - ECHA CHEM. European Chemicals Agency. [Link]
  • A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organism. Simon Fraser University. [Link]
  • Biodegradation of US premanufacture notice chemicals in OECD tests.
  • Biodegradability of Chlorinated Anilines in Waters. Biomedical and Environmental Sciences. [Link]
  • 2-Chloro-5-(trifluoromethylsulfinyl)aniline. PubChem. [Link]
  • 2-CHLORO-5-(TRIFLUOROMETHYL)ANILINE.
  • Perspective on halogenated organic compounds. (2023). Advances in Neurotoxicology. [Link]
  • Plot of the ratio of BCF values for low: high concentrations for each...
  • Overview - ECHA CHEM. European Chemicals Agency. [Link]
  • Benzene, 5-bromo-1,3-difluoro-2-(trifluoromethoxy) - ECHA CHEM. European Chemicals Agency. [Link]
  • table 5 environmental toxicity data for chemicals listed under epcra section 313. United States Environmental Protection Agency. [Link]
  • Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR). (2006).
  • 4-(trifluoromethoxy)aniline - Registration Dossier - ECHA. European Chemicals Agency. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-5-chlorobenzotrifluoride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise structural characterization of molecular intermediates is not merely a procedural step but a cornerstone of innovation and safety. Halogenated benzotrifluorides are pivotal building blocks, prized for the unique physicochemical properties conferred by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability and lipophilicity. However, the synthesis of a target molecule like 2-Bromo-5-chlorobenzotrifluoride can often yield a mixture of positional isomers. Distinguishing these closely related structures is a critical analytical challenge where spectroscopic techniques provide the ultimate solution.

This guide offers an in-depth comparison of the spectroscopic signatures of this compound and its key positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This document is designed for researchers and drug development professionals, providing not just data, but the strategic rationale behind spectroscopic analysis.

The Isomers in Focus

The benzotrifluoride core, when substituted with one bromine and one chlorine atom, can result in several positional isomers. This guide will focus on the analytical distinctions between the primary target, This compound (CAS: 344-65-0) [1][2], and its common isomeric impurities, including:

  • 3-Bromo-4-chlorobenzotrifluoride (CAS: 454-78-4) [3]

  • 4-Bromo-3-chlorobenzotrifluoride (CAS: 402-04-0) [4]

  • 2-Bromo-4-chlorobenzotrifluoride (CAS: 1099597-32-6) [5]

  • 5-Bromo-2-chlorobenzotrifluoride (CAS: 445-01-2) [6]

Each isomer possesses the same molecular formula (C₇H₃BrClF₃) and molecular weight (259.45 g/mol ), making their differentiation reliant on techniques that probe their distinct electronic and atomic arrangements.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. For these structures, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary piece of the structural puzzle.

¹⁹F NMR Spectroscopy: A Direct Probe of the CF₃ Environment

The ¹⁹F nucleus is an ideal probe for these molecules, boasting 100% natural abundance and a wide chemical shift range that minimizes signal overlap.[7] The chemical shift of the CF₃ group is exquisitely sensitive to the electronic effects of the substituents on the aromatic ring. A key principle for benzotrifluorides is that electron-withdrawing groups (like Br and Cl) cause an upfield shift (lower ppm), while electron-donating groups induce a downfield shift.[8][9]

¹H NMR Spectroscopy: Mapping the Aromatic Protons

With a trisubstituted benzene ring, each isomer will exhibit three signals in the aromatic region of the ¹H NMR spectrum. The key to differentiation lies in the chemical shifts and, more importantly, the spin-spin coupling (splitting patterns) of these protons.[10][11]

  • Chemical Shift : The proximity of protons to the electronegative halogens and the electron-withdrawing CF₃ group will deshield them, shifting their signals downfield.

  • Coupling Constants (J) : The magnitude of the J-coupling constant between two protons depends on the number of bonds separating them.

    • Ortho-coupling (³JHH, adjacent protons): ~7-9 Hz

    • Meta-coupling (⁴JHH, separated by one carbon): ~2-3 Hz

    • Para-coupling (⁵JHH, opposite protons): ~0-1 Hz

By analyzing the splitting pattern of each of the three aromatic signals, the precise substitution pattern can be deduced. For example, a proton with two ortho neighbors will appear as a triplet (or more accurately, a doublet of doublets if the neighbors are inequivalent), while a proton with one ortho and one meta neighbor will be a doublet of doublets.

Table 1: Predicted ¹H NMR Aromatic Signal Patterns for Benzotrifluoride Isomers

IsomerAromatic Proton Environments & Predicted Splitting Patterns
This compound H3: Doublet (d, Jortho) H4: Doublet of doublets (dd, Jortho, Jmeta) H6: Doublet (d, Jmeta)
3-Bromo-4-chlorobenzotrifluoride H2: Doublet (d, Jmeta) H5: Doublet of doublets (dd, Jortho, Jmeta) H6: Doublet (d, Jortho)
4-Bromo-3-chlorobenzotrifluoride H2: Doublet (d, Jmeta) H5: Doublet of doublets (dd, Jortho, Jmeta) H6: Doublet (d, Jortho)
2-Bromo-4-chlorobenzotrifluoride H3: Doublet (d, Jortho) H5: Doublet (d, Jmeta) H6: Doublet (d, Jortho)
5-Bromo-2-chlorobenzotrifluoride H3: Doublet (d, Jmeta) H4: Doublet of doublets (dd, Jortho, Jmeta) H6: Doublet (d, Jortho)

Note: The exact chemical shifts and coupling constants require experimental measurement, but the multiplicity is highly predictive.[3][12]

¹³C NMR Spectroscopy: Counting the Carbons

¹³C NMR provides information on the number of unique carbon environments in the molecule. For the isomers , the aromatic region will show distinct signals for each of the six ring carbons, plus a characteristic quartet for the CF₃ carbon due to coupling with the three fluorine atoms (¹JCF).

Due to the varying symmetry and substituent effects, each isomer will produce a unique set of six signals in the aromatic region (~120-140 ppm). The carbons directly attached to the halogens (C-Br and C-Cl) and the trifluoromethyl group (C-CF₃) will have characteristic chemical shifts that aid in assignment.[13]

Mass Spectrometry (MS): Confirming Elemental Composition

While MS cannot typically distinguish between positional isomers on its own, it is indispensable for confirming the elemental formula through the analysis of the molecular ion peak (M⁺). The presence of both bromine and chlorine provides a highly characteristic isotopic pattern.[14]

  • Chlorine Isotopes : ³⁵Cl and ³⁷Cl exist in an approximate 3:1 natural abundance.

  • Bromine Isotopes : ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance.

A molecule containing one chlorine and one bromine atom will exhibit a distinctive cluster of peaks for the molecular ion:

  • M⁺ peak : Contains ³⁵Cl and ⁷⁹Br

  • M+2 peak : Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be the most intense in the cluster.

  • M+4 peak : Contains ³⁷Cl and ⁸¹Br

The relative intensities of these peaks (approximately 3:4:1) provide a high-confidence signature for the presence of one Cl and one Br atom in the molecule, confirming the identity of the compound class.[14]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable, albeit often less definitive, information for isomer differentiation. The most diagnostic region for these compounds is the C-H out-of-plane bending region (900–680 cm⁻¹). The pattern of absorption bands in this "fingerprint" region is characteristic of the substitution pattern on the aromatic ring, as it depends on the number of adjacent hydrogen atoms.[15]

  • 1,2,4-Trisubstituted Ring (e.g., 2-Bromo-5-chloro, 3-Bromo-4-chloro): Typically shows a strong band in the 885-870 cm⁻¹ range and another in the 825-805 cm⁻¹ range.

  • 1,2,3-Trisubstituted Ring (e.g., 2-Bromo-6-chloro): Will show different characteristic absorptions.

Additionally, strong absorption bands corresponding to C-F stretching (from the CF₃ group) will be prominent in the 1350-1100 cm⁻¹ region, and C-Cl and C-Br stretches will appear at lower wavenumbers (<800 cm⁻¹).[16]

Experimental Protocols

To ensure trustworthy and reproducible data, the following standardized protocols should be employed.

General Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr NMR Sample: ~10 mg in 0.6 mL deuterated solvent (e.g., CDCl3) acq_nmr Acquire ¹H, ¹³C, ¹⁹F Spectra (≥400 MHz Spectrometer) prep_nmr->acq_nmr prep_ms MS Sample: Dilute to ~1 µg/mL in suitable solvent (e.g., MeOH/ACN) acq_ms Acquire Mass Spectrum (EI or ESI mode) prep_ms->acq_ms prep_ir IR Sample: Neat liquid film between KBr/NaCl plates acq_ir Acquire IR Spectrum (FTIR, 4000-400 cm⁻¹) prep_ir->acq_ir analysis_nmr Analyze chemical shifts, coupling constants (J), and integration acq_nmr->analysis_nmr analysis_ms Analyze molecular ion (M⁺) isotopic cluster (M, M+2, M+4) acq_ms->analysis_ms analysis_ir Analyze fingerprint region (900-680 cm⁻¹) and functional group bands acq_ir->analysis_ir characterization Structural Characterization & Isomer Identification analysis_nmr->characterization analysis_ms->characterization analysis_ir->characterization

Caption: General experimental workflow for spectroscopic analysis.

Step-by-Step NMR Sample Preparation and Analysis
  • Dissolution : Accurately weigh 5-10 mg of the purified benzotrifluoride isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a clean, dry NMR tube.

  • Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (400 MHz or higher is recommended for better resolution). Use standard acquisition parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

  • Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the spectra (e.g., to residual solvent peak for ¹H and ¹³C, or an external/internal standard for ¹⁹F).

  • Analysis : Integrate the ¹H signals and analyze the chemical shifts and spin-spin splitting patterns for all spectra to elucidate the isomeric structure.

Visualizing Isomeric Differences

The connectivity of the substituents directly influences the resulting spectra.

Sources

A Senior Application Scientist's Guide to Regioselective Reactions of 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and process development scientists. 2-Bromo-5-chlorobenzotrifluoride is a pivotal intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility stems from the differential reactivity of its two halogen substituents, governed by the powerful electronic influence of the trifluoromethyl (-CF3) group. Understanding and controlling the regioselectivity of its reactions is paramount for efficient and predictable synthetic strategies.

This guide moves beyond simple protocols to explain the fundamental principles dictating reaction outcomes. We will objectively compare the performance of different reaction classes, supported by established chemical principles and providing actionable experimental frameworks.

The Foundation of Regioselectivity: Electronic and Bonding Principles

The reactivity of this compound is a nuanced interplay between the properties of its three key substituents.

  • Trifluoromethyl Group (-CF3): This group is a potent electron-withdrawer due to the high electronegativity of fluorine. It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). For electrophilic reactions, it is a meta-director.[2][3]

  • Halogens (-Br and -Cl): Both bromine and chlorine are deactivating towards electrophilic substitution due to their inductive electron withdrawal. However, they are ortho-, para-directors because their lone pairs can donate electron density to the ring through resonance.[3]

  • Carbon-Halogen Bond Strength: The cornerstone of regioselectivity in many reaction classes is the difference in bond dissociation energy (BDE) between the C-Br and C-Cl bonds. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage.[4][5] This translates to a general reactivity order in many transformations: C-I > C-Br > C-Cl > C-F.[4][6][7][8]

This fundamental difference in bond strength is the primary lever we can pull to achieve selective functionalization.

Comparative Analysis of Key Reaction Classes

We will now explore the regiochemical outcomes in three major classes of synthetic transformations.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are foundational for C-C and C-N bond formation. Their selectivity with di-halogenated substrates is exceptionally high and predictable.

Causality of Regioselectivity: The catalytic cycle of these reactions typically begins with the oxidative addition of the aryl halide to a low-valent metal catalyst (e.g., Pd(0)). This step is often rate-determining and is highly sensitive to the C-X bond strength.[6] The weaker C-Br bond undergoes oxidative addition at a much faster rate than the stronger C-Cl bond, allowing for precise, selective coupling at the C2 position.[8]

Data Summary: Catalyst Selection for Selective C-Br Coupling

Reaction TypeTypical CatalystTypical LigandTypical BaseSolventExpected Outcome
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF/H₂OSelective coupling at C-Br
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, DIPEATHF, DMFSelective coupling at C-Br
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BINAP, XantphosNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, DioxaneSelective amination at C-Br

This table is based on established principles for aryl halides; specific optimization for this compound may be required.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective formation of a biaryl compound.

  • Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the degassed solvent (e.g., Toluene/H₂O 4:1).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

// Invisible node for C-Cl path X [label="Oxidative Addition\nat C-Cl Bond", style=dashed, fontcolor="#EA4335"]; A -> X [style=dashed, color="#EA4335", label="Much Slower / Does not occur"]; }

Caption: Lithium-halogen exchange offers a highly selective route to functionalize the C2 position.

Conclusion and Strategic Recommendations

The regioselectivity of reactions involving this compound is dictated by the reaction mechanism.

Reaction ClassPrimary Reactive SiteSelectivityUnderlying Principle
Cross-Coupling C-Br (Position 2)High / ExcellentWeaker C-Br bond strength leads to faster oxidative addition.
Metallation C-Br (Position 2)High / ExcellentFaster kinetics of lithium-halogen exchange at the C-Br bond.
SNAr C-Br or C-ClVariableCompeting factors: Meisenheimer complex stabilization and leaving group ability.

Strategic Insight: For synthetic planning, this compound should be viewed as a scaffold allowing for reliable, sequential functionalization.

  • First Functionalization: Employ cross-coupling or metallation/trapping to selectively modify the C2 position.

  • Second Functionalization: The remaining C-Cl bond can then be targeted under more forcing cross-coupling conditions (using specialized catalysts/ligands for C-Cl activation) or via SNAr, providing a powerful strategy for building molecular complexity.

By understanding the causality behind these experimental choices, researchers can leverage this compound to its full potential, enabling the efficient and predictable synthesis of novel compounds.

References

  • Chem-Impex. (n.d.). This compound.
  • Reddit. (2019). Why are chlorides less reactive in cross coupling reactions?. r/chemistry. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 5-Bromo-2-chlorobenzotrifluoride in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
  • R. A. van der Vlag et al. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. [Link]
  • Chemistry LibreTexts. (2022). 16.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • TMP Chem. (2019).
  • Professor Dave Explains. (2019).
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-5-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and specialty chemical synthesis, the purity and precise quantification of intermediates are non-negotiable. 2-Bromo-5-chlorobenzotrifluoride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, is no exception.[1] The choice of analytical methodology for quality control and release testing has profound implications for process optimization, regulatory compliance, and the safety and efficacy of the final product.

This guide provides an in-depth, objective comparison of two predominant analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As specific, peer-reviewed methods for this exact analyte are not widely published, this document leverages established analytical principles for halogenated and benzotrifluoride compounds, alongside the rigorous validation framework established by the International Council for Harmonisation (ICH).[2][3]

The narrative that follows is grounded in the practical experience of a Senior Application Scientist. It moves beyond a mere listing of protocols to explain the causality behind experimental choices, ensuring that each described method is a self-validating system.

The Imperative of Method Selection and Cross-Validation

The selection between a gas-phase and a liquid-phase separation technique is dictated by the physicochemical properties of the analyte. This compound is a semi-volatile, thermally stable, and moderately polar compound, making it a suitable candidate for both GC and HPLC analysis.

  • Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. Its high resolution and the coupling with Mass Spectrometry (MS) provide unparalleled specificity for identification.[4]

  • High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Coupled with a Diode Array Detector (DAD) or UV-Vis detector, it offers robust and precise quantification.[1][4]

Cross-validation of these methods is crucial. It demonstrates that either method can produce reliable, consistent, and accurate data, providing flexibility in a quality control environment and ensuring analytical redundancy. The objective is to prove that both methods are "fit for purpose," as defined by regulatory bodies like the FDA and EMA.[3][5]

Logical Workflow for Method Validation

A systematic workflow is the bedrock of any successful method validation. This process ensures that all performance characteristics of the method are thoroughly evaluated against predefined acceptance criteria, in line with ICH Q2(R1)/Q2(R2) guidelines.[2][3]

Method_Validation_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting Planning Define Analytical Target Profile (ATP) Select Validation Parameters (ICH Q2) Set Acceptance Criteria Execution Prepare Validation Protocols Execute Experiments (Accuracy, Precision, etc.) Collect & Process Data Planning->Execution Protocol Approval Evaluation Analyze Results vs. Acceptance Criteria Assess Method Robustness Generate Final Validation Report Execution->Evaluation Data Review Cross_Validation_Logic GCMS GC-MS Method (High Specificity) Impurity_ID Impurity Identification & Structure Elucidation GCMS->Impurity_ID Validation Cross-Validation (ICH Q2) GCMS->Validation HPLC RP-HPLC Method (High Precision & Robustness) Release_Testing Routine QC Release Testing (Assay & Purity) HPLC->Release_Testing HPLC->Validation Stability_Studies Stability Indicating Method (Degradant Monitoring) Validation->Stability_Studies

Sources

The Benzotrifluoride Moiety: A Cornerstone in Modern Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Applications of Substituted Benzotrifluorides for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern chemical synthesis, the strategic incorporation of specific functional groups can dramatically alter the properties of a molecule, unlocking new applications and enhancing performance. Among these, the substituted benzotrifluoride moiety has emerged as a particularly powerful tool in the arsenal of chemists and materials scientists. Its unique electronic and steric properties have made it a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth, comparative analysis of the applications of substituted benzotrifluorides, supported by experimental data and detailed protocols, to empower researchers in their pursuit of innovation.

The Physicochemical Impact of the Trifluoromethyl Group: A Game-Changer in Molecular Design

The trifluoromethyl (-CF₃) group, the defining feature of benzotrifluorides, imparts a unique combination of properties that are highly desirable in various applications.[1][2] Its strong electron-withdrawing nature and the exceptional stability of the carbon-fluorine bond are central to its utility.[3]

Key Physicochemical Properties:
  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes the -CF₃ group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This "metabolic shield" can significantly increase the in vivo half-life of a drug molecule.[1][4]

  • Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, a critical factor for drug absorption and distribution.[3][5]

  • Modulation of pKa: The strong electron-withdrawing inductive effect of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups, influencing drug-receptor interactions and solubility.

  • Enhanced Binding Affinity: The unique electronic and steric properties of the -CF₃ group can lead to stronger and more specific interactions with biological targets.[3]

To illustrate these effects, a comparison of the physicochemical properties of toluene and its trifluoromethylated counterpart, benzotrifluoride, is presented below.

PropertyTolueneBenzotrifluorideRationale for Change
LogP 2.733.01Increased lipophilicity due to the fluorine atoms.
pKa ~42~38The electron-withdrawing -CF₃ group stabilizes the conjugate base.

Applications in Pharmaceuticals: Designing More Effective and Stable Drugs

The benzotrifluoride moiety is a common feature in numerous FDA-approved drugs, where its presence is critical to their therapeutic efficacy and pharmacokinetic profiles.[3][6]

Case Study 1: Celecoxib (Celebrex®) - A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group in Celecoxib is crucial for its selective binding to the COX-2 enzyme and contributes to its overall efficacy.

The synthesis of Celecoxib typically involves a Claisen condensation followed by a cyclization reaction.[1][2]

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Materials: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide, Diethyl ether.

  • Procedure:

    • To a stirred solution of 4'-methylacetophenone and ethyl trifluoroacetate in diethyl ether, slowly add sodium methoxide at a controlled temperature.

    • Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction with an acidic solution and extract the product with an organic solvent.

    • Purify the resulting β-diketone intermediate.

Step 2: Cyclocondensation to Synthesize Celecoxib

  • Materials: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride, Ethanol.

  • Procedure:

    • Reflux a mixture of the β-diketone and 4-sulfamoylphenylhydrazine hydrochloride in ethanol.[7]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to induce crystallization of Celecoxib.

    • Filter and purify the product by recrystallization.[8]

Celecoxib_Synthesis 4'-Methylacetophenone 4'-Methylacetophenone Intermediate 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione 4'-Methylacetophenone->Intermediate Claisen Condensation Ethyl_trifluoroacetate Ethyl_trifluoroacetate Ethyl_trifluoroacetate->Intermediate Celecoxib Celecoxib Intermediate->Celecoxib Cyclization Reagent 4-Sulfamoylphenylhydrazine hydrochloride Reagent->Celecoxib

Synthetic workflow for Celecoxib.
Case Study 2: Fluoxetine (Prozac®) - A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine is a widely prescribed antidepressant. The benzotrifluoride group in fluoxetine enhances its lipophilicity, facilitating its passage across the blood-brain barrier, and contributes to its long half-life.[9]

A common synthetic route to fluoxetine involves the nucleophilic aromatic substitution of 4-chlorobenzotrifluoride.[10][11]

  • Materials: 3-Chloro-1-phenylpropan-1-one, Methylamine, 4-Chlorobenzotrifluoride, Sodium hydride, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Mannich Reaction: React 3-chloro-1-phenylpropan-1-one with methylamine to form the Mannich base, 3-(methylamino)-1-phenylpropan-1-one.

    • Reduction: Reduce the ketone group of the Mannich base to a hydroxyl group using a suitable reducing agent (e.g., sodium borohydride) to yield N-methyl-3-phenyl-3-hydroxypropylamine.

    • Williamson Ether Synthesis: Deprotonate the hydroxyl group of N-methyl-3-phenyl-3-hydroxypropylamine with a strong base like sodium hydride in an anhydrous solvent such as DMSO.[12]

    • Add 4-chlorobenzotrifluoride to the resulting alkoxide and heat the mixture to effect the nucleophilic aromatic substitution, yielding fluoxetine.[10]

    • Isolate and purify the fluoxetine base, which can then be converted to its hydrochloride salt for pharmaceutical use.

Fluoxetine_Synthesis Start 3-Chloro-1-phenylpropan-1-one Mannich_Base 3-(Methylamino)-1-phenylpropan-1-one Start->Mannich_Base Mannich Reaction Amino_Alcohol N-methyl-3-phenyl-3-hydroxypropylamine Mannich_Base->Amino_Alcohol Reduction Fluoxetine Fluoxetine Amino_Alcohol->Fluoxetine Williamson Ether Synthesis Reagent 4-Chlorobenzotrifluoride Reagent->Fluoxetine

Synthetic workflow for Fluoxetine.

Applications in Agrochemicals: Enhancing Potency and Persistence

The benzotrifluoride moiety is also a key structural feature in many modern agrochemicals, contributing to their efficacy and environmental persistence.

Case Study: Trifluralin - A Dinitroaniline Herbicide

Trifluralin is a selective, pre-emergence herbicide used to control various annual grasses and broadleaf weeds. Its synthesis relies on a substituted benzotrifluoride intermediate.[13][14]

The commercial synthesis of trifluralin starts with 4-chlorobenzotrifluoride.[14][15]

  • Materials: 4-Chlorobenzotrifluoride, Nitric acid, Sulfuric acid, Di-n-propylamine, Sodium hydroxide.

  • Procedure:

    • Nitration: React 4-chlorobenzotrifluoride with a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic ring, forming 4-chloro-3,5-dinitrobenzotrifluoride.[13]

    • Amination: React the dinitro intermediate with di-n-propylamine in the presence of a base (e.g., sodium hydroxide) to displace the chlorine atom and yield trifluralin.[4]

    • Isolate and purify the final product.

Applications in Materials Science: Building Blocks for High-Performance Materials

The unique properties of the benzotrifluoride unit are also being harnessed in the development of advanced materials, such as fluoropolymers and organic electronics.

Benzotrifluoride-Containing Polymers

The incorporation of trifluoromethyl groups into polymer backbones can significantly enhance their thermal stability, chemical resistance, and solubility in organic solvents.[16] Researchers are exploring the use of substituted benzotrifluorides as monomers for the synthesis of high-performance polymers for applications in aerospace and electronics.[16]

Benzotrifluoride Derivatives in Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, benzotrifluoride derivatives are being investigated as components of organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic properties of organic semiconductors, leading to improved device performance. While benzotriazole-based polymers are more commonly reported, the principles of using electron-withdrawing groups apply to benzotrifluoride derivatives as well.[7][17]

OLED_Structure Cathode Cathode ETL Electron Transport Layer Cathode->ETL Electron Injection EML Emissive Layer (potentially containing benzotrifluoride derivatives) ETL->EML HTL Hole Transport Layer EML->HTL Anode Anode HTL->Anode Hole Injection

Generic structure of an OLED device.

Conclusion: A Versatile Moiety with a Bright Future

The substituted benzotrifluoride moiety has proven to be an exceptionally versatile and valuable building block across a spectrum of scientific disciplines. Its ability to confer enhanced metabolic stability, lipophilicity, and binding affinity has made it a cornerstone of modern drug discovery and agrochemical development. Furthermore, its unique electronic and physical properties are paving the way for the creation of novel high-performance materials. As our understanding of structure-property relationships continues to deepen, the strategic application of substituted benzotrifluorides is poised to drive further innovation and address key challenges in medicine, agriculture, and materials science.

References

  • Unlocking Metabolic Stability: A Comparative Guide to Trifluoromethoxylated Compounds. Benchchem. Accessed January 10, 2026.
  • A Comparative Guide to the Metabolic Stability of Trifluoromethylpyridine-Containing Compounds. Benchchem. Accessed January 10, 2026.
  • New monomers for high performance polymers. NASA Technical Reports Server (NTRS). Published December 1, 1993.
  • Synthesis method of trifluralin.
  • Application Notes and Protocols for the Synthesis of Fluoxetine from 3-(Methylamino)-1-phenylpropan-1-ol. Benchchem. Accessed January 10, 2026.
  • Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applic
  • A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. SciELO. Accessed January 10, 2026.
  • Synthesis of Prozac (Fluoxetine). Chemistry Steps. Accessed January 10, 2026.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem. Accessed January 10, 2026.
  • Process for the preparation of fluoxetine hydrochloride.
  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.
  • A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. ScienceDirect. Accessed January 10, 2026.
  • Molecular engineering of benzotriazole-based polymer donors for high performance all-polymer solar cells. Chemical Communications (RSC Publishing). Accessed January 10, 2026.
  • Trifluralin Manufacture and Properties. Scribd. Accessed January 10, 2026.
  • Commercial synthesis of trifluralin.
  • Following are the final steps in the synthesis of trifluralin B, a preemergent herbicide. Homework.Study.com. Accessed January 10, 2026.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Accessed January 10, 2026.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Accessed January 10, 2026.
  • Novel host materials for blue phosphorescent OLEDs. SPIE. Accessed January 10, 2026.
  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC - NIH. Published October 31, 2022.

Sources

A Comparative Guide to the Synthesis of a 2-Bromo-5-chlorobenzotrifluoride Derivative: A Classic vs. Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds

In the landscape of modern drug discovery and agrochemical development, fluorinated organic molecules hold a place of prominence. The unique physicochemical properties imparted by fluorine atoms—such as increased metabolic stability, enhanced membrane permeability, and altered acidity of neighboring functional groups—make them invaluable components of bioactive compounds. 2-Bromo-5-chlorobenzotrifluoride is a key building block, offering a trifluoromethyl group for metabolic blocking and two distinct halogen handles (bromine and chlorine) for sequential, regioselective functionalization.[1] This guide provides a comparative assessment of two distinct synthetic pathways to a representative derivative, (4-chloro-2-(trifluoromethyl)phenyl)boronic acid, highlighting the evolution of synthetic strategy from classical, multi-step procedures to modern, streamlined cross-coupling methodologies.

Part 1: The Established Route - A Multi-Step Diazotization and Borylation Sequence

A traditional and reliable method to introduce a boronic acid group onto an aromatic ring often involves a Grignard or organolithium intermediate. This route begins with the formation of an organometallic reagent from this compound, followed by quenching with a trialkyl borate ester and subsequent hydrolysis. This pathway is well-understood and has been a workhorse in organic synthesis for decades.

Reaction Pathway & Mechanism

The core of this route is the formation of a highly reactive organometallic intermediate. The bromine atom, being more reactive than the chlorine atom in this context, is selectively targeted for metal-halogen exchange or Grignard formation.

  • Organolithium Formation : The process begins with a metal-halogen exchange reaction. An organolithium reagent, typically n-butyllithium, abstracts the bromine atom from the aromatic ring at low temperatures (-78 °C) to prevent side reactions. This forms a highly nucleophilic aryllithium species.

  • Borylation : The aryllithium intermediate is then treated with a borate ester, such as trimethyl borate. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom, displacing one of the methoxy groups.

  • Hydrolysis : The resulting boronate ester is not isolated but is directly subjected to acidic aqueous workup. This hydrolysis step cleaves the remaining B-O bonds, yielding the final boronic acid product.

The causality behind these steps is clear: create a powerful carbon nucleophile (the aryllithium) and then quench it with a boron electrophile (the borate ester) to form the desired C-B bond.

Workflow Diagram: Established Synthetic Route

cluster_start Starting Material cluster_end Final Product A This compound B n-Butyllithium, THF -78 °C C Aryllithium Intermediate B->C Metal-Halogen Exchange D Trimethyl Borate (B(OMe)3) E Boronate Ester Intermediate D->E Borylation F Acidic Workup (HCl) G (4-chloro-2-(trifluoromethyl)phenyl)boronic acid F->G Hydrolysis

Caption: Established route via organolithium intermediate.

Experimental Protocol: Established Route

Materials: this compound, anhydrous tetrahydrofuran (THF), n-butyllithium (2.5 M in hexanes), trimethyl borate, hydrochloric acid (2 M), diethyl ether, brine, anhydrous magnesium sulfate.

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with this compound (1.0 eq).

  • Anhydrous THF is added, and the solution is cooled to -78 °C using an acetone/dry ice bath.

  • n-Butyllithium (1.1 eq) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Trimethyl borate (1.2 eq) is added dropwise, maintaining the temperature at -78 °C. The reaction is allowed to stir for an additional 2 hours while slowly warming to room temperature overnight.

  • The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour.

  • The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization from a hexane/ethyl acetate mixture.

Part 2: A Novel Approach - Palladium-Catalyzed Miyaura Borylation

The field of organic synthesis has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions.[2][3][4] These methods offer milder reaction conditions, superior functional group tolerance, and often higher yields compared to traditional organometallic routes.[3] Here, we propose a novel synthetic route using a palladium-catalyzed Miyaura borylation reaction to directly convert this compound into the target boronic acid derivative.

Reaction Pathway & Mechanism

This modern approach leverages a palladium catalyst to directly couple the aryl bromide with a boron-containing reagent, bis(pinacolato)diboron (B₂pin₂). The reaction proceeds through a well-established catalytic cycle.[5][6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material. This is the rate-determining step and forms a Pd(II) intermediate. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, ensuring high selectivity.

  • Transmetalation : A base (e.g., potassium acetate) activates the diboron reagent, which then transfers a boryl group to the palladium center, displacing the bromide.

  • Reductive Elimination : The aryl and boryl groups on the palladium center couple and are eliminated from the metal, forming the desired pinacol boronate ester product and regenerating the active Pd(0) catalyst to continue the cycle.

  • Hydrolysis : The resulting stable pinacol ester can be easily hydrolyzed to the final boronic acid using an acid or base, or often used directly in subsequent reactions like Suzuki couplings.

This catalytic approach avoids the use of pyrophoric and highly reactive organolithium reagents, enhancing the safety and operational simplicity of the procedure.

Workflow Diagram: Novel Synthetic Route

cluster_start Starting Materials cluster_end Final Product A This compound + Bis(pinacolato)diboron (B₂pin₂) B Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane), 80-100 °C C Pinacol Boronate Ester B->C Miyaura Borylation (Cross-Coupling) D Hydrolysis (e.g., NaIO₄, NH₄OAc) E (4-chloro-2-(trifluoromethyl)phenyl)boronic acid D->E Deprotection

Caption: Novel route via Pd-catalyzed Miyaura borylation.

Experimental Protocol: Novel Route (Hypothetical)

Materials: this compound, bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium acetate (KOAc), 1,4-dioxane, sodium periodate, ammonium acetate, THF/water.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Anhydrous, degassed 1,4-dioxane is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-16 hours. Progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • The crude pinacol ester is dissolved in a THF/water (10:1) mixture. Sodium periodate (4.0 eq) and ammonium acetate (5.0 eq) are added.

  • The mixture is stirred vigorously at room temperature for 4-6 hours.

  • The reaction is quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate (3x). The combined organic layers are dried, filtered, and concentrated.

  • Purification is performed via column chromatography on silica gel.

Part 3: Comparative Analysis

To provide an objective assessment, the two routes are compared across several key performance indicators relevant to researchers and process chemists.

MetricEstablished Route (Organolithium)Novel Route (Pd-Catalyzed Borylation)Rationale for Assessment
Number of Steps 2 (Borylation + Hydrolysis)2 (Borylation + Hydrolysis)Both routes formally involve two steps, though the Pd-catalyzed route can often be used directly as the ester, making it a single step in a telescoping sequence.
Typical Yield 60-75%85-95% (Hypothetical)Cross-coupling reactions are renowned for high efficiency. Organolithium routes can suffer from side reactions like protonation by trace moisture.
Purity (Post-Workup) Moderate to HighHighThe selectivity of the Pd-catalyzed reaction typically leads to cleaner reaction profiles and fewer byproducts.
Reaction Conditions Cryogenic (-78 °C), strictly anhydrousElevated (80-100 °C), anhydrous but less sensitiveThe need for cryogenic temperatures is a significant operational hurdle for scalability and cost in the established route.
Safety & Hazards High (Pyrophoric n-BuLi, cryogenic liquids)Moderate (Requires inert atmosphere, palladium catalyst)Avoiding pyrophoric reagents is a major safety advantage of the novel route. Thermal control is simpler than managing cryogenics.
Substrate Scope Limited by acidic protons and electrophilic groupsBroad; tolerant of many functional groupsThe high reactivity of organolithiums limits their use with sensitive substrates. Palladium catalysis is far more forgiving.[5]
Reagent Cost Low (n-BuLi, B(OMe)₃ are bulk chemicals)High (Palladium catalyst, phosphine ligand, diboron reagent)The primary drawback of the novel route is the high cost of the catalyst and specialized boron reagent, though catalyst loadings are low.
Scalability Challenging (Cryogenics, exotherm control)More straightforwardIsothermal heating is easier to scale than maintaining cryogenic temperatures and managing the quench of highly reactive intermediates.
Environmental Impact Moderate (Hexane/ether solvents)Moderate to High (Dioxane solvent, heavy metal catalyst)Both use organic solvents. The novel route introduces a heavy metal, which requires dedicated waste streams and removal protocols for pharmaceutical applications.

Conclusion and Outlook

This comparative guide illustrates a classic case of synthetic evolution. The established organolithium-based route, while mechanistically straightforward, presents significant challenges in terms of safety, scalability, and substrate sensitivity due to its reliance on cryogenic temperatures and highly reactive intermediates.

The novel palladium-catalyzed Miyaura borylation represents a significant advancement. Its operational simplicity, milder conditions (relative to cryogenics), and excellent functional group tolerance make it a superior choice for laboratory-scale synthesis and discovery chemistry. While the upfront cost of the catalyst and reagents is higher, the potential for higher yields, cleaner reactions, and broader applicability often justifies the investment. For professionals in drug development, the ability to rapidly synthesize a diverse library of analogues from a common intermediate makes the palladium-catalyzed route the more strategic and enabling technology.

References

  • All About Chemistry. (2020-07-03). Balz-Schiemann Reaction.
  • Google Patents. (1985). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
  • Wikipedia. Balz–Schiemann reaction.
  • Grokipedia. Balz–Schiemann reaction.
  • Eureka | Patsnap. (2016-06-01). The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Wikipedia. Sandmeyer reaction.
  • Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses.
  • Scientific Update. (2019-02-06). The Balz-Schiemann Reaction.
  • BYJU'S. Sandmeyer Reaction Mechanism.
  • MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • Google Patents. (2015). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • ResearchGate. Recent Advances in C–Br Bond Formation | Request PDF.
  • ACS Publications. (2024-11-15). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry.
  • ACS Publications. (2022-10-03). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews.
  • NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
  • ACS Publications. (2018-01-25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Google Patents. (2013). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • ResearchGate. (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
  • Hilaris Publisher. (2024-06-26). Exploring Novel Synthetic Routes in Medicinal Chemistry.
  • ResearchGate. Synthetic route N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide, compound 30-b.³⁰.

Sources

Safety Operating Guide

Proper Disposal of 2-Bromo-5-chlorobenzotrifluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-5-chlorobenzotrifluoride (CAS No. 344-65-0), a versatile yet hazardous organohalogen compound. By moving beyond mere procedural lists, we delve into the causality behind these essential safety measures, empowering researchers to make informed decisions that protect both themselves and the environment.

Immediate Safety & Hazard Recognition: Understanding the Risks

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is critical. This compound is classified as a hazardous substance, and its handling requires stringent safety precautions.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation[1][2].

  • Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation[2].

  • Aquatic Toxicity: While data is limited, related compounds show toxicity to aquatic life with long-lasting effects[3].

Table 1: Key Safety Information for this compound
PropertyValueSource
CAS Number 344-65-0[4][5]
Molecular Formula C₇H₃BrClF₃[4][5]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point ~198 °C[4]
Density ~1.77 g/mL[4]
Flash Point 98.9 °C (closed cup)[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The rationale is to create a complete barrier against potential exposure routes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield may be necessary if there is a splash hazard[1][2].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of this substance should be done in a well-ventilated area, preferably within a chemical fume hood[1][6]. If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge[2].

Segregation and Waste Collection: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Halogenated organic compounds like this compound must be collected separately from non-halogenated solvents[7].

Why Segregate?

  • Disposal Costs: The disposal of halogenated waste is typically more expensive than non-halogenated waste. Co-mingling increases disposal costs for the entire waste stream[7].

  • Treatment Methods: Halogenated and non-halogenated wastes require different treatment and disposal technologies.

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol:
  • Container Selection: Use a designated, leak-proof, and chemically compatible container. Borosilicate glass or Teflon-coated containers are suitable. Ensure the container has a secure screw-top cap.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • An indication of the hazards (e.g., "Irritant," "Halogenated Organic Waste").

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Regulatory Classification: Identifying the Correct Waste Code

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. As a spent halogenated solvent, this compound falls under the "F-listed" wastes from non-specific sources[8][9].

  • EPA Hazardous Waste Code: The most likely classification for this waste is F001 or F002 , depending on its use. The F001 code applies to spent halogenated solvents used in degreasing[10][11]. The F002 code applies to other spent halogenated solvents[11]. It is crucial to consult your institution's environmental health and safety (EHS) department for the precise classification based on your specific application.

Disposal Pathway: Incineration as the Preferred Method

The standard and most environmentally sound disposal method for this compound is high-temperature incineration at a licensed hazardous waste disposal facility[1][2]. Landfilling of liquid halogenated solvents is generally prohibited[12].

Why Incineration?

  • Complete Destruction: High-temperature incineration ensures the complete thermal decomposition of the organic molecule, breaking it down into simpler, less harmful compounds.

  • Hazard Mitigation: This process effectively destroys the hazardous properties of the chemical.

  • Environmental Considerations: Modern incinerators are equipped with advanced flue gas cleaning systems to scrub acidic gases (like hydrogen bromide and hydrogen chloride) and other pollutants that are formed during the combustion of halogenated materials[13]. This prevents their release into the atmosphere. During combustion, brominated aromatic compounds can potentially form toxic byproducts like polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) if not conducted under optimal conditions[14]. Therefore, controlled combustion in a specialized facility is essential.

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Licensed Disposal Facility A Generate Waste (this compound) B Segregate into Halogenated Waste Stream A->B C Collect in Labeled, Approved Container B->C D Store in Satellite Accumulation Area C->D E Schedule Waste Pickup D->E F Transport to Central Accumulation Facility E->F G Manifest Waste with RCRA Code (e.g., F001/F002) F->G H Receive & Verify Manifest G->H I High-Temperature Incineration H->I J Flue Gas Treatment (Scrubbing) I->J K Final Compliant Emission/Ash Disposal J->K

Caption: Workflow for the compliant disposal of this compound.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key. All personnel handling this chemical must be familiar with emergency procedures.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent materials like vermiculite or sand. Do not use combustible materials like paper towels to absorb the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][15].

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1][15].

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[15].

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • Bromine and waste incineration : an environmental risk? - Semantic Scholar. (n.d.).
  • This compound - Chem-Impex. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 3).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • This compound 97 344-65-0 - Sigma-Aldrich. (n.d.).
  • Four Different RCRA Waste Codes (EPA Hazardous Wastes) - Envera Consulting. (2014, March 19).
  • 2-Bromo-5-fluorobenzotrifluoride - Apollo Scientific. (2022, May 16).
  • Bromine in waste incineration: Partitioning and influence on metal volatilisation | Request PDF - ResearchGate. (2003, August 6).
  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed. (2017, July 30).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • RO 13579 - EPA. (n.d.).
  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns - 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China. (n.d.).
  • 035007290B02400 R.docx. (n.d.).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, May 20).
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. (n.d.).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem. (n.d.).
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • Waste Code - EPA. (n.d.).

Sources

Navigating the Safe Handling of 2-Bromo-5-chlorobenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, halogenated aromatic compounds like 2-Bromo-5-chlorobenzotrifluoride are invaluable building blocks.[1] Their unique chemical properties, however, demand a meticulous and informed approach to laboratory safety. This guide moves beyond generic safety data sheets (SDS) to provide a comprehensive, field-tested framework for handling this compound, ensuring the well-being of researchers and the integrity of your work. Our focus is on proactive safety measures, grounded in a deep understanding of the potential hazards and the engineering and personal controls required to mitigate them.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3][4] As a combustible liquid, it also presents a fire hazard.[3][5] A thorough risk assessment is the foundational step before any handling of this compound. This involves not just acknowledging the hazards, but also evaluating the specific procedures you will be performing. The scale of your work—from milligram-level weighing to multi-gram reactions—will directly influence the necessary control measures.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are primary, a robust PPE plan is non-negotiable. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and potential for exposure.

Glove Selection: Beyond the Basic Nitrile

Standard disposable nitrile gloves may offer protection against incidental splashes, but their resistance to halogenated aromatic hydrocarbons can be poor, with breakthrough times potentially under one minute for thin gloves.[6] For prolonged handling or in situations with a higher risk of direct contact, more robust glove choices are essential. A study on chlorinated aromatic compounds demonstrated that while nitrile gloves showed breakthrough in less than an hour, Viton® gloves showed no permeation after four hours.[4][7]

TaskRecommended Glove TypeRationale
Weighing and Aliquoting (short duration) Double-gloving with 5-mil or thicker nitrile glovesProvides good dexterity for fine tasks while offering a barrier for brief, incidental contact. Immediate replacement upon any splash is critical.[6]
Reaction Setup and Workup (prolonged contact) Viton® or Silver Shield® glovesOffers the highest level of chemical resistance for extended handling of halogenated aromatic compounds.[4][7]
Equipment Cleaning and Decontamination Neoprene or Butyl rubber glovesProvides robust protection against a wider range of solvents and cleaning agents that may be used in the decontamination process.[8][9]
Eye and Face Protection: A Non-Negotiable Barrier

Chemical splash goggles are the minimum requirement for any work with this compound.[10] When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance, a full-face shield should be worn in conjunction with goggles.[10]

Respiratory Protection: A Risk-Based Approach

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[11] However, in situations where a fume hood is not available or during a large spill, respiratory protection is crucial. The selection of the correct respirator and cartridge is vital for effective protection.

For halogenated and aromatic organic vapors, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[12][13] These cartridges are color-coded black for easy identification.[14][15] If there is a risk of generating aerosols or particulates, a combination cartridge with a P100 particulate filter should be used.[15] It is imperative to have a written respiratory protection program and to conduct fit testing to ensure a proper seal.[10][16]

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Specific Recommendations A Identify Task: Weighing, Reaction, Cleanup B Assess Exposure Potential: Splash, Vapor, Aerosol A->B C Eye Protection B->C Splash Potential? D Hand Protection B->D Direct Contact? E Respiratory Protection B->E Vapor/Aerosol Risk? F Body Protection B->F Always Required G Goggles (minimum) + Face Shield (high risk) C->G H Nitrile (splash) Viton® (prolonged) D->H I Fume Hood (primary) Respirator (spill/no hood) E->I J Lab Coat Closed-toe Shoes F->J

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

Operational and Disposal Plans: From Benchtop to Waste Stream

A comprehensive safety plan extends beyond personal protection to include safe operational procedures and proper disposal of waste.

Safe Handling and Operations
  • Preparation : Before starting any work, ensure that a current Safety Data Sheet for this compound is readily available.[17] The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Transfer : Conduct all weighing and transfers of the chemical within a fume hood or a ventilated balance enclosure to minimize vapor exposure. Use appropriate tools like spatulas and disposable weighing boats to prevent contamination.

  • Heating : When heating this compound, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

  • Storage : Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and informed response is critical.

Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[18][19]

  • Assess the Hazard : If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[19][20]

  • Don Appropriate PPE : At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. If there is a significant vapor concentration, a respirator with an organic vapor cartridge is necessary.[18]

  • Contain and Absorb : For liquid spills, contain the spill by creating a dike with an inert absorbent material like vermiculite or sand.[5][20] Work from the outside of the spill inwards to prevent spreading.

  • Collect and Dispose : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][18]

  • Decontaminate : Clean the spill area with a detergent and water solution.[21] All cleaning materials should also be disposed of as hazardous waste.

Exposure Response:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][18]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]

  • Inhalation : Move the affected person to fresh air.[2]

  • Seek Medical Attention : In all cases of exposure, seek prompt medical attention and provide the medical personnel with the Safety Data Sheet.

Disposal of this compound Waste

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[22] Follow your institution's and local regulations for hazardous waste disposal.[23] Do not mix halogenated organic waste with other waste streams unless specifically instructed to do so by your EHS office.[22]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety within the laboratory. By understanding the "why" behind each safety protocol and by meticulously planning each step of your experimental workflow, you can confidently and safely unlock the scientific potential of this versatile compound.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1994). Guidelines for the selection of gloves for the workplace.
  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
  • Occupational Safety and Health Administration (OSHA). (n.d.). General Respiratory Protection Guidance for Employers and Workers. [Link]
  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]
  • University of California San Diego. (2015, February 17).
  • California State University Monterey Bay. (n.d.). Chemical Spill Procedures. [Link]
  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. [Link]
  • City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
  • University of Pennsylvania Environmental Health and Radiation Safety. (2019, February).
  • Safety+Health Magazine. (2013, October 28).
  • Unknown Source. (n.d.). Glove Material Breakthrough Time after Total Immersion. [Link]
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
  • 3M. (n.d.).
  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub. [Link]
  • 3M. (n.d.).
  • Gemplers. (2021, May 5). Selecting the Right Reusable Respirator Cartridge Filter [Video]. YouTube. [Link]
  • Northwestern University. (n.d.). Cartridge Selection. [Link]
  • Occupational Health & Safety. (2024, August 1). Choosing Chemical-Resistant Gloves. [Link]
  • WellBefore. (2022, December 29).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
  • University of California, Riverside Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. [Link]
  • S&G Gloves. (2025, June 23). Nitrile Gloves Chemical Resistance Guide. [Link]
  • Duke University Safety Office. (n.d.).
  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Lab Cleanouts. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]
  • Electronic Code of Federal Regulations. (n.d.).
  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS microbiology letters, 103(1), 29–72. [Link]
  • Massachusetts Institute of Technology Environmental Health & Safety. (2021, April 30).
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Salgueiro, J., et al. (2014). Radioactivity Decontamination of Materials Commonly Used as Surfaces in General-Purpose Radioisotope Laboratories. Journal of nuclear medicine technology, 42(4), 281–284. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chlorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chlorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.